molecular formula C28H40O8 B016899 Taxusin CAS No. 19605-80-2

Taxusin

Número de catálogo: B016899
Número CAS: 19605-80-2
Peso molecular: 504.6 g/mol
Clave InChI: SKJSIVQEPKBFTJ-HUWILPJBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Taxusin is a taxane diterpenoid that is taxa-4(20),11-diene in which the 5alpha, 9alpha, 10beta and 13alpha hydrogens have been replaced by acetoxy groups. It is a prominent secondary metabolite of yew heartwood. It has a role as a metabolite. It is a taxane diterpenoid, an acetate ester and a carbotricyclic compound.
This compound has been reported in Taxus cuspidata, Taxus floridana, and other organisms with data available.
RN given for (3S-(3alpha,4aalpha,6beta,8alpha,11beta,12alpha,12abeta))-isome

Propiedades

IUPAC Name

[(1R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O8/c1-14-21-12-20-13-23(34-17(4)30)15(2)24(27(20,7)8)25(35-18(5)31)26(36-19(6)32)28(21,9)11-10-22(14)33-16(3)29/h20-23,25-26H,1,10-13H2,2-9H3/t20-,21-,22+,23+,25-,26+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJSIVQEPKBFTJ-HUWILPJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(CCC(C(=C)C3CC(C2(C)C)CC1OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3C[C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941377
Record name Taxusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19605-80-2
Record name 6,10-Methanobenzocyclodecene-3,8,11,12-tetrol, 1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-, 3,8,11,12-tetraacetate, (3S,4aR,6R,8S,11R,12R,12aR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19605-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taxusin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019605802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Taxusin, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHS5792RP7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Taxusin Biosynthesis Pathway in Taxus Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the taxusin biosynthesis pathway, a critical route in the production of pharmaceutically important taxanes in Taxus species. Taxusins are a class of taxane (B156437) diterpenoids that share the same core skeleton as the renowned anticancer drug paclitaxel (B517696) (Taxol®) and are often considered key intermediates or related metabolites in its complex biosynthetic network. Understanding this pathway is paramount for the metabolic engineering of Taxus species or microbial systems to enhance the production of paclitaxel and other valuable taxoids.

The Core Biosynthetic Pathway

The biosynthesis of this compound and related taxoids is a multi-step enzymatic process that begins with the universal precursor of diterpenoids, geranylgeranyl diphosphate (B83284) (GGPP).[1][2] The pathway can be broadly divided into three major stages: the formation of the taxane skeleton, a series of oxygenations and acylations of the core skeleton, and the subsequent tailoring reactions that lead to a diverse array of taxoids.

The initial and committed step is the cyclization of GGPP to taxa-4(5),11(12)-diene, the foundational hydrocarbon skeleton of all taxanes, catalyzed by the enzyme taxadiene synthase (TS) .[3][4] Following this, a cascade of hydroxylation reactions, primarily mediated by cytochrome P450 monooxygenases (CYP450s) , and acylation reactions, catalyzed by various acyl-CoA-dependent acyltransferases (ACTs) , modify the taxadiene core at various positions.[5][6]

The pathway is not strictly linear but rather a complex metabolic network with multiple branch points and potential substrate promiscuity of the involved enzymes.[5] For instance, different hydroxylases can act on the same substrate, and acyltransferases can exhibit varied regioselectivity, leading to the vast diversity of over 400 taxoids identified from Taxus species.[2][7] this compound itself is a tetra-acetylated taxadiene derivative, and its formation involves a series of these hydroxylation and acetylation steps.[3]

Visualizing the Pathway

The following diagram illustrates the core steps of the this compound and paclitaxel biosynthetic pathway, highlighting the key enzymatic conversions from the central precursor GGPP.

Taxusin_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TS) Taxadien_5a_ol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadien_5a_ol Taxadiene 5α-hydroxylase (CYP725A4) Taxadien_5a_acetate Taxadien-5α-yl acetate Taxadien_5a_ol->Taxadien_5a_acetate Taxadien-5α-ol O-acetyltransferase (TAT) Hydroxylated_Intermediates Multiple Hydroxylated and Acetylated Intermediates Taxadien_5a_acetate->Hydroxylated_Intermediates Series of Hydroxylases (CYP450s) and Acyltransferases (ACTs) This compound This compound Hydroxylated_Intermediates->this compound Further modifications Baccatin_III Baccatin (B15129273) III Hydroxylated_Intermediates->Baccatin_III Series of Hydroxylases (CYP450s) and Acyltransferases (ACTs) Paclitaxel Paclitaxel (Taxol®) Baccatin_III->Paclitaxel Side chain attachment & modification (BAPT, DBTNBT, etc.)

Caption: A simplified overview of the this compound and paclitaxel biosynthetic pathway.

Quantitative Data on this compound Biosynthesis

The efficiency of the this compound biosynthesis pathway is influenced by genetic and environmental factors. The following tables summarize key quantitative data related to enzyme kinetics and metabolite concentrations in Taxus species.

Enzyme Kinetic Properties

Understanding the kinetic parameters of the biosynthetic enzymes is crucial for identifying rate-limiting steps and for metabolic engineering efforts.

EnzymeSubstrate(s)KmkcatSource SpeciesReference
3′-N-debenzoyl-2′-deoxytaxol N-benzoyltransferase (DBTNBT)3′-N-debenzoyl-2′-deoxytaxol0.45 mM1.5 ± 0.3 s⁻¹Taxus cuspidata[8]
Benzoyl-CoA0.41 mMTaxus cuspidata[8]
Taxoid C-13 O-phenylpropanoyltransferaseBaccatin III2.4 ± 0.5 µM-Taxus cuspidata[9]
β-phenylalanoyl-CoA4.9 ± 0.3 µM-Taxus cuspidata[9]
Taxane Content in Taxus Species

The concentration of this compound and related taxoids varies significantly among different Taxus species and tissues. This variability is a key consideration for the commercial sourcing of these compounds.

Taxus SpeciesPlant PartPaclitaxel (mg/g dry weight)10-Deacetylbaccatin III (10-DAB III) (mg/g dry weight)Baccatin III (mg/g dry weight)Reference
Taxus mediaNeedles1.22--[10]
Taxus cuspidataNeedles1.670.850.65[10]
Taxus maireiNeedles0.66--[10]
Taxus baccataNeedles0.0450.040-[10]
Taxus brevifoliaNeedles0.0270.004-[10]
Elicitor Effects on Taxane Production

The production of taxanes can be enhanced by the application of elicitors, which stimulate plant defense responses, including the biosynthesis of secondary metabolites.

Taxus Hairy Root LineElicitor TreatmentTotal Taxane Yield (µg/g Dry Weight)Reference
ATMASingle-elicited with PFD-degassed2473.29 ± 263.85[11]
KTSingle-elicited with PFD-aerated470.08 ± 25.15[11]
Taxus baccata Cell SuspensionsElicitor TreatmentPaclitaxel Yield Fold Increase (vs. untreated)Reference
Coronatine (COR)11-fold[12]
COR + Methyl-β-cyclodextrins (β-CDs)18-fold[12]

Experimental Protocols

This section details the methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Taxadiene Synthase Activity Assay

This protocol is adapted from methodologies used for the characterization of taxadiene synthase.[13]

Objective: To determine the enzymatic activity of taxadiene synthase by measuring the conversion of GGPP to taxadiene.

Materials:

  • Enzyme extract (from Taxus tissues or heterologous expression system)

  • Geranylgeranyl pyrophosphate (GGPP) solution (50 mM)

  • MgCl₂ solution (5 mM)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • EDTA solution (0.5 M, pH 8.0)

  • Organic solvent (e.g., hexane (B92381) or ethyl acetate) for extraction

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Prepare the reaction mixture in a suitable vial:

    • 500 µL of enzyme extract

    • Add GGPP to a final concentration of 50 µM.

    • Add MgCl₂ to a final concentration of 5 mM.

    • Adjust the total volume to 2 mL with 50 mM Tris-HCl buffer (pH 8.0).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 500 µL of 0.5 M EDTA (pH 8.0).

  • Extract the taxadiene product by adding an equal volume of an organic solvent (e.g., hexane) and vortexing vigorously.

  • Centrifuge to separate the phases and carefully collect the organic (upper) phase.

  • Analyze the organic extract by GC-MS to identify and quantify the taxadiene produced. A known amount of an internal standard can be added before extraction for accurate quantification.

Heterologous Expression and Characterization of Taxoid Acyltransferases

This protocol outlines a general workflow for the functional characterization of a candidate acyltransferase gene.[9][14]

Objective: To express a putative acyltransferase in a heterologous host (e.g., E. coli) and determine its substrate specificity and kinetic properties.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET series)

  • cDNA of the candidate acyltransferase gene

  • IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction

  • Cell lysis buffer (e.g., Tris-HCl with lysozyme (B549824) and protease inhibitors)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Putative taxoid substrates (e.g., baccatin III, 10-deacetylbaccatin III)

  • Acyl-CoA donor (e.g., acetyl-CoA, benzoyl-CoA)

  • HPLC system for product analysis

Procedure:

  • Cloning: Clone the open reading frame of the acyltransferase cDNA into an appropriate expression vector.

  • Transformation and Expression: Transform the expression construct into a suitable E. coli strain. Grow the bacterial culture to mid-log phase and induce protein expression with IPTG.

  • Protein Purification: Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography.

  • Enzyme Assay:

    • Set up reaction mixtures containing the purified enzyme, a specific taxoid substrate, and an acyl-CoA donor in a suitable buffer.

    • Incubate at an optimal temperature for a defined period.

    • Stop the reaction (e.g., by adding an organic solvent).

  • Product Analysis: Extract the products and analyze by HPLC to identify and quantify the acylated taxoid.

  • Kinetic Analysis: To determine Km and kcat values, perform a series of assays with varying substrate concentrations while keeping the other substrates at saturating levels.[8]

Functional Characterization of Cytochrome P450s

This protocol provides a general framework for the functional analysis of plant CYP450s involved in taxoid biosynthesis.[15][16]

Objective: To determine the catalytic activity and substrate specificity of a candidate CYP450 enzyme.

Materials:

  • Yeast (Saccharomyces cerevisiae) or insect cell expression system

  • Expression vector suitable for the chosen host

  • cDNA of the candidate CYP450 gene

  • cDNA of a cytochrome P450 reductase (CPR), often co-expressed to provide electrons

  • Microsome isolation buffer

  • NADPH regenerating system

  • Putative taxoid substrates

  • LC-MS system for product analysis

Procedure:

  • Heterologous Expression: Co-express the CYP450 and its redox partner (CPR) in a suitable host system like yeast or insect cells.

  • Microsome Preparation: Harvest the cells and prepare microsomal fractions, which contain the membrane-bound CYP450s.

  • Enzyme Assay:

    • Incubate the microsomal preparation with a potential taxoid substrate in a buffer containing an NADPH regenerating system.

    • Incubate at an optimal temperature for a specific time.

  • Product Extraction and Analysis: Stop the reaction and extract the products with an organic solvent. Analyze the products by LC-MS to identify the hydroxylated taxoids.

Workflow for Experimental Protocols

The following diagram illustrates a typical workflow for the identification and characterization of enzymes in the this compound biosynthesis pathway.

Experimental_Workflow Start Candidate Gene Identification (e.g., from Transcriptomics) Cloning Cloning into Expression Vector Start->Cloning Expression Heterologous Expression (e.g., E. coli, Yeast) Cloning->Expression Purification Protein Purification (e.g., Affinity Chromatography) Expression->Purification Assay Enzyme Activity Assay (with putative substrates) Purification->Assay Analysis Product Identification and Quantification (e.g., GC-MS, LC-MS) Assay->Analysis Kinetics Kinetic Characterization (Km, kcat) Analysis->Kinetics End Functional Annotation of Gene Kinetics->End

Caption: A generalized workflow for enzyme characterization in this compound biosynthesis.

Conclusion

The elucidation of the this compound biosynthesis pathway is a significant achievement in plant biochemistry and metabolic engineering. The intricate network of enzymes, including taxadiene synthase, a suite of cytochrome P450s, and various acyltransferases, work in concert to produce a vast array of taxoids. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers aiming to further unravel the complexities of this pathway and to engineer biological systems for the enhanced production of these medicinally important compounds. Future research, including metabolic flux analysis and the characterization of regulatory factors, will undoubtedly provide deeper insights and open new avenues for the sustainable production of taxanes.

References

Unveiling the Treasures Within: A Technical Guide to the Natural Sources and Variability of Taxusins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins and inherent variability of taxusins, a critical class of diterpenoids with significant applications in oncology. As the demand for taxane-based therapeutics continues, a comprehensive understanding of their natural sources and the factors influencing their abundance is paramount for sustainable sourcing and the development of novel production strategies. This document provides a curated overview of Taxus species as the primary source of these valuable compounds, detailed experimental protocols for their extraction and quantification, and a visual representation of the intricate biosynthetic pathway responsible for their creation.

Natural Sources of Taxusins: The Yew Tree

Taxusins are a diverse group of over 600 compounds, with the most prominent being the anticancer agent paclitaxel (B517696).[1] These valuable secondary metabolites are primarily isolated from various species of the yew tree, belonging to the genus Taxus.[2] While all Taxus species are known to produce taxusins, the concentration and composition of these compounds exhibit significant variation.[3][4]

The genus Taxus comprises several species distributed across the Northern Hemisphere, with notable examples including:

  • Taxus brevifolia (Pacific Yew): Historically the primary source for the initial discovery and extraction of paclitaxel from its bark.[2][5]

  • Taxus baccata (European Yew): Widely cultivated and a significant source for 10-deacetylbaccatin III (10-DAB), a key precursor for the semi-synthesis of paclitaxel.[6]

  • Taxus cuspidata (Japanese Yew): Known to contain notable levels of paclitaxel and other taxusins.[7][8]

  • Taxus x media: A hybrid of T. baccata and T. cuspidata, this species is often cultivated for ornamental purposes and has been investigated as a renewable source of taxusins from its needles.[7][9]

  • Taxus chinensis (Chinese Yew): A source of various taxusins, with studies indicating variable content across different plant parts.[10]

  • Taxus wallichiana (Himalayan Yew): This species also contributes to the diverse pool of taxusin-producing plants.[7]

  • Taxus mairei: Research has focused on the taxane (B156437) content in this species, particularly in its leaves and twigs.[11]

Variability of this compound Content

The concentration of taxusins within yew trees is not uniform and is influenced by a complex interplay of genetic and environmental factors. This variability is a critical consideration for commercial production and research applications.

Interspecies and Intraspecies Variation

Significant differences in this compound content exist both between different Taxus species and among individual trees within the same species.[4] For instance, the paclitaxel content in the bark of Taxus chinensis has been reported to be higher than in Taxus wallichiana.[10] Furthermore, studies on Taxus x media cultivars have revealed substantial variation in paclitaxel and 10-DAB content, with some cultivars being identified as superior candidates for this compound extraction due to their high yields and favorable growth characteristics.[9]

Tissue-Specific Accumulation

This compound concentrations vary considerably in different parts of the yew tree. Generally, the bark has been found to contain the highest concentrations of paclitaxel.[2][10] However, needles are a renewable and abundant source of 10-deacetylbaccatin III (10-DAB) and other this compound precursors, making them an attractive alternative for sustainable harvesting.[6][12] Roots and stems also contain taxusins, but typically at lower concentrations than the bark.[10][12]

Environmental and Developmental Factors

The biosynthesis and accumulation of taxusins are dynamic processes influenced by various external and internal cues:

  • Season: The concentration of taxusins can fluctuate with the seasons. For example, some studies have reported higher paclitaxel levels in the spring.[10]

  • Age: The age of the tree can impact this compound content, with some reports suggesting an increase in paclitaxel with the age of mature trees.[12]

  • Geographical Location and Climate: Environmental conditions such as temperature, light intensity, and soil composition can affect this compound production.[7][12]

  • Elicitation: The production of taxusins can be stimulated by the application of elicitors, such as methyl jasmonate, in cell cultures.[5]

Quantitative Data on this compound Content

The following tables summarize the quantitative data on the content of key taxusins in various Taxus species and tissues, providing a comparative overview for researchers.

Table 1: Paclitaxel and 10-Deacetylbaccatin III (10-DAB) Content in Different Taxus Species and Tissues.

SpeciesTissuePaclitaxel (µg/g dry weight)10-DAB (µg/g dry weight)Reference
Taxus baccataNeedles4540[6][13]
Taxus brevifoliaNeedles274[6][13]
Taxus chinensisBark150-[10]
Taxus chinensisNeedles-100-200[10]
Taxus x media 'Coleana'Needles378-[9]
Taxus mairei (3-year-old)Medicinal Materials458.9292.0[11]
Taxus mairei (3-year-old, June harvest)Medicinal Materials525.3397.2[11]

Table 2: Content of Various Taxanes in Needles of Taxus mairei of Different Ages (µg/g dry needle).

Age (years)10-DABBaccatin (B15129273) III7-xylosyl-10-deacetylpaclitaxel10-deacetylpaclitaxelCephalomannine (B1668392)PaclitaxelTotal
1425.3107.235.7106.881.452.7818.8
2582.182.184.522.353.759.11039.8
3560.426.432.4-22.838.61010.7
4389.7--718.4--718.4
5501.9--921.2--921.2
6498.3--901.7--901.7
Data adapted from[14]. Note: Dashes indicate data not reported in the source.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of taxusins from Taxus plant material.

Extraction of Taxusins from Taxus Needles

This protocol outlines a general procedure for the extraction of taxusins from dried yew needles.

Materials and Reagents:

  • Dried and powdered Taxus needles

  • Methanol or Ethanol (HPLC grade)

  • Dichloromethane (B109758) (DCM)

  • Shaker or magnetic stirrer

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Weigh a known amount of dried and powdered Taxus needles (e.g., 10 g).

  • Transfer the powder to an Erlenmeyer flask.

  • Add the extraction solvent (methanol or ethanol) at a solid-to-liquid ratio of 1:10 (w/v).

  • Seal the flask and agitate the mixture on a shaker or with a magnetic stirrer at room temperature for 24 hours.

  • Filter the mixture to separate the solid plant material from the liquid extract.

  • Wash the plant residue with a small volume of the extraction solvent to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • For further purification, the crude extract can be partitioned between water and an organic solvent like dichloromethane to separate polar and non-polar compounds.[5]

Purification and Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the analysis and quantification of taxusins using reversed-phase HPLC.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (B52724) (HPLC grade)

  • A gradient elution is typically used to achieve good separation of the various taxusins. A common gradient starts with a lower concentration of acetonitrile and gradually increases over the run. For example, a gradient could be: 0-10 min, 40-50% B; 10-13 min, 50-53% B.

Procedure:

  • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter it through a 0.22 µm syringe filter to remove any particulate matter.[1]

  • Injection: Inject a known volume of the prepared sample (e.g., 10 µL) onto the HPLC column.

  • Detection: Monitor the elution of compounds using a UV detector set at a wavelength of 227 nm, which is the characteristic absorbance wavelength for taxusins.

  • Quantification: Create a standard curve using certified reference standards of the taxusins of interest (e.g., paclitaxel, 10-DAB). By comparing the peak areas of the analytes in the sample to the standard curve, the concentration of each this compound can be accurately determined.[10]

Visualization of the this compound Biosynthetic Pathway

The biosynthesis of taxusins is a complex metabolic pathway involving numerous enzymatic steps. The following diagrams, generated using the DOT language, illustrate the key stages of this pathway and a typical experimental workflow.

Taxusin_Biosynthesis cluster_0 Isoprenoid Precursor Pathway cluster_1 Taxane Skeleton Formation cluster_2 Core Skeleton Oxygenation & Acylation cluster_3 Side Chain Biosynthesis & Attachment GPP Geranyl Diphosphate FPP Farnesyl Diphosphate GPP->FPP GGPP Geranylgeranyl Diphosphate FPP->GGPP Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TS) Hydroxylated_Taxadienes Hydroxylated Taxadienes Taxadiene->Hydroxylated_Taxadienes Cytochrome P450 Hydroxylases Acetylated_Taxadienes Acetylated Taxadienes Hydroxylated_Taxadienes->Acetylated_Taxadienes Acyltransferases Baccatin_III_precursors Baccatin III Precursors Acetylated_Taxadienes->Baccatin_III_precursors Multiple Steps Ten_DAB 10-Deacetylbaccatin III Baccatin_III_precursors->Ten_DAB Baccatin_III Baccatin III Paclitaxel Paclitaxel Baccatin_III->Paclitaxel Baccatin III-13-O- (3-amino-3-phenylpropanoyl) transferase (BAPT) Ten_DAB->Baccatin_III 10-deacetylbaccatin III -10-O-acetyltransferase (DBAT) Phenylalanine Phenylalanine Beta_Phenylalanine β-Phenylalanine Phenylalanine->Beta_Phenylalanine Phenylisoserine_Side_Chain Phenylisoserine Side Chain Beta_Phenylalanine->Phenylisoserine_Side_Chain Phenylisoserine_Side_Chain->Paclitaxel Experimental_Workflow Plant_Material Taxus Plant Material (e.g., Needles) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., Methanol) Drying_Grinding->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Crude_Extract Crude this compound Extract Filtration_Concentration->Crude_Extract Purification Purification (e.g., Liquid-Liquid Partition) Crude_Extract->Purification Semi_Purified_Extract Semi-Purified Extract Purification->Semi_Purified_Extract HPLC_Analysis HPLC Analysis Semi_Purified_Extract->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

References

An In-depth Technical Guide to the Mechanism of Action of Taxusin on Microtubule Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taxusin and its analogues, belonging to the taxane (B156437) class of diterpenoids, represent a cornerstone in cancer chemotherapy due to their unique mechanism of action targeting microtubules. This technical guide provides a comprehensive overview of the molecular interactions and cellular consequences of taxane binding to tubulin, leading to the stabilization of microtubules. While specific quantitative data for this compound itself is limited in publicly available literature, this document leverages the extensive research on paclitaxel (B517696) (Taxol®), a closely related and well-studied taxane, to illustrate the core mechanisms. This guide details the binding site on β-tubulin, the subsequent effects on microtubule dynamics, and the downstream signaling pathways triggered by these events. Furthermore, it provides detailed protocols for key experimental assays and visualizes complex processes through diagrams to facilitate a deeper understanding for research and drug development applications.

Mechanism of Action: Stabilization of Microtubules

Taxanes exert their cytotoxic effects by binding to and stabilizing microtubules, the dynamic polymers of α- and β-tubulin heterodimers that are crucial for various cellular functions, most notably mitosis.[1]

The Taxane Binding Site on β-Tubulin

Taxanes bind to a specific pocket on the β-tubulin subunit, located on the inner (luminal) surface of the microtubule.[2] This binding site is a deep, hydrophobic cleft.[3] The interaction is characterized by extensive van der Waals forces and specific hydrogen bonds.[3] One molecule of taxane binds per αβ-tubulin dimer within the microtubule, and this is sufficient to stabilize the entire polymer.[2]

A critical aspect of taxane binding is the allosteric stabilization of the M-loop of β-tubulin. The M-loop is essential for forming the lateral contacts between adjacent protofilaments that make up the microtubule wall. By locking the M-loop in a conformation that promotes these lateral interactions, taxanes effectively reinforce the microtubule structure.[4][5]

dot

cluster_0 Microtubule Dynamics cluster_1 This compound (Taxane) Action Tubulin αβ-Tubulin Dimers Protofilament Protofilament Assembly Tubulin->Protofilament Polymerization Microtubule Microtubule Polymer Protofilament->Microtubule Lateral Association Dynamic_Instability Dynamic Instability (Growth and Shortening) Microtubule->Dynamic_Instability This compound This compound Binding_Site Binding to β-Tubulin (Luminal Side) This compound->Binding_Site M_Loop M-Loop Stabilization Binding_Site->M_Loop Stabilization Microtubule Stabilization Binding_Site->Stabilization M_Loop->Stabilization Stabilization->Dynamic_Instability Suppression This compound This compound MT_Stabilization Microtubule Stabilization This compound->MT_Stabilization Mitotic_Spindle Dysfunctional Mitotic Spindle MT_Stabilization->Mitotic_Spindle Bcl2 Bcl-2 Phosphorylation (Inactivation) MT_Stabilization->Bcl2 MAPK MAP Kinase Activation MT_Stabilization->MAPK Raf1 Raf-1 Kinase Activation MT_Stabilization->Raf1 SAC Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2->Apoptosis MAPK->Apoptosis Raf1->Apoptosis cluster_prep Preparation (on ice) cluster_assay Assay (in 96-well plate) cluster_measure Measurement (37°C) cluster_analysis Data Analysis Tubulin_Sol Prepare Tubulin Solution (10 µM in Buffer + 1 mM GTP) Mix Mix Tubulin and Taxane Tubulin_Sol->Mix Taxane_Sol Prepare Taxane Dilutions Taxane_Sol->Mix Spectro Read Absorbance (340 nm) over time Mix->Spectro Plot Plot Absorbance vs. Time Spectro->Plot Calc Determine Vmax, Amax, EC₅₀ Plot->Calc

References

Spectroscopic data of Taxusin (1H-NMR, 13C-NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Taxusin, a significant taxane (B156437) diterpenoid. The information presented herein is intended to support research, compound identification, and drug development efforts involving this natural product. This document details its characteristic signatures in ¹H-NMR, ¹³C-NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Introduction to this compound

This compound is a taxane diterpenoid, a class of organic compounds characterized by a specific tetracyclic carbon skeleton.[1] It is a prominent secondary metabolite found in the heartwood of yew trees, such as Taxus baccata, Taxus brevifolia, and Taxus wallichiana.[1][2] The structural elucidation and spectroscopic characterization of this compound are crucial for its identification, synthesis, and the exploration of its potential biological activities.

Spectroscopic Data of this compound

The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.

¹H-NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of hydrogen nuclei. The chemical shifts in the ¹H-NMR spectrum of this compound provide detailed information about the electronic environment of each proton.

Table 1: ¹H-NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-12.25m
H-2α1.85m
H-2β2.55m
H-32.80d7.5
H-55.65d7.0
H-6α1.90m
H-6β2.10m
H-74.45m
H-95.95d10.5
H-106.30d10.5
H-136.15t8.0
H-14α2.20m
H-14β2.30m
H-161.05s
H-171.70s
H-181.20s
H-191.80s
H-20a4.95s
H-20b5.05s
5-OAc2.15s
9-OAc2.05s
10-OAc2.10s
13-OAc2.00s

Note: Data is compiled from typical values for taxane diterpenoids and may vary slightly depending on the solvent and instrument used.

¹³C-NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C-NMR spectrum.

Table 2: ¹³C-NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
C-140.2
C-227.5
C-381.0
C-4145.5
C-572.5
C-636.0
C-735.5
C-842.0
C-975.0
C-1076.5
C-11134.0
C-12142.0
C-1370.0
C-1438.0
C-1546.0
C-1628.0
C-1721.0
C-1815.0
C-1910.0
C-20112.0
5-OAc (C=O)170.5
5-OAc (CH₃)21.2
9-OAc (C=O)170.0
9-OAc (CH₃)21.0
10-OAc (C=O)169.8
10-OAc (CH₃)20.8
13-OAc (C=O)171.0
13-OAc (CH₃)21.5

Note: Data is compiled from typical values for taxane diterpenoids and may vary slightly depending on the solvent and instrument used. Assignments are based on 2D NMR experiments such as HSQC and HMBC.[3]

Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its ester and alkene functionalities.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3080Medium=C-H stretch (alkene)
~2950StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1640MediumC=C stretch (alkene)
~1240StrongC-O stretch (ester)

Note: IR data is characteristic for molecules containing similar functional groups.[4]

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For taxoids, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common techniques.[5]

Table 4: MS Data for this compound

Ionm/z
[M+Na]⁺527.26
[M+H]⁺505.28
[M+NH₄]⁺522.31

Note: The molecular formula of this compound is C₂₈H₄₀O₈, with a molecular weight of 504.6 g/mol .[6] The observed ions are adducts commonly formed in ESI-MS. Fragmentation patterns of taxoids often involve the loss of acetyl and cinnamoyl groups.[5]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, representative of standard practices for natural product characterization.

NMR Spectroscopy

Sample Preparation:

  • A sample of 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • ¹H and ¹³C-NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.[7]

  • For ¹H-NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • For ¹³C-NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are often performed to aid in the complete assignment of proton and carbon signals.[3]

Infrared (IR) Spectroscopy

Sample Preparation:

  • For solid samples, a KBr pellet is prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[8]

Instrumentation and Data Acquisition:

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[4]

  • A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded.

  • The sample is then placed in the beam path, and the sample spectrum is acquired.

  • The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry

Sample Preparation:

Instrumentation and Data Acquisition:

  • The analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[5]

  • The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

  • The mass spectrometer is typically operated in positive ion mode to detect protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺ and [M+NH₄]⁺.[5]

  • Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing further structural information.[5]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction from Natural Source Purification Purification (e.g., Chromatography) Extraction->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (ESI, APCI) Purification->MS IR IR Spectroscopy Purification->IR Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Determination Structure Determination Data_Integration->Structure_Determination Final_Structure Final_Structure Structure_Determination->Final_Structure Final Structure of this compound

Caption: Workflow for the isolation and structural elucidation of this compound.

References

X-ray Crystal Structure of Taxusin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxusin, a naturally occurring taxane (B156437) diterpenoid isolated from the heartwood of yew trees (Taxus species), stands as a significant precursor in the semisynthesis of various bioactive taxane derivatives.[1] While not possessing the potent anticancer activity of its renowned analogue, paclitaxel (B517696) (Taxol), the structural elucidation of this compound is crucial for understanding the intricate biosynthetic pathways of taxanes and for the rational design of novel therapeutic agents. This technical guide provides a summary of the available information on the X-ray crystal structure analysis of this compound, intended to serve as a foundational resource for researchers in medicinal chemistry and drug development.

Molecular Structure and Conformation

The molecular structure of this compound, as established by spectroscopic methods and confirmed by X-ray crystallography, is characterized by a complex tricyclic taxane core. The systematic name for this compound is (3S,4aR,6R,8S,11R,12R,12aR)-9,12a,13,13-Tetramethyl-4-methylidene-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-6,10-methanobenzo[2]annulene-3,8,11,12-tetrayl tetraacetate.[3] Its chemical formula is C₂₈H₄₀O₈.[3]

Crystallographic Data

Despite extensive research on taxanes, detailed crystallographic data for this compound itself is not widely available in public databases. However, a seminal study published in 1987 presented the crystal structure of this compound.[4] The data from this and related structural studies on similar taxanes provide the basis for our current understanding. For the purpose of this guide, a representative table of crystallographic parameters for a taxane core is presented below to illustrate the typical data obtained from such an analysis.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.123(2)
b (Å)15.456(3)
c (Å)18.789(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)2938.9(9)
Z4
Density (calculated) (Mg/m³)1.25
Absorption coefficient (mm⁻¹)0.09
F(000)1104
Crystal size (mm³)0.30 x 0.20 x 0.15
θ range for data collection (°)2.5 to 28.0
Reflections collected3500
Independent reflections3200 [R(int) = 0.021]
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Goodness-of-fit on F²1.05

Note: The data in this table is illustrative for a taxane derivative and may not represent the exact values for this compound.

Experimental Protocols

The determination of the crystal structure of a small molecule like this compound involves a series of well-defined experimental steps. The following is a generalized protocol based on standard crystallographic practices.

Crystallization

Single crystals of this compound suitable for X-ray diffraction are typically grown from a supersaturated solution.

  • Solvent Selection: A suitable solvent system is identified through screening various common organic solvents in which this compound is soluble. A common technique involves dissolving the compound in a good solvent (e.g., acetone, ethyl acetate) and then slowly introducing an anti-solvent (e.g., hexane, heptane) to induce crystallization.

  • Method: The slow evaporation method is frequently employed. A solution of this compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of well-ordered crystals.

X-ray Data Collection

A single crystal of appropriate size and quality is mounted on a goniometer head of a diffractometer.

  • Instrumentation: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

  • Data Processing: The raw diffraction images are integrated to obtain the intensities and positions of the Bragg reflections. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using full-matrix least-squares methods to obtain the final, accurate molecular structure.

Logical Workflow for Structure Determination

The process of determining the crystal structure of this compound can be visualized as a logical workflow, from sample preparation to final structure validation.

experimental_workflow Workflow for this compound Crystal Structure Analysis cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_validation Validation & Deposition Isolation Isolation of this compound Purification Purification (e.g., Chromatography) Isolation->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay X-ray Diffraction Mounting->XRay Integration Data Integration & Scaling XRay->Integration Solution Structure Solution (Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Deposition Database Deposition (e.g., CCDC) Validation->Deposition

Caption: A flowchart illustrating the key stages in the X-ray crystal structure analysis of this compound.

Conclusion

The X-ray crystal structure of this compound provides invaluable insights into the conformational preferences of the taxane skeleton, which is fundamental for the design of new anticancer drugs. While detailed crystallographic data for this compound itself is not as readily accessible as for more clinically prominent taxanes, the established methodologies for the structural elucidation of such molecules are robust and well-documented. This guide serves as a concise technical overview for professionals in the field, summarizing the critical aspects of the X-ray crystallographic analysis of this important natural product.

References

Solubility Profile of Taxusin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Taxusin, a complex diterpenoid isolated from various species of the yew tree (Taxus), is a member of the taxane (B156437) family of natural products. While structurally related to the well-known anticancer drug paclitaxel (B517696) (Taxol®), this compound itself has garnered interest for its own potential biological activities and as a key biosynthetic intermediate. For researchers in drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility is a critical determinant of bioavailability, formulation feasibility, and the design of effective experimental protocols. This technical guide provides a comprehensive overview of the solubility profile of this compound in various organic solvents, offering valuable data and methodologies for scientists working with this compound.

Quantitative Solubility of this compound

The solubility of this compound has been characterized in a limited number of organic solvents. The available quantitative data is summarized in the table below. It is important to note that while qualitative solubility information exists for related taxanes, specific quantitative data for this compound in a broader range of solvents is not extensively documented in publicly available literature.

Organic SolventChemical FormulaSolubility of this compoundNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OS6.25 mg/mL (12.39 mM)[1]Sonication is recommended to facilitate dissolution.[1]
ChloroformCHCl₃SolubleQualitative data for the related compound "taxine" indicates solubility.[2]
EthanolC₂H₅OHSolubleQualitative data for the related compound "taxine" indicates solubility.[2]
Diethyl Ether(C₂H₅)₂OSolubleQualitative data for the related compound "taxine" indicates solubility.[2]
MethanolCH₃OHSolubleNo specific quantitative data is readily available, but it is expected to be soluble based on its polarity and the solubility of related compounds.
AcetoneC₃H₆OSolubleNo specific quantitative data is readily available, but it is expected to be soluble based on its polarity and the solubility of related compounds.
WaterH₂OPractically InsolubleQualitative data for the related compound "taxine" indicates it is practically insoluble in water.[2]
Petroleum Ether-Practically InsolubleQualitative data for the related compound "taxine" indicates it is practically insoluble in petroleum ether.[2]

Experimental Protocol: Determination of this compound Solubility by the Shake-Flask Method

The following protocol describes a standardized method for determining the equilibrium solubility of this compound in an organic solvent of interest. This method is based on the widely accepted shake-flask technique.

1. Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

2. Procedure:

  • Preparation of Solvent: Ensure the selected organic solvent is degassed to prevent bubble formation during the experiment.

  • Addition of Excess Solute: Weigh a sufficient amount of this compound to ensure that an excess of solid material will remain undissolved at equilibrium. Add the weighed this compound to a scintillation vial.

  • Addition of Solvent: Accurately pipette a known volume of the organic solvent into the vial containing the this compound.

  • Equilibration:

    • Tightly cap the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically by taking measurements at various time points until the concentration of this compound in the solution remains constant.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and let it stand to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the aliquot through a syringe filter into a clean vial.

    • Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.

Visualizations

To aid in the understanding of the experimental process and the factors influencing this compound's solubility, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound B Add known volume of solvent A->B C Seal vial and place on orbital shaker B->C D Agitate at constant temperature (24-72h) C->D E Centrifuge to separate solid D->E F Filter supernatant E->F G Dilute sample F->G H Quantify by HPLC G->H solubility_relationship cluster_polarity Solvent Polarity cluster_solubility This compound Solubility High Polarity High Polarity Low Solubility Low Solubility High Polarity->Low Solubility e.g., Water Low Polarity Low Polarity High Solubility High Solubility Low Polarity->High Solubility e.g., Chloroform, Ether DMSO DMSO DMSO->High Solubility Ethanol Ethanol Ethanol->High Solubility Methanol Methanol Methanol->High Solubility

References

An In-depth Technical Guide to the Discovery and Isolation of Taxusin from Yew Trees

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxusin, a prominent taxane (B156437) diterpenoid found in the heartwood of yew trees (Taxus species), represents a significant area of interest in natural product chemistry and drug discovery. While the related compound Paclitaxel (Taxol®) has been extensively studied and utilized as a potent anticancer agent, this compound's own biological activities and potential therapeutic applications remain less explored. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and logical workflows to aid researchers in its further investigation. The methodologies outlined herein are based on established phytochemical extraction and purification techniques, offering a foundational framework for obtaining high-purity this compound for analytical and preclinical research.

Introduction

The genus Taxus, commonly known as yew, is a rich source of complex diterpenoids known as taxanes. The discovery of Paclitaxel from the bark of the Pacific yew (Taxus brevifolia) in the 1960s revolutionized cancer chemotherapy and spurred intensive investigation into other taxane compounds.[1] Among the hundreds of taxoids identified, this compound stands out as a major metabolite, particularly abundant in the heartwood of species such as Taxus baccata and Taxus wallichiana.[2][3][4]

This compound, chemically defined as taxa-4(20),11-diene-5α,9α,10β,13α-tetrayl tetraacetate, possesses the characteristic 6-8-6 tricyclic taxane core structure.[5][6] Unlike Paclitaxel, which is primarily extracted from the bark, this compound is a prominent constituent of the yew heartwood, suggesting a distinct biosynthetic pathway or metabolic role within the tree.[4][7] While the cytotoxic and microtubule-stabilizing properties of Paclitaxel are well-documented, the specific biological activities and mechanisms of action of this compound are not as extensively characterized.[8][9] This guide aims to provide the necessary technical information to facilitate further research into this promising natural product.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for designing effective isolation and purification strategies.

PropertyValueSource
Molecular Formula C₂₈H₄₀O₈[5]
Molecular Weight 504.6 g/mol [5]
Appearance Granular amorphous powder[10]
Melting Point 121-124 °C[10]
Solubility Soluble in ether, chloroform (B151607), alcohol. Practically insoluble in water, petroleum ether.[10]
Specific Optical Rotation +95.7° (c = 4.59 in ethanol)[10]

Isolation and Purification of this compound from Taxus baccata Heartwood

The following protocol is a detailed methodology for the isolation and purification of this compound from the heartwood of Taxus baccata. This procedure also yields several other taxane derivatives.

Experimental Protocol

3.1.1. Extraction

  • Material Preparation: Air-dried and powdered heartwood of Taxus baccata is used as the starting material.

  • Solvent Extraction: The powdered heartwood is subjected to exhaustive extraction with ethanol (B145695). A common method is Soxhlet extraction, which ensures thorough removal of the desired compounds. Alternatively, maceration with repeated solvent changes can be employed.

  • Concentration: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

3.1.2. Solvent Partitioning

  • The crude ethanolic extract is suspended in a mixture of ethanol and water (e.g., 70% aqueous ethanol).

  • This aqueous ethanol suspension is then partitioned with a non-polar solvent such as n-hexane or petroleum ether to remove lipids and other non-polar impurities. The hexane (B92381) layer is discarded.

  • The remaining aqueous ethanol layer is then extracted with a solvent of intermediate polarity, such as chloroform or dichloromethane, to extract the taxanes, including this compound.

  • The chloroform/dichloromethane extract is collected and concentrated to dryness.

3.1.3. Chromatographic Purification

A multi-step chromatographic approach is typically required to isolate this compound in high purity.

  • Initial Column Chromatography:

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of increasing polarity, starting with a non-polar solvent and gradually introducing a more polar solvent. A common solvent system is a gradient of ethyl acetate (B1210297) in n-hexane.

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane) and visualized under UV light or with a staining reagent (e.g., anisaldehyde-sulfuric acid). Fractions containing compounds with similar Rf values to a this compound standard (if available) are pooled.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Column: A reversed-phase C18 column is often effective for separating closely related taxanes.

    • Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water is commonly used. The specific ratio will depend on the column dimensions and the specific taxanes being separated.

    • Detection: UV detection at a wavelength around 227 nm is suitable for taxanes.

    • Purification: The fractions corresponding to the this compound peak are collected, pooled, and the solvent is evaporated to yield purified this compound.

Quantitative Data

The following table summarizes the reported yields of this compound and other taxane derivatives isolated from the heartwood of Taxus baccata.[2]

CompoundYield (% of dry heartwood)
This compound 0.13%
Taxa-4(20),11-diene-5α,9α,10β,13α-tetraol 9α,10β-diacetate3.8 x 10⁻³%
Taxa-4(20),11-diene-2α,5α,9α,10β,13α-pentaol pentaacetate3.5 x 10⁻⁴%
Taxa-4(20),11-diene-5α,7β,9α,10β,13α-pentaol pentaacetate1.4 x 10⁻⁴%
Taxa-4(20)11-diene-2α,5α,7β,9α,10β,13α-hexaol hexa-acetate4.5 x 10⁻⁴%
Taxa-4(20)11-diene-2α,5α,7β,10β-tetraol 5α,7β,10β-triacetate 2α-α-methylbutyrate2 x 10⁻⁴%

Visualizations

Experimental Workflow for this compound Isolation

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Chromatographic Purification start Yew Heartwood Powder extraction Soxhlet Extraction (Ethanol) start->extraction concentrate1 Concentration (Rotary Evaporator) extraction->concentrate1 partition1 Partition with n-Hexane concentrate1->partition1 partition2 Extract Aqueous Layer with Chloroform partition1->partition2 Aqueous Layer concentrate2 Concentration of Chloroform Extract partition2->concentrate2 silica_col Silica Gel Column Chromatography concentrate2->silica_col hplc Preparative HPLC (C18) silica_col->hplc Enriched Fractions pure_this compound Pure this compound hplc->pure_this compound

Caption: Workflow for the isolation and purification of this compound.

Proposed Mechanism of Action for Taxanes

While the specific mechanism of action for this compound has not been extensively studied, it is hypothesized to follow the same pathway as other well-characterized taxanes like Paclitaxel.

G cluster_cellular Cellular Mechanism This compound This compound tubulin αβ-Tubulin Dimers This compound->tubulin Binds to β-tubulin subunit microtubule Microtubule tubulin->microtubule Polymerization stabilization Microtubule Stabilization (Inhibition of Depolymerization) microtubule->stabilization mitotic_spindle Abnormal Mitotic Spindle stabilization->mitotic_spindle cell_cycle_arrest G2/M Phase Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Proposed mechanism of action for this compound based on other taxanes.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the discovery and isolation of this compound from yew trees, with a focus on practical experimental protocols and quantitative data. This compound represents a readily available taxane from a renewable resource (heartwood), which, unlike the bark for Paclitaxel extraction, can be harvested without killing the tree.

Significant gaps in our understanding of this compound's biological activity remain. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and other pharmacological activities of purified this compound.

  • Mechanism of Action Studies: Confirming whether this compound acts on microtubules in a manner similar to Paclitaxel and investigating other potential cellular targets.

  • Semi-synthesis: Exploring the potential of this compound as a precursor for the semi-synthesis of novel, more potent taxane analogues.

By providing a clear and detailed guide for the isolation of this compound, we hope to stimulate further research into this intriguing natural product and unlock its full therapeutic potential.

References

A Comparative Analysis of the Biological Activity of Taxusin and Other Prominent Taxanes

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The taxane (B156437) family of diterpenoids, originally derived from the yew tree (Taxus species), represents a cornerstone in modern cancer chemotherapy. Paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®) are the most clinically significant members of this class, exhibiting potent antitumor activity against a broad spectrum of solid tumors. Their mechanism of action is primarily attributed to their ability to stabilize microtubules, leading to cell cycle arrest and induction of apoptosis. Taxusin, a structurally related taxane, is a key intermediate in the biosynthesis of more complex taxanes like paclitaxel. However, a comprehensive review of the scientific literature reveals a significant gap in the characterization of this compound's own biological activity. This technical guide provides a detailed comparative analysis of the biological activities of paclitaxel and docetaxel, summarizing available quantitative data, outlining key experimental protocols, and visualizing the intricate signaling pathways they modulate. While direct comparative data for this compound is largely unavailable, this guide establishes a framework for the evaluation of novel taxane compounds by presenting the well-documented activities of its more prominent counterparts.

Mechanism of Action: Microtubule Stabilization

The principal mechanism of action for clinically established taxanes like paclitaxel and docetaxel is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[1] In a normal cell cycle, microtubules undergo dynamic polymerization and depolymerization, a process crucial for the formation of the mitotic spindle during cell division.

Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules.[2] This binding event promotes the polymerization of tubulin dimers and stabilizes the resulting microtubules, effectively preventing their depolymerization.[3] The consequence of this stabilization is the formation of non-functional microtubule bundles, which disrupts the delicate balance required for mitotic spindle assembly and function.[3][4] This leads to a prolonged blockage of cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[3][4]

While this compound shares the characteristic taxane core structure, there is a lack of published data specifically investigating its ability to stabilize microtubules.

Comparative Cytotoxicity

The cytotoxic potential of a compound is a critical determinant of its therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population in vitro. A lower IC50 value indicates greater potency.

While extensive data exists for paclitaxel and docetaxel across a wide range of cancer cell lines, there is a notable absence of publicly available IC50 values for this compound. One study on non-alkaloidal taxane diterpenes isolated from Taxus chinensis demonstrated significant cytotoxicity against several human cancer cell lines, including a paclitaxel-resistant line, suggesting that other taxanes beyond paclitaxel and docetaxel may possess valuable anticancer properties.[5] However, this study did not specifically report on this compound.

The following tables summarize the IC50 values for paclitaxel and docetaxel in various human cancer cell lines as reported in the scientific literature. It is important to note that IC50 values can vary depending on the specific cell line, exposure duration, and the assay method used.

Table 1: Comparative IC50 Values of Paclitaxel and Docetaxel in Human Cancer Cell Lines

Cell LineCancer TypePaclitaxel IC50 (nM)Docetaxel IC50 (nM)Citation(s)
MDA-MB-231Breast Cancer~5-10~1-5[6][7]
ZR75-1Breast Cancer~10-20~5-15[6]
T47DBreast Cancer~1577Not Reported[8][9]
SK-BR-3Breast Cancer~2-8Not Reported[10]
A549Non-Small Cell Lung CancerNot Reported~1.94 (in 2D culture)[11]
H1299Non-Small Cell Lung CancerNot ReportedNot Reported[12]
H460Non-Small Cell Lung CancerNot Reported~1.41 (in 2D culture)[11]
CAOV-3Ovarian Cancer~1.8~1.7[13]
OVCAR-3Ovarian Cancer~0.7~0.8[13]
SKOV-3Ovarian Cancer~1.2~1.1[13]

Note: The IC50 values presented are approximate and are intended for comparative purposes. For precise values and experimental conditions, please refer to the cited literature.

Key Signaling Pathways in Taxane-Induced Apoptosis

The induction of apoptosis by taxanes is a complex process involving the modulation of multiple intracellular signaling pathways. The PI3K/AKT and MAPK pathways are two of the most well-characterized signaling cascades affected by paclitaxel and docetaxel.[14][15][16]

The PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Aberrant activation of this pathway is a common feature of many cancers. Paclitaxel has been shown to inhibit the PI3K/AKT pathway in various cancer cells.[14][17] This inhibition leads to a decrease in the phosphorylation of AKT and its downstream targets, such as mTOR, which ultimately promotes apoptosis.[17]

PI3K_AKT_Pathway Paclitaxel Paclitaxel PI3K PI3K Paclitaxel->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 1: Paclitaxel's inhibition of the PI3K/AKT survival pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The role of the MAPK pathway in the cellular response to taxanes is complex and can be cell-type dependent. In some contexts, activation of the JNK and p38 MAPK pathways by taxanes contributes to the induction of apoptosis.[15][16] Conversely, activation of the ERK1/2 pathway can promote cell survival and has been implicated in taxane resistance.[16] Docetaxel has been shown to induce the activation of JNK, which in turn can lead to apoptosis.[16]

MAPK_Pathway Docetaxel Docetaxel JNK JNK Docetaxel->JNK ERK ERK1/2 Docetaxel->ERK Apoptosis Apoptosis JNK->Apoptosis Survival Cell Survival ERK->Survival

Figure 2: Dual role of MAPK signaling in response to Docetaxel.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of taxanes.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[18][19]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. These crystals are insoluble in aqueous solution but can be dissolved in a solubilizing agent (e.g., DMSO). The absorbance of the resulting colored solution is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the taxane compounds (e.g., paclitaxel, docetaxel) in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and a vehicle control (if the compound is dissolved in a solvent like DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed Cells in 96-well Plate B Treat with Taxane A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizer E->F G Read Absorbance F->G H Calculate IC50 G->H

Figure 3: General workflow for an MTT cytotoxicity assay.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured by monitoring the change in absorbance at 340 nm over time.[1][20]

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice. Prepare a stock solution of GTP (to a final concentration of 1 mM). Prepare stock solutions of the test compounds (e.g., paclitaxel as a positive control for polymerization enhancement, colchicine (B1669291) as a positive control for inhibition) and the experimental taxane.

  • Assay Setup: In a pre-warmed (37°C) 96-well plate, add the reaction buffer, GTP, and the test compound.

  • Initiation of Polymerization: To initiate the reaction, add the cold tubulin solution to each well. The temperature shift from ice to 37°C will induce polymerization.

  • Data Acquisition: Immediately place the plate in a temperature-controlled microplate reader set to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis: Plot absorbance at 340 nm versus time. Compounds that enhance tubulin polymerization will show a faster and higher increase in absorbance compared to the control, while inhibitors will show a slower and lower increase.

Apoptosis Assessment: Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Protocol:

  • Cell Treatment: Culture cells in the presence of the test compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells (due to primary necrosis)

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][23]

Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), can be used to quantify the DNA content of individual cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane and preserve the cellular structure.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate the cells in the dark to allow for DNA staining.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Generate a DNA content histogram from the flow cytometry data. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of taxane-induced cell cycle arrest.

Conclusion and Future Directions

Paclitaxel and docetaxel are potent cytotoxic agents with well-established mechanisms of action centered on the stabilization of microtubules, leading to G2/M cell cycle arrest and apoptosis. Their clinical efficacy is underscored by a wealth of preclinical data, including the IC50 values and signaling pathway modulations detailed in this guide. In stark contrast, the biological activity of this compound remains largely unexplored in the public domain. While its structural similarity to other taxanes suggests a potential for anticancer activity, the lack of quantitative data prevents a direct comparison.

The detailed experimental protocols provided herein offer a standardized framework for the comprehensive evaluation of novel taxane compounds. Future research should prioritize the systematic investigation of the biological activities of less-characterized taxanes like this compound. Such studies are essential to uncover potentially novel mechanisms of action, identify compounds with improved therapeutic indices, or discover agents that can overcome existing mechanisms of taxane resistance. The continued exploration of the vast chemical diversity within the taxane family holds significant promise for the development of next-generation anticancer therapeutics.

References

Taxusin as a Key Intermediate in Taxane Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of taxusin's role as a crucial intermediate in the biosynthesis of taxanes, a class of diterpenoid compounds that includes the vital anticancer drug, paclitaxel (B517696) (Taxol®). While not a direct linear precursor to paclitaxel, this compound and its related structures are central to a complex biosynthetic network. Understanding this network is paramount for advancements in metabolic engineering and synthetic biology aimed at sustainable taxane (B156437) production. This document outlines the biosynthetic pathways involving this compound, presents quantitative data on key taxane intermediates, details essential experimental protocols, and visualizes the complex biological processes involved.

The Taxane Biosynthetic Network: A Shift from Linear Pathway to Complex Web

The biosynthesis of taxanes is a multi-step enzymatic process beginning with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) by taxadiene synthase (TS) to form the core taxane skeleton, taxadiene. From this point, the skeleton undergoes a series of elaborate decorations, primarily through oxidation and acylation reactions, catalyzed by cytochrome P450 monooxygenases (CYP450s) and BAHD family acyltransferases, respectively.

This compound, chemically defined as taxa-4(20),11-diene-5α,9α,10β,13α-tetrayl tetraacetate, represents a highly acetylated intermediate within this pathway.[1][2] Historically, the biosynthetic route was often depicted as a single linear progression. However, recent research has unveiled a more intricate reality: a complex metabolic network where intermediates, including this compound, can be acted upon by multiple enzymes, leading to a web of interconnected pathways.[3] For instance, enzymes like taxane-2α-hydroxylase (T2αOH) and taxane-7β-hydroxylase (T7βOH) can utilize this compound as a substrate, leading to various hydroxylated forms that can be further modified.[3] This network model explains the vast diversity of over 600 taxoids found in nature.[4] The recent identification of crucial enzymes, such as taxane oxetanase 1 (TOT1) for oxetane (B1205548) ring formation, has further clarified the steps toward producing the key paclitaxel precursor, baccatin (B15129273) III.[5][6]

Taxane Biosynthetic Network GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(20),11-diene (Taxadiene) GGPP->Taxadiene TS T5aOH Taxadien-5α-ol Taxadiene->T5aOH T5αH (CYP725A4) T5aOAc Taxadien-5α-yl-acetate T5aOH->T5aOAc TAT HydroxylatedIntermediates Further Hydroxylated & Acylated Intermediates T5aOAc->HydroxylatedIntermediates Multiple CYP450s This compound This compound (Tetra-acetylated Taxoid) HydroxylatedIntermediates->this compound Acyltransferases BaccatinIII_Precursors Complex Intermediates (e.g., 1-dehydroxybaccatin IV) HydroxylatedIntermediates->BaccatinIII_Precursors TOT1, T9αH, etc. Hydroxytaxusins 2α-hydroxythis compound 7β-hydroxythis compound This compound->Hydroxytaxusins T2αH T7βH Hydroxytaxusins->BaccatinIII_Precursors BaccatinIII Baccatin III BaccatinIII_Precursors->BaccatinIII Multiple Steps Paclitaxel Paclitaxel (Taxol®) BaccatinIII->Paclitaxel Side-chain Attachment (BAPT, etc.)

Figure 1: The Taxane Biosynthetic Network.

Quantitative Data Presentation

Efficiently engineering the taxane pathway requires a quantitative understanding of the concentrations of key intermediates and the kinetics of the enzymes that produce them. The following tables summarize available data from various Taxus species and heterologous production systems.

Table 1: Concentration of Key Taxane Intermediates in Taxus Species
CompoundSpeciesTissueConcentration (µg/g dry weight)Reference(s)
PaclitaxelTaxus x media 'Coleana'Needles378[7]
PaclitaxelTaxus cuspidataNeedles1670 (1.67 mg/g)[8]
PaclitaxelTaxus x mediaNeedles1220 (1.22 mg/g)[8]
Baccatin IIITaxus x mediaCell Culture56,030 (56.03 mg/L)[9]
10-Deacetylbaccatin IIITaxus x mediaNeedles800 - 1500[10]
Total TaxanesTaxus cuspidataNeedles5137.4[8]
Total TaxanesTaxus chinensisNeedles1964[8]
Table 2: Kinetic Parameters of Key Biosynthetic Enzymes
EnzymeSubstrateKM (µM)VmaxKD (µM)Reference(s)
Taxadiene-5α-hydroxylase (CYP725A4)Taxadiene123 ± 5230 ± 8 pmol/min/nmol P4502.1 ± 0.4[11]
Taxane 13α-hydroxylaseTaxadien-5α-ol24 ± 9--[12]
Taxane 13α-hydroxylaseTaxadien-5α-yl-acetate14 ± 4--[12]

Experimental Protocols

Elucidating the complex taxane biosynthetic pathway relies on a combination of advanced molecular biology, analytical chemistry, and synthetic biology techniques. Below are detailed methodologies for key experimental procedures.

Protocol 1: Identification of Novel Biosynthesis Genes via Multi-Omics

The discovery of new enzymes in the taxane pathway has been accelerated by combining transcriptomics with functional genomics. This workflow is crucial for identifying candidate genes from the vast genome of Taxus species.[2][13]

Methodology:

  • Experimental Design & Sample Collection: Subject Taxus tissues (e.g., needles) or cell cultures to a wide range of perturbations. This includes applying various elicitors (e.g., methyl jasmonate), sampling different developmental stages, and using diverse tissue types.

  • Single-Nucleus RNA Sequencing (snRNA-seq): Isolate nuclei from the pooled, perturbed samples. Perform snRNA-seq to generate high-resolution transcriptomic data for thousands of individual cells. This approach overcomes the limitations of bulk RNA-seq by capturing the specific expression profiles of rare cell types that may be specialized in taxane biosynthesis.

  • Bioinformatic Analysis & Co-expression Networking:

    • Process the raw sequencing data and cluster cells based on their transcriptional profiles.

    • Perform co-expression analysis. Identify modules of genes that are consistently expressed together across the diverse cell states.

    • Search these modules for known taxane biosynthesis genes (e.g., TS, DBAT). Modules enriched with these "bait" genes are highly likely to contain novel pathway genes.

  • Candidate Gene Selection: Within the identified modules, prioritize unknown genes that belong to enzyme families known to be involved in taxane biosynthesis, such as CYP450s, BAHD acyltransferases, or other oxidoreductases.

  • Functional Characterization in a Heterologous Host:

    • Synthesize the codon-optimized candidate genes.

    • Clone the genes into expression vectors for a suitable heterologous host, such as Nicotiana benthamiana.

    • Use Agrobacterium tumefaciens-mediated transient expression to co-express the candidate gene along with other known pathway genes required to produce a specific substrate.

    • Feed the putative substrate to the plant tissue if necessary.

  • Metabolite Analysis: After an incubation period (3-5 days), harvest the plant tissue, extract the metabolites, and analyze the extract using LC-MS/MS to detect the expected product, thereby confirming the function of the novel enzyme.

Gene Discovery Workflow Perturbation 1. Multiplexed Perturbation (Elicitors, Tissues, Time Points) snRNAseq 2. Single-Nucleus RNA Sequencing (snRNA-seq) Perturbation->snRNAseq Coexpression 3. Co-expression Network Analysis snRNAseq->Coexpression ModuleID 4. Identify Modules with Known Taxane Genes Coexpression->ModuleID CandidateSel 5. Select Candidate Genes (CYP450s, Acyltransferases) ModuleID->CandidateSel HeterologousExp 6. Heterologous Expression (e.g., in N. benthamiana) CandidateSel->HeterologousExp LCMS 7. Metabolite Analysis (LC-MS/MS) HeterologousExp->LCMS Validation Functional Validation LCMS->Validation

Figure 2: Workflow for Novel Taxane Biosynthesis Gene Identification.
Protocol 2: Functional Characterization of a Candidate Cytochrome P450

Once a candidate gene is identified, its precise enzymatic function must be confirmed. Heterologous expression in a microbial host like E. coli or yeast is a common strategy.[11][14]

Methodology:

  • Gene Modification and Cloning:

    • Obtain the cDNA sequence of the candidate P450.

    • Modify the N-terminus of the coding sequence to improve solubility and membrane insertion in the heterologous host. This often involves replacing the native N-terminal transmembrane domain with a highly-expressed, soluble protein's N-terminus.

    • Codon-optimize the gene for the chosen expression host (e.g., E. coli).

    • Clone the modified gene into an expression vector, often in an operon or as a fusion protein with its redox partner, cytochrome P450 reductase (CPR).

  • Protein Expression:

    • Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the culture to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C.

    • Induce protein expression with IPTG and supplement the medium with a heme precursor like δ-aminolevulinic acid.

    • Reduce the temperature to 18-25°C and continue incubation for 24-48 hours to promote proper protein folding.

  • Preparation of Active Enzyme:

    • Microsomal Fraction: Harvest cells, lyse them (e.g., via sonication), and perform ultracentrifugation to pellet the membrane fraction (microsomes), which contains the expressed P450. Resuspend the microsomal pellet in a suitable buffer.

    • (Optional) Solubilization and Purification: For detailed kinetic studies, the P450 can be solubilized from the membrane using detergents and purified via affinity chromatography (e.g., Ni-NTA if His-tagged). The purified enzyme is often reconstituted into lipid nanodiscs for stability and activity assays.[11]

  • In Vitro Enzyme Assay:

    • Set up a reaction mixture containing: buffer (e.g., Tris-HCl, pH 7.5), the enzyme preparation (microsomes or purified P450), the putative taxane substrate (e.g., this compound or a related intermediate) dissolved in a suitable solvent, and a NADPH-regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate at a controlled temperature (e.g., 30°C) for a defined period.

  • Product Analysis:

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent, redissolve the residue in methanol, and analyze by HPLC or LC-MS/MS to identify and quantify the reaction product(s).

Protocol 3: Extraction and Quantification of Taxanes by LC-MS/MS

Accurate quantification of this compound and other taxanes from plant material or culture extracts is essential for yield analysis and pathway studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity.[1][15][16]

Methodology:

  • Sample Preparation and Extraction:

    • Lyophilize and grind the plant tissue (e.g., needles, bark) or cell culture biomass to a fine powder.

    • Perform solid-liquid extraction. Weigh a precise amount of powdered material (e.g., 100 mg) and add a defined volume of an extraction solvent (e.g., 10 mL of acetone (B3395972) or methanol).

    • Agitate the mixture for an extended period (e.g., 24-48 hours) at room temperature.

    • Filter the extract to remove solid debris.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Redissolve the dried extract in a known volume of mobile phase (e.g., 1 mL of methanol:water 70:30, v/v).

    • Centrifuge the reconstituted sample to pellet any remaining insoluble material and transfer the supernatant to an HPLC vial.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A typical gradient might start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions. The gradient must be optimized for the specific taxanes of interest.

      • Flow Rate: 0.8 - 1.2 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization, Positive (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

      • MRM Transitions: Use specific precursor-to-product ion transitions for each taxane and an internal standard (e.g., docetaxel). For example, paclitaxel is often monitored using the transition m/z 854.4 → 286.1.

  • Quantification:

    • Prepare a calibration curve using certified reference standards of the taxanes of interest, spiked into a matrix blank if possible.

    • Include an internal standard in all samples and standards to correct for variations in extraction efficiency and instrument response.

    • Calculate the concentration of each taxane in the original sample based on the peak area ratios relative to the calibration curve.

Cellular Transport and Localization of Taxanes

The efficiency of taxane biosynthesis is not only dependent on enzymatic activity but also on the transport of intermediates between different cellular compartments and the sequestration of the final products. While the specific transporter for this compound is unknown, studies on paclitaxel suggest a sophisticated system involving both passive and active transport mechanisms. Taxanes are believed to be synthesized in the cytoplasm and on the endoplasmic reticulum, with final storage often occurring in the vacuole to prevent cytotoxicity. Evidence points to the involvement of ATP-binding cassette (ABC) transporters in the active efflux of taxanes across membranes.[10]

Taxane Transport cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Vacuole Passive_in Passive Diffusion ER Endoplasmic Reticulum (P450 enzymes) Precursors Taxane Precursors (e.g., this compound) ER->Precursors Biosynthesis Paclitaxel Paclitaxel Precursors->Paclitaxel Maturation ABC_out ABC Transporter Paclitaxel->ABC_out ABC_in ABC Transporter Paclitaxel->ABC_in Vacuole_Paclitaxel Sequestrated Paclitaxel PM Plasma Membrane TP Tonoplast ABC_out->a1 Efflux ABC_in->Vacuole_Paclitaxel Sequestration

Figure 3: Proposed Model for Cellular Transport of Taxanes.

Conclusion

This compound stands as a significant, though not linear, intermediate in the vast and intricate network of taxane biosynthesis. Its fully acetylated structure represents a key branch point from which a multitude of taxoids can be derived. The progression from viewing taxane biosynthesis as a simple line to a complex web has been critical for the successful identification of novel enzymes and the ongoing efforts to reconstruct the entire pathway in heterologous hosts. The methodologies detailed in this guide—from multi-omics gene discovery to precise LC-MS/MS quantification—are the cornerstone tools for researchers in this field. A deeper understanding and manipulation of the enzymes that modify this compound and its derivatives will be essential for engineering microbial or plant-based systems for the sustainable and cost-effective production of paclitaxel and other valuable taxane-based therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of Crystalline Taxusin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physicochemical properties of taxusin, a naturally occurring taxane (B156437). Due to the limited availability of data specifically for crystalline this compound, this document also includes information on related taxanes and general taxoids to provide a broader context for researchers. All quantitative data is presented in structured tables, and detailed experimental protocols for key characterization techniques are provided, accompanied by workflow diagrams.

Core Physicochemical Properties

This compound is a taxane diterpenoid found in various yew species (Taxus)[1][2]. While it is a key compound in the study of taxane biosynthesis, specific experimental data for its pure crystalline form are not widely published. The following tables summarize the available data for this compound and related compounds for comparative purposes.

General and Computational Properties of this compound
PropertyValueReference(s)
Molecular Formula C₂₈H₄₀O₈[2]
Molecular Weight 504.6 g/mol [2]
IUPAC Name [(1R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] acetate[2]
CAS Number 19605-80-2[2]
Canonical SMILES CC1=C2C(C(C3(CC(C(=C)C3C(C2(C)C)CC1OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C[2]
XLogP3 (Computed)3.2[2]
Experimental Physical Properties
PropertyValueReference(s)
Appearance Solid. Related taxane mixtures are described as granular amorphous powders.[5]
Melting Point Taxine: 121-124 °C Taxine A: 204-206 °C (Note: These are related compounds/mixtures, not pure crystalline this compound)[5]
Solubility DMSO: Soluble. General taxanes are soluble in organic solvents like methanol, ethanol, ether, and chloroform, but practically insoluble in water and petroleum ether.[5]
Stability Powder (general taxoid): Stable for 3 years at -20°C. In Solvent (general taxoid): Stable for 1 year at -80°C.

Crystal Structure

A definitive, publicly available crystal structure for this compound has not been identified in the Crystallography Open Database (COD) or other reviewed sources[6][7][8][9]. The determination of a crystal structure for a novel compound is a significant undertaking that relies on obtaining a high-quality single crystal suitable for X-ray diffraction analysis.

While the specific crystal structure of this compound is not available, extensive crystallographic studies have been conducted on other taxanes, most notably paclitaxel (B517696) (Taxol)[10][11]. These studies reveal that taxanes bind to β-tubulin, stabilizing microtubules. The taxane core occupies a specific binding pocket, and interactions are dictated by the various functional groups on the taxane skeleton[11]. The primary method for determining such structures is single-crystal X-ray crystallography[12][13].

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties discussed above.

Determination of Melting Point (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid[14][15].

Methodology:

  • Sample Preparation: The crystalline this compound sample must be completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle to ensure homogeneity and efficient heat transfer[14].

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed bottom of the tube on a hard surface to pack the powder into a dense column, typically 2-4 mm in height[15][16].

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): To save time, a rapid heating rate can be used initially to determine an approximate melting range[4]. Allow the apparatus to cool before proceeding.

  • Accurate Determination: Heat the block at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point[4].

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point[4]. A pure compound should have a sharp melting range of 0.5-1.0 °C[4].

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry Crystalline Sample B Grind to Fine Powder A->B C Load into Capillary Tube B->C D Place in Apparatus C->D Transfer to Apparatus E Heat at 1-2°C/min D->E F Observe Melting E->F G Record T_onset and T_complete F->G H Melting Point Range G->H Report Melting Range

Workflow for Melting Point Determination.
Determination of Solubility (Shake-Flask Method)

The shake-flask method is a traditional and reliable way to determine the equilibrium solubility of a compound in a given solvent, particularly for poorly soluble substances[17].

Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, buffers of different pH, ethanol, DMSO). The presence of excess solid is crucial to ensure saturation is reached[17].

  • Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[18].

  • Phase Separation: After equilibration, allow the vials to stand so that the excess solid can settle. Separate the saturated solution from the undissolved solid. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE)[17][18].

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent.

  • Analysis: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Solubility_Workflow cluster_prep Preparation & Equilibration cluster_analysis Separation & Analysis A Add Excess this compound to Solvent B Agitate at Constant Temp (24-48h) A->B C Centrifuge / Filter to Separate Solid B->C Reach Equilibrium D Collect Saturated Supernatant C->D E Quantify by HPLC-UV D->E F Solubility Value E->F Calculate Concentration XRay_Crystallography_Workflow A Grow Single Crystal of this compound B Mount Crystal on Goniometer A->B C Expose to Monochromatic X-ray Beam B->C D Collect Diffraction Pattern Data C->D E Solve Phase Problem & Generate Electron Density Map D->E F Refine Atomic Model E->F G 3D Crystal Structure (CIF) F->G Taxane_Signaling_Pathway cluster_cell Cellular Events cluster_fate Cell Fate Determination This compound This compound Microtubule β-Tubulin in Microtubule This compound->Microtubule Binds to MT_Stabilization Microtubule Stabilization (Suppression of Dynamics) Mitotic_Spindle Defective Mitotic Spindle MT_Stabilization->Mitotic_Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Survival Mitotic Slippage & Cell Survival G2M_Arrest->Survival p53 p53 / p21 Upregulation G2M_Arrest->p53 Bcl2_Mod Bcl-2 / Bcl-XL Phosphorylation (Inactivation) G2M_Arrest->Bcl2_Mod MCL1_Deg MCL-1 Degradation G2M_Arrest->MCL1_Deg Apoptosis Apoptosis p53->Apoptosis Bcl2_Mod->Apoptosis MCL1_Deg->Apoptosis

References

A Technical Guide to the Role of Taxusin in the Chemical Defense of Taxus Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The genus Taxus, commonly known as yew, comprises a group of evergreen trees and shrubs renowned for their production of a complex array of diterpenoid compounds known as taxanes. These secondary metabolites are central to the plant's survival, forming a potent chemical defense system against herbivores and pathogens. Among the hundreds of taxoids identified, taxusin holds a significant position. It is not only a prominent secondary metabolite found in yew heartwood but also a key intermediate in the biosynthetic pathway of more complex taxanes, including the landmark anticancer drug, paclitaxel (B517696) (Taxol®)[1].

This technical guide provides an in-depth exploration of the role of this compound within the chemical defense strategy of Taxus species. It covers the biosynthetic origins of this compound, its induction via defense signaling pathways, and its function as part of a defensive chemical cocktail. Furthermore, this document furnishes detailed experimental protocols for the extraction, purification, and quantification of taxanes, and presents quantitative data to support the understanding of their distribution within the genus.

The Taxane (B156437) Biosynthetic Pathway and the Position of this compound

The biosynthesis of taxanes is a complex, multi-step process estimated to involve at least 20 enzymatic reactions[2]. The pathway initiates from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), within the plant cells. A series of cyclization, hydroxylation, and acylation reactions progressively builds the intricate taxane core and decorates it with various functional groups.

This compound, chemically defined as taxa-4(20),11-diene-5α,9α,10β,13α-tetrayl tetraacetate, represents a mid-stage, stable intermediate in this pathway[1]. It serves as a substrate for further enzymatic modifications, such as hydroxylations at the C2 and C7 positions by taxane-2α-hydroxylase (T2αOH) and taxane-7β-hydroxylase (T7βOH), respectively. These subsequent steps lead to a diverse array of other taxoids, highlighting this compound's pivotal role in generating the chemical diversity essential for a robust defense[2]. The complexity of the pathway suggests it is not strictly linear but rather a network of anastomosing routes, allowing for the production of hundreds of distinct taxane structures[2][3].

Taxusin_Biosynthesis cluster_0 Core Taxane Skeleton Formation cluster_1 Intermediate Modifications cluster_2 Pathway Diversification GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(20),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Taxadienol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadienol Taxadiene 5α-hydroxylase Early_Taxoids Multiple Hydroxylation & Acylation Steps Taxadienol->Early_Taxoids Hydroxylases, Acyltransferases This compound This compound Early_Taxoids->this compound Hydroxytaxusins 2α-Hydroxythis compound & 7β-Hydroxythis compound This compound->Hydroxytaxusins T2αOH, T7βOH Complex_Taxanes Other Complex Taxanes (e.g., Baccatin (B15129273) III) Hydroxytaxusins->Complex_Taxanes Paclitaxel Paclitaxel (Taxol®) Complex_Taxanes->Paclitaxel

Caption: Simplified biosynthetic pathway of taxanes highlighting the central role of this compound.

This compound's Role in Chemical Defense

Plants employ a vast arsenal (B13267) of secondary metabolites for defense. These compounds can act as toxins, repellents, or antifeedants, which deter insects from feeding[4]. The toxicity of Taxus species to livestock and humans is well-documented and is attributed to the complex mixture of taxane alkaloids present in its tissues, particularly the leaves and bark[5][6].

While much of the research focus has been on the pharmacological properties of paclitaxel, it is the "cocktail" of numerous taxoids, including this compound, that constitutes the plant's defense. This chemical diversity is a key strategy to counter a wide range of herbivores and pathogens, which may have varying levels of tolerance to specific compounds. Although direct bioassays detailing the specific antifeedant activity of purified this compound against insect herbivores are not extensively published, its structural inclusion in the toxic taxane family strongly supports its contribution to the overall defensive properties of the plant. The presence of taxanes interferes with digestive processes and can have cytotoxic effects on herbivores[7][8].

Quantitative Distribution of Taxoids

The concentration and composition of taxoids vary significantly between different Taxus species, individual trees, tissue types (leaves vs. bark), and even seasons[6]. This variability underscores the dynamic nature of the plant's chemical defense. The following table summarizes quantitative data for key taxoids from various Taxus species, providing a snapshot of the chemical landscape in which this compound exists.

Table 1: Concentration of Key Taxoids in Various Taxus Species and Tissues

Species Tissue Taxoid Concentration Reference
Taxus baccata Bark Paclitaxel 0.0558 ± 0.008% (dry wt.) [9]
Taxus brevifolia Bark & Needles Paclitaxel, Cephalomannine, Baccatin III Low picomole level (quantified by MS/MS) [10]
Taxus cuspidata Leaves Paclitaxel 1.67 mg/g [6]
Taxus media Leaves Paclitaxel 1.22 mg/g [6]
Taxus mairei Leaves Paclitaxel 0.66 mg/g [6]
Taxus yunnanensis Leaves 10-Deacetylbaccatin III (10-DAB) High relative content [11]
Taxus chinensis Leaves 7-epi-10-deacetyltaxol High relative content [11]

| Taxus wallichiana| Cell Culture | Yunnanxane, Taxuyunnanine C | 0.6–10.1 mg/g DW (in "old" culture) |[12] |

Note: Data is compiled from multiple sources and methodologies; direct comparison requires caution. "High relative content" indicates the compound was a distinguishing marker for that species in a comparative study.

Induction of Taxane Biosynthesis via Defense Signaling

The production of defensive compounds in plants is often not constitutive but is induced or enhanced upon attack. Herbivory or pathogen infection triggers a complex signaling cascade that activates defense gene expression. A key signaling molecule in this response is jasmonic acid and its volatile methyl ester, methyl jasmonate (MeJA)[13][14].

In Taxus cell cultures, the application of MeJA has been shown to be a potent elicitor, significantly increasing the production of paclitaxel and other taxanes[2][14]. Transcriptome analysis of Taxus chinensis cells treated with MeJA revealed the upregulation of numerous genes involved in the entire taxane biosynthetic pathway, from initial terpenoid synthesis to the final tailoring steps[13]. This demonstrates a clear link between a primary herbivory defense signal (jasmonate) and the activation of the chemical defense machinery that produces this compound and its derivatives. This induced response allows the plant to conserve resources and mount a robust defense precisely when needed.

Defense_Signaling cluster_0 Trigger & Perception cluster_1 Signaling Cascade cluster_2 Chemical Defense Production Herbivory Herbivore Attack (e.g., Insect Chewing) Wound_Signal Wounding & HAMPs (Herbivore-Associated Molecular Patterns) Herbivory->Wound_Signal JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Wound_Signal->JA_Biosynthesis Systemic Signal JA_Signal JA Signaling Pathway (JAZ-MYC complex) JA_Biosynthesis->JA_Signal TFs Activation of Transcription Factors (e.g., AP2/ERF, bHLH) JA_Signal->TFs Gene_Expression Upregulation of Taxane Biosynthesis Genes (e.g., TXS, Hydroxylases) TFs->Gene_Expression Taxane_Production Increased Production of This compound & Other Taxoids Gene_Expression->Taxane_Production Defense Enhanced Chemical Defense Taxane_Production->Defense Experimental_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Purification & Analysis Start Taxus Plant Material (Needles/Bark) Grind Drying & Grinding Start->Grind Extract Solvent Extraction (Methanol/Ethanol) Grind->Extract Filter1 Filtration Extract->Filter1 Decolor Decolorization (Activated Charcoal) Filter1->Decolor Filter2 Filtration Decolor->Filter2 Concentrate1 Concentration (Rotary Evaporator) Filter2->Concentrate1 Partition Liquid-Liquid Partitioning (Hexane -> DCM/EtOAc) Concentrate1->Partition Concentrate2 Final Concentration Partition->Concentrate2 Purify Purification (e.g., Column Chromatography) Concentrate2->Purify Analyze Quantification (HPLC / UPLC-MS/MS) Purify->Analyze Result Pure Taxoids & Quantitative Data Analyze->Result

References

A Comprehensive Review of Taxusin and its Derivatives: From Synthesis to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxusin, a prominent taxane (B156437) diterpenoid isolated from the heartwood of yew trees (Taxus spp.), serves as a crucial starting material and biosynthetic precursor to a wide array of other taxoids, including the renowned anticancer drug, paclitaxel (B517696).[1][2] While often considered a biosynthetic "dead-end" metabolite itself, the unique structural framework of this compound has garnered significant interest for the semi-synthesis of novel taxane derivatives with potential therapeutic applications.[3] This technical guide provides an in-depth review of the current literature on this compound and its known derivatives, encompassing their synthesis, biological evaluation, and the signaling pathways they modulate. Detailed experimental protocols and structured data tables are presented to facilitate further research and development in this area.

Chemical Structure and Properties

This compound is a tetracyclic diterpenoid with the IUPAC name Taxa-4(20),11-diene-5α,9α,10β,13α-tetrayl tetraacetate.[3] Its chemical formula is C₂₈H₄₀O₈ with a molar mass of 504.61 g/mol .[4] The core structure features a 6-8-6 fused ring system, characteristic of the taxane family.[5]

Known Derivatives of this compound

A variety of derivatives have been synthesized from this compound, primarily through deoxygenation and other chemical modifications of its hydroxyl groups. These derivatives are crucial for studying the biosynthetic pathway of paclitaxel and for exploring novel structure-activity relationships.

Synthetic Derivatives

The primary route for generating key biosynthetic intermediates from this compound involves the Barton deoxygenation of the C-9 and C-10 hydroxyl groups of protected this compound derivatives.[1][2] This has led to the successful preparation of:

  • taxa-4(20),11(12)-diene-5α,13α-diol [1][2]

  • taxa-4(20),11(12)-diene-5α,9α,13α-triol [1][2]

  • taxa-4(20),11(12)-diene-5α,10β,13α-triol [1][2]

The synthesis of these compounds allows for the investigation of the early hydroxylation and acetylation steps in the paclitaxel biosynthetic pathway.[2]

Quantitative Data

Cytotoxicity of Taxane Derivatives

While specific IC₅₀ values for a wide range of this compound derivatives are not extensively compiled in single reports, the cytotoxic activities of various other taxane analogs provide a valuable reference for the potential efficacy of novel this compound-derived compounds. The following table summarizes the cytotoxicity of selected taxane derivatives against various human cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
5-Oxo-13-TBDMS-taxchinin AA549 (Non-small cell lung cancer)0.48[6]
5-Oxo-13,15-epoxy-13-epi-taxchinin AA549 (Non-small cell lung cancer)0.75[6]
5,13-Dioxo-taxchinin AA549 (Non-small cell lung cancer)1.68[6]
5-Oxo-brevifoliolA549 (Non-small cell lung cancer)3.16[6]
PaclitaxelVarious human tumor cell lines0.0025 - 0.0075[7]
1a'-HomotaxotereMicrotubule Assembly Assay>27 times less active than paclitaxel[8]
Synthetic Yields of this compound Derivatives

The following table outlines the reported yields for key synthetic steps in the preparation of taxadiene-diol and -triol derivatives from this compound.

ProductStarting MaterialKey ReagentsYield (%)Reference
Protected Diol 17Xanthates 16a/16bBarton Deoxygenation78[2]
(±)-Taxusin3-isobutoxy-2-cyclohexen-1-oneMulti-step total synthesis2 (overall)[9]
Tetraacetate 22Tetrol 21Acetylation80[9]
5,13-Dideacetylthis compound (12)This compoundK₂CO₃80[2]
Diol 7Compound 26TBAF83[2]
Spectroscopic Data

The characterization of this compound and its derivatives relies heavily on spectroscopic techniques. The following table provides a summary of key ¹H and ¹³C NMR chemical shifts for (±)-taxusin.

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm)
C140.2-
C225.4-
C380.5-
C4148.9-
C574.8-
C636.1-
C727.2-
C844.9-
C975.9-
C1076.4-
C11134.6-
C12141.6-
C1370.1-
C1438.1-
C1537.1-
C1628.5-
C1730.8-
C1821.0-
C1914.9-
C20111.4-

Note: Complete spectral data can be found in the cited literature.[9]

Signaling Pathways

The primary mechanism of action for therapeutically active taxanes like paclitaxel is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[5][10] While this compound itself is not a potent cytotoxic agent, its derivatives are being investigated for similar activities. The signaling pathways involved are complex and can be both p53-dependent and independent.[11]

Microtubule Stabilization and Apoptosis Induction

Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting depolymerization.[5] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[12] Prolonged mitotic arrest triggers the apoptotic cascade, ultimately leading to programmed cell death.

Microtubule_Stabilization_Apoptosis Taxusin_Derivative This compound Derivative Tubulin β-Tubulin Taxusin_Derivative->Tubulin Binds to Microtubule Microtubule Tubulin->Microtubule Polymerization Stabilization Stabilization Microtubule->Stabilization Depolymerization Depolymerization Inhibition Microtubule->Depolymerization Mitotic_Spindle Mitotic Spindle Disruption Stabilization->Mitotic_Spindle Depolymerization->Mitotic_Spindle G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Signaling pathway of microtubule stabilization and apoptosis induction by taxane derivatives.

Experimental Protocols

Extraction and Isolation of this compound from Taxus Heartwood

This protocol describes a general procedure for the extraction and isolation of this compound from the heartwood of yew trees.

1. Extraction:

  • Air-dry and powder the heartwood of Taxus spp.
  • Extract the powdered material with a suitable solvent, such as a 50-80% ethanol-water mixture, at room temperature for an extended period (e.g., several days).[13]
  • Filter the extract to remove solid plant material.
  • Concentrate the filtrate under reduced pressure to yield a crude extract.

2. Decolorization and Initial Purification:

  • Treat the crude extract with activated charcoal to remove pigments and other impurities.[13]
  • Filter the mixture to remove the charcoal.
  • Remove the organic solvent (e.g., ethanol) from the filtrate, often by rotary evaporation.

3. Chromatographic Separation:

  • Subject the resulting aqueous residue to liquid-liquid extraction with a non-polar solvent like ethyl acetate (B1210297).
  • Concentrate the organic phase and subject it to column chromatography on silica (B1680970) gel.
  • Elute with a gradient of solvents, such as hexane-ethyl acetate, to separate the different taxane components.
  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

4. Purification:

  • Combine the this compound-rich fractions and further purify by recrystallization or additional chromatographic steps (e.g., preparative HPLC) to obtain pure this compound.

Start [label="Taxus Heartwood", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Solvent Extraction\n(e.g., 50-80% Ethanol)"]; Filtration1 [label="Filtration"]; Concentration1 [label="Concentration"]; Decolorization [label="Charcoal Treatment"]; Filtration2 [label="Filtration"]; Solvent_Removal [label="Solvent Removal"]; Liquid_Extraction [label="Liquid-Liquid Extraction\n(e.g., Ethyl Acetate)"]; Concentration2 [label="Concentration"]; Column_Chromatography [label="Silica Gel Column Chromatography"]; TLC_Analysis [label="TLC Analysis"]; Purification [label="Purification\n(Recrystallization/HPLC)"]; End [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Extraction; Extraction -> Filtration1; Filtration1 -> Concentration1; Concentration1 -> Decolorization; Decolorization -> Filtration2; Filtration2 -> Solvent_Removal; Solvent_Removal -> Liquid_Extraction; Liquid_Extraction -> Concentration2; Concentration2 -> Column_Chromatography; Column_Chromatography -> TLC_Analysis; TLC_Analysis -> Purification; Purification -> End; }

General workflow for the extraction and isolation of this compound.
Synthesis of Taxadiene-diol and -triol Derivatives from this compound

This protocol outlines the key steps for the synthesis of taxa-4(20),11(12)-diene-5α,10β,13α-triol and taxa-4(20),11(12)-diene-5α,9α,13α-triol from this compound, based on the methods described by Li et al. (2008).[2]

1. Preparation of 5α,13α-Bis(triethylsilyloxy)-taxa-4(20),11(12)-diene-9α,10β-diol (13):

  • Start with 5,13-dideacetylthis compound (12), which can be prepared by the selective deacetylation of this compound.[2]
  • Protect the C5 and C13 hydroxyl groups using a suitable silylating agent, such as triethylsilyl chloride (TESCl), in the presence of imidazole (B134444) in DMF.[2]
  • Reduce the remaining acetate groups using a reducing agent like lithium aluminum hydride (LAH) in THF to yield the diol 13.[2]

2. Xanthate Formation:

  • Treat the diol 13 with a strong base, such as lithium hexamethyldisilazide (LHMDS), in THF.[2]
  • Add carbon disulfide followed by methyl iodide to form an inseparable mixture of the C9 and C10 xanthates (14a and 14b).[2]

3. Barton Deoxygenation:

  • Subject the mixture of xanthates to Barton deoxygenation conditions, typically using a radical initiator like AIBN and a reducing agent such as tributyltin hydride, to remove the C9 and C10 hydroxyl groups, yielding a mixture of protected dienes (15a and 15b).[2]

4. Deprotection:

Start [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deacetylation [label="Selective Deacetylation"]; Protection [label="Silyl Protection (C5, C13)"]; Reduction [label="Reduction (LAH)"]; Diol [label="Diol Intermediate (13)"]; Xanthate_Formation [label="Xanthate Formation"]; Deoxygenation [label="Barton Deoxygenation"]; Deprotection [label="Deprotection (TBAF)"]; Separation [label="Chromatographic Separation"]; Product1 [label="Taxadiene-triol 1", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product2 [label="Taxadiene-triol 2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Deacetylation; Deacetylation -> Protection; Protection -> Reduction; Reduction -> Diol; Diol -> Xanthate_Formation; Xanthate_Formation -> Deoxygenation; Deoxygenation -> Deprotection; Deprotection -> Separation; Separation -> Product1; Separation -> Product2; }

Synthetic workflow for taxadiene-triol derivatives from this compound.
In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a general method for assessing the cytotoxicity of this compound derivatives against cancer cell lines.

1. Cell Seeding:

  • Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well.
  • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

2. Compound Treatment:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations.
  • Replace the medium in the cell plates with the medium containing the diluted compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., paclitaxel).
  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
  • Aspirate the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound derivatives on the polymerization of purified tubulin.

1. Reagent Preparation:

  • Prepare a stock solution of purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.
  • Prepare stock solutions of the this compound derivative and control compounds (e.g., paclitaxel as a stabilizer, nocodazole (B1683961) as a destabilizer) in an appropriate solvent (e.g., DMSO).

2. Assay Setup:

  • In a pre-chilled 96-well plate on ice, add the reaction components in the following order: general tubulin buffer, GTP (to a final concentration of 1 mM), and a polymerization enhancer like glycerol (B35011) (e.g., 10%).
  • Add the test compounds to the designated wells.

3. Polymerization Measurement:

  • Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.
  • Measure the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

4. Data Analysis:

  • Plot the absorbance versus time to generate polymerization curves.
  • Compare the polymerization rate and the maximum polymer mass in the presence of the this compound derivative to the controls to determine its effect on tubulin polymerization.[10]

Conclusion

This compound remains a valuable natural product, not only for its role in the biosynthesis of paclitaxel but also as a versatile starting material for the synthesis of novel taxane derivatives. The exploration of these derivatives offers a promising avenue for the discovery of new anticancer agents with potentially improved efficacy and pharmacological profiles. The detailed methodologies and data presented in this guide are intended to serve as a comprehensive resource for researchers in this field, facilitating the design and execution of further studies to unlock the full therapeutic potential of this compound and its analogs.

References

In Silico Modeling of Taxusin Interaction with Tubulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction between taxusin and its molecular target, tubulin. Taxusins, a class of taxane (B156437) diterpenoids, are precursors to potent anti-cancer drugs like paclitaxel (B517696) and docetaxel, which function by binding to β-tubulin and stabilizing microtubules, leading to cell cycle arrest and apoptosis. Understanding the molecular details of this interaction is paramount for the rational design of novel microtubule-stabilizing agents with improved efficacy and reduced side effects.

While specific experimental binding data for this compound itself is limited in publicly available literature, this guide leverages the extensive research on closely related and well-characterized taxanes to provide a robust framework for in silico investigation. The principles and protocols outlined herein are directly applicable to the study of this compound-tubulin interactions.

The Taxane Binding Site on β-Tubulin

Taxanes bind to a specific pocket on the β-subunit of the αβ-tubulin heterodimer.[1] This binding site is located on the luminal side of the microtubule and is characterized as a deep, hydrophobic cleft.[2][3] The interaction is primarily driven by hydrophobic contacts and a network of hydrogen bonds.

Key Interacting Residues:

Structural studies, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), have identified several key amino acid residues that form the taxane binding pocket. These interactions are crucial for the high-affinity binding and stabilizing effect of taxanes.

Interacting ResidueType of InteractionReference
Hydrophobic Interactions
Leu215, Leu217, Leu219van der Waals[3]
His229π-stacking with benzoyl group[2][3]
Leu230van der Waals[3]
Ala233van der Waals[3]
Phe272van der Waals[3]
Pro274, Leu275van der Waals[2]
Pro360, Leu361van der Waals[3]
Hydrogen Bonding
Thr276 (backbone NH)H-bond with oxetane (B1205548) ring oxygen[4]
Gly362 (backbone CO)H-bond with C7-hydroxyl group[3]
Arg369H-bond with 2'-hydroxyl group[1]

Quantitative Analysis of Taxane-Tubulin Interaction

CompoundMethodParameterValueReference
PaclitaxelCompetition AssayKᵢ~10 nM[1]
Tubulin Assembly AssayEC₅₀~1 µM[1]
Baccatin (B15129273) IIIIsothermal Titration CalorimetryKb3.0 ± 0.5 x 10³ M⁻¹[2]

In Silico Modeling Workflow

The in silico investigation of the this compound-tubulin interaction typically follows a multi-step workflow, beginning with structural preparation and proceeding through molecular docking and dynamics simulations.

G cluster_prep 1. Structure Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_analysis 4. Post-Simulation Analysis PDB Protein Structure Retrieval (e.g., PDB: 8BDF, 6WVR) PDB_Prep Protein Preparation (Add hydrogens, assign charges) PDB->PDB_Prep Ligand Ligand Structure Preparation (this compound 3D structure) Ligand_Prep Ligand Preparation (Energy minimization) Ligand->Ligand_Prep Grid Binding Site Definition (Grid generation) PDB_Prep->Grid Docking Docking Simulation Ligand_Prep->Docking Grid->Docking Pose Pose Selection & Analysis Docking->Pose System System Setup (Solvation, Ionization) Pose->System MD_Sim MD Simulation System->MD_Sim Trajectory Trajectory Analysis MD_Sim->Trajectory Binding_Energy Binding Free Energy Calculation (MM/GBSA, MM/PBSA) Trajectory->Binding_Energy Interaction_Analysis Interaction Analysis (H-bonds, hydrophobic contacts) Trajectory->Interaction_Analysis

Caption: In silico workflow for modeling this compound-tubulin interaction.

Detailed Methodologies

Molecular Docking of this compound to Tubulin

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

  • Protein Preparation:

    • Obtain the crystal structure of β-tubulin, preferably in complex with a taxane, from the Protein Data Bank (PDB IDs: 8BDF, 6WVR).[5][6]

    • Prepare the protein using software like Schrödinger's Protein Preparation Wizard or UCSF Chimera. This involves adding hydrogen atoms, assigning partial charges, and minimizing the structure to relieve steric clashes.

  • Ligand Preparation:

    • Generate a 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D format.

    • Prepare the ligand using LigPrep or a similar tool to generate different tautomers and ionization states at physiological pH and perform an initial energy minimization.

  • Grid Generation:

    • Define the binding site on β-tubulin based on the co-crystallized ligand in the template structure.

    • Generate a receptor grid that encompasses the defined binding pocket.

  • Docking Simulation:

    • Perform the docking calculation using software such as Glide, AutoDock, or GOLD.[7]

    • It is recommended to use a standard precision (SP) or extra precision (XP) docking protocol.

  • Pose Analysis:

    • Analyze the resulting docking poses based on their docking scores (e.g., GlideScore, Emodel).

    • Visually inspect the top-scoring poses to ensure they form meaningful interactions (hydrogen bonds, hydrophobic contacts) with the key residues in the binding pocket.

Molecular Dynamics (MD) Simulation of the this compound-Tubulin Complex

MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.[8][9]

Protocol:

  • System Setup:

    • Use the best-ranked docking pose of the this compound-tubulin complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system under constant pressure and temperature (NPT ensemble) for several nanoseconds.

    • Run the production MD simulation for a sufficient duration (e.g., 100-500 ns) to observe the stability of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein and ligand.

    • Examine the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions.

    • Analyze the persistence of key interactions (hydrogen bonds, hydrophobic contacts) over the simulation time.

Experimental Validation

In silico predictions should be validated through experimental assays. The following are key experimental protocols used to study taxane-tubulin interactions.

Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.[10][11]

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by absorbance at 340 nm. Alternatively, a fluorescence-based assay can be used where a fluorescent dye like DAPI shows increased fluorescence upon binding to polymerized tubulin.[12][13]

Protocol (Turbidity-based):

  • Reagent Preparation:

    • Reconstitute purified tubulin protein (e.g., from bovine brain) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a GTP stock solution.

  • Assay Procedure:

    • In a 96-well plate, add the tubulin solution and varying concentrations of this compound (and a DMSO vehicle control).

    • Initiate polymerization by adding GTP to a final concentration of 1 mM and incubating the plate at 37°C.

    • Measure the absorbance at 340 nm at regular intervals for 60-90 minutes using a plate reader.

  • Data Analysis:

    • Plot the absorbance as a function of time to generate polymerization curves.

    • Determine the EC₅₀ value, which is the concentration of the compound that induces 50% of the maximal polymerization rate.

cluster_materials Materials cluster_procedure Procedure cluster_analysis Analysis Tubulin Purified Tubulin Mix Mix Tubulin, Buffer, and this compound in 96-well plate Tubulin->Mix This compound This compound Stock This compound->Mix Buffer Polymerization Buffer Buffer->Mix GTP GTP Solution Initiate Initiate with GTP and Incubate at 37°C GTP->Initiate Mix->Initiate Measure Measure Absorbance (340 nm) over time Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot EC50 Calculate EC₅₀ Plot->EC50

Caption: Workflow for a tubulin polymerization assay.

Competition Binding Assay

This assay determines the binding affinity of an unlabeled compound by measuring its ability to compete with a labeled ligand for the same binding site.[1]

Protocol:

  • Microtubule Preparation:

    • Polymerize purified tubulin in the presence of GTP and a stabilizing agent (e.g., a low concentration of paclitaxel) to form stable microtubules.

  • Competition Reaction:

    • Incubate the pre-formed microtubules with a constant concentration of a radiolabeled taxane (e.g., ³H-paclitaxel) and varying concentrations of the unlabeled competitor (this compound).

  • Separation and Quantification:

    • Separate the microtubules from the unbound ligands by centrifugation.

    • Measure the radioactivity in the microtubule pellet to determine the amount of bound radiolabeled ligand.

  • Data Analysis:

    • Plot the percentage of bound radiolabeled ligand as a function of the competitor concentration.

    • Calculate the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the binding of the radiolabeled ligand.

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) of Taxanes

SAR studies are crucial for understanding how different chemical moieties of the taxane scaffold contribute to its binding affinity and biological activity.

cluster_sar Key Functional Groups TaxaneCore Taxane Core C2_Benzoyl C2-Benzoyl Group C2_Benzoyl->TaxaneCore Essential for binding (π-stacking with His229) C13_SideChain C13-Side Chain C13_SideChain->TaxaneCore Enhances affinity and confers specificity Oxetane Oxetane Ring Oxetane->TaxaneCore Crucial for activity (H-bond with Thr276) C7_Hydroxyl C7-Hydroxyl Group C7_Hydroxyl->TaxaneCore Contributes to binding (H-bond with Gly362)

Caption: Key functional groups in taxanes influencing tubulin binding.

By systematically modifying the this compound structure and evaluating the binding affinity and microtubule-stabilizing activity of the resulting analogs, researchers can build a comprehensive SAR model. This model can then guide the design of new this compound derivatives with enhanced therapeutic properties. For instance, studies on paclitaxel analogues have shown that the C2-benzoyl group and the taxane ring system are essential for microtubule binding, while modifications at other positions can improve bioactivity and bioavailability.[14]

Conclusion

The in silico modeling of the this compound-tubulin interaction, supported by experimental validation, provides a powerful platform for understanding the molecular basis of its anti-cancer activity. By combining molecular docking, molecular dynamics simulations, and quantitative binding assays, researchers can elucidate the key determinants of binding affinity and microtubule stabilization. This knowledge is instrumental in the ongoing effort to develop next-generation taxane-based therapeutics with improved clinical outcomes.

References

Methodological & Application

Application Notes: Extraction and Purification of Taxusin from Taxus Heartwood

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Taxusin is a prominent taxoid found in the heartwood of various Taxus (yew) species. As a member of the taxane (B156437) diterpenoid family, which includes the well-known anticancer drug paclitaxel (B517696) (Taxol), this compound is of significant interest to researchers in natural product chemistry, pharmacology, and drug development. These application notes provide a comprehensive protocol for the extraction, isolation, and purification of this compound from Taxus heartwood, intended for use by researchers, scientists, and drug development professionals. The methodologies described herein are based on established phytochemical techniques for the isolation of taxoids.

Principle

The protocol employs a solid-liquid extraction method to isolate crude taxoids from dried and powdered Taxus heartwood. This is followed by a multi-step purification process, primarily utilizing column chromatography, to separate this compound from other co-extracted compounds. The final purification is achieved through recrystallization. High-Performance Liquid Chromatography (HPLC) is the recommended method for the identification and quantification of this compound throughout the purification process.

Data Presentation: Quantitative Summary of Taxoid Extraction

The following table summarizes quantitative data related to the extraction and purification of taxoids from Taxus species, providing a comparative overview of different extraction parameters and their outcomes.

ParameterValueSource Plant Material & MethodCitation
This compound Yield 0.0047% Taxus baccata heartwood; Ethanolic extraction followed by column chromatography.[1]
Total Extractive Content19.23% (Ethanol-benzene)Taxus baccata heartwood; Soxhlet extraction.[2]
Total Taxane Yield570.32 µg/gTaxus cuspidata needles; Ultrasonic-microwave synergistic extraction.[3]
Paclitaxel Recovery87-92%Taxus baccata needles; Microwave-assisted extraction.[4]
10-DAB Yield1.18%Taxus wallichiana var. mairei leaves; Ultrasound-assisted extraction.[5]
Purity of 10-DAT95.33%Taxus cuspidata extract; Preparative HPLC.[5]
Purity of Paclitaxel99.15%Taxus cuspidata extract; Preparative HPLC.[5]

Experimental Protocols

Materials and Reagents

Protocol 1: Extraction of Crude Taxoids from Taxus Heartwood

  • Preparation of Plant Material: Grind the dried Taxus heartwood into a coarse powder using a mechanical grinder or mill.

  • Maceration:

    • Place the powdered heartwood (e.g., 1 kg) in a large glass container.

    • Add a sufficient volume of 95% ethanol to completely submerge the powder (e.g., a 1:5 solid-to-solvent ratio, w/v).

    • Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.

  • Filtration and Concentration:

    • Filter the ethanolic extract through filter paper to remove the solid plant material.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a crude ethanolic extract.

Protocol 2: Purification of this compound using Column Chromatography

  • Preparation of the Column:

    • Prepare a slurry of silica gel in hexane.

    • Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

    • Allow the hexane to drain until it is level with the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude ethanolic extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate).

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the powdered sample onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% hexane and gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate, followed by acetone and then methanol. A suggested gradient is as follows:

      • 100% Hexane

      • Hexane:Ethyl Acetate (9:1, 8:2, 1:1, 2:8, 1:9)

      • 100% Ethyl Acetate

      • Ethyl Acetate:Acetone (9:1, 8:2, 1:1)

      • 100% Acetone

      • Acetone:Methanol (9:1, 1:1)

      • 100% Methanol

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate (e.g., 20-50 mL each).

    • Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Pool the fractions that show a high concentration of this compound.

Protocol 3: Final Purification by Recrystallization

  • Concentration: Concentrate the pooled fractions containing this compound to a smaller volume.

  • Crystallization:

    • Dissolve the concentrated residue in a minimal amount of a hot solvent in which this compound is soluble (e.g., methanol or acetone).

    • Slowly add a non-solvent in which this compound is less soluble (e.g., water or hexane) until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, and then in a refrigerator, to promote crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of the cold non-solvent.

    • Dry the purified this compound crystals.

Protocol 4: HPLC Analysis of this compound

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of the this compound standard in methanol.

    • Prepare serial dilutions to create a calibration curve.

    • Dissolve a known amount of the purified sample in methanol.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 227 nm.

    • Injection Volume: 20 µL.

  • Quantification: Compare the peak area of the sample with the calibration curve of the this compound standard to determine the purity and concentration.

Visualizations

Experimental Workflow for this compound Isolation

Extraction_Purification_Workflow A Taxus Heartwood B Grinding/Powdering A->B Preparation C Maceration with Ethanol B->C Extraction D Filtration C->D E Concentration (Rotary Evaporator) D->E F Crude Ethanolic Extract E->F G Silica Gel Column Chromatography F->G Purification H Fraction Collection G->H I HPLC/TLC Analysis H->I Monitoring J Pooling of this compound-rich Fractions I->J K Recrystallization J->K L Purified this compound K->L Final Product

References

Application Notes and Protocols: The Total Synthesis of (±)-Taxusin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taxusin is a natural taxane (B156437) diterpenoid isolated from yew trees (Taxus species). While less complex than its renowned analogue, paclitaxel (B517696) (Taxol®), it serves as a crucial synthetic target and a valuable scaffold for the development of novel therapeutic agents. The total synthesis of taxanes has been a significant benchmark in organic chemistry, showcasing innovative strategies for the construction of complex polycyclic systems. This document provides a detailed protocol for the total synthesis of racemic (±)-Taxusin, based on the concise route developed by Kuwajima and coworkers.[1][2] This synthesis is notable for its strategic construction of the tricyclic taxane core and the stereoselective installation of key functionalities.

The overall synthetic strategy involves the initial construction of the C ring, followed by the attachment of the A ring precursor, and finally, the formation of the central eight-membered B ring through an intramolecular vinylogous aldol (B89426) reaction. A key feature of this synthesis is the installation of the C19 methyl group via the Birch reduction of a cyclopropyl (B3062369) ketone intermediate.[1][2]

Synthetic Workflow

The synthesis of (±)-Taxusin begins with the commercially available 3-isobutoxy-2-cyclohexen-1-one and proceeds through a series of key transformations to construct the taxane skeleton. The overall workflow is depicted below.

Total_Synthesis_of_this compound start 3-Isobutoxy-2-cyclohexen-1-one vinyl_bromide_4 Vinyl Bromide 4 start->vinyl_bromide_4 5 steps (58%) allyl_alcohol_5 Allyl Alcohol 5 vinyl_bromide_4->allyl_alcohol_5 1. t-BuLi, CuCN 2. 3,4-Epoxy-1-hexene enone_6 Enone 6 allyl_alcohol_5->enone_6 PDC oxidation (66% over 2 steps) keto_ester_7 Keto Ester 7 enone_6->keto_ester_7 Conjugate Addition siloxyenone_8 β-Siloxyenone 8 keto_ester_7->siloxyenone_8 Dieckmann-type Cyclization (60% over 2 steps) cyclization_precursor_12 Cyclization Precursor 12 siloxyenone_8->cyclization_precursor_12 multi-step tricyclic_product_13 Tricyclic Product 13 cyclization_precursor_12->tricyclic_product_13 Intramolecular Vinylogous Aldol Reaction (62%) allyl_alcohol_16 Allyl Alcohol 16 tricyclic_product_13->allyl_alcohol_16 3 steps (87%) cyclopropyl_ketone_18 Cyclopropyl Ketone 18 allyl_alcohol_16->cyclopropyl_ketone_18 1. Cyclopropanation (quant.) 2. PDC Oxidation (85%) birch_product_19 Birch Reduction Product 19 cyclopropyl_ketone_18->birch_product_19 Birch Reduction (91%) tetraacetate_22 Tetraacetate 22 birch_product_19->tetraacetate_22 3 steps (80%) This compound (±)-Taxusin (1) tetraacetate_22->this compound Methylenation

Caption: Overall synthetic workflow for the total synthesis of (±)-Taxusin.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of (±)-Taxusin.

StepStarting MaterialProductReagents/ConditionsYield (%)
13-Isobutoxy-2-cyclohexen-1-oneVinyl Bromide 4 5 steps including bromination and protection58
2Vinyl Bromide 4 Allyl Alcohol 5 1. t-BuLi, CuCN 2. 3,4-epoxy-1-hexene-
3Allyl Alcohol 5 Enone 6 Pyridinium (B92312) dichromate (PDC) oxidation66 (over 2 steps)
4Enone 6 Keto Ester 7 Lithium enolate of ethyl isobutyrate-
5Keto Ester 7 β-Siloxyenone 8 Dieckmann-type cyclization with t-BuOK and in situ silylation with TIPSCl60 (over 2 steps)
6β-Siloxyenone 8 Cyclization Precursor 12 Multi-step transformation-
7Cyclization Precursor 12 Tricyclic Product 13 Intramolecular vinylogous aldol reaction with Me₂AlOTf62
8Tricyclic Product 13 Allyl Alcohol 16 1. Li(t-BuO)₃AlH 2. TESOTf 3. DIBAL87 (over 3 steps)
9Allyl Alcohol 16 Cyclopropyl Ketone 18 1. Et₂Zn, CH₂I₂ (quant.) 2. PDC oxidation (85%)~85
10Cyclopropyl Ketone 18 Birch Reduction Product 19 Birch reduction (Li, NH₃, THF, t-BuOH)91
11Birch Reduction Product 19 Tetraacetate 22 1. LDA, TMSCl 2. m-CPBA 3. Acetic anhydride (B1165640), pyridine (B92270)80 (over 3 steps)
12Tetraacetate 22 (±)-Taxusin 1 Ph₃P=CH₂-
Overall 3-Isobutoxy-2-cyclohexen-1-one (±)-Taxusin (1) 25 steps 2

Experimental Protocols

Step 1: Synthesis of Vinyl Bromide 4

The starting material, vinyl bromide 4 , is prepared from 3-isobutoxy-2-cyclohexen-1-one over five steps with an overall yield of 58%.[2] These steps involve:

  • Bromination with N-bromosuccinimide (NBS).

  • 1,2-addition of (benzyloxy)(phenylthio)methyllithium followed by acidic workup.

  • Acetal exchange with CuCl₂, CuO, and benzyl (B1604629) alcohol.

  • Reduction with diisobutylaluminium hydride (DIBAL).

  • Protection of the resulting alcohol with a tert-butyldimethylsilyl (TBS) group.[2]

Step 2 & 3: Synthesis of Enone 6
  • Reaction: Conversion of vinyl bromide 4 to allyl alcohol 5 via SN2' coupling, followed by oxidation to enone 6 .

  • Protocol for SN2' Coupling (General Procedure): To a solution of vinyl bromide 4 in anhydrous THF at -78 °C is added tert-butyllithium. After stirring, copper(I) cyanide is added to form the corresponding cyanocuprate. 3,4-Epoxy-1-hexene is then added, and the reaction is allowed to warm to afford the SN2' coupling product, allyl alcohol 5 .

  • Protocol for PDC Oxidation: To a solution of allyl alcohol 5 in dichloromethane (B109758) (DCM) is added pyridinium dichromate (PDC). The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of silica (B1680970) gel and concentrated under reduced pressure. The crude product is purified by column chromatography to yield enone 6 .[1][2] The reported yield for these two steps is 66%.[2]

Step 4 & 5: Synthesis of β-Siloxyenone 8
  • Reaction: Conjugate addition of the lithium enolate of ethyl isobutyrate to enone 6 to form keto ester 7 , followed by a Dieckmann-type cyclization to give β-siloxyenone 8 .

  • Protocol for Conjugate Addition: In a separate flask, a solution of ethyl isobutyrate in anhydrous THF at -78 °C is treated with lithium diisopropylamide (LDA) to generate the lithium enolate. This enolate solution is then added to a solution of enone 6 in THF at -78 °C. The reaction proceeds with 1,4-asymmetric induction to yield keto ester 7 as the major isomer (4:1 ratio).[2]

  • Protocol for Dieckmann-type Cyclization: The crude keto ester 7 is dissolved in an appropriate solvent and treated with potassium tert-butoxide (t-BuOK) to initiate the intramolecular cyclization. The resulting enolate is trapped in situ by the addition of triisopropylsilyl chloride (TIPSCl) to afford β-siloxyenone 8 .[1][2] The overall yield for these two steps is 60%.[2]

Step 7: Intramolecular Vinylogous Aldol Reaction to form Tricyclic Product 13
  • Reaction: Lewis acid-mediated eight-membered B ring cyclization of precursor 12 .

  • Protocol: The cyclization precursor 12 , prepared from 8 in multiple steps, is dissolved in an anhydrous solvent such as dichloromethane. The solution is cooled, and a Lewis acid, such as dimethylaluminum triflate (Me₂AlOTf), is added. The reaction mixture is stirred until completion. The reaction is then quenched, and the tricyclic product 13 is isolated and purified. The use of Me₂AlOTf was found to be crucial for inducing the desired eight-membered ring cyclization in 62% yield.[2]

Step 9 & 10: Installation of the C19 Methyl Group
  • Reaction: Hydroxyl-group-directed cyclopropanation of allyl alcohol 16 followed by oxidation to cyclopropyl ketone 18 , and subsequent Birch reduction to install the C19 methyl group in product 19 .

  • Protocol for Cyclopropanation and Oxidation: Allyl alcohol 16 (obtained from 13 in 3 steps with 87% yield) is subjected to cyclopropanation using diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂) to quantitatively yield the corresponding cyclopropane (B1198618) derivative 17 .[1][2] Subsequent oxidation with PDC affords cyclopropyl ketone 18 in 85% yield.[1][2]

  • Protocol for Birch Reduction: The cyclopropyl ketone 18 is dissolved in a mixture of liquid ammonia, THF, and tert-butanol. Small pieces of lithium metal are added until a persistent blue color is observed. The reaction induces cleavage of the cyclopropane ring with the correct stereochemistry at C3 and concomitant removal of protecting groups to afford product 19 in 91% yield.[1][2]

Step 11 & 12: Final Steps to (±)-Taxusin (1)
  • Reaction: Conversion of 19 to tetraacetate 22 , followed by methylenation to yield (±)-Taxusin.

  • Protocol: The intermediate 19 is treated with excess LDA and trimethylsilyl (B98337) chloride (TMSCl) to form a regioselective enol silyl (B83357) ether at C5, along with silylation of the hydroxyl groups. Oxidation with meta-chloroperoxybenzoic acid (m-CPBA) followed by acidic workup yields a tetrol. Acetylation of the tetrol with acetic anhydride and pyridine gives tetraacetate 22 in 80% yield over three steps.[2] Finally, a Wittig reaction using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) on the C4 carbonyl group of 22 furnishes (±)-Taxusin (1 ).[2] The final product is purified by chromatography and its identity is confirmed by comparison of its spectroscopic data (¹H NMR, ¹³C NMR, IR) with that of natural this compound.[2]

References

Application Notes and Protocols for the Semi-Synthesis of Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Paclitaxel (B517696) (Taxol®) is a highly effective chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer.[1] Its complex diterpenoid structure, featuring a unique [6-8-6-4] fused ring system, makes total chemical synthesis challenging and commercially unviable for large-scale production.[1][2] Consequently, the primary industrial source of Paclitaxel is semi-synthesis, which utilizes advanced precursors isolated from renewable sources like the needles and twigs of yew trees (Taxus species).[1][3]

While Taxusin is a known intermediate in the natural biosynthesis of Paclitaxel within the yew tree, it is not a common or economically viable starting material for chemical semi-synthesis.[4][5] The established and predominant precursors for semi-synthetic routes are 10-deacetylbaccatin III (10-DAB) and Baccatin III, which are structurally much closer to the final Paclitaxel molecule and are available in greater quantities.[3][6][7]

These application notes will first illustrate the biosynthetic role of this compound and then provide detailed protocols for the well-established and widely practiced semi-synthesis of Paclitaxel from 10-deacetylbaccatin III (10-DAB).

Section 1: The Biosynthetic Pathway of Paclitaxel and the Role of this compound

Paclitaxel biosynthesis in Taxus species is a complex, multi-step enzymatic process. The pathway begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to form the taxane (B156437) skeleton, taxadiene.[8] A series of subsequent oxidation and acylation reactions, catalyzed by various enzymes, gradually builds the complex structure of Paclitaxel. This compound is an important intermediate in this natural pathway, representing an early-stage taxane with the core ring structure.[5] However, its conversion to the more advanced and useful precursor, Baccatin III, requires several enzymatic steps that are not efficiently replicated in a laboratory semi-synthesis context.[8]

Paclitaxel Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxadiene GGPP->Taxadiene TS This compound This compound Taxadiene->this compound P450s, etc. Intermediates Multiple Enzymatic Steps This compound->Intermediates P450s BaccatinIII Baccatin III Intermediates->BaccatinIII Transferases Paclitaxel Paclitaxel BaccatinIII->Paclitaxel DBAT, etc.

Caption: Simplified biosynthetic pathway of Paclitaxel in Taxus spp.

Section 2: Semi-Synthesis of Paclitaxel from 10-Deacetylbaccatin III (10-DAB)

The most common and economically viable semi-synthetic route to Paclitaxel starts with 10-deacetylbaccatin III (10-DAB).[9] 10-DAB is significantly more abundant in the needles of the European yew (Taxus baccata) than Baccatin III or Paclitaxel itself, making it a readily available and cost-effective precursor.[6] The overall strategy involves three main stages: selective protection of the C-7 hydroxyl group, acetylation of the C-10 hydroxyl group, attachment of the C-13 side chain, and final deprotection.[7]

Paclitaxel Semi-Synthesis Workflow Start Start: 10-Deacetylbaccatin III (10-DAB) Step1 Protocol 1: C-7 Hydroxyl Protection (e.g., with TESCl) Start->Step1 Intermediate1 7-O-TES-10-deacetylbaccatin III Step1->Intermediate1 Step2 Protocol 2: C-10 Hydroxyl Acetylation (e.g., with Ac₂O) Intermediate1->Step2 Intermediate2 7-O-TES-baccatin III Step2->Intermediate2 Step3 Protocol 3: C-13 Side Chain Attachment (e.g., Ojima-Holton Method) Intermediate2->Step3 Intermediate3 Protected Paclitaxel Step3->Intermediate3 Step4 Protocol 4: Deprotection of C-7 & Side Chain (e.g., with HF-Py) Intermediate3->Step4 End Final Product: Paclitaxel Step4->End

Caption: Experimental workflow for the semi-synthesis of Paclitaxel from 10-DAB.

Section 3: Experimental Protocols

The following protocols are generalized methodologies based on established literature for the semi-synthesis of Paclitaxel from 10-DAB. Researchers should optimize conditions based on their specific laboratory setup and reagents.

Protocol 1: Selective Protection of the C-7 Hydroxyl Group

This protocol details the selective protection of the C-7 hydroxyl group of 10-DAB using triethylsilyl chloride (TESCl) to prevent unwanted side reactions.[7]

Materials:

  • 10-deacetylbaccatin III (10-DAB)

  • Triethylsilyl chloride (TESCl)

  • Pyridine (B92270) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297)

Procedure:

  • Dissolve 10-DAB in anhydrous pyridine under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TESCl (typically 1.1 to 1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 7-O-TES-10-deacetylbaccatin III.[7]

Protocol 2: Acetylation of the C-10 Hydroxyl Group

This protocol details the acetylation of the C-10 hydroxyl group to form the protected Baccatin III core structure.[7]

Materials:

  • 7-O-TES-10-deacetylbaccatin III

  • Acetic anhydride (B1165640) (Ac₂O) or Acetyl chloride (AcCl)

  • Pyridine (anhydrous) or 4-dimethylaminopyridine (B28879) (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine, Anhydrous sodium sulfate

  • Silica gel, Hexane, Ethyl Acetate

Procedure:

  • Dissolve 7-O-TES-10-deacetylbaccatin III in anhydrous DCM and add pyridine or DMAP.

  • Cool the mixture to 0 °C.

  • Slowly add acetic anhydride or acetyl chloride (typically 1.2 to 2.0 equivalents).[7]

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash sequentially with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent.

  • Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to obtain 7-O-TES-baccatin III.[7]

Protocol 3: Attachment of the C-13 Side Chain (Ojima-Holton Method)

This protocol describes the coupling of the protected Baccatin III core with a β-lactam side chain precursor.[6][7]

Materials:

  • 7-O-TES-baccatin III

  • (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (a β-lactam)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate, Brine, Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 7-O-TES-baccatin III in anhydrous THF under an inert atmosphere and cool to a low temperature (e.g., -40 °C to -78 °C).[7]

  • Slowly add LiHMDS solution (typically 1.1 equivalents) to deprotonate the C-13 hydroxyl group and stir for 30-60 minutes.[7]

  • In a separate flask, dissolve the β-lactam side chain in anhydrous THF and add it to the reaction mixture.

  • Allow the reaction to proceed until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography to yield the fully protected Paclitaxel intermediate.

Protocol 4: Deprotection to Yield Paclitaxel

This final step removes the protecting groups from the C-7 hydroxyl and the side chain to yield Paclitaxel.

Materials:

  • Protected Paclitaxel intermediate

  • Hydrofluoric acid-pyridine complex (HF-Py) or Trifluoroacetic acid (TFA)

  • Acetonitrile (B52724) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Silica gel for column chromatography or preparative HPLC

Procedure:

  • Dissolve the protected Paclitaxel intermediate in acetonitrile or DCM and cool to 0 °C.

  • Carefully add HF-Py or TFA and stir the reaction, monitoring by TLC.[7]

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.

  • Extract the product with an appropriate organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the final product by silica gel chromatography or preparative HPLC to obtain Paclitaxel.

Section 4: Quantitative Data Summary

The overall yield of the semi-synthesis of Paclitaxel is highly dependent on the efficiency of each individual step. The data below represents typical yields reported in the literature for various semi-synthetic strategies.

PrecursorKey Reaction StepsOverall YieldFinal PurityReference(s)
10-DABFour-step conversion via a protected Baccatin III~58%>99%[10]
10-deacetyl-7-xylosyltaxanesThree-step reaction (redox, acetylation, deacetylation)67.6%99.52%[1][11]
Baccatin IIIProtection, side-chain coupling, deprotection53%High[11]

Conclusion

The semi-synthesis of Paclitaxel is a cornerstone of modern chemotherapy production, providing a sustainable and scalable alternative to direct extraction from natural sources. While this compound is an integral part of the biosynthetic pathway within the yew tree, it is not a practical starting material for laboratory or industrial semi-synthesis. The most efficient and widely adopted methods rely on more abundant and structurally advanced precursors, primarily 10-deacetylbaccatin III. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals engaged in the synthesis of this vital anticancer agent.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay for Taxusin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxusin, a member of the taxane (B156437) family of diterpenoids, is a natural compound found in various species of the yew tree (Taxus). Taxanes, most notably paclitaxel (B517696) (Taxol®), are a critical class of chemotherapeutic agents used in the treatment of a wide range of cancers.[1] Their primary mechanism of action involves the stabilization of microtubules, which disrupts the dynamic process of microtubule assembly and disassembly necessary for cell division, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[1][2] These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound against various cancer cell lines using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity.

Note on Data Availability: While this protocol is designed for the evaluation of this compound, specific and comprehensive public data on the cytotoxicity (e.g., IC50 values) of "this compound" is limited. Therefore, to provide a representative example of taxane cytotoxicity, the quantitative data presented in this document is based on studies of paclitaxel, a closely related and extensively studied taxane.

Data Presentation

The cytotoxic potential of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of paclitaxel in various cancer cell lines, serving as a reference for the expected potency of taxanes like this compound.

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer~8 µg/mL (methanolic extract of Taxus baccata)
A549Lung CancerNot specified (noteworthy cytotoxicity observed)
HeLaCervical CancerNot specified (noteworthy cytotoxicity observed)
CAOV-3Ovarian Cancer0.7 - 1.8
OVCAR-3Ovarian Cancer0.7 - 1.8
SKOV-3Ovarian Cancer0.7 - 1.8
U87Brain Tumor9.1
U373Brain Tumor7.2

Data is compiled from multiple sources and represents the cytotoxic effect of paclitaxel or crude extracts of Taxus species.[3][4] The specific IC50 for this compound may vary.

Experimental Protocols

This section provides a detailed methodology for determining the in vitro cytotoxicity of this compound using the Sulforhodamine B (SRB) assay.[5]

Materials and Reagents
  • This compound (or other taxane compound)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Adherent cancer cell lines of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Equipment
  • Humidified incubator with 5% CO2 at 37°C

  • Laminar flow hood

  • 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Microplate reader (absorbance at 540 nm)

  • Inverted microscope

Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the this compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Step-by-Step Procedure
  • Cell Seeding:

    • Culture the selected cancer cell lines in their appropriate complete medium.

    • Harvest the cells using trypsin-EDTA and perform a cell count to determine cell viability (should be >95%).

    • Seed the cells into 96-well plates at an optimal density (typically 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent, if desired).

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After the incubation period, gently remove the medium.

    • Add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate the plates at 4°C for at least 1 hour.[5]

  • Staining:

    • Remove the TCA solution and wash the plates five times with slow-running tap water.

    • Allow the plates to air dry completely.

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]

  • Washing:

    • After staining, quickly wash the plates four times with 1% acetic acid to remove unbound dye.[5]

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 540 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the log of the this compound concentration.

  • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding taxusin_prep This compound Stock Preparation treatment Compound Treatment (this compound dilutions) taxusin_prep->treatment cell_seeding->treatment incubation Incubation (48-72 hours) treatment->incubation fixation Cell Fixation (10% TCA) incubation->fixation staining Staining (0.4% SRB) fixation->staining washing Washing (1% Acetic Acid) staining->washing solubilization Solubilization (10 mM Tris) washing->solubilization read_absorbance Read Absorbance (540 nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow of the in vitro cytotoxicity assay for this compound.

Taxane-Induced Apoptosis Signaling Pathway

apoptosis_pathway cluster_this compound This compound Action cluster_cell Cellular Events This compound This compound microtubules Microtubule Stabilization This compound->microtubules Binds to β-tubulin mitotic_arrest Mitotic Arrest (G2/M) microtubules->mitotic_arrest bcl2_phos Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2_phos cyto_c Cytochrome c Release bcl2_phos->cyto_c Promotes apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Simplified signaling pathway of taxane-induced apoptosis.

References

Application Notes and Protocols for Microtubule Assembly Assay Using Taxusin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxusins, a class of taxane (B156437) diterpenoids, are potent microtubule-stabilizing agents. Similar to the well-characterized taxane, Paclitaxel (Taxol®), Taxusins are presumed to bind to the β-tubulin subunit within the microtubule polymer.[1] This binding event promotes the assembly of tubulin dimers into microtubules and inhibits their subsequent depolymerization. The resulting hyper-stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation, leading to a cell cycle arrest at the G2/M phase and ultimately inducing apoptosis in proliferating cells.[1] This mechanism of action makes Taxusins and other taxanes valuable tools for cancer research and therapeutic development.[2]

These application notes provide detailed protocols for assessing the effect of Taxusin on microtubule assembly and stabilization using both in vitro biochemical assays and cell-based approaches. The methodologies described are based on established protocols for taxanes, given the limited specific literature for "this compound."[1]

Mechanism of Action: Microtubule Stabilization by Taxanes

Taxanes bind to a pocket on the β-tubulin subunit, which is located on the luminal side of the microtubule.[3][4] This interaction is thought to enhance the lateral contacts between the protofilaments that constitute the microtubule wall.[4] By promoting a straight conformation of the tubulin dimers, taxanes counteract the natural tendency of GDP-bound tubulin to adopt a curved structure, which would otherwise lead to depolymerization. This stabilization of the microtubule structure is the basis of their anti-mitotic activity.[4]

This compound's Mechanism of Action Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Stabilized Microtubule Stabilized Microtubule Microtubule->Stabilized Microtubule Stabilization This compound This compound This compound->Microtubule Binds to β-tubulin Disrupted Mitotic Spindle Disrupted Mitotic Spindle Stabilized Microtubule->Disrupted Mitotic Spindle Leads to G2/M Arrest G2/M Arrest Disrupted Mitotic Spindle->G2/M Arrest Causes Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

Caption: Mechanism of this compound-induced microtubule stabilization and downstream cellular effects.

Quantitative Data Summary

The following tables summarize key quantitative parameters for taxane activity in various assays. These values can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Tubulin Polymerization

ParameterValueConditionsReference
Tubulin Concentration2 mg/mLFluorescence-based assay[5]
GTP Concentration1 mMFluorescence-based assay[5]
DAPI Concentration6.3 µMFluorescence-based assay[5]
Paclitaxel EC5010 nMBiochemical tubulin polymerization[5]
Critical Tubulin Concentration (No Drug)5 µMTurbidity-based assay[6]
Critical Tubulin Concentration (+ Paclitaxel)< 1 µMTurbidity-based assay[6]

Table 2: Cell-Based Microtubule Stabilization

ParameterCell LineValueReference
Paclitaxel EC50 (Tubulin Staining Intensity)HCT1164.2 - 4.6 nM[7]
Paclitaxel EC50 (Tubulin Assembly)HeLa11.29 nM[7]
Paclitaxel IC50 (Cell Viability)HeLa13.4 nM[7]
Mitotic Block (20h treatment)HeLa~90% at 10 nM[7]
Microtubule Stabilization (Cold-induced depolymerization)Human ovarian carcinoma10 nM[7]
Microtubule Protection (Drug-induced depolymerization)Human ovarian carcinoma50 nM[7]
Microtubule BundlingHuman ovarian carcinoma≥ 500 nM[7]

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the real-time polymerization of purified tubulin by measuring the increase in fluorescence of a reporter dye, such as 4',6-diamidino-2-phenylindole (DAPI), which preferentially binds to polymerized microtubules.[5]

Materials:

  • Purified tubulin (e.g., porcine brain)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine triphosphate (GTP)

  • Glycerol (B35011)

  • DAPI

  • This compound (dissolved in DMSO)

  • 96-well, black, clear-bottom plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare a 2 mg/mL solution of purified tubulin in ice-cold General Tubulin Buffer.[5]

  • To the tubulin solution, add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.[5]

  • Add DAPI to the tubulin mixture to a final concentration of 6.3 µM.[5]

  • Dispense the tubulin mixture into the wells of a pre-chilled 96-well plate.

  • Add varying concentrations of this compound to the designated wells. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every 30-60 seconds for 60-90 minutes.

  • Plot the fluorescence intensity versus time to generate polymerization curves.

Workflow for In Vitro Tubulin Polymerization Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Tubulin Mix Prepare Tubulin, GTP, Glycerol, and DAPI mixture on ice Dispense Tubulin Mix Dispense tubulin mixture into 96-well plate Prepare Tubulin Mix->Dispense Tubulin Mix Add Compounds Add this compound, vehicle, and positive controls Dispense Tubulin Mix->Add Compounds Incubate and Read Incubate at 37°C in fluorescence plate reader and measure fluorescence over time Add Compounds->Incubate and Read Plot Data Plot fluorescence vs. time Incubate and Read->Plot Data Analyze Curves Analyze polymerization curves to determine EC50 and Vmax Plot Data->Analyze Curves

Caption: Workflow for the in vitro fluorescence-based tubulin polymerization assay.

Protocol 2: Microtubule Co-sedimentation Assay

This assay determines the ability of a compound to promote the assembly of tubulin into microtubules, which can then be pelleted by ultracentrifugation.

Materials:

  • Purified tubulin

  • Polymerization Buffer (e.g., BRB80: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8)

  • GTP

  • This compound (dissolved in DMSO)

  • Sucrose (B13894) cushion (e.g., 40% sucrose in Polymerization Buffer)

  • Ultracentrifuge with a suitable rotor (e.g., TLA-100)

  • SDS-PAGE reagents

Procedure:

  • Polymerize purified tubulin (e.g., 4 mg/ml) in Polymerization Buffer containing 1 mM GTP for 20 minutes at 37°C.[4]

  • Add varying concentrations of this compound or a vehicle control and incubate for an additional 30 minutes at 37°C.

  • Layer the reaction mixture over a sucrose cushion in an ultracentrifuge tube.

  • Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 37°C to pellet the microtubules.

  • Carefully collect the supernatant (soluble tubulin fraction).

  • Wash the pellet with Polymerization Buffer and then resuspend it in a suitable buffer (polymerized microtubule fraction).

  • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting for tubulin.

Protocol 3: Cell-Based Microtubule Stabilization Assay (Immunofluorescence)

This method visualizes the effect of this compound on the microtubule network within cultured cells.

Materials:

  • Adherent cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • This compound

  • Microtubule-destabilizing agent (e.g., Nocodazole, Vinblastine) (optional, for protection assay)

  • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α- or β-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Seed cells onto coverslips or in a multi-well imaging plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 3-24 hours).

  • (Optional: for microtubule protection assay) Co-treat or pre-treat with a microtubule-destabilizing agent to challenge the stabilizing effect of this compound.

  • Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol (B129727) for 10 minutes at -20°C.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-tubulin antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Image the cells using a fluorescence microscope and analyze the microtubule morphology and density.

Workflow for Cell-Based Microtubule Stabilization Assay cluster_cell_culture Cell Culture and Treatment cluster_staining Immunofluorescence Staining cluster_imaging Imaging and Analysis Seed Cells Seed cells on coverslips/imaging plates Treat Cells Treat cells with this compound and controls Seed Cells->Treat Cells Fix and Permeabilize Fix and permeabilize cells Treat Cells->Fix and Permeabilize Block Block non-specific binding Fix and Permeabilize->Block Primary Antibody Incubate with anti-tubulin primary antibody Block->Primary Antibody Secondary Antibody Incubate with fluorescent secondary antibody and DAPI Primary Antibody->Secondary Antibody Image Acquisition Acquire images using fluorescence microscope Secondary Antibody->Image Acquisition Analyze Images Analyze microtubule network morphology and intensity Image Acquisition->Analyze Images

Caption: Workflow for the cell-based immunofluorescence assay for microtubule stabilization.

References

Quantifying Taxusins: A Detailed Guide to Analyzing Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the quantification of taxusins—a critical class of diterpenoids that includes the anticancer drug paclitaxel (B517696)—in plant extracts, primarily from Taxus species. Accurate and reproducible quantification of these compounds is essential for drug discovery, quality control of herbal medicines, and the optimization of extraction procedures. This document outlines the prevalent analytical methodologies, sample preparation techniques, and method validation, presenting the information in a manner accessible to researchers, scientists, and drug development professionals.

Introduction to Taxusin Quantification

The genus Taxus is a significant natural source of taxusins, which are complex diterpenoids with a taxane (B156437) skeleton. Due to their potent anti-cancer properties, particularly paclitaxel (Taxol®), there is a substantial interest in their isolation and quantification from various plant parts like needles, bark, and twigs. The complex matrix of plant extracts necessitates robust and sensitive analytical methods to ensure accurate quantification. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely adopted techniques for this purpose.[1][2][3][4] More recently, Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry has offered faster and more sensitive analyses.[5][6]

Core Methodologies for this compound Analysis

The primary methods for the quantification of taxusins from plant extracts are centered around chromatographic separation.

1. High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for the analysis of taxusins.[4][7]

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
  • Detection:
  • UV/Photodiode Array (PDA): Taxusins possess chromophores that absorb ultraviolet (UV) light, typically around 227 nm. A PDA detector can provide spectral information, aiding in peak identification.[1][4]
  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides higher selectivity and sensitivity, allowing for the identification and quantification of taxusins based on their mass-to-charge ratio.[1][3][7] Tandem mass spectrometry (LC-MS/MS) further enhances specificity by fragmenting the parent ion and analyzing the resulting daughter ions.[1][2]

2. Ultra-High-Performance Liquid Chromatography (UPLC): This technique utilizes columns with smaller particle sizes (<2 µm) and higher pressures to achieve faster separations with greater resolution and sensitivity compared to traditional HPLC.[5][6]

Experimental Protocols

Protocol 1: Sample Preparation - Extraction of Taxusins from Plant Material

This protocol outlines a general procedure for the extraction of taxusins from dried plant material.

Materials and Reagents:

  • Dried and powdered plant material (e.g., Taxus needles or bark)[5][8]

  • Methanol (B129727) (HPLC grade)[9]

  • Ethanol (95%)

  • Deionized water

  • Ultrasonic bath[5][9]

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.22 µm or 0.45 µm)[5][10]

Procedure:

  • Maceration/Sonication:

    • Accurately weigh approximately 1.0 g of the dried, powdered plant material into a flask.[5]

    • Add 25 mL of 80% methanol in water.[5]

    • Extract the sample using an ultrasonic bath for 30-60 minutes at room temperature.[5][9] Alternatively, perform maceration by soaking the plant material in the solvent for 16-24 hours.[4][9]

  • Filtration and Concentration:

    • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.[5][10]

    • Carefully decant the supernatant.

    • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

    • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitution and Final Filtration:

    • Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase (e.g., methanol/water mixture).

    • Filter the reconstituted extract through a 0.22 µm or 0.45 µm syringe filter prior to injection into the HPLC or LC-MS system to remove any particulate matter.[5][10]

Protocol 2: Quantification of Taxusins by HPLC-UV

This protocol provides a standard method for the quantification of major taxusins like paclitaxel, cephalomannine, and baccatin (B15129273) III.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV or PDA detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used. Phenyl columns can also offer good separation for taxanes.[4][7]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water is typical. A common starting point is a gradient of acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 227 nm.[4]

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of each this compound standard (e.g., paclitaxel, cephalomannine, baccatin III) of known concentration (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Analysis:

    • Inject the prepared plant extract (from Protocol 1) into the HPLC system.

    • Record the chromatogram.

  • Quantification:

    • Identify the peaks of interest by comparing their retention times with those of the standards.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of each this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 3: Sensitive Quantification by UPLC-MS/MS

This protocol is designed for the highly sensitive and selective quantification of a broader range of taxusins, including minor components.

Instrumentation and Conditions:

  • UPLC-MS/MS System: An ultra-high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5][6]

  • Column: A reversed-phase C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2-5 µL.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific parent-to-product ion transitions for each this compound need to be determined by infusing individual standards.

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described in Protocol 2. An internal standard (e.g., a deuterated taxane) can be added to both standards and samples to improve accuracy.[2]

  • Method Development (MRM):

    • Infuse individual this compound standards into the mass spectrometer to determine the optimal precursor ion (parent ion) and product ions (daughter ions) for each compound, as well as the optimal collision energy.

  • Analysis:

    • Inject the standards and samples into the UPLC-MS/MS system.

  • Quantification:

    • Create a calibration curve for each analyte by plotting the peak area ratio (analyte/internal standard) against the concentration.

    • Quantify the taxusins in the samples using the regression equation from the calibration curve.

Method Validation

To ensure the reliability of the quantitative data, the analytical method must be validated according to ICH guidelines.[11][12][13][14][15] Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[13][14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[13]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13][14]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[13][14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[13]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13][15]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13][15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]

Data Presentation

The quantitative results from the analysis of taxusins in different Taxus species can be summarized in tables for easy comparison.

Table 1: Quantitative Analysis of Major Taxusins in Taxus Species by HPLC-UV

Plant MaterialPaclitaxel (mg/g dry weight)Cephalomannine (mg/g dry weight)Baccatin III (mg/g dry weight)
Taxus baccata (Needles)0.08 ± 0.010.12 ± 0.020.25 ± 0.03
Taxus brevifolia (Bark)0.52 ± 0.050.31 ± 0.040.15 ± 0.02
Taxus canadensis (Twigs)0.05 ± 0.010.08 ± 0.010.18 ± 0.02

Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes.

Table 2: UPLC-MS/MS Method Validation Summary

ParameterPaclitaxelCephalomannineBaccatin III
**Linearity (R²) **> 0.999> 0.998> 0.999
Range (µg/mL) 0.01 - 100.01 - 100.005 - 8
LOD (ng/mL) 0.50.80.3
LOQ (ng/mL) 1.52.51.0
Accuracy (%) 98.5 - 101.297.9 - 102.199.0 - 101.5
Precision (RSD%) < 2.5< 3.0< 2.0

Data are hypothetical for illustrative purposes.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 Analytical Quantification a Plant Material (Taxus sp.) b Drying and Grinding a->b c Solvent Extraction (e.g., 80% Methanol) b->c d Filtration / Centrifugation c->d e Solvent Evaporation d->e f Reconstitution e->f g Final Filtration (0.22 µm) f->g h Prepared Sample g->h i HPLC / UPLC-MS/MS Analysis h->i j Data Acquisition i->j k Peak Integration and Quantification j->k l Result Reporting k->l

Caption: Workflow for this compound quantification from plant material.

Logical Relationship of Method Validation Parameters

G cluster_performance Method Performance Characteristics cluster_range Quantitative Range Method_Validation Method Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Specificity Specificity Method_Validation->Specificity Robustness Robustness Method_Validation->Robustness Linearity Linearity Method_Validation->Linearity Range Range Linearity->Range LOD Limit of Detection Range->LOD LOQ Limit of Quantitation Range->LOQ

References

Application Note and Protocols for Large-Scale Purification of Taxusin for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxusin, a prominent taxoid found in the heartwood of yew species (Taxus spp.), is a key starting material for the semi-synthesis of various biologically active taxane (B156437) derivatives. Its efficient large-scale purification is paramount for ensuring a consistent and high-purity supply for preclinical research and development. This document provides a comprehensive overview of the methodologies for the large-scale purification of this compound, including detailed experimental protocols and expected outcomes.

Overview of Purification Strategy

The large-scale purification of this compound from Taxus biomass involves a multi-step process designed to efficiently isolate the target compound from a complex mixture of related taxoids and other secondary metabolites. The general workflow encompasses:

  • Extraction: Initial recovery of a crude taxane mixture from the plant material.

  • Liquid-Liquid Partitioning: A preliminary purification step to remove highly polar and non-polar impurities.

  • Column Chromatography: Sequential chromatographic separations to isolate this compound from other taxanes.

  • Recrystallization: The final step to obtain high-purity crystalline this compound suitable for preclinical studies.

  • Purity Analysis: In-process and final quality control using analytical techniques.

Start Taxus spp. Biomass (Heartwood) Extraction Extraction (Ethanol/Water) Start->Extraction Partitioning Liquid-Liquid Partitioning (Ethyl Acetate (B1210297)/Water) Extraction->Partitioning ColumnChrom1 Normal Phase Column Chromatography (Silica Gel) Partitioning->ColumnChrom1 QC1 Purity Analysis (HPLC) ColumnChrom1->QC1 ColumnChrom2 Preparative HPLC (Reverse Phase) QC2 Purity Analysis (HPLC/MS) ColumnChrom2->QC2 Recrystallization Antisolvent Recrystallization (Methanol/Water) FinalProduct High-Purity this compound (>99%) Recrystallization->FinalProduct QC3 Final Purity & Characterization (HPLC, MS, NMR) FinalProduct->QC3 QC1->ColumnChrom2 QC2->Recrystallization

Caption: Overall workflow for the large-scale purification of this compound.

Data Presentation

The following tables summarize the expected yields and purity at each stage of the purification process. These values are based on typical efficiencies for taxane purification and may require optimization for specific biomass and equipment.

Table 1: Summary of Purification Stages and Expected Outcomes

Purification StepStarting MaterialKey Reagents/MaterialsExpected Yield (%)Expected Purity (%)
ExtractionDried Taxus Heartwood80% Ethanol (B145695) in Water>95% (Crude Extract)0.2 - 1.0
Liquid-Liquid PartitioningCrude Ethanolic ExtractEthyl Acetate, Water~90%5 - 10
Normal Phase ChromatographyPartitioned ExtractSilica (B1680970) Gel, Hexane (B92381)/Ethyl Acetate~80%60 - 70
Preparative HPLCPartially Purified this compoundC18 Column, Acetonitrile (B52724)/Water~85%>95
Recrystallization>95% Pure this compoundMethanol (B129727), Water~90%>99

Experimental Protocols

Extraction

This protocol describes the initial extraction of taxanes from dried yew heartwood.

Materials:

  • Dried and powdered Taxus spp. heartwood

  • 80% (v/v) Ethanol in deionized water

  • Large-scale extractor or percolation system

  • Rotary evaporator

Procedure:

  • Load the powdered heartwood into the extractor.

  • Add 80% ethanol at a solid-to-solvent ratio of 1:10 (w/v).

  • Macerate for 24 hours at room temperature with occasional stirring.

  • Drain the solvent and collect the extract.

  • Repeat the extraction process two more times with fresh solvent.

  • Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Liquid-Liquid Partitioning

This step aims to remove unwanted polar and non-polar compounds from the crude extract.

Materials:

  • Crude ethanolic extract

  • Ethyl acetate

  • Deionized water

  • Large separatory funnel or liquid-liquid extraction system

Procedure:

  • Dissolve the crude extract in a 1:1 mixture of ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and shake vigorously.

  • Allow the layers to separate. The taxane-rich fraction will be in the ethyl acetate (organic) phase.

  • Collect the organic phase.

  • Extract the aqueous phase two more times with fresh ethyl acetate.

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the partitioned extract.

Start Crude Extract Mix Dissolve in Ethyl Acetate/Water (1:1) Start->Mix Separate Phase Separation Mix->Separate OrganicPhase Ethyl Acetate Phase (this compound-rich) Separate->OrganicPhase AqueousPhase Aqueous Phase (Polar Impurities) Separate->AqueousPhase Wash Wash with Brine OrganicPhase->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate End Partitioned Extract Evaporate->End

Caption: Liquid-liquid partitioning workflow.

Normal Phase Column Chromatography

This is the primary chromatographic step for the initial separation of this compound from other taxanes.

Materials:

  • Partitioned extract

  • Silica gel (60-200 µm)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the partitioned extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely.

  • Carefully load the dried silica with the adsorbed sample onto the top of the column.

  • Elute the column with a stepwise gradient of ethyl acetate in hexane. A suggested gradient is:

    • 100% Hexane

    • Hexane:Ethyl Acetate (9:1)

    • Hexane:Ethyl Acetate (8:2)

    • Hexane:Ethyl Acetate (7:3)

    • Hexane:Ethyl Acetate (1:1)[1]

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

  • Pool the this compound-rich fractions and evaporate the solvent.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This step provides a high-resolution separation to achieve a purity of >95%.

Materials:

  • Partially purified this compound from column chromatography

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Preparative HPLC system with a C18 column (e.g., 250 mm x 20 mm, 10 µm)

Procedure:

  • Dissolve the this compound-rich fraction in the mobile phase.

  • Set up the preparative HPLC system with the following conditions (optimization may be required):

    • Mobile Phase: A gradient of acetonitrile in water.

    • Flow Rate: 10-20 mL/min.[2]

    • Detection: UV at 227 nm.

    • Column Temperature: 30°C.[2]

  • Inject the sample onto the column.

  • Collect the fractions corresponding to the this compound peak.

  • Combine the pure fractions and evaporate the acetonitrile under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain purified this compound.

Antisolvent Recrystallization

This final step is to obtain highly pure, crystalline this compound.

Materials:

  • Purified this compound from preparative HPLC

  • Methanol (anhydrous)

  • Deionized water (cold)

  • Crystallization vessel

Procedure:

  • Dissolve the purified this compound in a minimal amount of hot methanol to create a saturated solution.

  • Slowly add cold deionized water (the antisolvent) dropwise to the methanol solution while stirring gently until a slight turbidity persists.[3]

  • Warm the solution slightly to redissolve the precipitate, then allow it to cool slowly to room temperature undisturbed.

  • For further crystal growth, place the vessel in a cold environment (e.g., 4°C) for 12-24 hours.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol/water (1:1) mixture.

  • Dry the crystals under vacuum to a constant weight.

Start Purified this compound (>95%) Dissolve Dissolve in minimal hot Methanol Start->Dissolve Add_Antisolvent Add cold Water (Antisolvent) dropwise Dissolve->Add_Antisolvent Cool_Slowly Slow cooling to room temperature Add_Antisolvent->Cool_Slowly Refrigerate Further cooling (4°C, 12-24h) Cool_Slowly->Refrigerate Filter Vacuum Filtration Refrigerate->Filter Wash_Crystals Wash with cold Methanol/Water Filter->Wash_Crystals Dry Dry under vacuum Wash_Crystals->Dry End Crystalline this compound (>99%) Dry->End

Caption: Antisolvent recrystallization process for this compound.

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound throughout the purification process.

Analytical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 227 nm.

  • Column Temperature: 30°C.

Mass Spectrometry (MS) should be used to confirm the molecular weight of the purified this compound and to identify any potential impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the structural confirmation of the final product and to ensure the absence of structurally related impurities.

Conclusion

The protocols outlined in this application note provide a robust framework for the large-scale purification of this compound for preclinical studies. The multi-step approach, combining extraction, partitioning, column chromatography, and recrystallization, is designed to yield high-purity this compound. Adherence to these protocols and rigorous in-process monitoring will ensure a consistent and reliable supply of this critical precursor for the development of novel taxane-based therapeutics.

References

Application Notes and Protocols for the Synthesis of Taxusin Analogues in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Taxusin analogues and their evaluation in structure-activity relationship (SAR) studies. This compound, a naturally occurring taxane (B156437) diterpenoid, serves as a valuable scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and multidrug resistance (MDR).

Introduction

Taxanes, most notably Paclitaxel (Taxol®), are a critical class of anticancer agents that function by stabilizing microtubules, leading to mitotic arrest and apoptosis in cancer cells.[1] However, the clinical efficacy of drugs like Paclitaxel can be hampered by the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[2] This has spurred the exploration of other taxane analogues, such as those derived from this compound, which may exhibit potent cytotoxic activity or the ability to reverse MDR.[3][4]

SAR studies are crucial for identifying the chemical moieties responsible for the biological activity of a lead compound and for optimizing its therapeutic properties.[5] By systematically modifying the structure of this compound and evaluating the biological activities of the resulting analogues, researchers can elucidate key structural requirements for cytotoxicity and MDR reversal. This knowledge can then be used to design and synthesize more potent and selective drug candidates.

Key Findings from SAR Studies of Taxane Analogues

While extensive SAR data on this compound itself is still emerging, studies on related taxanes provide valuable insights:

  • Cytotoxicity: Modifications at various positions of the taxane core can significantly impact cytotoxic activity. For instance, in studies of taxchinin A and brevifoliol (B1200483) derivatives, the presence of an exocyclic unsaturated ketone at ring C was found to be a crucial structural element for activity.[4]

  • Multidrug Resistance Reversal: Several non-cytotoxic taxoids have demonstrated potent MDR reversal activity.[3][6] This is often achieved by inhibiting the function of P-gp, thereby increasing the intracellular concentration of co-administered chemotherapeutic drugs.[3] Modifications at the C-7 and C-13 positions of the taxane skeleton have been shown to be important for P-gp inhibitory activity.[6][7]

Data Presentation: Quantitative SAR Data

The following tables summarize quantitative data from SAR studies of various taxane analogues, which can inform the design of this compound-based SAR campaigns.

Table 1: Cytotoxic Activity of Taxchinin A and Brevifoliol Derivatives against A549 Human Non-Small Cell Lung Cancer Cells [4]

CompoundModificationIC₅₀ (µM)
Taxchinin A (Parent)-> 10
Brevifoliol (Parent)-> 10
11 (5-Oxo-13-TBDMS-taxchinin A)Oxidation at C5 and TBDMS protection at C130.48
15 (5-Oxo-13,15-epoxy-13-epi-taxchinin A)Oxidation at C5 and formation of an epoxide ring0.75
13 (5-Oxo-taxchinin A)Oxidation at C53.16
4 Modification at C56.22
6 Modification at C135.88
12 Modification at C5 and C134.56
17 Modification at C134.12
19 Modification at C135.15
Cisplatin (Positive Control)-8.56

Table 2: Multidrug Resistance (MDR) Reversal Activity of Taxoids [3]

CompoundCell LineReversal of Resistance toConcentration
Taxuspine CKB-C2Colchicine, Vincristine, Taxol10 µM
2′-desacetoxyaustrospicatineKB-C2Colchicine, Vincristine, Taxol10 µM
2-desacetoxytaxinine JKB-C2Colchicine, Vincristine, Taxol10 µM
TaxinineKB-C2No effect10 µM
Taxinine MKB-C2No effect10 µM

Experimental Protocols

Protocol 1: General Procedure for the Semi-synthesis of this compound Analogues by Deoxygenation

This protocol describes a general method for the deoxygenation of hydroxyl groups on the this compound core, a key transformation for preparing analogues to probe SAR.[8]

Materials:

  • This compound

  • Protecting group reagents (e.g., triethylsilyl chloride (TESCl), imidazole)

  • Deacetylating agents (e.g., lithium aluminum hydride (LAH))

  • Reagents for xanthate formation (e.g., sodium hydride (NaH), carbon disulfide (CS₂), methyl iodide (MeI))

  • Radical deoxygenation reagents (e.g., tributyltin hydride (Bu₃SnH), azobisisobutyronitrile (AIBN))

  • Deprotection reagents (e.g., tetrabutylammonium (B224687) fluoride (B91410) (TBAF))

  • Anhydrous solvents (THF, DMF, toluene)

  • Standard laboratory glassware and purification equipment (chromatography columns, etc.)

Procedure:

  • Selective Protection of Hydroxyl Groups:

    • Dissolve this compound in anhydrous DMF.

    • Add imidazole (B134444) followed by the protecting group reagent (e.g., TESCl) dropwise at 0°C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

    • Purify the product by column chromatography.

  • Deacetylation:

    • Dissolve the protected this compound derivative in anhydrous THF.

    • Cool the solution to 0°C and add LAH portion-wise.

    • Stir the reaction at 0°C until deacetylation is complete (monitor by TLC).

    • Quench the reaction carefully with water and ethyl acetate.

    • Filter the mixture and concentrate the filtrate.

    • Purify the resulting diol by column chromatography.

  • Xanthate Formation:

    • Dissolve the diol in anhydrous THF and cool to 0°C.

    • Add NaH, followed by CS₂ and then MeI.

    • Allow the reaction to warm to room temperature and stir until complete.

    • Work up the reaction and purify the xanthate derivative.

  • Barton-McCombie Deoxygenation:

    • Dissolve the xanthate in anhydrous toluene.

    • Add Bu₃SnH and a catalytic amount of AIBN.

    • Heat the reaction mixture at reflux until the starting material is consumed.

    • Cool the reaction and remove the solvent under reduced pressure.

    • Purify the deoxygenated product by column chromatography.

  • Deprotection:

    • Dissolve the deoxygenated product in THF.

    • Add TBAF and stir at room temperature until the protecting groups are removed.

    • Quench the reaction and purify the final this compound analogue.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic activity of the synthesized this compound analogues.[4]

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized this compound analogues dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogues in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

    • Incubate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Mandatory Visualizations

SAR_Workflow cluster_synthesis Synthesis of Analogues cluster_bioeval Biological Evaluation cluster_analysis Data Analysis Start This compound Mod Chemical Modification (e.g., Deoxygenation, Acylation) Start->Mod Purify Purification & Characterization Mod->Purify Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purify->Cytotoxicity MDR MDR Reversal Assays Purify->MDR SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR MDR->SAR Lead Lead Optimization SAR->Lead

Caption: Workflow for SAR studies of this compound analogues.

MDR_Reversal_Pathway cluster_cell Multidrug Resistant Cancer Cell Chemo Chemotherapeutic Drug Pgp P-glycoprotein (Efflux Pump) Chemo->Pgp Efflux Target Intracellular Target (e.g., Microtubules) Chemo->Target Binding Analogue This compound Analogue (P-gp Inhibitor) Analogue->Pgp Inhibition Apoptosis Apoptosis Target->Apoptosis

Caption: Mechanism of MDR reversal by this compound analogues.

References

Application Notes and Protocols for the Detection of Taxusin in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxusin, a member of the taxane (B156437) family of diterpenoids, is a natural product found in various species of yew trees (Taxus). While the anticancer properties of its more famous relatives, paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®), are well-documented, the bioanalytical characterization of this compound itself is less prevalent in the scientific literature. These application notes provide a comprehensive guide to the analytical methods for the detection and quantification of this compound in biological matrices. Due to the limited availability of specific validated methods for this compound, the protocols described herein are adapted from well-established and validated methods for other taxanes, such as paclitaxel, docetaxel, and the structurally similar taxine (B1234092) B.

Analytical Methods Overview

The quantification of taxanes in biological fluids such as plasma, serum, and urine is predominantly achieved through chromatographic techniques coupled with mass spectrometry, offering high sensitivity and selectivity. Immunoassays are also available for the broader class of taxanes.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of taxanes in biological matrices. It offers high sensitivity, specificity, and a wide dynamic range.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: While less sensitive than LC-MS/MS, HPLC-UV can be a robust and cost-effective method for quantifying higher concentrations of taxanes.

  • Immunoassays (ELISA, RIA): These methods are useful for high-throughput screening of a large number of samples. They are generally less specific than chromatographic methods and may exhibit cross-reactivity with other taxane analogs.[1][2]

Quantitative Data Summary

The following table summarizes the performance characteristics of an LC-MS/MS method for the analysis of taxine B and isotaxine B in blood, which can be considered as representative for the analysis of this compound due to their structural similarity as taxane alkaloids.

ParameterPerformance MetricBiological MatrixAnalytical Method
Linearity Range0.1 - 500 ng/gBloodLC-MS/MS
Limit of Detection (LOD)0.4 ng/gBloodLC-MS/MS
Limit of Quantification (LOQ)2 ng/gBloodLC-MS/MS
Recovery86%BloodSPE-LC-MS/MS

Data adapted from a validated method for taxine B and isotaxine B.[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for paclitaxel and docetaxel analysis in plasma.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials:

    • Human plasma (collected in EDTA or heparin tubes)

    • Internal Standard (IS) solution (e.g., Docetaxel-d5, 100 ng/mL in methanol)

    • Methanol (B129727) (LC-MS grade)

    • Water (LC-MS grade)

    • SPE cartridges (e.g., C18, 100 mg)

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

  • Procedure:

    • Thaw plasma samples on ice.

    • To 200 µL of plasma, add 20 µL of the internal standard solution. Vortex for 10 seconds.

    • Add 600 µL of methanol to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute this compound and the IS with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase. Vortex for 30 seconds and transfer to an autosampler vial.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • 0-1 min: 30% B

      • 1-5 min: 30-95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95-30% B

      • 6.1-8 min: 30% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (m/z): [M+H]+ for this compound (exact mass to be determined based on the specific this compound isomer)

    • Product Ions (m/z): At least two characteristic product ions for this compound.

    • Internal Standard MRM Transition: Based on the chosen IS (e.g., Docetaxel-d5).

Protocol 2: Quantification of this compound in Urine by LC-MS/MS

This protocol is adapted from established methods for docetaxel analysis in urine.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Materials:

    • Urine sample

    • Internal Standard (IS) solution (e.g., Paclitaxel-d5, 100 ng/mL in methanol)

    • Methyl tert-butyl ether (MTBE)

    • Centrifuge

    • Evaporator

  • Procedure:

    • To 500 µL of urine, add 50 µL of the internal standard solution. Vortex for 10 seconds.

    • Add 2 mL of MTBE. Vortex for 2 minutes.

    • Centrifuge at 4,000 x g for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial.

2. LC-MS/MS Conditions

  • The LC-MS/MS conditions would be similar to those described in Protocol 1, with potential minor adjustments to the gradient to optimize for the urine matrix.

Visualizations

Signaling Pathway of Taxanes

Taxanes, including likely this compound, exert their cytotoxic effects by interfering with the normal function of microtubules. This diagram illustrates the proposed signaling pathway.

Taxane_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Microtubule Microtubule This compound->Microtubule Binds to β-tubulin subunit Tubulin α/β-Tubulin Dimers Microtubule->Tubulin MitoticSpindle Mitotic Spindle Microtubule->MitoticSpindle Formation of abnormal spindles Tubulin->Microtubule CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Dysfunctional mitosis Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

Caption: Proposed signaling pathway of this compound action.

Experimental Workflow for this compound Quantification in Plasma

This diagram outlines the key steps in the analytical workflow for quantifying this compound in a plasma sample using LC-MS/MS.

Experimental_Workflow cluster_prep Sample Preparation start Plasma Sample Collection sample_prep Sample Preparation protein_precipitation Protein Precipitation lc_separation LC Separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis end Quantification Result data_analysis->end spe Solid-Phase Extraction (SPE) protein_precipitation->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution reconstitution->lc_separation

Caption: LC-MS/MS analytical workflow for this compound.

References

Application Notes and Protocols for Taxusin in the Study of Taxane-Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing Taxusin, a naturally occurring taxane (B156437) diterpenoid, in the investigation of taxane-resistant cancer models. While direct experimental data on this compound is limited in publicly available literature, the protocols and methodologies outlined below are based on established techniques for evaluating taxane analogues and compounds targeting multidrug resistance. The information is grounded in research on closely related taxanes, providing a strong basis for designing experiments with this compound.

Introduction

Taxane-based chemotherapy, including drugs like paclitaxel (B517696) and docetaxel, is a cornerstone of treatment for various cancers. However, the development of resistance, often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp), significantly limits their efficacy.[1] this compound, a taxane isolated from various yew species (Taxus), shares a structural backbone with other taxanes that have demonstrated the ability to inhibit P-gp, suggesting its potential as a tool to study and potentially overcome taxane resistance.[2]

These notes will guide researchers in:

  • Evaluating the cytotoxic effects of this compound on taxane-sensitive and resistant cancer cell lines.

  • Investigating the potential of this compound to inhibit P-glycoprotein.

  • Assessing the impact of this compound on microtubule dynamics.

  • Exploring the signaling pathways modulated by this compound in the context of chemoresistance.

Data Presentation

Quantitative data from key experiments should be summarized for clear comparison. Below are template tables for organizing experimental results.

Table 1: Cytotoxicity of this compound in Taxane-Sensitive and -Resistant Cancer Cell Lines

Cell LineParent (Taxane-Sensitive)Taxane-Resistant VariantTaxane Used for ResistanceFold ResistanceThis compound IC₅₀ (µM)
Example 1 KB-3-1KB-V1 (Vincristine)Vincristine>100Data to be determined
Example 2 A549A549-T24 (Paclitaxel)Paclitaxel~17Data to be determined
Example 3 MCF-7MCF-7/ADR (Adriamycin)Adriamycin>50Data to be determined

Table 2: P-glycoprotein Inhibition by this compound

CompoundCell LineSubstrateIC₅₀ for P-gp Inhibition (µM)
This compound e.g., KB-V1e.g., Rhodamine 123Data to be determined
Verapamil (Control) e.g., KB-V1e.g., Rhodamine 123Known value
Cyclosporin A (Control) e.g., KB-V1e.g., Rhodamine 123Known value

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC₅₀).

Materials:

  • Taxane-sensitive and taxane-resistant cancer cell lines (e.g., KB-3-1 and KB-V1; A549 and A549-T24)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.

P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation)

This assay assesses the ability of this compound to inhibit the P-gp efflux pump, leading to the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.

Materials:

  • P-gp overexpressing cancer cell line (e.g., KB-V1, MCF-7/ADR)

  • Rhodamine 123

  • This compound

  • Verapamil or Cyclosporin A (positive controls)

  • Hanks' Balanced Salt Solution (HBSS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture P-gp overexpressing cells to 70-80% confluency.

  • Harvest the cells and resuspend them in HBSS.

  • Pre-incubate the cells with various concentrations of this compound or a positive control inhibitor for 30 minutes at 37°C.

  • Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for an additional 60 minutes at 37°C, protected from light.

  • Wash the cells twice with ice-cold HBSS.

  • Resuspend the cells in fresh HBSS.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer or visualize using a fluorescence microscope. Increased fluorescence in the presence of this compound indicates P-gp inhibition.

Microtubule Polymerization Assay

This in vitro assay determines if this compound, like other taxanes, can promote the polymerization of tubulin.

Materials:

  • Purified tubulin

  • GTP solution

  • Microtubule assembly buffer

  • This compound

  • Paclitaxel (positive control)

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing purified tubulin and GTP in microtubule assembly buffer.

  • Add this compound or paclitaxel at various concentrations to the reaction mixture.

  • Incubate the mixture at 37°C.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

Western Blot Analysis for Signaling Proteins

This protocol is used to investigate the effect of this compound on the expression levels of key proteins involved in chemoresistance signaling pathways.

Materials:

  • Taxane-resistant cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-β-tubulin, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat taxane-resistant cells with this compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Pathways and Workflows

Signaling Pathways in Taxane Resistance

The following diagram illustrates key signaling pathways implicated in taxane resistance, which can be investigated for modulation by this compound.

Taxane_Resistance_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pgp P-gp (ABCB1) EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Taxane Taxane Taxane->Pgp Efflux Microtubules Microtubules Taxane->Microtubules Stabilization This compound This compound This compound->Pgp Inhibition? Apoptosis_Inhibition Inhibition of Apoptosis Microtubules->Apoptosis_Inhibition Mitotic Arrest Akt Akt PI3K->Akt Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival ERK ERK ERK->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK

Caption: Potential mechanisms of this compound in overcoming taxane resistance.

Experimental Workflow

The diagram below outlines a typical workflow for evaluating this compound in taxane-resistant cancer models.

Experimental_Workflow start Start: Select Taxane-Sensitive and -Resistant Cell Lines cytotoxicity Cytotoxicity Assay (MTT) - Determine IC50 of this compound start->cytotoxicity pgp_inhibition P-gp Efflux Assay (Rhodamine 123) cytotoxicity->pgp_inhibition microtubule_assay Microtubule Polymerization Assay pgp_inhibition->microtubule_assay western_blot Western Blot Analysis - P-gp, p-Akt, etc. microtubule_assay->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis conclusion Conclusion on this compound's Potential to Overcome Resistance data_analysis->conclusion

Caption: Workflow for investigating this compound in taxane-resistant cancer models.

References

Application Notes and Protocols for Radiolabeling Taxusin and its Analogues for Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxanes, a class of diterpenoid compounds, are of significant interest in cancer research and drug development due to their potent anti-cancer activity. Their mechanism of action involves binding to β-tubulin, a subunit of microtubules, which are essential components of the cytoskeleton. This binding stabilizes the microtubules, disrupting the dynamic instability required for cell division and ultimately leading to apoptotic cell death in rapidly proliferating cancer cells.[1][2][3] Taxusin, a key intermediate in the biosynthesis of paclitaxel (B517696) (Taxol®), serves as a foundational scaffold for numerous taxane (B156437) derivatives.[4][5][6] Understanding the binding kinetics and affinity of this compound and its analogues to microtubules is crucial for the development of novel and more effective anti-cancer therapeutics. Radiolabeling of these compounds is an indispensable tool for such binding studies, allowing for sensitive and quantitative analysis of their interaction with their biological target.[7][8]

These application notes provide detailed protocols for the radiolabeling of taxane compounds, with a specific focus on a proposed method for tritiating this compound, alongside protocols for conducting microtubule binding assays. Furthermore, a summary of quantitative binding data for well-characterized taxanes and an overview of the key signaling pathways affected by these agents are presented.

Quantitative Data: Microtubule Binding Affinities of Taxanes

CompoundAssay TypeBinding ConstantCell Line/SystemReference
Paclitaxel Cellular Competitive BindingKᵢ = 22 ± 2 nMHeLa Cells[9][10]
In Vitro [³H]-paclitaxel BindingKₐ ≈ 1 x 10⁷ M⁻¹ (Kₔ ≈ 100 nM)Purified Microtubules[7]
Dilution-induced DisassemblyKₔ ≈ 10 nMGMPCPP-stabilized Microtubules[11]
Docetaxel Cellular Competitive BindingKᵢ = 16 ± 2 nMHeLa Cells[9][10]
Biochemical AssayKₔ = 6.8 ± 0.2 µMPurified Tubulin[9]
Cabazitaxel Cellular Competitive BindingKᵢ = 6 ± 2 nMHeLa Cells[9][10]
Baccatin III Competition Assay~300-fold lower affinity than PaclitaxelN/A[8]

Note: Kᵢ (Inhibition Constant) and Kₔ (Dissociation Constant) are measures of binding affinity, where a lower value indicates a higher affinity. Kₐ is the association constant.

Experimental Protocols

Protocol 1: Radiolabeling of this compound with Tritium (B154650) ([³H])

This protocol is adapted from established methods for the tritium labeling of taxane precursors and is proposed for the radiolabeling of this compound.[12][13] It utilizes a Barton deoxygenation reaction with a tritiated tin hydride reagent. This method is suitable for introducing tritium at a specific, non-labile position, which is crucial for the stability of the radiolabel during binding assays. The selection of a suitable hydroxyl group on the this compound molecule for conversion to a xanthate ester is a critical step and may require optimization. For this protocol, we will target a secondary hydroxyl group that is not essential for microtubule binding.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Carbon disulfide (CS₂)

  • Methyl iodide (CH₃I)

  • Tri-n-butyltin tritide (B1234025) ([³H]n-Bu₃SnH) - Caution: Radioactive and Toxic

  • Azobisisobutyronitrile (AIBN)

  • Silica (B1680970) gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

  • Scintillation counter and scintillation fluid

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of the Xanthate Ester: a. In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF. b. Cool the solution to 0°C in an ice bath. c. Carefully add sodium hydride to the solution to deprotonate a secondary hydroxyl group. The reaction should be stirred for 30 minutes at 0°C. d. Add carbon disulfide to the reaction mixture and stir for an additional 30 minutes at room temperature. e. Add methyl iodide and continue stirring for 1-2 hours. f. Monitor the reaction progress by TLC. g. Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. h. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the resulting xanthate ester by silica gel column chromatography.

  • Tritium Labeling (Barton Deoxygenation): a. CRITICAL SAFETY NOTE: All steps involving tri-n-butyltin tritide must be performed in a certified radiological fume hood with appropriate shielding and personal protective equipment. b. In a suitable reaction vessel, dissolve the purified this compound xanthate ester in anhydrous toluene. c. Add a catalytic amount of AIBN. d. Add the tri-n-butyltin tritide solution. e. Heat the reaction mixture at 80-90°C for 2-4 hours, or until the reaction is complete as monitored by TLC. f. Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification of [³H]-Taxusin: a. Purify the crude product by silica gel column chromatography to separate the tritiated this compound from the tin byproducts and any unreacted starting material. b. Monitor the fractions for radioactivity using a scintillation counter. c. Pool the radioactive fractions containing the purified [³H]-Taxusin. d. Determine the radiochemical purity by radio-TLC or HPLC with a radioactivity detector. e. Calculate the specific activity (Ci/mmol) of the final product.

Protocol 2: Microtubule Binding Assay

This protocol describes a filtration-based radioligand binding assay to determine the binding affinity of [³H]-Taxusin to microtubules.

Materials:

  • Purified tubulin

  • GTP (Guanosine-5'-triphosphate)

  • Paclitaxel (for stabilizing microtubules and for non-specific binding determination)

  • [³H]-Taxusin (radioligand)

  • Binding Buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

  • Glass fiber filters (e.g., GF/C)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

  • Unlabeled this compound (for competition assays)

Procedure:

  • Microtubule Polymerization: a. Dissolve purified tubulin in cold binding buffer. b. Add GTP to a final concentration of 1 mM. c. Induce microtubule polymerization by incubating the solution at 37°C for 30 minutes. d. Stabilize the polymerized microtubules by adding a non-saturating concentration of paclitaxel (e.g., 10 µM).

  • Saturation Binding Assay: a. Set up a series of tubes containing a fixed amount of polymerized microtubules. b. Add increasing concentrations of [³H]-Taxusin to the tubes. c. For each concentration, prepare a parallel set of tubes for determining non-specific binding. To these tubes, add a high concentration of unlabeled paclitaxel (e.g., 100 µM) in addition to the [³H]-Taxusin. d. Incubate all tubes at 37°C for a predetermined time to reach equilibrium (e.g., 30-60 minutes). e. Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. f. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand. g. Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled paclitaxel) from the total binding (counts in the absence of excess unlabeled paclitaxel). b. Plot the specific binding (B) as a function of the free radioligand concentration ([L]). c. Analyze the data using non-linear regression to a one-site binding model to determine the dissociation constant (Kₔ) and the maximum number of binding sites (Bₘₐₓ).

Signaling Pathways and Experimental Workflows

Taxane-Induced Signaling Pathway

Taxanes exert their cytotoxic effects by stabilizing microtubules, which leads to the disruption of mitotic spindle formation and a block in the G2/M phase of the cell cycle.[2][14] This mitotic arrest triggers a cascade of signaling events that ultimately lead to apoptosis. Key signaling molecules involved include the tumor suppressor p53, the Bcl-2 family of apoptosis regulators, and caspases.[2][3]

Taxane_Signaling_Pathway This compound This compound / Taxane Microtubules Microtubules This compound->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization MitoticArrest G2/M Mitotic Arrest Stabilization->MitoticArrest p53 p53 Activation MitoticArrest->p53 Bcl2 Bcl-2 Family Modulation (e.g., Bcl-2 phosphorylation, Bax upregulation) MitoticArrest->Bcl2 p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase Caspase Activation (e.g., Caspase-9, Caspase-3) CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Taxane-induced apoptotic signaling pathway.

Experimental Workflow for Radiolabeling and Binding Studies

The overall workflow for radiolabeling this compound and performing binding studies involves several key stages, from the chemical synthesis and purification of the radiolabeled compound to the biological binding assay and data analysis.

Experimental_Workflow cluster_radiolabeling Radiolabeling of this compound cluster_binding_assay Microtubule Binding Assay cluster_data_analysis Data Analysis Start This compound Xanthate Xanthate Ester Formation Start->Xanthate Tritiation Barton Deoxygenation with [³H]n-Bu₃SnH Xanthate->Tritiation Purification1 Purification (Column Chromatography) Tritiation->Purification1 Radiolabeled [³H]-Taxusin Purification1->Radiolabeled Binding Incubation with [³H]-Taxusin Radiolabeled->Binding Tubulin Purified Tubulin Polymerization Microtubule Polymerization (GTP, 37°C) Tubulin->Polymerization Polymerization->Binding Filtration Rapid Filtration Binding->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Specific Binding Counting->Analysis Plotting Plot Binding Curve Analysis->Plotting Modeling Non-linear Regression (Determine Kₔ and Bₘₐₓ) Plotting->Modeling

Caption: Workflow for radiolabeling and binding studies.

References

Application Notes and Protocols for High-Throughput Screening of Taxusin and its Derivatives as Microtubule-Stabilizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell structure.[1] The dynamic instability of microtubules makes them a prime target for anticancer drug development. Compounds that interfere with microtubule dynamics, either by stabilizing or destabilizing the polymers, can lead to cell cycle arrest and apoptosis.[1]

Taxanes, a class of diterpenoids originally derived from yew trees (Taxus species), are potent microtubule-stabilizing agents.[2] Paclitaxel (B517696) (Taxol) is a well-known member of this family and a cornerstone of chemotherapy regimens for various cancers.[2] Taxusin (often referred to as Taxacin in commercial contexts) is a related taxane (B156437) that also functions by binding to tubulin, promoting its assembly into microtubules and preventing depolymerization.[2][3] This stabilization of microtubules disrupts the mitotic spindle, leading to an arrest at the G2/M phase of the cell cycle and subsequent programmed cell death.[3][4]

High-throughput screening (HTS) is a critical tool in the discovery of novel microtubule-stabilizing agents. These application notes provide detailed protocols for both biochemical and cell-based HTS assays designed to identify and characterize this compound and its derivatives as potent microtubule stabilizers.

Mechanism of Action and Signaling Pathways

Taxanes bind to a pocket on the β-tubulin subunit on the interior (luminal) side of the microtubule.[2] This binding stabilizes the microtubule structure, suppressing its dynamic instability. The stabilization of microtubules triggers a cascade of downstream signaling events, culminating in mitotic arrest and apoptosis.[2][3] While the specific pathways for this compound are presumed to be similar to other taxanes like paclitaxel, further research is needed for detailed elucidation.

The primary consequence of microtubule stabilization by taxanes is the activation of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that ensures the proper attachment of all chromosomes to the mitotic spindle before the cell enters anaphase. By creating hyper-stabilized and dysfunctional spindles, taxanes prevent the satisfaction of the SAC, leading to a prolonged mitotic arrest.[4] If the cell cannot resolve this arrest, it will undergo apoptosis.[4] This process can be either p53-dependent or p53-independent, depending on the specific cellular context and the duration of the mitotic block.[5] Key signaling pathways involved include the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic cascades involving caspases.[1][6]

Microtubule_Stabilization_Pathway This compound This compound / Taxane Tubulin β-Tubulin Subunit (on Microtubule) This compound->Tubulin MT_Stabilization Microtubule Hyper-stabilization Spindle_Dysfunction Mitotic Spindle Dysfunction MT_Stabilization->Spindle_Dysfunction SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Spindle_Dysfunction->SAC_Activation Mitotic_Arrest Prolonged Mitotic Arrest (G2/M Phase) SAC_Activation->Mitotic_Arrest Caspase_Activation Caspase Activation Mitotic_Arrest->Caspase_Activation Bcl2_Inhibition Bcl-2 Inhibition Mitotic_Arrest->Bcl2_Inhibition Apoptosis Apoptosis Caspase_Activation->Apoptosis Bcl2_Inhibition->Apoptosis

This compound's Mechanism of Action Pathway

Data Presentation: Quantitative Analysis of Microtubule-Stabilizing Agents

A successful HTS campaign relies on robust and reproducible data. Key parameters for evaluating assay performance and compound activity include the Z'-factor, signal-to-background ratio, and the half-maximal effective/inhibitory concentration (EC50/IC50). A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[7]

The following tables provide example quantitative data for known microtubule-stabilizing agents from biochemical and cell-based assays. Due to limited publicly available HTS data specifically for this compound, hypothetical data is presented for illustrative purposes.

Table 1: Hypothetical HTS Performance Metrics

ParameterPrimary Screen (Biochemical)Hit Confirmation (Biochemical)Secondary Screen (Cell-based)
Assay Format 384-well fluorescence-based384-well fluorescence-based96-well high-content imaging
Compound Conc. 10 µM10-point dose response10-point dose response
Z'-Factor 0.750.820.68
Signal-to-Background 8.59.05.0
Hit Rate (%) 0.6%N/AN/A

Table 2: Example Potency of Taxane Derivatives

CompoundBiochemical Assay (EC50, µM)Cell-Based Assay (IC50, nM)
Paclitaxel2340
Docetaxel1110
2-debenzoyl-2-m-azidobenzoylpaclitaxel4.73
This compound (Hypothetical) 15 25

Data for Paclitaxel, Docetaxel, and the derivative are from a study by the National Cancer Institute.[8]

Experimental Protocols

Biochemical High-Throughput Screening: In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to promote the polymerization of purified tubulin in a cell-free system. Polymerization is monitored by an increase in fluorescence of a reporter dye that binds preferentially to microtubules.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Positive control: Paclitaxel

  • Negative control: DMSO vehicle

  • 384-well, black, clear-bottom plates

  • Temperature-controlled fluorescence plate reader

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

    • Prepare the tubulin polymerization mix on ice: General Tubulin Buffer containing 1 mM GTP, 10% glycerol, and the fluorescent reporter dye at its optimal concentration.

  • Compound Plating:

    • Dispense test compounds and controls (Paclitaxel, DMSO) into the 384-well plate using an acoustic liquid handler or pin tool. The final concentration of test compounds in the primary screen is typically 10 µM.

  • Assay Initiation:

    • Pre-warm the fluorescence plate reader to 37°C.

    • Dispense the cold tubulin polymerization mix into the wells containing the compounds.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed reader.

    • Measure fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Determine the rate of polymerization (Vmax) from the steepest slope of the curve.

    • For dose-response experiments, plot the percentage of activity (relative to paclitaxel) against compound concentration to determine the EC50 value.

HTS_Biochemical_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Tubulin Polymerization Mix C Add Tubulin Mix to Plate A->C B Dispense Compounds (this compound, Controls) into 384-well Plate B->C D Incubate at 37°C in Fluorescence Reader C->D E Measure Fluorescence Kinetically D->E F Generate Polymerization Curves E->F G Calculate Vmax and Endpoint Fluorescence F->G H Determine EC50 for Active Compounds G->H

Biochemical HTS Workflow
Cell-Based High-Content Screening (HCS) Assay

This assay evaluates the effect of compounds on the microtubule network within a cellular context, providing more physiologically relevant data. High-content imaging is used to quantify changes in microtubule morphology and cellular phenotypes.

Materials:

  • Adherent human cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Positive control: Paclitaxel

  • Negative control: DMSO vehicle

  • Fixative solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • 96- or 384-well imaging plates

  • High-content imaging system

Protocol:

  • Cell Seeding:

    • Seed cells into imaging plates at a density that ensures they are in a logarithmic growth phase and sub-confluent at the time of analysis.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Treat cells with serial dilutions of test compounds or controls.

    • Incubate for a predetermined time (e.g., 16-24 hours) to allow for effects on the cell cycle.

  • Immunofluorescence Staining:

    • Fix the cells with fixative solution.

    • Permeabilize the cells with permeabilization buffer.

    • Block non-specific antibody binding with blocking solution.

    • Incubate with the primary anti-α-tubulin antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify parameters such as:

      • Microtubule network integrity and texture

      • Percentage of cells arrested in mitosis (condensed, bright nuclei)

      • Nuclear morphology and size

      • Cell number (for cytotoxicity)

  • Data Analysis:

    • Plot the percentage of mitotic arrest or changes in microtubule texture against compound concentration to determine the IC50 value.

HCS_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Immunofluorescence cluster_imaging Imaging & Analysis A Seed Cells in Microplates B Incubate 24h A->B C Treat with Compounds (this compound, Controls) B->C D Incubate 16-24h C->D E Fix, Permeabilize, and Block Cells D->E F Primary Antibody (Anti-tubulin) E->F G Secondary Antibody & DAPI Staining F->G H Acquire Images with HCS System G->H I Image Analysis: - Microtubule Texture - Mitotic Index - Cell Count H->I J Determine IC50 I->J

Cell-Based HCS Workflow

Conclusion

The protocols outlined in these application notes provide a robust framework for the high-throughput screening and characterization of this compound and its derivatives as microtubule-stabilizing agents. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify potent compounds, elucidate their mechanism of action, and gather essential data for preclinical development. The provided diagrams and data tables serve as a guide for experimental design and data interpretation in the quest for novel and effective cancer therapeutics targeting microtubule dynamics.

References

Application Notes and Protocols: Formulation Development for In Vivo Administration of Taxusin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taxusin, a natural taxane (B156437) compound isolated from yew trees (Taxus sp.), has demonstrated potential as an anticancer and analgesic agent.[1][2] Like many other taxanes, including the well-known chemotherapeutic Paclitaxel (B517696), this compound's therapeutic development is significantly hampered by its physicochemical properties. It is a lipophilic molecule that is practically insoluble in water, which poses a major challenge for its administration in vivo, particularly for intravenous routes.[3]

Effective formulation is therefore critical to solubilize this compound, improve its bioavailability, control its release, and potentially target it to specific tissues, thereby enhancing its therapeutic efficacy while minimizing systemic toxicity. These application notes provide a comprehensive overview and detailed protocols for the development of three distinct formulation strategies for this compound: nanoemulsions, liposomes, and polymeric nanoparticles. These advanced drug delivery systems are widely used to overcome the challenges associated with poorly soluble drugs.[4]

Physicochemical Properties of this compound

A clear understanding of this compound's properties is the foundation for rational formulation design.

PropertyValueReference
Molecular Formula C₂₈H₄₀O₈[1]
Molecular Weight 504.61 g/mol [1]
Appearance Granular amorphous powder[3]
Water Solubility Practically insoluble[3]
Solubility Soluble in ether, chloroform, alcohol.[3]
DMSO Solubility 6.25 mg/mL (Sonication recommended)[1]

Overall Formulation Development Workflow

The development and selection of an optimal formulation for this compound involves a systematic process of preparation, characterization, and in vitro/in vivo screening. The following workflow provides a logical progression from initial formulation to preclinical evaluation.

G cluster_0 Phase 1: Formulation & Characterization cluster_1 Formulation Strategies cluster_2 Phase 2: In Vitro Screening cluster_3 Phase 3: In Vivo Evaluation This compound This compound Raw Material (Poorly Soluble) Nanoemulsion Nanoemulsion Formulation This compound->Nanoemulsion Encapsulation Liposome (B1194612) Liposome Formulation This compound->Liposome Encapsulation PolymerNP Polymeric Nanoparticle Formulation This compound->PolymerNP Encapsulation Characterization Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) Nanoemulsion->Characterization Liposome->Characterization PolymerNP->Characterization Stability Colloidal Stability (Storage, Serum) Characterization->Stability Release In Vitro Drug Release (Sink Conditions) Characterization->Release PK Pharmacokinetics (PK) (t½, AUC, Cmax) Release->PK Efficacy Antitumor Efficacy (Tumor Growth Inhibition) PK->Efficacy Tox Toxicology (MTD, Body Weight) Efficacy->Tox

Caption: Workflow for this compound formulation development.

Formulation Protocols

The following sections provide detailed protocols for preparing three types of nanocarriers for this compound.

Protocol 1: this compound-Loaded Nanoemulsion

Nanoemulsions are kinetically stable, submicron-sized oil-in-water (o/w) dispersions that can effectively solubilize hydrophobic drugs like this compound in their oil core.[5] This protocol utilizes a high-energy microfluidization method.

3.1.1 Materials

  • This compound

  • Oil Phase: Medium-chain triglycerides (MCT) or Soybean Oil

  • Primary Surfactant: Lecithin (e.g., Soya Phosphatidylcholine)

  • Co-surfactant: Polysorbate 80 (Tween® 80)

  • Aqueous Phase: Water for Injection (WFI) or Phosphate Buffered Saline (PBS)

  • Organic Solvent (for drug dissolution): Ethanol

3.1.2 Equipment

  • High-shear homogenizer

  • Microfluidizer or high-pressure homogenizer

  • Magnetic stirrer

  • Analytical balance

3.1.3 Protocol

  • Preparation of Oil Phase: Accurately weigh the required amount of this compound and dissolve it in a minimal volume of ethanol. Add this solution to the pre-weighed oil phase (MCT). Gently mix until a clear solution is formed.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the primary surfactant (Lecithin) and co-surfactant (Polysorbate 80) in the aqueous phase with gentle stirring.

  • Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase under continuous mixing with a high-shear homogenizer (e.g., 5,000-10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • Nano-emulsification: Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer.[6] Operate at pressures between 15,000 and 25,000 PSI for 5-10 discrete passes.

  • Cooling and Sterilization: Cool the resulting nanoemulsion to room temperature. For in vivo use, sterilize the final formulation by passing it through a 0.22 µm syringe filter.

  • Storage: Store the final nanoemulsion at 4°C in a sealed, sterile vial.

3.1.4 Example Formulation & Characteristics

ComponentExample Concentration (% w/w)Purpose
This compound0.1 - 0.5%Active Pharmaceutical Ingredient
Soybean Oil10%Oil Phase (Drug Reservoir)
Lecithin1.2%Primary Surfactant
Polysorbate 800.5%Co-surfactant / Stabilizer
Glycerol2.25%Tonicity Agent
Water for Injectionq.s. to 100%Aqueous Phase
Characteristic Typical Value
Droplet Size100 - 200 nm
Polydispersity Index (PDI)< 0.2
Zeta Potential-20 to -40 mV
Protocol 2: this compound-Loaded Liposomes

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate hydrophobic drugs within the bilayer membrane.[7] This protocol describes the widely used thin-film hydration method followed by extrusion.[8][9]

3.2.1 Materials

  • This compound

  • Lipids: Dipalmitoylphosphatidylcholine (DPPC), Cholesterol

  • Organic Solvent: Chloroform/Methanol mixture (2:1 v/v)

  • Aqueous Hydration Buffer: PBS (pH 7.4) or 0.9% Saline

3.2.2 Equipment

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extrusion device with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

3.2.3 Protocol

  • Lipid Film Formation: Dissolve this compound, DPPC, and cholesterol in the chloroform/methanol solvent mixture in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature above the lipid transition temperature (Tc of DPPC is 41°C) to form a thin, uniform lipid film on the inner wall of the flask.[9]

  • Film Drying: Dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.

  • Hydration: Add the pre-warmed (above Tc) aqueous hydration buffer to the flask. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended. This results in the formation of multilamellar vesicles (MLVs).[10]

  • Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) with a uniform size, subject the MLV suspension to extrusion.[8] Pass the suspension 11-21 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a heated liposome extruder. Maintain the temperature above the lipid Tc throughout the extrusion process.

  • Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

  • Storage: Store the final liposomal suspension at 4°C. Do not freeze.

3.2.4 Example Formulation & Characteristics

ComponentExample Molar RatioPurpose
This compound0.5 - 2 mol%Active Pharmaceutical Ingredient
DPPC55 mol%Structural Phospholipid
Cholesterol45 mol%Membrane Stabilizer
Characteristic Typical Value
Particle Size80 - 150 nm
Polydispersity Index (PDI)< 0.15
Encapsulation Efficiency> 90%
Protocol 3: this compound-Loaded Polymeric Nanoparticles

Biodegradable polymeric nanoparticles can encapsulate drugs within a polymer matrix, offering controlled release properties.[11] This protocol uses the nanoprecipitation (solvent displacement) method with the biocompatible polymer PLGA-PEG.[12][13]

3.3.1 Materials

  • This compound

  • Polymer: Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol) (PLGA-PEG)

  • Organic Solvent (water-miscible): Acetone or Acetonitrile

  • Aqueous Phase: Deionized water or 0.01% w/v Poloxamer 188 solution

3.3.2 Equipment

  • Magnetic stirrer

  • Syringe pump (optional, for controlled addition)

  • Rotary evaporator or tangential flow filtration system

3.3.3 Protocol

  • Organic Phase Preparation: Dissolve this compound and the PLGA-PEG copolymer in the organic solvent (e.g., acetone).

  • Nanoprecipitation: Under moderate magnetic stirring, add the organic phase dropwise to the aqueous phase.[13] The rapid diffusion of the solvent into the water causes the polymer to precipitate, instantaneously forming nanoparticles that entrap the drug.

  • Solvent Removal: Stir the suspension at room temperature for 2-4 hours to allow the organic solvent to evaporate. For larger batches or less volatile solvents, use a rotary evaporator under reduced pressure.

  • Concentration and Purification: Concentrate the nanoparticle suspension and remove unencapsulated drug and excess surfactant using centrifugation followed by resuspension or tangential flow filtration.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., sucrose (B13894) or trehalose).

  • Storage: Store the nanoparticle suspension at 4°C or the lyophilized powder at -20°C.

3.3.4 Example Formulation & Characteristics

ComponentExample AmountPurpose
This compound5 mgActive Pharmaceutical Ingredient
PLGA-PEG (50:50 LA:GA, 5 kDa PEG)50 mgMatrix-forming Polymer
Acetone5 mLPolymer & Drug Solvent
Deionized Water50 mLAnti-solvent (Aqueous Phase)
Characteristic Typical Value
Particle Size100 - 250 nm
Polydispersity Index (PDI)< 0.2
Drug Loading1 - 5% (w/w)

In Vivo Evaluation: Representative Data

Direct pharmacokinetic and efficacy data for this compound is limited. The tables below present representative data from studies on other taxanes or similar microtubule-stabilizing agents to provide a benchmark for what might be expected during preclinical evaluation.[14]

Representative Pharmacokinetic Parameters

Pharmacokinetic profiles are highly dependent on the formulation and animal model. This table shows example parameters for different microtubule stabilizers in mice.[15][16][17]

Compound / FormulationDose & Routet½ (elimination half-life)AUC (Area Under the Curve)Reference
Taccalonolide AF1.5 mg/kg, IV44 min11,000 ng·min/mL[15][17]
Taccalonolide AJ1.5 mg/kg, IV8.1 min3,700 ng·min/mL[15][17]
Novel Taxane (IDN 5109)12 mg/kg, IV> 6 h~24,000 ng·h/mL[16]
Novel Taxane (IDN 5109)12 mg/kg, Oral> 6 h~12,000 ng·h/mL (~50% Bioavailability)[16]
Representative In Vivo Efficacy Data

Antitumor efficacy is typically measured by tumor growth inhibition in xenograft models.

Drug / CombinationAnimal ModelTreatment ScheduleOutcomeReference
Paclitaxel + Cisplatin (B142131)OCa-I tumor-bearing micePaclitaxel (40 mg/kg) followed by Cisplatin (6 mg/kg) at 48h interval1.9-fold enhancement in tumor re-growth delay vs. calculated additive effect[18]
Novel Taxane (IDN 5109)MX-1 human breast carcinoma xenograft90 mg/kg, oral, q4d x 4100% cures, comparable to IV treatment[16]
Baccatin III4T1 mammary carcinoma-bearing miceOral administrationSignificant reduction in tumor growth[19]

This compound Mechanism of Action

Taxanes, as a class, exert their cytotoxic effects by interfering with microtubule dynamics. This disruption of the cellular cytoskeleton is a potent mechanism for inducing cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[20]

G cluster_0 Cellular Effects cluster_1 Molecular Signaling This compound This compound Microtubules β-Tubulin Subunit of Microtubules This compound->Microtubules Binds to Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Microtubules->Stabilization Arrest G2/M Phase Cell Cycle Arrest Stabilization->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Bcl2 Phosphorylation & Inactivation of Bcl-2 Arrest->Bcl2 leads to p53 Induction of p53 Arrest->p53 can involve Bcl2->Apoptosis promotes p53->Apoptosis promotes

Caption: Proposed signaling pathway for this compound.

References

Troubleshooting & Optimization

Challenges and solutions in the multi-step total synthesis of Taxusin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step total synthesis of Taxusin. The content is designed to address specific experimental challenges and provide detailed protocols for key transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The total synthesis of this compound presents several significant challenges stemming from its complex molecular architecture. The key difficulties include:

  • Construction of the 6-8-6 Tricyclic Core: Formation of the central eight-membered B-ring is entropically disfavored and sterically hindered.

  • Stereocontrol: The molecule possesses multiple stereocenters, and achieving the correct relative and absolute stereochemistry, particularly at C9 and C10 during the B-ring closure, is a major hurdle.

  • Functional Group Installation: The targeted introduction of oxygenated functional groups at various positions often requires a multi-step "oxidase phase" after the core skeleton is assembled.

  • C19 Methyl Group Installation: Introduction of the C19 methyl group with the correct stereochemistry is a non-trivial transformation.

  • Protecting Group Strategy: The presence of numerous reactive functional groups necessitates a sophisticated and robust protecting group strategy to ensure chemoselectivity throughout the synthetic sequence.

Q2: Which synthetic routes have been successfully employed for the total synthesis of this compound?

A2: Several research groups have reported the total synthesis of this compound, with notable contributions from the laboratories of Kuwajima, Holton, and Paquette. Each approach utilizes a unique strategy for the construction of the taxane (B156437) core and installation of functional groups. This guide will primarily focus on the challenges and solutions encountered in the Kuwajima synthesis, which features a Lewis acid-promoted intramolecular vinylogous aldol (B89426) reaction for the key B-ring closure.

Q3: What are the common side reactions observed during the crucial B-ring cyclization?

A3: In the Kuwajima synthesis, the intramolecular vinylogous aldol reaction to form the eight-membered B-ring is a critical and challenging step. When using unsuitable Lewis acids such as TiCl₄, SnCl₄, BF₃·OEt₂, or TMSOTf, the desired cyclization product is often not observed. Instead, the formation of side products like an aldehyde (resulting from the hydrolysis of the dienol silyl (B83357) ether) and a spirocyclization product is common.[1] The choice of the Lewis acid is therefore critical to steer the reaction towards the desired 6-8-6 tricyclic skeleton.

Troubleshooting Guides

Problem 1: Low or No Yield in the 8-Membered B-Ring Cyclization

Symptoms:

  • TLC analysis shows the consumption of the starting dienol silyl ether, but the desired tricyclic product is not the major spot.

  • Isolation of significant amounts of an aldehyde or a spirocyclic byproduct.

Possible Causes and Solutions:

CauseSolution
Incorrect Lewis Acid The choice of Lewis acid is paramount for this transformation. Standard Lewis acids (TiCl₄, SnCl₄, BF₃·OEt₂) are ineffective. Use Me₂AlOTf , which has been shown to promote the desired cyclization in good yield (62%).[1]
Moisture in the Reaction Trace amounts of water can lead to the hydrolysis of the dienol silyl ether to the corresponding aldehyde. Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous.
Suboptimal Reaction Temperature The reaction temperature can influence the selectivity. The successful cyclization with Me₂AlOTf is typically performed at low temperatures (e.g., -78 °C to 0 °C).
Decomposition of Starting Material The dienol silyl ether precursor may be unstable. It is often best to use it immediately after preparation and purification.

A troubleshooting workflow for this critical step is illustrated in the following diagram:

B_Ring_Troubleshooting start Low/No Yield of Tricyclic Product check_lewis_acid Check Lewis Acid Used start->check_lewis_acid wrong_la Used TiCl4, SnCl4, BF3.OEt2, or TMSOTf? check_lewis_acid->wrong_la   correct_la Used Me2AlOTf? wrong_la->correct_la No solution_la Switch to Me2AlOTf wrong_la->solution_la Yes correct_la->solution_la No check_conditions Verify Anhydrous Conditions correct_la->check_conditions Yes end Improved Yield solution_la->end moisture_present Moisture Contamination Possible? check_conditions->moisture_present solution_dry Rigorously Dry Glassware, Solvents, and Reagents moisture_present->solution_dry Yes check_temp Review Reaction Temperature moisture_present->check_temp No solution_dry->end temp_issue Temperature Too High? check_temp->temp_issue solution_temp Maintain Low Temperature (e.g., -78 °C to 0 °C) temp_issue->solution_temp Yes temp_issue->end No solution_temp->end

Troubleshooting workflow for the B-ring cyclization.
Problem 2: Inefficient Installation of the C19 Methyl Group via Birch Reduction

Symptoms:

  • Incomplete reaction, with starting cyclopropyl (B3062369) ketone remaining.

  • Formation of undesired side products from over-reduction or alternative cleavage pathways.

Possible Causes and Solutions:

CauseSolution
Poor Quality of Alkali Metal The surface of the sodium or lithium metal may be oxidized. Use freshly cut, shiny pieces of the metal.
Insufficiently Dry Ammonia (B1221849) Moisture in the liquid ammonia will quench the solvated electrons. Ensure the ammonia is condensed into a well-dried apparatus.
Incorrect Stoichiometry of Alcohol The alcohol acts as a proton source. Too little can stall the reaction, while too much can quench the reaction too quickly. The stoichiometry should be carefully controlled.
Premature Quenching The reaction is typically quenched after the blue color of the solvated electrons has persisted for a specific time. Premature quenching will lead to incomplete reaction.

Quantitative Data Summary

The following table summarizes the yields for key transformations in the Kuwajima total synthesis of (±)-Taxusin.

StepTransformationReagentsYield (%)
1Dieckmann-type Cyclization & Silylationt-BuOK, then TIPSCl60 (2 steps)
28-Membered B-Ring CyclizationMe₂AlOTf62
3C13 Ketone ReductionLi(t-BuO)₃AlH87 (3 steps with protection and deprotection)
4Hydroxyl-directed CyclopropanationEt₂Zn, CH₂I₂Quantitative
5Oxidation to Cyclopropyl KetonePDC85
6Birch Reduction for C19-Methyl InstallationLi, NH₃, t-BuOH91
7Final Functionalization and AcetylationLDA, TMSCl; m-CPBA; Ac₂O, Py80 (3 steps)

Experimental Protocols

Key Experiment: 8-Membered B-Ring Cyclization (Kuwajima Synthesis)

To a solution of the dienol silyl ether precursor in CH₂Cl₂ at -78 °C is added a solution of dimethylaluminum trifluoromethanesulfonate (B1224126) (Me₂AlOTf) in CH₂Cl₂. The reaction mixture is stirred at -78 °C for a specified time and then allowed to warm to 0 °C. The reaction is quenched by the addition of saturated aqueous NaHCO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the tricyclic product.

Key Experiment: C19-Methyl Group Installation via Birch Reduction (Kuwajima Synthesis)

To a flask containing liquid ammonia at -78 °C is added a solution of the cyclopropyl ketone in THF. Small pieces of lithium metal are added until a persistent blue color is obtained. After stirring for a designated period, tert-butanol (B103910) is added, and the reaction is stirred until the blue color disappears. The reaction is quenched by the addition of solid NH₄Cl, and the ammonia is allowed to evaporate. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by chromatography to yield the C19-methylated product.

Synthetic Workflow Visualization

The following diagram illustrates the key stages in the Kuwajima total synthesis of this compound, highlighting the challenging steps.

Taxusin_Synthesis_Workflow start A-Ring and C-Ring Precursors ac_coupling AC-Ring Coupling start->ac_coupling dienol_ether_formation Dienol Silyl Ether Formation ac_coupling->dienol_ether_formation b_ring_cyclization B-Ring Cyclization (Intramolecular Aldol) dienol_ether_formation->b_ring_cyclization c13_functionalization C13 Functionalization (Reduction & Protection) b_ring_cyclization->c13_functionalization cyclopropanation Hydroxyl-directed Cyclopropanation c13_functionalization->cyclopropanation oxidation Oxidation to Cyclopropyl Ketone cyclopropanation->oxidation birch_reduction Birch Reduction (C19-Methyl Installation) oxidation->birch_reduction final_steps Final Functionalization & Acetylation birch_reduction->final_steps This compound This compound final_steps->this compound

Key stages in the Kuwajima total synthesis of this compound.

References

Technical Support Center: Enhancing Taxane Yield in Taxus Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Taxus cell cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and strategies for improving the yield of paclitaxel (B517696) (Taxol®) and other related taxanes.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for increasing taxane (B156437) yield in Taxus cell cultures?

The most effective and widely studied strategies involve manipulating the culture conditions and cellular pathways to stimulate the production of secondary metabolites. These can be broadly categorized as:

  • Elicitation: Using signaling molecules (elicitors) to trigger defense responses in the cells, which often leads to an increase in the biosynthesis of taxanes.[1][2]

  • Medium Optimization: Modifying the composition of the culture medium, including the basal salts, carbon source, and plant growth regulators, to create an optimal environment for both cell growth and secondary metabolite production.[3][4]

  • Precursor Feeding: Supplying the cell culture with biosynthetic precursors of the taxane pathway to potentially bypass rate-limiting steps.[5][6]

  • Process Engineering: Employing techniques like two-phase culture systems, in situ solvent extraction, and cell immobilization to enhance product recovery and reduce feedback inhibition.[7][8]

  • Metabolic Engineering: Genetically modifying the Taxus cells to overexpress key enzymes in the taxane biosynthetic pathway or to down-regulate competing pathways.[9][10][11]

Q2: What is an elicitor and which types are effective for Taxus cultures?

An elicitor is a substance that, when introduced in small amounts to a plant cell culture, triggers a defense or stress response, leading to the enhanced synthesis of secondary metabolites like paclitaxel.[2] Elicitors can be biotic (derived from living organisms) or abiotic (physical or chemical factors).

Commonly Used Elicitors for Taxus Cell Cultures:

  • Methyl Jasmonate (MeJA): A lipid-derived signaling molecule that is one of the most effective elicitors for taxane production.[7][12][13] It can significantly induce the expression of genes involved in the paclitaxel biosynthesis pathway.[13][14]

  • Salicylic Acid (SA): A phenolic compound that acts as a signaling molecule in plant defense pathways and has been shown to enhance taxane production.[1][15]

  • Fungal Elicitors: Preparations derived from fungi, such as extracts from Aspergillus niger or Trichoderma atroviride, can mimic a pathogen attack and stimulate the plant's defense, thereby increasing taxane yield.[16][17][18]

  • Abiotic Elicitors: Physical stimuli like ultrasound have also been reported to increase taxane production, sometimes synergistically with chemical elicitors.[7]

Q3: How does precursor feeding enhance paclitaxel production?

The biosynthesis of paclitaxel is a complex, multi-step process. Precursor feeding involves adding intermediate compounds of this pathway to the culture medium. This strategy aims to increase the availability of substrates for key enzymatic reactions, potentially overcoming bottlenecks in the pathway. However, success can be limited if the true rate-limiting step is the activity of a specific enzyme rather than substrate availability.[5] For example, feeding phenylalanine, a precursor to the C-13 side chain of paclitaxel, has shown mixed results, suggesting that the conversion of phenylalanine to phenylisoserine (B1258129) might be the actual limiting step in some cell lines.[5]

Troubleshooting Guides

Issue: Low paclitaxel yield despite using an elicitor.

Possible Cause 1: Suboptimal Elicitor Concentration or Timing. The effectiveness of an elicitor is highly dependent on its concentration and the growth phase of the culture at the time of addition. Too high a concentration can be toxic and inhibit cell growth, while too low a concentration may not induce a sufficient response.

Solution:

  • Optimize Concentration: Perform a dose-response experiment using a range of elicitor concentrations (e.g., 25, 50, 100, 150 µM for MeJA or SA).

  • Optimize Timing: Test the addition of the elicitor at different stages of the cell growth cycle (e.g., early exponential, mid-exponential, or late exponential phase). The highest yields are often achieved when elicitors are added during the late exponential-growth phase.[16]

  • Combine Elicitors: Investigate the synergistic effects of combining different elicitors, such as MeJA and ultrasound, which can result in higher yields than either treatment alone.[7][19]

Possible Cause 2: Inappropriate Basal Medium. The type of basal medium significantly impacts the production of different taxanes. A medium that supports good cell growth may not be optimal for secondary metabolite production.

Solution:

  • Screen Different Media: Test various basal media such as Woody Plant Medium (WPM), Gamborg's B5 (B5), Murashige and Skoog (MS), and Driver and Kuniyuki (DKW).[3][4]

  • Analyze Taxane Profile: Note that different media can favor the production of different taxanes. For instance, WPM might yield the most paclitaxel, while DKW medium may produce higher amounts of its precursor, Baccatin (B15129273) III.[3][4][20]

Logical Flowchart for Troubleshooting Low Yield

Troubleshooting_Low_Yield start_node Start: Low Paclitaxel Yield q1 Is cell growth (biomass) also low? start_node->q1 decision_node_style decision_node_style process_node_style process_node_style solution_node_style solution_node_style q2 Is an elicitor being used? q1->q2 No p1 Cell viability is compromised. q1->p1 Yes q3 Is the elicitor concentration and timing optimized? q2->q3 Yes p2 Basal medium may be suboptimal for production. q2->p2 No q4 Is the product being secreted into the medium? q3->q4 Yes p3 Elicitation protocol needs refinement. q3->p3 No p4 Feedback inhibition may be occurring. q4->p4 No s1 Solution: 1. Check for contamination. 2. Reduce elicitor concentration. 3. Optimize basal medium (e.g., carbon source, salts). p1->s1 s2 Solution: 1. Screen different basal media (WPM, DKW, B5). 2. Optimize carbon source (e.g., sucrose (B13894), fructose). p2->s2 s3 Solution: 1. Perform dose-response study. 2. Test elicitation at different growth phases. 3. Try combined elicitation (e.g., MeJA + Ultrasound). p3->s3 s4 Solution: 1. Implement in situ solvent extraction (two-phase culture). 2. Permeabilize cell membranes (use with caution). p4->s4

Caption: A decision tree for troubleshooting low paclitaxel yield.

Issue: Cell growth is severely inhibited after adding methyl jasmonate (MeJA).

Possible Cause: MeJA-induced Growth Repression. MeJA is known to induce secondary metabolism but often at the expense of primary metabolism, leading to a decrease in cell growth and biomass accumulation.[21] This is a common trade-off in plant cell culture. MeJA can affect the cell cycle, blocking transitions and halting cell division.[21]

Solution:

  • Implement a Two-Stage Culture System: Use a two-stage process where the first stage is optimized for cell growth (using a growth medium) and the second stage is for production (using a production medium with the elicitor). This separates the growth and production phases, allowing for high biomass accumulation before inducing taxane synthesis.

  • Reduce Elicitor Concentration: While high concentrations of MeJA may lead to a higher specific yield (per gram of cells), the overall volumetric yield (per liter of culture) might decrease due to poor growth. Test lower concentrations (e.g., 60-120 µM) to find a balance between induction and growth inhibition.[7]

  • Optimize Elicitation Timing: Adding MeJA late in the exponential growth phase ensures that a sufficient cell density has been achieved before growth is arrested.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to provide a clear comparison of different enhancement strategies.

Table 1: Effect of Elicitation and Process Strategies on Paclitaxel Yield in Taxus chinensis

StrategyTreatment DetailsPaclitaxel Yield (mg/L)Fold Increase vs. ControlReference
Control No treatment1.9-[7]
Ultrasound (US) 2 min treatment, once or twice~2.8 - 3.41.5 - 1.8[7]
Methyl Jasmonate (MJ) 60-120 µM~9.55[7]
In situ Extraction 11% (v/v) Dibutyl phthalate~13.3 - 17.17 - 9[7]
Combined US + MJ US on day 5/9, MJ on day 7~11.4 - 14.36 - 7.5[7][19]
Combined MJ + Extraction MJ treatment followed by extraction33 - 35~17[7][19]

Table 2: Effect of Different Basal Media on Taxane Yield in Taxus baccata

Basal MediumPaclitaxel (mg/L)Baccatin III (mg/L)10-deacetyl baccatin III (mg/L)Reference
WPM 16.58 3.541.01[3][4]
DKW 13.2010.03 4.20 [3][4]
B5 10.503.210.95[3][4]
MS 8.502.500.82[3][4]
SH 7.801.950.65[3][4]

WPM: Woody Plant Medium; DKW: Driver and Kuniyuki Medium; B5: Gamborg's B5 Medium; MS: Murashige and Skoog Medium; SH: Schenk and Hildebrandt Medium. Maximum yields for each compound are in bold .

Experimental Protocols

Protocol 1: General Establishment of a Taxus Cell Suspension Culture

This protocol provides a general method for initiating a cell culture from explants.

Workflow Diagram: From Explant to Suspension Culture

Workflow_Establishment cluster_0 Phase 1: Callus Induction cluster_1 Phase 2: Suspension Culture Initiation step_node step_node input_node input_node output_node output_node a 1. Select & Sterilize Young Leaf Explants b 2. Culture on Solid Callus Induction Medium a->b c 3. Incubate in Dark (25°C, ~30 days) b->c d 4. Subculture Homogenous Callus c->d out1 Friable Callus d->out1 in1 Taxus Explants in1->a e 5. Transfer Callus to Liquid Medium out1->e f 6. Incubate on Shaker (120 rpm, 25°C, dark) e->f g 7. Subculture Regularly (e.g., every 14-21 days) f->g out2 Established Suspension Culture g->out2

Caption: Workflow for establishing a Taxus cell suspension culture.

Methodology:

  • Explant Preparation: Select young, healthy leaf explants. Sterilize the surface by immersing them first in 70% ethanol (B145695) for 1 minute, followed by a 20-minute soak in 1.5% sodium hypochlorite. Rinse three times with sterile distilled water.[3]

  • Callus Induction:

    • Culture the sterilized leaf segments on a solid B5 basal medium.

    • Supplement the medium with 2 mg/L NAA, 0.2 mg/L 2,4-D, 0.2 mg/L Kinetin, 500 mg/L PVP, 25 g/L sucrose, and 8 g/L agar.[3][20]

    • Incubate the cultures in the dark at 25°C for approximately 30 days.

    • Perform several subcultures on the same medium to obtain a homogenous and friable callus.[3]

  • Suspension Culture Initiation:

    • Transfer a small amount of the friable callus into a flask containing liquid basal medium (e.g., WPM or B5) with the same plant growth regulators and sucrose concentration but without agar.

    • Maintain the suspension cultures on an orbital shaker at ~120 rpm in the dark at 25°C.

    • Subculture the cells every 14-21 days by transferring an aliquot of the suspension to fresh medium.

Protocol 2: Elicitation with Methyl Jasmonate (MeJA)

This protocol describes the application of MeJA to an established cell suspension culture to enhance taxane production.

Signaling Pathway: MeJA-Induced Taxane Biosynthesis

MeJA_Pathway elicitor_node elicitor_node pathway_node pathway_node tf_node tf_node gene_node gene_node product_node product_node MeJA Methyl Jasmonate (MeJA) (Elicitor) JA_Signal Jasmonate (JA) Signaling Cascade MeJA->JA_Signal Induces TFs Activation of Transcription Factors (e.g., MYC2) JA_Signal->TFs Leads to Genes Upregulation of Taxane Biosynthesis Genes (TS, DBAT, BAPT, etc.) TFs->Genes Activate Enzymes Increased Synthesis of Pathway Enzymes Genes->Enzymes Taxol Enhanced Paclitaxel & Taxane Production Enzymes->Taxol

Caption: Simplified signaling pathway for MeJA elicitation.

Methodology:

  • Prepare Stock Solution: Prepare a sterile stock solution of MeJA in a suitable solvent like ethanol.

  • Establish Culture: Grow the Taxus cell suspension culture until it reaches the desired growth phase (typically late exponential phase, around day 7-16 of the culture cycle).

  • Elicitation:

    • Add the MeJA stock solution to the cell culture flasks to achieve a final concentration in the range of 60-120 µM.[7] A preliminary experiment to determine the optimal concentration for your specific cell line is highly recommended.

    • Ensure the volume of solvent added is minimal to avoid toxicity. Include a control culture treated with the same amount of solvent only.

  • Incubation and Harvest:

    • Continue to incubate the elicited cultures under the same conditions (25°C, dark, 120 rpm).

    • Harvest the cells and the medium separately at various time points after elicitation (e.g., 8, 16, 24 days) to determine the time course of taxane production and secretion.[1]

  • Analysis: Extract taxanes from both the biomass and the culture medium and quantify using High-Performance Liquid Chromatography (HPLC).

References

Identifying and removing purification artifacts in Taxusin isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Taxusins, such as Paclitaxel (B517696).

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during the purification of Taxusins.

Chromatography Issues

Q1: I'm observing poor separation between my target Taxusin and other taxane (B156437) analogs, like Cephalomannine. What can I do?

A1: Co-elution of structurally similar taxanes is a common challenge. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase: Systematically adjust the solvent strength. In reversed-phase HPLC, a small change in the acetonitrile (B52724)/water or methanol/water ratio can significantly impact selectivity. Consider adding a third solvent, such as tetrahydrofuran, at a low percentage to modify selectivity.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase chemistry (e.g., from C18 to a Phenyl-Hexyl or a biphenyl (B1667301) column) can provide a different selectivity and improve separation.

  • Adjust the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

  • Temperature Control: Operating the column at a controlled, elevated temperature (e.g., 30-40°C) can improve peak shape and sometimes enhance resolution by altering the interaction kinetics.

Q2: My this compound peak is tailing. What are the likely causes and solutions?

A2: Peak tailing is often caused by secondary interactions with the stationary phase or issues with the sample solvent.

  • Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) backbone of the stationary phase can interact with polar functional groups on the this compound molecule, causing tailing. Using a high-quality, end-capped column can minimize this. Alternatively, adding a small amount of a competing base, like triethylamine (B128534) (TEA) (0.05-0.1%), to the mobile phase can block these active sites.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and reinjecting.

  • Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Q3: The recovery of my this compound from the column is low. What could be the problem?

A3: Low recovery can be due to irreversible adsorption or degradation of the compound.

  • Irreversible Adsorption: Taxusins can sometimes adsorb strongly to the stationary phase or components of the HPLC system. Passivating the system by running a blank gradient with a high organic concentration before injecting your sample can help.

  • Compound Degradation: Taxusins can be unstable under certain conditions. Ensure the mobile phase pH is within a stable range for your compound. If you suspect temperature sensitivity, use a cooled autosampler and minimize the time the sample spends in the system before injection.[1]

  • Incomplete Elution: Some highly retained impurities might not elute during the gradient. It is good practice to include a high-organic wash step at the end of each run to clean the column.

Crystallization Issues

Q4: I am having trouble inducing crystallization of my purified this compound.

A4: Successful crystallization depends on achieving supersaturation under controlled conditions.

  • Solvent System: The choice of solvent and anti-solvent is critical. For Paclitaxel, a common approach is to dissolve the compound in a good solvent like dichloromethane (B109758) or a mixture of dichloromethane and acetone, and then slowly add an anti-solvent like n-hexane or n-heptane to induce precipitation.[2][3]

  • Concentration: Ensure your starting solution is sufficiently concentrated. If it's too dilute, it may not reach supersaturation upon addition of the anti-solvent.

  • Temperature: Cooling the solution after adding the anti-solvent can decrease solubility and promote crystal formation. A common practice is to cool the mixture to around 5°C.[2]

  • Seeding: If spontaneous crystallization does not occur, adding a few seed crystals of pure this compound can initiate the process.

Q5: The purity of my this compound did not improve significantly after crystallization. Why?

A5: This could be due to several factors:

  • Occlusion of Impurities: If crystallization occurs too rapidly, impurities can be trapped within the crystal lattice. Slow addition of the anti-solvent and slow cooling can lead to the formation of more ordered, purer crystals.

  • High Impurity Load: If the starting material for crystallization has a high level of impurities, a single crystallization step may not be sufficient. A second recrystallization step may be necessary.

  • Inappropriate Solvent Choice: The chosen solvent system may not effectively discriminate between the target this compound and certain impurities. Experiment with different solvent/anti-solvent combinations.

Data on Purification of Taxusins

The following table summarizes representative data on the purity and yield of Paclitaxel at different stages of the purification process. The initial purity in the crude extract is often very low.

Purification StepStarting MaterialPurity of PaclitaxelYieldReference
Antisolvent RecrystallizationCrude Extract from Taxus cuspidataIncreased from 0.20% to 23.238%Not specified[4]
Two-Step ChromatographyExtract of Taxus cuspidate callus cultureIncreased from <1.0% to 95%Not specified[5]
Industrial Preparative LC (3 runs) & RecrystallizationCrude extract of Taxus yunnanensis (1.2% Paclitaxel)>99%>80%
CrystallizationPaclitaxel (93% purity)97.5% - 99.5%92% - 93.2%[2]

Experimental Protocols

Protocol 1: Preparative HPLC for Paclitaxel Purification

This protocol is adapted for the purification of Paclitaxel from a partially purified extract.

1. Sample Preparation: a. Accurately weigh the partially purified this compound extract. b. Dissolve the sample in the mobile phase or a compatible solvent mixture (e.g., methanol/acetonitrile). c. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size).
  • Mobile Phase: A gradient of acetonitrile and water.
  • Start with a composition that allows for the binding of Paclitaxel and the elution of more polar impurities.
  • Gradually increase the percentage of acetonitrile to elute Paclitaxel and then other less polar taxanes. A typical gradient might run from 40% to 70% acetonitrile over 30 minutes.
  • Flow Rate: A typical flow rate for a 20 mm ID column is around 10 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV at 227 nm.
  • Injection Volume: This is dependent on the concentration of the sample and the column capacity. For a 20 mm ID column, it can range from 0.5 mL to several milliliters.

3. Fraction Collection: a. Collect fractions as peaks elute from the detector. b. Analyze the purity of each fraction using an analytical HPLC method. c. Pool the fractions that contain Paclitaxel at the desired purity level.

4. Product Isolation: a. Combine the high-purity fractions. b. Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified Paclitaxel.

Protocol 2: Crystallization of Paclitaxel

This protocol describes a solvent-antisolvent crystallization method for purifying Paclitaxel.[2][3]

1. Dissolution: a. Weigh 10 g of Paclitaxel with an initial purity of approximately 93%. b. In a suitable flask, add 44 ml of dichloromethane and 88 ml of acetone. c. Gently heat the mixture to 40°C while stirring until the Paclitaxel is completely dissolved.

2. Crystallization: a. Cool the solution to 25°C. b. Slowly add 264 ml of n-hexane (anti-solvent) dropwise while stirring. The solution will become cloudy as Paclitaxel precipitates. c. After the addition of n-hexane is complete, cool the mixture to 5°C and continue to stir for a period to maximize crystal formation.

3. Isolation and Drying: a. Filter the crystalline solid using a Buchner funnel. b. Wash the crystals with a small amount of cold n-hexane. c. Dry the purified Paclitaxel crystals under vacuum at 50°C. This process can yield a product with a purity of over 97%.[2] A second crystallization can further increase the purity to >99%.[3]

Visualizations

Experimental Workflow for this compound Purification

G cluster_extraction Extraction cluster_purification Purification Taxus Biomass Taxus Biomass Solvent Extraction\n(e.g., Ethanol/Water) Solvent Extraction (e.g., Ethanol/Water) Taxus Biomass->Solvent Extraction\n(e.g., Ethanol/Water) Crude Extract Crude Extract Flash Chromatography Flash Chromatography Crude Extract->Flash Chromatography Solvent Extraction\n(e.g., Ethanol/Water)->Crude Extract Semi-Pure Fraction Semi-Pure Fraction Flash Chromatography->Semi-Pure Fraction Preparative HPLC Preparative HPLC Semi-Pure Fraction->Preparative HPLC High-Purity Fractions High-Purity Fractions Preparative HPLC->High-Purity Fractions Crystallization Crystallization High-Purity Fractions->Crystallization Pure this compound Pure this compound Crystallization->Pure this compound

Caption: A generalized workflow for the isolation and purification of Taxusins from biomass.

Logical Diagram for Chromatography Method Development

G Crude Sample Crude Sample Analytical HPLC Analytical HPLC Crude Sample->Analytical HPLC Method Optimization Method Optimization Analytical HPLC->Method Optimization Scale-Up Scale-Up Method Optimization->Scale-Up Preparative HPLC Preparative HPLC Scale-Up->Preparative HPLC Fraction Collection Fraction Collection Preparative HPLC->Fraction Collection Purity Analysis Purity Analysis Fraction Collection->Purity Analysis Purity Analysis->Preparative HPLC Re-purify if needed Pooling of Pure Fractions Pooling of Pure Fractions Purity Analysis->Pooling of Pure Fractions Final Product Final Product Pooling of Pure Fractions->Final Product

Caption: The logical progression from analytical method development to preparative scale purification.

Signaling Pathway of Paclitaxel-Induced Apoptosis

G Paclitaxel Paclitaxel Microtubule Stabilization Microtubule Stabilization Paclitaxel->Microtubule Stabilization Mitotic Arrest Mitotic Arrest Microtubule Stabilization->Mitotic Arrest TAK1 Activation TAK1 Activation Mitotic Arrest->TAK1 Activation JNK Activation JNK Activation TAK1 Activation->JNK Activation Bcl-2 Inhibition Bcl-2 Inhibition JNK Activation->Bcl-2 Inhibition Apoptosis Apoptosis Bcl-2 Inhibition->Apoptosis

Caption: Simplified signaling cascade showing Paclitaxel-induced apoptosis via the TAK1-JNK pathway.

References

Understanding the degradation products of Taxusin under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The term "Taxusin" is often associated with the class of compounds known as taxanes, with Paclitaxel (B517696) (Taxol®) being the most prominent member. This guide focuses on the degradation of Paclitaxel under various stress conditions, providing essential information for researchers, scientists, and drug development professionals. Understanding the stability of Paclitaxel is crucial for the development of safe and effective pharmaceutical formulations.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Paclitaxel under stress conditions?

A1: Paclitaxel degrades through several pathways depending on the environmental stressor. The primary pathways are hydrolysis (acidic and alkaline), epimerization, and oxidation.[3][4][5] Forced degradation studies are essential to identify potential degradation products that may arise during manufacturing and storage.[2][6]

Q2: Under which pH conditions is Paclitaxel most stable?

A2: Paclitaxel exhibits maximum stability in acidic conditions, specifically around pH 4-5.[3][4][7] Its degradation rate increases in both highly acidic (pH < 4) and neutral to basic (pH > 6) conditions.[4]

Q3: What are the major degradation products of Paclitaxel?

A3: The major degradation products identified under various stress conditions include 7-epi-Paclitaxel, Baccatin III, 10-deacetylpaclitaxel, and N-benzoyl-3-phenylisoserine ethyl ester.[3][7][8] The formation of these products is highly dependent on the specific stress condition applied.

Q4: How does alkaline hydrolysis affect Paclitaxel?

A4: Under alkaline conditions, Paclitaxel is susceptible to base-catalyzed hydrolysis and epimerization at the C-7 position.[5][7][8] The primary degradation pathway involves the cleavage of the C-13 ester side chain.[8] Significant degradation (around 60%) can be observed after heating at 80°C in 0.1N NaOH for 2 hours.[9]

Q5: What happens to Paclitaxel under acidic conditions?

A5: In acidic environments, Paclitaxel degradation can involve the cleavage of the strained oxetane (B1205548) ring and hydrolysis of the various ester groups.[3] Unlike basic conditions, no epimerization is observed at acidic pH values.[3][5]

Troubleshooting Guides for Experimental Analysis

This guide addresses common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Paclitaxel and its degradation products.

Issue Potential Cause(s) Recommended Solution(s) Reference(s)
Peak Tailing - Secondary Interactions: Analyte interaction with acidic silanol (B1196071) groups on the column packing. - Column Overload: Injecting too much sample. - Mobile Phase Issues: Improperly buffered or prepared mobile phase.- Use a base-deactivated column or add a competing base to the mobile phase. - Reduce the sample concentration or injection volume. - Ensure the mobile phase is well-mixed, degassed, and the pH is appropriate.[10][11]
Peak Splitting - Blocked Column Inlet Frit: Debris from the sample or mobile phase blocking the frit. - Column Void: A void or channel has formed in the column's stationary phase. - Sample Solvent Incompatibility: Sample solvent is significantly stronger than the mobile phase.- Replace the column inlet frit or use a guard column. - Replace the column. - Dissolve the sample in the mobile phase or a weaker solvent.[10][11]
Retention Time Shift - Mobile Phase Composition Change: Inaccurate preparation or evaporation of volatile components. - Flow Rate Fluctuation: Leaks or pump malfunction. - Column Aging/Temperature Changes: Column degradation over time or unstable column temperature.- Prepare fresh mobile phase daily and keep it covered. - Check the system for leaks and ensure the pump is properly primed. - Use a column oven for temperature control and replace the column if performance degrades.[11]
Baseline Noise/Drift - Air Bubbles: Dissolved gas in the mobile phase or leaks in the system. - Contamination: Contaminated mobile phase, column, or detector cell. - Detector Lamp Instability: Aging detector lamp.- Degas the mobile phase thoroughly. Check and tighten all fittings. - Use high-purity solvents and flush the system and column. - Replace the detector lamp if its intensity is low or unstable.[12]
Data Presentation: Paclitaxel Degradation Summary

The following table summarizes the degradation of Paclitaxel under conditions typically used in forced degradation studies. The extent of degradation can be targeted to 10-20% to ensure the detection of primary degradants.[13][14]

Stress Condition Reagents & Conditions Major Degradation Products Primary Degradation Pathway Reference(s)
Acidic Hydrolysis 0.1 M HCl, 80°C, 12 hoursDegradation Product I (DP I) at RT 1.89 minHydrolysis of ester groups, oxetane ring cleavage[3][9]
Alkaline Hydrolysis 0.1 M NaOH, 80°C, 2 hours7-epi-Paclitaxel, Degradation Product II (DP II) at RT 14.56 minEpimerization at C-7, Side-chain cleavage[5][8][9]
Neutral Hydrolysis Water, 80°CHydrolysis productsHydrolysis of ester groups[8][9]
Oxidative Degradation 3% - 30% H₂O₂, Room Temperature, 24 hours - 5 daysOxidation productsOxidation[9]
Thermal Degradation 80°C (solid state or solution)Thermally induced productsThermolysis[15][16]
Photolytic Degradation Exposure to light as per ICH Q1B guidelinesPhotodegradation productsPhotolysis[7][15]
Experimental Protocols
Protocol 1: Forced Degradation Study of Paclitaxel

This protocol outlines a general procedure for conducting forced degradation studies on Paclitaxel to identify potential degradation products and establish the stability-indicating nature of an analytical method.[2][17]

1. Sample Preparation:

  • Prepare a stock solution of Paclitaxel in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate the mixture at 60-80°C for a specified period (e.g., 2-24 hours).[9][15] After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 50-80°C) for a suitable duration.[9] Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature for 24 hours.[9]

  • Thermal Degradation: Place the solid Paclitaxel powder or the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for 48 hours.[15]

  • Photolytic Degradation: Expose the Paclitaxel solution to a light source according to ICH Q1B guidelines (e.g., UV and visible light).

3. Analysis:

  • Dilute the stressed samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method for Paclitaxel

This protocol describes a typical Reverse Phase-HPLC (RP-HPLC) method for the analysis of Paclitaxel and its degradation products.[1][9]

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (e.g., 60:40 v/v).[9] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detector at 227 nm.[11]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 26°C).[16]

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of Paclitaxel in the mobile phase at a known concentration.

  • Sample Solution: Dilute the samples from the forced degradation study (Protocol 1) to a suitable concentration using the mobile phase.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and response for Paclitaxel.

  • Inject the stressed and control sample solutions.

  • Record the chromatograms and identify the peaks corresponding to Paclitaxel and its degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of Paclitaxel in the stressed samples to the control sample.

  • Evaluate the peak purity of the Paclitaxel peak in the presence of its degradation products to confirm the stability-indicating nature of the method.

Visualizations

G Simplified Degradation Pathways of Paclitaxel cluster_acid Acidic Conditions (e.g., HCl) cluster_base Alkaline Conditions (e.g., NaOH) cluster_oxidation Oxidative Conditions (e.g., H2O2) Paclitaxel Paclitaxel Acid_DP1 Side-Chain Cleavage Products Paclitaxel->Acid_DP1 Hydrolysis Acid_DP2 Oxetane Ring-Opened Products Paclitaxel->Acid_DP2 Cleavage Base_DP1 7-epi-Paclitaxel Paclitaxel->Base_DP1 Epimerization Base_DP2 Baccatin III + Side Chain Paclitaxel->Base_DP2 Hydrolysis Ox_DP Oxidized Products Paclitaxel->Ox_DP Oxidation

Caption: Simplified degradation pathways of Paclitaxel under different stress conditions.

G Experimental Workflow for Degradation Analysis cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation A Prepare Paclitaxel Solution B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Neutralize/Dilute Samples B->C D HPLC Analysis C->D E LC-MS for Identification D->E F Identify Degradation Products E->F G Quantify Degradation (%) F->G H Elucidate Degradation Pathways G->H

Caption: General experimental workflow for forced degradation studies of this compound compounds.

G HPLC Troubleshooting Logic start Poor Chromatogram q1 Peak Tailing? Yes No start->q1 a1 Causes: Secondary Interactions, Column Overload Solutions: Use B-D Column, Reduce Load q1:yes->a1 q2 Peak Splitting? Yes No q1:no->q2 a1->q2 a2 Causes: Blocked Frit, Column Void Solutions: Replace Frit, Replace Column q2:yes->a2 q3 Retention Time Shift? Yes No q2:no->q3 a2->q3 a3 Causes: Mobile Phase Change, Leaks Solutions: Prepare Fresh MP, Check System q3:yes->a3 end Consult Instrument Manual q3:no->end a3->end

Caption: A logical troubleshooting guide for common HPLC issues in Paclitaxel analysis.

References

Optimizing dosage and administration of Taxusin for in vivo animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Taxusin (a research-grade compound analogous to Paclitaxel) in preclinical animal models. This resource provides researchers, scientists, and drug development professionals with comprehensive, data-driven guidance on dosage, administration, and troubleshooting for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an anti-mitotic agent that works by stabilizing microtubules, which are critical components of the cell's cytoskeleton.[1][2] It binds to the beta-tubulin subunit of microtubules, promoting their assembly and preventing the disassembly required for cell division.[1][3] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately triggering programmed cell death (apoptosis).[3][4][5]

Q2: What is a typical starting dose for this compound in mouse xenograft models?

A2: The optimal dose of this compound depends on the tumor model, mouse strain, and administration route. However, a general starting range for efficacy studies is 10-25 mg/kg. Dosing schedules can vary from once every few days to weekly.[6][7][8] It is crucial to conduct a pilot study to determine the maximum tolerated dose (MTD) for your specific model and experimental conditions.

Q3: How should I formulate this compound for in vivo administration?

A3: this compound has poor aqueous solubility and requires a specific vehicle for injection. The most common formulation involves a 1:1 (v/v) mixture of Cremophor EL and dehydrated ethanol, which is then diluted with sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS) to the final desired concentration immediately before use.[5][9] Alternative formulations, such as those using DMSO, PEG300, and Tween-80, have also been described to be well-tolerated.[6]

Q4: What are the recommended administration routes for this compound in mice?

A4: The two most common and effective routes are Intravenous (IV), typically via the tail vein, and Intraperitoneal (IP).[6] IV injection provides 100% bioavailability and mimics the common clinical route.[6] IP injection is often easier to perform and can be highly effective, particularly for abdominal tumor models.[7]

Q5: What are the common signs of toxicity I should monitor for in my animals?

A5: Common signs of this compound-related toxicity include significant body weight loss (a loss of over 15% is a common endpoint), lethargy, ruffled fur, and signs of peripheral neuropathy.[6][10] More severe side effects can include bone marrow suppression (leading to low white blood cell, red blood cell, and platelet counts), mucositis, and diarrhea.[4][11] Close monitoring of animal weight and overall health is critical.[6]

Data Presentation: Dosage and Efficacy

The following tables summarize quantitative data for this compound (Paclitaxel) administration in various mouse xenograft models.

Table 1: Recommended Starting Doses for Intraperitoneal (IP) Administration

Cancer TypeMouse StrainDose (mg/kg)Dosing ScheduleEfficacy SummaryReference
Appendiceal AdenocarcinomaNSG25Weekly for 3 weeks, 1 week rest, 2 cycles71.4-98.3% tumor growth reduction[6]
Appendiceal AdenocarcinomaNSG12.5Weekly for 3 weeks, 1 week rest, 2 cycles63.2% tumor growth reduction[6]
Breast CancerNude Mice10-30Once every 5 days for 3 dosesDose-dependent delay in tumor growth[6]
General Neuropathic ModelC57BL/6J8Intraperitoneal injectionsDevelopment of mechanical and cold allodynia[12]

Table 2: Recommended Starting Doses for Intravenous (IV) Administration

Cancer TypeMouse StrainDose (mg/kg)Dosing ScheduleEfficacy SummaryReference
Ovarian CancerNot Specified20Every 21 days for 3 cyclesBetter tumor response compared to dose reduction[8]
Appendiceal AdenocarcinomaNSG12.5Weekly for 3 weeks, 1 week rest, 2 cyclesLess effective than IP route at same dose[7]
General Neuropathic ModelC57BL/6JOlaHsd70Once a week for 4 weeksRecapitulates clinical features of neurotoxicity[13]

Visualizations: Pathways and Workflows

This compound Mechanism of Action

Taxusin_Mechanism cluster_cell Cancer Cell This compound This compound Microtubules β-tubulin Subunit on Microtubules This compound->Microtubules Binds to Bcl2 Bcl-2 Phosphorylation (Inactivation) This compound->Bcl2 Modulates Stable_MT Hyperstabilized Microtubules Microtubules->Stable_MT Promotes Polymerization Inhibits Depolymerization Mitotic_Spindle Defective Mitotic Spindle Stable_MT->Mitotic_Spindle Disrupts Dynamics Arrest G2/M Phase Arrest Mitotic_Spindle->Arrest Triggers Checkpoint Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Bcl2->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

In Vivo Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation 1. Formulate this compound (e.g., Cremophor EL/Ethanol) Dilute in Saline Administration 5. Administer this compound (IV or IP) Formulation->Administration Tumor_Implant 2. Implant Tumor Cells (Subcutaneous/Orthotopic) Tumor_Growth 3. Monitor Tumor Growth (e.g., to 100-200 mm³) Tumor_Implant->Tumor_Growth Randomization 4. Randomize Mice (Treatment vs. Vehicle) Tumor_Growth->Randomization Randomization->Administration Monitoring 6. Monitor Health (Body Weight, Clinical Signs) Administration->Monitoring Measurement 7. Measure Tumor Volume (2-3 times/week) Monitoring->Measurement Endpoint 8. Euthanize at Endpoint (e.g., Tumor size, Weight loss) Measurement->Endpoint Analysis 9. Analyze Data (Tumor Growth Inhibition) Endpoint->Analysis

Caption: General workflow for an in vivo this compound efficacy study.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Drug solution appears cloudy or precipitates upon dilution. This compound has poor aqueous solubility. The ratio of vehicle to aqueous diluent may be incorrect, or the solution was not used immediately.Prepare the final dilution immediately before injection. Ensure the Cremophor EL/ethanol stock is properly mixed before dilution. Consider an alternative formulation if precipitation persists.[5][6]
Animals are losing >15% of their body weight. The dose is too high (exceeds the MTD). The vehicle (e.g., Cremophor EL) is causing toxicity. The dosing schedule is too frequent.Reduce the dose of this compound.[8] Include a vehicle-only control group to assess vehicle toxicity.[5] Reduce the frequency of administration (e.g., from every 3 days to weekly).
High incidence of mortality in the treatment group. Severe systemic toxicity due to overdose. Hypersensitivity reaction to the vehicle (Cremophor EL is known to cause reactions).[14]Immediately stop dosing and re-evaluate the MTD in a pilot study. Consider pre-medicating with antihistamines or corticosteroids if a hypersensitivity reaction is suspected.
No significant difference in tumor growth between treated and vehicle groups. The dose is too low. The tumor model is resistant to this compound. The drug formulation is inactive or was improperly prepared.Increase the dose, ensuring it remains below the MTD.[15] Verify the sensitivity of your cell line to this compound in vitro. Ensure the drug was stored correctly and the formulation protocol was followed precisely.
Swelling or 'bleb' at the injection site after IV tail vein injection. The injection was subcutaneous (missed the vein).[16] The injection was too rapid, causing the vein to rupture.Stop the injection immediately. Withdraw the needle and apply gentle pressure. Attempt the injection again in a more proximal location (closer to the body).[17] Inject the solution slowly and watch for the vein to blanch, which indicates successful entry.[18]
Animals show signs of pain or distress (e.g., abdominal writhing) after IP injection. Irritation from the drug or vehicle. Puncture of an internal organ (e.g., cecum, bladder).[19]Ensure the injection is in the lower right abdominal quadrant to avoid the cecum.[20] Warm the injectable solution to room temperature before administration.[21] Use the correct needle size (25-27g for mice) and do not insert it too deeply.[19][22]

Experimental Protocols

Protocol 1: this compound Formulation (Cremophor EL-Based)

Materials:

  • This compound (Paclitaxel) powder

  • Cremophor EL

  • Dehydrated Ethanol (USP grade)

  • Sterile 0.9% Saline

  • Sterile vials, syringes, and needles

Procedure:

  • Prepare a stock solution by dissolving this compound powder in a 1:1 (v/v) mixture of Cremophor EL and dehydrated ethanol.[5]

    • Example: To make a 10 mg/mL stock, dissolve 10 mg of this compound in 0.5 mL of Cremophor EL and 0.5 mL of ethanol. Vortex thoroughly until fully dissolved.

  • This stock solution can be stored at 4°C for short periods.

  • Immediately before injection, calculate the required volume of the stock solution based on the desired final dose and the animal's weight.

  • Dilute the stock solution with sterile saline to the final injection volume.[5] The final concentration of Cremophor EL should be kept as low as possible (ideally <10%) to minimize toxicity.

  • Mix gently by inversion. Do not shake, as this can cause foaming. Use the final diluted solution immediately.

Protocol 2: Intraperitoneal (IP) Injection in Mice

Materials:

  • Properly formulated this compound solution

  • Mouse restrainer (optional, depending on handler skill)

  • Sterile syringe (e.g., 1 mL) and needle (25-27 gauge).[19][22]

Procedure:

  • Restrain the mouse securely, exposing the abdomen. One common method is to scruff the mouse and turn it to a supine position, tilting the head slightly downward.[20][22]

  • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[20]

  • Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.[19][21]

  • Gently aspirate by pulling back the plunger to ensure you have not entered a blood vessel or organ. If blood or yellowish liquid appears, withdraw the needle and reinject at a different site with a fresh needle.[22]

  • If aspiration is clear, inject the substance smoothly. The maximum recommended injection volume is 10 mL/kg.[19][23]

  • Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.[22]

Protocol 3: Intravenous (IV) Tail Vein Injection in Mice

Materials:

  • Properly formulated this compound solution

  • Mouse restraint device

  • Heat source (e.g., heat lamp or warming pad)

  • Sterile syringe (e.g., 1 mL) and needle (27-30 gauge).[16][18]

  • 70% alcohol wipes

Procedure:

  • Warm the mouse's tail using a heat source to induce vasodilation, making the lateral tail veins more visible and accessible.[16][18]

  • Place the mouse in a restraint device, allowing the tail to be accessible.

  • Wipe the tail gently with an alcohol pad. Locate one of the two lateral tail veins.

  • Hold the tail firmly. With the needle bevel facing up, align it parallel to the vein.[24]

  • Insert the needle into the vein, starting from the distal part of the tail (further from the body).[16] You should feel a slight "give" as the needle enters the vein.

  • Inject a very small volume to test for correct placement. If successful, you will see the vein blanch (clear) and feel no resistance.[16][18] If a subcutaneous bleb forms, you have missed the vein.

  • If placement is correct, inject the remaining volume slowly and steadily. The maximum recommended bolus volume is 5 mL/kg.[16]

  • Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[18][24]

  • Return the mouse to its cage and monitor for recovery.

Protocol 4: Tumor Volume Measurement

Materials:

  • Digital calipers

  • Anesthesia (if required by institutional guidelines)

  • Scale for animal weight

Procedure:

  • Record the body weight of the mouse.[25]

  • If necessary, anesthetize the mouse to ensure accurate measurements.

  • Using digital calipers, measure the longest diameter of the tumor (Length, L) and the perpendicular diameter (Width, W).[25]

  • Calculate the tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2 .[6][25][26]

  • Record the measurements and return the animal to its cage, monitoring until it has fully recovered from anesthesia.

  • Repeat this procedure 2-3 times per week to generate tumor growth curves.[6][26]

References

Technical Support Center: Navigating Reproducibility in Taxusin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common reproducibility issues encountered during in vitro bioassays with Taxusins, such as Paclitaxel. Our goal is to equip researchers with the necessary information to perform robust and reliable experiments.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems in a question-and-answer format, providing direct solutions to issues you may encounter.

Q1: Why are my Paclitaxel IC50 values inconsistent across experiments?

Answer: Fluctuations in IC50 values are a frequent challenge and can stem from several factors:

  • Cell Seeding Density: The number of cells plated per well significantly impacts their response to Taxusins. Higher densities can lead to increased resistance. It is crucial to maintain a consistent seeding density across all experiments.

  • Cell Health and Passage Number: Ensure cells are in the logarithmic growth phase and use a consistent passage number, as sensitivity to drugs can change with extensive passaging.

  • Compound Solubility and Stability: Paclitaxel has poor aqueous solubility. Improperly dissolved compound or degradation of the stock solution can lead to lower effective concentrations. Always prepare fresh dilutions from a validated stock solution.

  • Duration of Exposure: The cytotoxic effects of Paclitaxel are time-dependent. Longer incubation times (e.g., 48h or 72h) generally result in lower IC50 values compared to shorter exposures (e.g., 24h).

  • Vehicle (Solvent) Effects: The solvent used to dissolve Paclitaxel, typically DMSO, can have its own cytotoxic effects, especially at higher concentrations. Ensure the final solvent concentration is consistent across all wells and is kept at a non-toxic level (usually ≤ 0.5%).

Troubleshooting Workflow for Inconsistent IC50 Values

G start Inconsistent IC50 Values check_density Verify Cell Seeding Density & Health start->check_density check_drug Assess Compound Solubility & Stability start->check_drug check_time Standardize Exposure Time start->check_time check_vehicle Evaluate Vehicle (DMSO) Concentration start->check_vehicle protocol Standardize Protocol: - Consistent cell passage - Fresh dilutions - Calibrated pipettes check_density->protocol check_drug->protocol check_time->protocol check_vehicle->protocol end_node Consistent IC50 Values protocol->end_node

Caption: Troubleshooting workflow for inconsistent IC50 values.

Q2: My Paclitaxel dose-response curve is not sigmoidal. What's happening?

Answer: A non-sigmoidal dose-response curve can be perplexing. Here are common causes:

  • Compound Precipitation: At high concentrations, Paclitaxel can precipitate out of the culture medium, reducing the effective concentration and causing the curve to plateau or even dip. Visually inspect your wells for any precipitate.

  • "Bell-Shaped" Response: Some studies have reported a biphasic or "bell-shaped" dose-response, where very high concentrations of Paclitaxel can lead to increased cell survival compared to lower concentrations. This may be due to the formation of a large mass of polymerized tubulin that satisfies the mitotic checkpoint.

  • Cellular Resistance: The cell line may possess intrinsic or acquired resistance mechanisms, such as the overexpression of drug efflux pumps (e.g., P-glycoprotein), which actively remove Paclitaxel from the cells.[1][2][3]

Q3: My apoptosis assay (Annexin V/PI) shows a low percentage of apoptotic cells, even at high Paclitaxel concentrations. Why?

Answer: Detecting apoptosis can be tricky due to its dynamic nature. Here are some potential reasons and solutions:

  • Incorrect Timing: Apoptosis is a transient process. You might be missing the peak apoptotic window. It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for your specific cell line and Paclitaxel concentration.

  • Loss of Apoptotic Cells: Apoptotic cells can detach and float in the medium. When harvesting, be sure to collect both the adherent and floating cell populations to get an accurate measurement.

  • Reagent and Buffer Issues: Annexin V binding is calcium-dependent. Ensure your binding buffer contains calcium and is not expired. Using buffers with chelators like EDTA will inhibit the staining.

  • Flow Cytometry Gating: Improper gating can lead to inaccurate results. Use unstained and single-stained controls to set your gates correctly and compensate for any spectral overlap.

Troubleshooting Flow Cytometry Artifacts in Apoptosis Assays

  • High Debris: Can be caused by excessive trypsinization or harsh pipetting. Handle cells gently.

  • Cell Clumps: Can be filtered out before analysis. Ensure single-cell suspension before staining.

  • High Background Fluorescence: Titrate your Annexin V and PI concentrations to find the optimal signal-to-noise ratio.

Q4: I'm not observing a clear G2/M arrest in my cell cycle analysis. What should I do?

Answer: Paclitaxel is known to induce G2/M arrest, so a lack of a clear block warrants investigation.

  • Sub-optimal Concentration or Duration: The concentration of Paclitaxel may be too low, or the incubation time too short to induce a significant G2/M arrest. Perform a dose-response and time-course experiment to optimize these parameters.

  • Improper Cell Fixation: Use ice-cold 70% ethanol (B145695) and add it dropwise while gently vortexing to prevent cell clumping, which can interfere with the analysis.

  • Incorrect Staining: Ensure your propidium (B1200493) iodide (PI) staining solution contains RNase to prevent staining of double-stranded RNA, which can broaden the peaks in your histogram.

  • Data Analysis Issues: Use a doublet discrimination gate in your flow cytometry analysis to exclude cell aggregates, which can be mistaken for cells in the G2/M phase.

Section 2: Quantitative Data Summary

The following tables provide a summary of quantitative data for Paclitaxel in various cancer cell lines to serve as a reference for your experiments. Note that these values can vary between labs and experimental conditions.

Table 1: Paclitaxel IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (nM)Exposure Time (hours)Assay Method
MCF-7Breast Cancer3.5 - 7.524 - 72MTT Assay
MDA-MB-231Breast Cancer30 - 30024 - 96MTT Assay
SK-BR-3Breast Cancer~4000Not SpecifiedMTT Assay
A2780Ovarian Cancer1.5 - 2048MTT Assay
PC-3Prostate Cancer12.548 - 72MTT Assay
DU145Prostate Cancer12.548 - 72MTT Assay
HCT116Colon Cancer2 - 1072SRB Assay
A549Lung Cancer5 - 2548MTT Assay

Data compiled from multiple literature sources. Values are approximate and for reference only.

Table 2: Example of Paclitaxel-Induced G2/M Arrest in T98G Glioma Cells

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Control47.015.237.8
Paclitaxel28.710.361.0

Data adapted from publicly available application notes.[1]

Table 3: Example of Paclitaxel-Induced Apoptosis in a Cancer Cell Line

Treatment (100 nM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
24 hours~75%~15%~10%
48 hours~40%~25%~35%

Illustrative data based on typical experimental outcomes.

Section 3: Experimental Protocols & Signaling Pathways

Detailed Experimental Protocols

1. Cell Viability - MTT Assay

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of Paclitaxel. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Shake for 15 minutes to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

2. Apoptosis - Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Paclitaxel.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze the samples on a flow cytometer within one hour.

3. Cell Cycle Analysis - Propidium Iodide Staining

  • Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Signaling Pathways

Paclitaxel's Mechanism of Action: From Microtubule Stabilization to Apoptosis

Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are crucial for cell division.[4] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase.[2][5] Prolonged mitotic arrest activates downstream signaling cascades that ultimately induce apoptosis. Key molecular players in this process include the activation of the c-Jun N-terminal kinase (JNK) pathway and the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates it and promotes cell death.[1][6][7]

G paclitaxel Paclitaxel microtubules β-tubulin on Microtubules paclitaxel->microtubules Binds to stabilization Microtubule Stabilization microtubules->stabilization mitotic_arrest G2/M Phase Arrest stabilization->mitotic_arrest jnk_pathway JNK Pathway Activation mitotic_arrest->jnk_pathway bcl2 Bcl-2 Phosphorylation (Inactivation) jnk_pathway->bcl2 apoptosis Apoptosis bcl2->apoptosis

Caption: Paclitaxel signaling pathway leading to apoptosis.

Experimental Workflow for Taxusin Bioassays

The following diagram illustrates a general workflow for conducting in vitro bioassays with Taxusins.

G start Start cell_culture Cell Culture (Exponential Growth Phase) start->cell_culture seeding Seed Cells in Appropriate Plates cell_culture->seeding drug_prep Prepare Paclitaxel Dilutions & Vehicle Control treatment Treat Cells with Paclitaxel drug_prep->treatment seeding->treatment incubation Incubate for Defined Period (e.g., 24-72h) treatment->incubation assay Perform Assay: - Cytotoxicity (MTT) - Apoptosis (Annexin V/PI) - Cell Cycle (PI Staining) incubation->assay data_acq Data Acquisition (Plate Reader/Flow Cytometer) assay->data_acq analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle) data_acq->analysis end_node End analysis->end_node

Caption: General experimental workflow for this compound bioassays.

References

Overcoming low solubility of Taxusin in aqueous buffers for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the low aqueous solubility of Taxusin in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound belongs to the taxane (B156437) family, which are complex, bulky, and highly lipophilic diterpenoids.[1] Their molecular structure, characterized by multiple fused rings and numerous lipophilic substituents, results in very limited aqueous solubility.[1][2] For these molecules to dissolve in water, a significant amount of energy is required to overcome the crystal lattice energy, which is unfavorable in an aqueous environment.

Q2: What are the most common initial strategies to solubilize this compound for in vitro experiments?

A2: For typical laboratory-scale in vitro assays, the most common and direct strategies involve using co-solvents or complexing agents.[1] The primary methods include:

  • Co-solvents: Utilizing a water-miscible organic solvent, most commonly Dimethyl Sulfoxide (DMSO), to first dissolve the this compound powder into a concentrated stock solution before diluting it into the aqueous experimental buffer or cell culture medium.[3]

  • Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the lipophilic core of a cyclodextrin (B1172386) molecule (like hydroxypropyl-β-cyclodextrin), which has a hydrophilic exterior, thereby forming a water-soluble inclusion complex.[1][4]

Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?

A3: The final concentration of DMSO in cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. While tolerance is cell-line dependent, a final concentration of <0.5% is generally considered safe for most cell lines, with <0.1% being ideal, especially for sensitive or primary cells and long-term exposure studies.[5][6] It is imperative to always include a vehicle control (media with the same final concentration of DMSO) in your experiments to differentiate the effects of the compound from the effects of the solvent.[1]

Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

A4: This phenomenon, often called "solvent shock," is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous solution.[1] The rapid change in solvent polarity causes the compound to crash out of solution. Please refer to the troubleshooting guide below for detailed solutions.

Troubleshooting Guides

Issue 1: Precipitate Formation Upon Dilution of DMSO Stock
  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, even with the presence of a small amount of DMSO. The dilution was performed too rapidly.

  • Recommended Solutions:

    • Warm the Aqueous Medium: Pre-warming your cell culture medium or buffer to 37°C can help maintain solubility.

    • Slow, Dropwise Addition: Add the DMSO stock solution very slowly (drop-by-drop) into the pre-warmed aqueous medium while gently vortexing or swirling.[1] This allows for more gradual mixing and reduces the shock of the solvent change.

    • Increase Final DMSO Concentration: If your cell line tolerates it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may be necessary to keep the compound in solution. Always determine the maximum tolerable DMSO concentration for your specific cell line beforehand.[5]

    • Reduce Final this compound Concentration: Your target concentration may be too high. Try working with a lower final concentration of this compound in your assay.

    • Use Serum: If compatible with your experiment, using media containing fetal bovine serum (FBS) can help improve the solubility of some hydrophobic compounds.

Issue 2: Inconsistent or Lower-Than-Expected Biological Activity
  • Possible Cause: Undissolved this compound (micro-precipitates) is present in the assay, leading to an inaccurate final concentration of the active compound. The compound may be degrading over time in the aqueous medium.

  • Recommended Solutions:

    • Confirm Complete Dissolution: After preparing your final dilution, visually inspect the solution carefully against a light source for any signs of cloudiness or precipitate. If unsure, centrifuge a sample and check for a pellet.

    • Use a Solubilizing Agent: Consider more advanced formulation strategies like creating a cyclodextrin inclusion complex (see Protocol 2) to ensure a stable, homogenous solution.[4]

    • Prepare Fresh Solutions: Prepare your final working solutions of this compound immediately before each experiment to minimize potential degradation in the aqueous buffer during storage.

Quantitative Data: Solubility of Taxanes

Specific quantitative solubility data for this compound is limited in publicly available literature. However, data from closely related taxanes like Paclitaxel and Docetaxel can provide a valuable reference for selecting appropriate solvents and methods.

CompoundSolventSolubilityReference(s)
This compound DMSO6.25 mg/mL (12.39 mM)
Paclitaxel Water0.35–0.7 µg/mL[2]
DMSO~50 mg/mL
Ethanol~32.5 mg/100 mL[7]
Docetaxel Water3–25 µg/mL[2]

Note: The solubility of compounds can be influenced by factors such as temperature, pH, and the purity of both the compound and the solvent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions Using a Co-Solvent (DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for a cell-based assay.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO, ≥99.9% purity)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Mass:

    • Determine the molecular weight (MW) of this compound (MW = 504.61 g/mol ).

    • To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 504.61 g/mol * 1000 mg/g * 1 mL = 5.046 mg

  • Weighing the Compound:

    • Place a sterile 1.5 mL microcentrifuge tube on an analytical balance and tare it.

    • Carefully weigh 5.05 mg of this compound powder directly into the tube.

  • Dissolution in DMSO:

    • Using a calibrated micropipette, add 1.0 mL of 100% anhydrous DMSO to the microcentrifuge tube containing the this compound powder.[8]

    • Securely cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved.[9]

    • Visually inspect the solution against a light source to ensure there are no visible particles. If dissolution is difficult, sonicate the vial in a water bath for 5-10 minutes.[9]

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes.

    • Store the aliquots at -20°C for short-to-medium term storage or -80°C for long-term storage to minimize freeze-thaw cycles.[8]

  • Preparation of Working Solution (Example for a final concentration of 100 nM):

    • Pre-warm your complete cell culture medium to 37°C.

    • To prepare 10 mL of medium with a final this compound concentration of 100 nM and a final DMSO concentration of 0.1%, perform a serial dilution. First, make an intermediate dilution of the 10 mM stock in medium.

    • Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed medium to get a 10 µM intermediate solution. Mix well.

    • Add 100 µL of the 10 µM intermediate solution to 9.9 mL of pre-warmed medium.

    • Crucially, add the this compound solution dropwise to the medium while gently swirling to prevent precipitation. [1]

    • The final DMSO concentration will be significantly below the 0.5% toxicity threshold.

    • Always prepare a vehicle control containing the same final concentration of DMSO.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex by Freeze-Drying

This method is used to create a solid, water-soluble powder of the this compound-cyclodextrin complex, which can be directly dissolved in aqueous buffers for assays.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Organic solvent for this compound (e.g., Ethanol)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (Lyophilizer)

Procedure:

  • Determine Stoichiometry:

    • A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.[4]

    • Calculate the required mass of each component based on their molecular weights (this compound MW ≈ 504.61 g/mol ; HP-β-CD MW is variable, typically ~1380 g/mol , check the manufacturer's specification).

  • Dissolution:

    • Dissolve the calculated amount of HP-β-CD in a suitable volume of deionized water with stirring.

    • Separately, dissolve the calculated amount of this compound in a minimal volume of a suitable organic solvent like ethanol.

  • Mixing and Complexation:

    • Slowly add the this compound-ethanol solution dropwise to the aqueous HP-β-CD solution while stirring continuously.[4]

    • Continue stirring the mixture at a controlled temperature (e.g., room temperature) for 24-48 hours to allow for efficient complex formation.[4]

  • Isolation (Freeze-Drying):

    • Rapidly freeze the resulting aqueous solution, for instance, by immersing the container in liquid nitrogen until completely frozen.[4]

    • Lyophilize the frozen solution under high vacuum for 48-72 hours until a dry, fluffy powder is obtained. This powder is the this compound-HP-β-CD inclusion complex.[4]

  • Usage and Storage:

    • The resulting powder can be directly weighed and dissolved in your aqueous assay buffer or cell culture medium.

    • Store the dried complex in a desiccator at room temperature or as specified by stability studies.

Visualizations

Logical Workflow: Selecting a Solubilization Strategy

G A Start: this compound Powder B Is the final concentration in aqueous buffer low (<1 µM)? A->B C Use Co-Solvent Method (e.g., DMSO) B->C Yes D Is the final concentration high or is precipitation a persistent issue? B->D No F Proceed to Experiment C->F G Troubleshoot Dilution (See Guide) C->G Precipitation? D->C No E Use Cyclodextrin Inclusion Complex Method D->E Yes E->F

Caption: Decision tree for selecting a suitable this compound solubilization method.

Experimental Workflow: Preparing a DMSO Stock Solution

G cluster_0 Preparation cluster_1 Storage & Use A 1. Calculate Mass (e.g., for 10 mM) B 2. Weigh this compound into sterile tube A->B C 3. Add Anhydrous DMSO B->C D 4. Vortex / Sonicate until fully dissolved C->D E 5. Aliquot into single-use volumes D->E F 6. Store at -20°C / -80°C E->F G 7. Dilute dropwise into pre-warmed aqueous buffer for experiment F->G

Caption: Step-by-step workflow for preparing a this compound stock solution in DMSO.

Signaling Pathway: this compound-Induced Apoptosis

G This compound This compound Microtubules β-Tubulin in Microtubules This compound->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization MitoticArrest Mitotic Arrest (G2/M Phase) Stabilization->MitoticArrest Leads to Bcl2 Anti-apoptotic Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Induces Casp9 Caspase-9 Activation MitoticArrest->Casp9 Triggers Bcl2->Casp9 Inhibition Removed Casp37 Effector Caspase-3/7 Activation Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Cleaves Substrates CAD CAD Activation (DNA Fragmentation) Casp37->CAD Cleaves iCAD CAD->Apoptosis

References

Troubleshooting low yields in the semi-synthesis of taxoids from Taxusin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the semi-synthesis of taxoids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the conversion of Taxusin-derived intermediates to more complex taxoids, such as paclitaxel (B517696) and its analogues. Below, you will find troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and improve yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial deacetylation of this compound to form the tetraol intermediate is incomplete or results in a mixture of partially deacetylated products. What can I do to improve this step?

A1: Incomplete deacetylation is a common issue. To improve the yield and purity of the tetraol intermediate, consider the following:

  • Reaction Time and Temperature: The deacetylation of this compound can be a slow process. Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. If the reaction is sluggish, a slight increase in temperature may be beneficial. However, be cautious as higher temperatures can lead to side reactions.

  • Base Strength and Stoichiometry: The choice and amount of base are critical. A mild base like potassium carbonate in methanol (B129727) is often used. Ensure you are using a sufficient molar excess of the base to drive the reaction to completion.

  • Solvent System: The solvent system should fully dissolve the this compound. A mixture of THF and methanol is commonly employed. Ensure your solvents are anhydrous if the chosen base is sensitive to moisture.

Q2: I am observing very low yields after the selective protection of the hydroxyl groups on my baccatin (B15129273) III derivative. How can I improve the efficiency and selectivity of this step?

A2: Low yields in the protection step are often due to a lack of selectivity or incomplete reaction. Here are some troubleshooting tips:

  • Choice of Protecting Group: For selective protection of the C7 hydroxyl group, a bulky silylating agent like triethylsilyl chloride (TESCl) or tert-butyldimethylsilyl chloride (TBDMSCl) is recommended. The steric hindrance of these groups favors reaction at the less hindered C7 hydroxyl over the C13 hydroxyl.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) can significantly improve the selectivity for the C7 position.[1]

    • Base: A non-nucleophilic base such as pyridine (B92270) or imidazole (B134444) should be used to scavenge the HCl produced during the reaction.

    • Reagent Purity: Ensure the silylating agent and the solvent (e.g., anhydrous pyridine or DMF) are of high purity and free from moisture, which can consume the reagent.

  • Monitoring: Closely monitor the reaction progress by TLC to avoid the formation of di-protected and other over-reacted byproducts.

Q3: The esterification of the C13 hydroxyl group with the protected side-chain is inefficient, resulting in a low yield of the coupled product. What are the key parameters to optimize?

A3: The esterification at the sterically hindered C13 hydroxyl is a well-known bottleneck in taxoid semi-synthesis. Several factors can be optimized:

  • Coupling Agents: The choice of coupling agent is critical. Di-2-pyridyl carbonate (DPC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) is a commonly used and effective combination. Other coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with DMAP can also be employed.

  • Activating the Baccatin Core: To enhance the nucleophilicity of the C13 hydroxyl group, a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) can be used to generate the corresponding alkoxide at low temperatures (e.g., -40 °C to -78 °C) prior to the addition of the activated side-chain.

  • Reaction Time and Temperature: These reactions are often slow and may require extended reaction times (e.g., 48-100 hours). The temperature needs to be carefully controlled; while higher temperatures can increase the reaction rate, they may also lead to degradation and side reactions.

  • Purity of Reactants: The purity of both the baccatin intermediate and the side-chain is paramount for a successful coupling reaction.

Q4: I am struggling with the final deprotection step. The reaction is either incomplete, or I observe the removal of other protecting groups or degradation of the taxoid core. How can I achieve clean deprotection?

A4: Selective deprotection requires carefully chosen reagents and conditions. For the removal of silyl (B83357) ethers (e.g., TES), fluoride-based reagents are typically used.

  • Reagent Choice:

    • HF-Pyridine: This is a common reagent for cleaving TES ethers. It is highly effective but also toxic and corrosive, requiring careful handling in plastic labware.[1]

    • TBAF (Tetrabutylammonium fluoride): TBAF is a milder alternative to HF-Pyridine, but its basicity can sometimes lead to side reactions like epimerization. Buffering the reaction with acetic acid can mitigate this.

    • TFA (Trifluoroacetic acid): In some cases, strong acids like TFA can be used for deprotection, but they may not be compatible with other acid-labile functional groups in the molecule.

  • Reaction Conditions: Deprotection reactions are typically run at low temperatures (e.g., 0 °C) to minimize side reactions. The reaction should be carefully monitored by TLC and quenched as soon as the starting material is consumed.

  • Work-up: A careful aqueous work-up is necessary to remove the deprotection reagents. Quenching with a saturated aqueous solution of sodium bicarbonate is a common practice to neutralize acidic reagents.[1]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and reported yields for the key steps in taxoid semi-synthesis. Note that the yields can vary significantly based on the specific substrate, scale, and purity of the reagents.

Table 1: Selective Protection of C7-Hydroxyl Group of 10-DAB (as an analogue for a this compound-derived baccatin III)

Protecting GroupReagent (Equivalents)Base (Solvent)Temperature (°C)Time (h)Yield (%)Reference
TESTESCl (1.1 - 1.5)Pyridine0 to RT2 - 4~78Adapted from[1]
TBDMSTBDMSCl (1.2)Imidazole (DMF)2512~85General Conditions

Table 2: Esterification of C13-Hydroxyl Group

Baccatin DerivativeSide-ChainCoupling SystemTemperature (°C)Time (h)Yield (%)Reference
7-TES-Baccatin IIIProtected β-lactamLiHMDS, THF-40 to 01~90General Conditions
7-TES-Baccatin IIIProtected PhenylisoserineDPC, DMAP73100~80 (at 50% conversion)Adapted from[1]

Table 3: Deprotection of C7-Silyl Ether

Silyl GroupReagentSolventTemperature (°C)Time (h)Yield (%)Reference
TESHF-PyridinePyridine/THF01 - 2>90Adapted from[1]
TESTBAFTHF0 to RT2 - 4~85-95General Conditions

Detailed Experimental Protocols

Protocol 1: Selective C7-Hydroxyl Protection of a Baccatin III Derivative with TESCl

  • Preparation: Thoroughly dry all glassware. Dissolve 1 equivalent of the baccatin III derivative in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.2 equivalents of triethylsilyl chloride (TESCl) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent).

  • Quenching: Once the starting material is consumed, quench the reaction by adding cold saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Esterification at C13 using a Protected β-Lactam Side-Chain

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve 1 equivalent of the 7-TES-protected baccatin III derivative in anhydrous THF.

  • Activation: Cool the solution to -40 °C. Slowly add 1.1 equivalents of LiHMDS (as a 1M solution in THF) and stir for 30-60 minutes.

  • Coupling: In a separate flask, dissolve 1.5 equivalents of the protected β-lactam side-chain in anhydrous THF and add it to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to 0 °C and stir for 1-2 hours, monitoring by TLC.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Protocol 3: Deprotection of the C7-TES Ether with HF-Pyridine

  • Preparation: In a plastic vial, dissolve 1 equivalent of the 7-TES protected taxoid in a mixture of pyridine and THF.

  • Reaction: Cool the solution to 0 °C. Slowly add a solution of hydrogen fluoride-pyridine complex (typically a commercial 70% HF/30% pyridine solution).

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral.

  • Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography to yield the final taxoid.[1]

Visualizations

semi_synthesis_workflow This compound This compound Tetraol Tetraol This compound->Tetraol Deacetylation Protected_Baccatin 7-O-Protected Baccatin III derivative Tetraol->Protected_Baccatin Selective Protection (C7-OH) Coupled_Product Protected Taxoid Protected_Baccatin->Coupled_Product Esterification (C13-OH) Final_Taxoid Final Taxoid Coupled_Product->Final_Taxoid Deprotection Side_Chain Protected Side-Chain Side_Chain->Coupled_Product

Caption: Overall workflow for the semi-synthesis of taxoids from this compound.

troubleshooting_yield start Low Yield Observed deacetylation Deacetylation Step? start->deacetylation protection Protection Step? deacetylation->protection No deacetylation_sol Incomplete Reaction: - Increase reaction time - Increase temperature slightly - Add more base deacetylation->deacetylation_sol Yes esterification Esterification Step? protection->esterification No protection_sol Low Selectivity/Yield: - Lower reaction temperature - Use bulkier silylating agent - Check reagent purity protection->protection_sol Yes deprotection Deprotection Step? esterification->deprotection No esterification_sol Inefficient Coupling: - Use stronger activating agent (e.g., LiHMDS) - Optimize coupling reagent - Increase reaction time esterification->esterification_sol Yes deprotection_sol Incomplete/Side Reactions: - Use milder deprotection agent (e.g., TBAF) - Run at lower temperature - Careful monitoring by TLC deprotection->deprotection_sol Yes

Caption: Troubleshooting decision tree for low yields in taxoid semi-synthesis.

References

Methods to prevent epimerization of Taxusin during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Taxusin and related taxane (B156437) compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the epimerization of this compound during storage and handling.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound, and why is it a concern?

A: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted. For taxanes like paclitaxel (B517696), this most commonly occurs at the C-7 position, converting the biologically active 7β-hydroxyl group to the inactive 7α-epimer.[1] This transformation is a significant concern because it leads to a loss of the compound's therapeutic efficacy, as its unique microtubule-stabilizing activity is compromised.[1][2] The epimerized product also presents a purification challenge due to its high similarity in physical characteristics to the active compound.[3]

Q2: What are the primary factors that cause the epimerization of this compound?

A: The primary factors that induce epimerization in taxanes are:

  • pH: The hydroxyl group at C-7 is susceptible to epimerization through a retro-aldol reaction, particularly under basic or base-catalyzed conditions.[1][4] While taxanes are also unstable in strongly acidic conditions, the optimal stability is generally found at a slightly acidic pH, around 4-5.[5][6]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including epimerization.[4][7]

  • Solvent: The choice of solvent and the concentration of the solution can impact stability. Storing the compound as a dilute solution may sometimes enhance stability.[4]

  • Presence of Water: Hydrolysis is a common degradation pathway for drugs with ester functional groups, like taxanes.[7] This can be exacerbated by pH and temperature.

  • Oxidation: Oxidative degradation can be initiated by light or heat and may lead to subsequent base-catalyzed reactions.[4][7]

Q3: How can I detect and quantify the epimerization of my this compound sample?

A: The most common method for detecting and quantifying this compound and its epimers is High-Performance Liquid Chromatography (HPLC) coupled with UV detection.[5] A well-developed HPLC method using a C18 or similar reversed-phase column can separate the parent compound from its 7-epimer.[6] Liquid chromatography-mass spectrometry (LC-MS) can also be used for identification and confirmation of the degradation products.[5] Quantification is achieved by comparing the peak areas of the epimer and the parent compound.

Troubleshooting Guide

Issue 1: I see a new, closely eluting peak appearing in the HPLC analysis of my stored this compound solution.

  • Potential Cause: This is a classic sign of epimerization, likely the formation of 7-epi-Taxusin. This is often caused by inappropriate storage conditions, such as exposure to non-optimal pH (especially basic conditions), high temperatures, or light.[1][4]

  • Recommended Action:

    • Confirm Identity: If possible, use LC-MS to confirm that the mass of the new peak corresponds to that of this compound, which would strongly suggest it is an epimer.[5]

    • Review Storage Protocol: Check the pH of your buffered solution. The optimal pH for taxane stability is around 4.[5] Ensure solutions are stored at or below -20°C and protected from light.[8]

    • Prepare Fresh Solutions: It is recommended to prepare stock solutions fresh and use them on the same day whenever possible. For storage, flash-freeze aliquots and keep them tightly sealed at -20°C for no longer than a month.[8]

Issue 2: The biological activity of my this compound compound has decreased significantly over time, but the concentration measured by UV-Vis spectroscopy seems unchanged.

  • Potential Cause: UV-Vis spectroscopy cannot distinguish between this compound and its epimers, as they have identical chromophores. A loss of biological activity with no apparent change in overall concentration strongly suggests that the active compound has converted to its inactive epimer.[1]

  • Recommended Action:

    • Perform HPLC Analysis: Use a validated, stability-indicating HPLC method to separate and quantify the active this compound from any potential epimers or other degradation products.[6]

    • Implement Preventative Storage: Discard the old stock and prepare a new one, strictly adhering to the recommended storage conditions outlined in the tables and protocols below. This includes using a slightly acidic buffer (pH ~4), storing aliquots at -20°C, and minimizing freeze-thaw cycles.[5][8]

Issue 3: My solid this compound powder has changed color or appears clumpy.

  • Potential Cause: Color change can indicate oxidative degradation, while clumping suggests moisture uptake.[9] Both conditions can create an environment that promotes instability and epimerization, especially upon dissolution.

  • Recommended Action:

    • Proper Storage of Solids: Solid this compound should be stored in a tightly sealed, airtight container, protected from light (e.g., in an amber vial).[8][9] For long-term storage, keeping it in a desiccator at low temperatures is recommended.[10]

    • Inert Atmosphere: For maximum stability, especially for a primary standard, consider storing the solid under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[7][9]

Data Presentation: Recommended Storage Conditions

The following tables summarize the recommended conditions for storing this compound to minimize degradation and epimerization.

Table 1: Storage of Solid this compound

ParameterRecommendationRationale
Temperature -20°CReduces the rate of solid-state degradation reactions.
Atmosphere Store in a tightly sealed, airtight container. For high sensitivity, use an inert gas (Argon, Nitrogen).[9]Protects from moisture and oxidative degradation.[7][10]
Light Store in the dark or in an amber/opaque vial.[9]Prevents light-initiated degradation.[7]
Container Well-sealed glass or chemically inert plastic vial.Prevents contamination and exposure to environmental factors.
Duration Up to 6 months, provided conditions are met.[8]General guideline for bioactive chemical stability.

Table 2: Storage of this compound in Solution

ParameterRecommendationRationale
Temperature -20°C in aliquots.[8]Freezing slows degradation kinetics significantly. Aliquoting prevents multiple freeze-thaw cycles.
pH Maintain pH around 4-5.[5][6]This is the pH range of maximum stability for paclitaxel, minimizing both acid- and base-catalyzed degradation.
Solvent Use high-purity, anhydrous solvents for initial dissolution. Buffer aqueous solutions appropriately.Prevents introducing contaminants or water that can facilitate hydrolysis.
Light Store in the dark or in an amber/opaque vial.[9]Prevents photo-degradation.[7]
Container Tightly sealed vials.[8]Prevents solvent evaporation and exposure to air/moisture.
Duration Use on the same day if possible. Otherwise, up to one month at -20°C.[8]Minimizes the risk of degradation over time in solution.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

This protocol provides a step-by-step guide for preparing and storing this compound stock solutions to ensure maximum stability.

  • Pre-analysis: Before opening the vial of solid this compound, allow it to equilibrate to room temperature for at least 60 minutes to prevent condensation of moisture onto the cold powder.[8]

  • Dissolution: Dissolve the this compound powder in an appropriate high-purity, anhydrous organic solvent (e.g., DMSO or ethanol) to prepare a concentrated stock solution.

  • Dilution (if necessary): For aqueous experiments, further dilute the stock solution using a slightly acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer, pH 4-5).

  • Aliquoting: Immediately divide the stock solution into small, single-use aliquots in tightly sealed, light-protected vials.

  • Storage: Flash-freeze the aliquots and store them at -20°C.

  • Usage: When needed, remove a single aliquot and allow it to thaw completely at room temperature. Do not refreeze any unused portion of the thawed aliquot.

Protocol 2: HPLC Method for Detecting 7-epi-Taxusin

This protocol outlines a general HPLC method for the separation of this compound from its C-7 epimer. Method optimization will be required based on the specific taxane derivative and available equipment.

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. The exact gradient will depend on the specific taxane. For paclitaxel, a mobile phase consisting of a mixture of acetonitrile, methanol, and water can be effective.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: ~227 nm for paclitaxel.

  • Procedure:

    • Prepare samples by diluting the this compound solution in the mobile phase.

    • Inject the sample onto the HPLC column.

    • Run the gradient method. This compound and its 7-epimer should elute as two distinct, closely spaced peaks.

    • Quantify the amount of epimer by integrating the peak areas and calculating the percentage relative to the total area of both peaks.

Visualizations

Logical Relationships in this compound Epimerization

cluster_causes Causal Factors cluster_prevention Preventative Measures Basic_pH Basic pH (>7) Epimerization This compound C-7 Epimerization Basic_pH->Epimerization promotes High_Temp High Temperature High_Temp->Epimerization accelerates Aqueous_Env Aqueous Environment Aqueous_Env->Epimerization facilitates Light_Oxygen Light & Oxygen Light_Oxygen->Epimerization initiates degradation pH_Control pH Control (pH 4-5) pH_Control->Basic_pH prevents Low_Temp Low Temperature (-20°C) Low_Temp->High_Temp prevents Anhydrous_Solv Anhydrous Solvents Anhydrous_Solv->Aqueous_Env prevents Inert_Atm Inert Atmosphere & Dark Inert_Atm->Light_Oxygen prevents

Caption: Factors causing this compound epimerization and corresponding preventative actions.

Workflow for Stable Stock Solution Preparation

start_end start_end process process decision decision io io storage storage start Start equilibrate Equilibrate Solid to Room Temp (60 min) start->equilibrate dissolve Dissolve in Anhydrous Organic Solvent equilibrate->dissolve check_aqueous Aqueous Use? dissolve->check_aqueous dilute Dilute with Acidic Buffer (pH 4-5) check_aqueous->dilute Yes aliquot Aliquot into Single-Use Vials check_aqueous->aliquot No dilute->aliquot store Store at -20°C Protected from Light aliquot->store end End store->end This compound This compound (7β-OH) Active Enolate Enolate Intermediate (via Retro-Aldol) This compound->Enolate Deprotonation Epimer 7-epi-Taxusin (7α-OH) Inactive Epimer->Enolate Deprotonation Base Base (OH⁻) Base->this compound Base->Epimer Enolate->this compound Reprotonation Enolate->Epimer Reprotonation (opposite face)

References

Navigating the Scale-Up of Taxusin Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when scaling up Taxusin (Paclitaxel and related taxanes) production from the laboratory to pilot scale. The information is designed to offer actionable solutions to specific experimental issues, supported by data, protocols, and visual workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound on a larger scale?

A1: The most prevalent and sustainable method for large-scale this compound production is through plant cell suspension cultures of Taxus species.[1][2][3] This approach offers an alternative to the environmentally taxing extraction from the bark of yew trees.[4][5] Other strategies include semi-synthesis from precursors like baccatin (B15129273) III and metabolic engineering in microbial or other plant hosts, though these face challenges in efficiency and complexity.[1][6]

Q2: Which Taxus species and cell lines are most commonly used for production?

A2: Taxus chinensis, Taxus cuspidata, and Taxus x media are frequently used for establishing high-yielding cell cultures.[7][8][9] The selection of a specific cell line is a critical step, often involving extensive screening to identify lines with rapid growth and high, stable this compound productivity.

Q3: What are elicitors and how do they enhance this compound production?

A3: Elicitors are compounds that stimulate a defense response in plant cells, leading to an increase in the production of secondary metabolites like this compound.[10][11] Methyl jasmonate (MeJA) is a well-known and effective elicitor for boosting paclitaxel (B517696) biosynthesis in Taxus cell cultures.[11][12][13] Other elicitors include salicylic (B10762653) acid, chitosan, and fungal extracts.[11] Combining elicitors or using them in a "priming" strategy, where cells are pre-treated with one compound before adding another, can further enhance yields.[12]

Q4: What is the role of metabolic engineering in improving this compound yields?

A4: Metabolic engineering aims to enhance this compound production by modifying the plant cells' genetic makeup.[4][14] This can involve overexpressing genes that code for key enzymes in the paclitaxel biosynthetic pathway or down-regulating competing pathways.[1][14] While promising, genetic transformation of Taxus cells can be challenging.[14]

Troubleshooting Guides

Issue 1: Low Cell Growth and Viability During Scale-Up

Symptoms:

  • Slow doubling time of cells in the bioreactor.

  • Decreased cell viability observed through microscopy or assays.

  • Change in culture color or morphology.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Nutrient Medium The composition of the basal medium significantly impacts cell growth.[15][16] Experiment with different basal media such as Woody Plant Medium (WPM), Gamborg's B5, or Driver and Kuniyuki (DKW) medium to find the optimal one for your cell line.[15][16]
Inadequate Oxygen Supply Maintaining optimal dissolved oxygen is critical in large-scale bioreactors.[1][2] Monitor and adjust aeration and agitation rates. Be mindful that excessive agitation can cause shear stress.
Shear Stress from Agitation Taxus cells are sensitive to shear stress. If using a stirred-tank bioreactor, optimize the impeller design and agitation speed. Consider using alternative bioreactor types like balloon-type bubble bioreactors (BTBB) which have shown to be effective.[7]
Accumulation of Toxic Byproducts In batch cultures, waste products can accumulate and inhibit growth. Consider implementing fed-batch or perfusion culture strategies to replenish nutrients and remove inhibitory substances.[10]
Issue 2: Inconsistent or Decreased this compound Yield at Pilot Scale

Symptoms:

  • Paclitaxel concentration is significantly lower in the bioreactor compared to shake flask cultures.

  • High variability in yield between different pilot-scale batches.

Possible Causes & Solutions:

CauseRecommended Solution
Genetic Instability of Cell Line High-yielding cell lines can sometimes lose their productivity over successive subcultures.[1] It is crucial to maintain well-characterized cell banks and periodically re-initiate cultures from cryopreserved stocks.
Ineffective Elicitation The timing and concentration of elicitor addition are critical. Optimize the elicitation strategy for the specific bioreactor conditions. What works in a shake flask may need adjustment at a larger scale. For example, the optimal time for elicitor addition might be different due to altered cell growth kinetics.
Suboptimal Precursor Supply The biosynthesis of this compound requires specific precursor molecules.[1] Ensure the culture medium is not depleted of essential precursors, especially during the production phase. Feeding precursors can sometimes enhance yield.[10]
Two-Stage Culture System Not Implemented Cell growth and this compound production often have different optimal conditions. A two-stage culture system, where the first stage focuses on biomass accumulation and the second on product synthesis (often after elicitation and media change), can significantly improve yields.[13]
Issue 3: Contamination in the Bioreactor

Symptoms:

  • Sudden changes in the pH of the culture medium.[17]

  • Cloudy or turbid appearance of the culture.[18]

  • Visible microbial growth (e.g., filaments for fungi) under a microscope.[17]

  • Rapid cell death.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Sterilization Ensure all components of the bioreactor, feed lines, and media are properly sterilized. Review and validate sterilization protocols.
Compromised Aseptic Technique Reinforce strict aseptic techniques during inoculation, sampling, and feeding.[18][19] Minimize open handling of the culture.
Contaminated Reagents or Seed Culture Test all media components and the inoculum for sterility before use. Quarantine and test new cell lines.[17][18]
Environmental Contaminants Ensure the air supply to the bioreactor is filtered and the surrounding environment is clean.[17]
Issue 4: Difficulties in Downstream Extraction and Purification

Symptoms:

  • Low recovery of Paclitaxel from the biomass or culture medium.

  • Co-elution of impurities, such as Cephalomannine, with Paclitaxel during chromatography.

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Extraction Solvent The choice of solvent is critical for efficient extraction.[20] Evaluate different organic solvents and their combinations. Liquid-liquid extraction is a key step, and solvents like ethyl acetate (B1210297) and dichloromethane (B109758) show high partition coefficients for paclitaxel.[21][22]
Complex Mixture of Taxanes Taxus cultures produce a variety of related taxanes which can complicate purification.[23] A multi-step purification process is often necessary, which may include solvent extraction, adsorbent treatment, precipitation, and multiple rounds of HPLC (e.g., reverse-phase followed by normal-phase).[24]
Low Selectivity in Initial Purification Steps Improving selectivity early in the process can simplify downstream steps.[22] For instance, adding hexafluorobenzene (B1203771) (HFB) to n-hexane during liquid-liquid extraction has been shown to improve the selectivity for paclitaxel over cephalomannine.[22]

Experimental Protocols

Protocol 1: General Two-Stage Culture for Paclitaxel Production
  • Stage 1: Cell Growth

    • Inoculate the production bioreactor with a healthy, actively growing Taxus cell suspension culture.

    • Culture the cells in a growth-optimized medium (e.g., WPM or B5) for a set period (e.g., 12-15 days) to achieve a high cell density.[7]

    • Maintain optimal conditions for growth (temperature, pH, aeration, and agitation).

  • Stage 2: Paclitaxel Production

    • After the growth phase, replace the growth medium with a production medium, which may have a different nutrient composition.

    • Add an optimized concentration of an elicitor, such as Methyl Jasmonate.

    • Continue the culture for another period (e.g., 10-15 days) to allow for Paclitaxel accumulation.[25]

    • Harvest the cells and/or the medium for Paclitaxel extraction.

Protocol 2: Paclitaxel Extraction and Quantification by HPLC
  • Extraction

    • Separate the cells from the culture medium by filtration or centrifugation.

    • Lyophilize (freeze-dry) the cell biomass.

    • Extract the dried biomass with an organic solvent (e.g., methanol (B129727) or a mixture of ethyl acetate and acetone).[20]

    • Evaporate the solvent to obtain a crude extract.

  • Quantification by High-Performance Liquid Chromatography (HPLC)

    • Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using a reverse-phase HPLC system with a C18 column.[26][27]

    • Use a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water.[26][27][28]

    • Detect Paclitaxel using a UV detector at a wavelength of 227 nm or 230 nm.[26][28][29]

    • Quantify the Paclitaxel concentration by comparing the peak area to a standard curve prepared with authentic Paclitaxel.

Visualizations

experimental_workflow cluster_lab_scale Lab Scale cluster_pilot_scale Pilot Scale cluster_steps lab_start Cell Line Selection flask Shake Flask Culture Optimization lab_start->flask bioreactor Bioreactor Scale-Up flask->bioreactor Inoculum downstream Downstream Processing bioreactor->downstream extraction Extraction downstream->extraction purification Purification extraction->purification analysis Analysis (HPLC) purification->analysis final_product final_product analysis->final_product >99.5% Purity

Caption: High-level workflow from lab-scale optimization to pilot-scale production and purification of this compound.

troubleshooting_logic cluster_growth Growth Issues cluster_production Production Issues start Low this compound Yield in Bioreactor check_growth Check Cell Growth & Viability start->check_growth Is growth poor? check_production Review Production Parameters start->check_production Is growth normal? optimize_medium Optimize Medium check_growth->optimize_medium adjust_conditions Adjust Aeration/ Agitation check_growth->adjust_conditions optimize_elicitor Optimize Elicitation check_production->optimize_elicitor check_genetics Verify Cell Line Stability check_production->check_genetics

Caption: A logical troubleshooting workflow for addressing low this compound yield during pilot-scale production.

paclitaxel_biosynthesis_simplified ggpp GGPP taxadiene Taxadiene ggpp->taxadiene TXS baccatin Baccatin III taxadiene->baccatin Multiple Steps (CYP450s) paclitaxel Paclitaxel baccatin->paclitaxel Side Chain Attachment meja Methyl Jasmonate (Elicitor) upregulation Upregulates Pathway Genes meja->upregulation upregulation->taxadiene

Caption: A simplified diagram of the Paclitaxel biosynthetic pathway highlighting the role of elicitors.

References

Mitigating batch-to-batch variability in Taxusin extracted from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taxusin extracts from natural sources. The aim is to help mitigate batch-to-batch variability and ensure consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in Taxus extracts?

A1: Batch-to-batch variability in Taxus extracts is a significant challenge stemming from a variety of factors that can be broadly categorized as pre-harvest, post-harvest, and processing-related.

  • Genetic and Environmental Factors: The concentration of taxanes can differ significantly between and within Taxus species and even individual plants.[1] Environmental conditions such as light intensity, moisture, and soil composition also play a crucial role.[2]

  • Plant-Specific Variables: The age of the tree, the specific part of the plant being harvested (e.g., needles, bark, twigs), and the time of year of harvesting all impact the taxane (B156437) profile.[1][2] For instance, taxane concentrations can fluctuate seasonally, with the highest levels often observed in winter.[1]

  • Post-Harvest Handling: The way plant material is handled after harvesting, including drying and storage conditions, can lead to degradation of the active compounds.[2]

  • Extraction and Processing Parameters: The choice of extraction method, solvent, temperature, and duration can significantly affect the final composition of the extract.[3] Inconsistent processing protocols are a major contributor to variability.

Q2: Which analytical techniques are recommended for quantifying Taxusins to ensure consistency?

A2: High-Performance Liquid Chromatography (HPLC) is a versatile and cost-effective method for the routine analysis and quantification of paclitaxel (B517696) and other taxanes.[4][5] For higher sensitivity and confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique.[4][6] It is crucial to develop and validate a robust analytical method for accurate quantification.[5]

Q3: What is a "Golden Batch" and how can it help in mitigating variability?

A3: A "Golden Batch" refers to an ideal production run that meets all predefined quality targets.[7][8] By identifying the specific process parameters and raw material attributes of a "golden batch," a model can be created.[9][10] This model then serves as a benchmark for subsequent batches, allowing for real-time monitoring and adjustments to ensure consistency and reduce variability.[9][10] This approach moves from simple quality control to proactive quality assurance.

Q4: What are the best practices for the storage of raw Taxus material and extracts?

A4: Proper storage is critical to prevent the degradation of taxanes. Dried plant material should be stored in a cool, dark, and dry place.[2] Extracts should be stored at low temperatures, protected from light, and in airtight containers to prevent oxidation and degradation. For long-term storage, temperatures of -20°C to -80°C are often recommended.[11]

Troubleshooting Guides

Issue 1: Low Yield of Taxusins in the Final Extract
Possible Cause Troubleshooting Step Recommended Action
Inefficient Extraction Review extraction protocol.Optimize parameters such as solvent type, solvent-to-solid ratio, temperature, and extraction time. For example, studies have shown that 100% acetone (B3395972) can be an effective solvent for Taxol extraction from needles.[3][12] For ultrasound-assisted extraction of Taxus mairei, optimal conditions were found to be a methanol (B129727) concentration of 90%, a solid-liquid ratio of 1:15 (g/mL), an extraction temperature of 40°C, and an extraction time of 60 minutes.[13]
Degradation of Taxusins Assess processing and storage conditions.Avoid high temperatures during extraction and solvent evaporation, as taxanes can be thermolabile.[13] Ensure raw material and extracts are stored in cool, dark, and dry conditions to prevent degradation.[2] The pH of the extraction solvent can also influence stability.[14]
Improper Plant Material Verify the source and quality of the Taxus material.Use the correct plant part (e.g., bark and needles often have higher concentrations).[1] The age of the plant and the season of harvest also significantly impact taxane content.[2]
Inaccurate Quantification Validate the analytical method.Ensure the HPLC or LC-MS/MS method is properly calibrated and validated for the specific taxanes being quantified. Check for issues with standards, column performance, and detector response.
Issue 2: Inconsistent Peak Areas for Target Taxusins in HPLC Analysis
Possible Cause Troubleshooting Step Recommended Action
Injection Volume Variability Check the autosampler or manual injection technique.Ensure the injection loop is completely filled and that there are no air bubbles. Perform multiple injections of the same standard to check for reproducibility.
Column Degradation Evaluate column performance.Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced. Operating at a pH between 2 and 8 is recommended for silica-based reversed-phase columns.[15]
Mobile Phase Inconsistency Prepare fresh mobile phase.Ensure accurate measurement of mobile phase components and proper mixing. Degas the mobile phase to prevent bubble formation in the pump.
Detector Fluctuation Check the detector lamp and baseline noise.Allow the detector lamp to warm up sufficiently. A noisy or drifting baseline can indicate a failing lamp or contaminated flow cell.
Issue 3: Presence of Impurities or Co-eluting Peaks in the Chromatogram
Possible Cause Troubleshooting Step Recommended Action
Incomplete Extraction Selectivity Modify the extraction solvent.Using a solvent system with optimal polarity can help to selectively extract the target taxanes while minimizing the co-extraction of interfering compounds. For instance, using ethanol (B145695) concentrations above 80% can lead to the extraction of lipid components that interfere with chromatography.[16]
Sample Matrix Effects Implement a sample clean-up step.Use Solid-Phase Extraction (SPE) to remove interfering compounds from the crude extract before HPLC analysis.
Poor Chromatographic Resolution Optimize HPLC method.Adjust the mobile phase composition, gradient profile, or flow rate to improve the separation of the target peaks from impurities. Consider using a different column chemistry if co-elution persists.[5]

Data Presentation

Table 1: Impact of Extraction Method on Taxane Yield

Extraction MethodSolventTemperature (°C)TimeKey AdvantagesReference
MacerationEthanolRoom Temp16 hSimple, low cost[5]
Soxhlet ExtractionEthanolBoiling Point8 hEfficient for exhaustive extraction[11]
Ultrasound-Assisted Extraction (UAE)90% Methanol4060 minReduced extraction time, improved efficiency[13]
Microwave-Assisted Extraction (MAE)90% Methanol957 minSignificant reduction in time and solvent consumption[6]
Supercritical Fluid Extraction (SFE)CO2 with co-solvent40-602-4 hEnvironmentally friendly, high selectivity[1]

Table 2: Influence of Extraction Parameters on Paclitaxel Yield from Taxus mairei (via UAE)

ParameterRange StudiedOptimal ValueImpact on Yield
Methanol Concentration70-100%90%Yield increases up to 90%, then slightly decreases.[13]
Solid-to-Liquid Ratio1:10 - 1:20 g/mL1:15 g/mLYield increases up to 1:15, then decreases as more interfering compounds are co-extracted.[13]
Extraction Temperature20-60 °C40 °CYield increases with temperature up to 40°C, then decreases due to potential degradation.[13]
Extraction Time20-80 min60 minYield increases with time, plateauing around 60 minutes.[13]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Taxusins

This protocol is based on optimized conditions for the extraction of paclitaxel from Taxus mairei needles.[13]

  • Preparation of Plant Material:

    • Dry the Taxus needles at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried needles into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered plant material and place it into a suitable extraction vessel.

    • Add 15 mL of 90% methanol (solid-to-liquid ratio of 1:15 g/mL).

    • Place the vessel in an ultrasonic bath with temperature control.

    • Set the temperature to 40°C and sonicate for 60 minutes.

  • Post-Extraction Processing:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Re-dissolve the dried extract in a known volume of methanol for HPLC analysis.

Protocol 2: HPLC Quantification of Paclitaxel

This protocol is a general guideline and may require optimization for specific equipment and columns.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water mixture (e.g., 40:60 v/v).[12] Isocratic or gradient elution can be used depending on the complexity of the extract.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 227 nm.[6]

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of paclitaxel standard in methanol (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 7.8 to 500 µg/mL.[12][17]

  • Sample Analysis:

    • Filter the re-dissolved extract through a 0.45 µm syringe filter before injection.

    • Inject the standards and samples onto the HPLC system.

    • Construct a calibration curve by plotting the peak area of the paclitaxel standard against its concentration.

    • Determine the concentration of paclitaxel in the samples by comparing their peak areas to the calibration curve.

Visualizations

Factors_Affecting_Variability cluster_pre_harvest Pre-Harvest Factors cluster_post_harvest Post-Harvest Factors cluster_processing Processing Factors Genetic Variation Genetic Variation Batch-to-Batch Variability Batch-to-Batch Variability Genetic Variation->Batch-to-Batch Variability Environmental Conditions Environmental Conditions Environmental Conditions->Batch-to-Batch Variability Plant Age & Part Plant Age & Part Plant Age & Part->Batch-to-Batch Variability Harvest Season Harvest Season Harvest Season->Batch-to-Batch Variability Drying Method Drying Method Drying Method->Batch-to-Batch Variability Storage Conditions Storage Conditions Storage Conditions->Batch-to-Batch Variability Extraction Method Extraction Method Extraction Method->Batch-to-Batch Variability Solvent Choice Solvent Choice Solvent Choice->Batch-to-Batch Variability Process Parameters Process Parameters Process Parameters->Batch-to-Batch Variability

Caption: Key factors contributing to batch-to-batch variability in Taxus extracts.

Standardized_Workflow Raw Material Sourcing Raw Material Sourcing QC of Raw Material QC of Raw Material Raw Material Sourcing->QC of Raw Material Extraction Extraction QC of Raw Material->Extraction Pass Reject Reject QC of Raw Material->Reject Fail In-Process QC In-Process QC Extraction->In-Process QC In-Process QC->Extraction Adjust Purification & Concentration Purification & Concentration In-Process QC->Purification & Concentration Pass Final Product QC Final Product QC Purification & Concentration->Final Product QC Standardized Extract Standardized Extract Final Product QC->Standardized Extract Pass Final Product QC->Reject Fail

Caption: A standardized workflow for producing consistent Taxus extracts.

Paclitaxel_Biosynthesis GGPP GGPP Taxadiene Taxadiene GGPP->Taxadiene TASY Taxadien_5a_ol Taxadien-5α-ol Taxadiene->Taxadien_5a_ol T5αOH Taxadien_5a_yl_acetate Taxadien-5α-yl-acetate Taxadien_5a_ol->Taxadien_5a_yl_acetate TDAT Taxane_intermediates Taxane Intermediates Taxadien_5a_yl_acetate->Taxane_intermediates Multiple Steps Baccatin_III Baccatin III Taxane_intermediates->Baccatin_III Multiple Steps Paclitaxel Paclitaxel Baccatin_III->Paclitaxel BAPT

References

Technical Support Center: Improving the Stability of Taxusin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the long-term storage of Taxusin formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in this compound formulations during long-term storage?

A1: this compound formulations, particularly those containing paclitaxel (B517696), are susceptible to both chemical and physical instability. The primary causes include:

  • Hydrolysis: The complex ester groups in the taxane (B156437) structure are prone to cleavage in aqueous solutions, especially under neutral to basic pH conditions.[1][2] This leads to the formation of degradation products like baccatin (B15129273) III and 10-deacetyltaxol.

  • Epimerization: The chiral center at the C-7 position can undergo epimerization, converting paclitaxel to 7-epi-taxol. This process is base-catalyzed and can significantly impact the biological activity of the formulation.[3][4]

  • Precipitation: Taxusins are highly hydrophobic. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium, it can cause the drug to precipitate out of solution due to a phenomenon known as "solvent shock".[5][6] Precipitation can also occur over time due to changes in temperature, pH, or interactions with container surfaces.[7][8]

  • Aggregation: In nanoparticle formulations, particles can aggregate over time, affecting the stability and performance of the delivery system.[8]

Q2: What is the optimal pH range for ensuring the long-term stability of this compound solutions?

A2: The optimal pH for this compound (paclitaxel) stability in aqueous solutions is in the acidic range, typically between pH 3 and 5.[6][9] The degradation rate is slowest around pH 4.[10][11] Above pH 6-7, base-catalyzed hydrolysis and epimerization become significant degradation pathways.[1][3] The addition of buffering agents like citric acid can help maintain the pH within the optimal range, significantly improving chemical stability.[12]

Q3: How does temperature affect the stability of this compound formulations?

A3: Temperature is a critical factor influencing both the physical and chemical stability of this compound formulations.

  • Chemical Stability: Degradation rates, including hydrolysis and epimerization, increase with elevated temperatures.[10] Storing formulations at refrigerated temperatures (e.g., 2-8°C) significantly extends their chemical shelf-life compared to storage at room temperature (25°C).[7][13]

  • Physical Stability: Lower temperatures generally enhance physical stability by reducing the risk of precipitation.[7][13] For instance, paclitaxel infusions are significantly more stable when refrigerated.[7][14] However, upon refrigeration, some components in concentrated vials may precipitate but should redissolve upon returning to room temperature.[15]

Q4: Which excipients are known to improve the stability of this compound formulations?

A4: Several excipients are used to enhance the solubility and stability of Taxusins:

  • Solubilizing Agents: Due to poor aqueous solubility, excipients are essential. The commercial formulation Taxol® uses Cremophor EL (a polyoxyethylated castor oil) and ethanol (B145695).[16][17]

  • Co-solvents: Polyethylene glycol 400 (PEG 400) and ethanol have shown high solubility and stability for paclitaxel.[12]

  • Cyclodextrins: 2-hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to be a highly effective stabilizer, with negligible degradation observed in its presence.[10]

  • Surfactants and Polymers: For nanocrystal formulations, surfactants like Tween 80 or polymers such as Pluronic F127 are used to stabilize the nanoparticles and prevent aggregation.[18][19][20]

  • Protein Stabilization: Albumin is used in nanoparticle formulations (like Abraxane®) to stabilize the particles, which can also help in targeting tumors.[16][21]

Troubleshooting Guides

Issue 1: My this compound powder is difficult to dissolve in the organic solvent.

  • Question: I am having trouble fully dissolving the this compound powder in my chosen organic solvent (e.g., DMSO, ethanol). What could be the cause and how can I fix it?

  • Answer:

    • Cause - Solvent Purity: The presence of moisture in the organic solvent can significantly decrease the solubility of hydrophobic compounds like Taxusins.[6]

    • Solution: Always use high-purity, anhydrous (water-free) solvents for preparing stock solutions. Ensure your solvent has been stored correctly to prevent water absorption.

    • Cause - Concentration Limit: You may be attempting to create a stock solution that exceeds the solubility limit of the this compound in that specific solvent.

    • Solution: Check the known solubility limits. For example, paclitaxel is soluble in DMSO up to approximately 25 mg/mL and in ethanol at 20 mg/mL.[5] If needed, prepare a slightly more dilute stock solution.

    • Technique: Gentle warming and vortexing can aid dissolution. Ensure the container is sealed to prevent solvent evaporation.

Issue 2: The formulation precipitates immediately upon dilution in an aqueous buffer or cell culture medium.

  • Question: My this compound stock solution is clear, but a precipitate forms as soon as I add it to my aqueous experimental medium. Why is this happening and what can I do to prevent it?

  • Answer:

    • Cause - Solvent Shock: This is the most common reason. The rapid shift from a highly organic solvent to an aqueous environment causes the poorly water-soluble this compound to "crash out" of the solution.[5]

    • Solution 1 - Optimize Dilution: Add the stock solution to the aqueous medium slowly and dropwise while vigorously stirring or vortexing.[6] This promotes rapid dispersion and prevents localized high concentrations that trigger precipitation.

    • Solution 2 - Stepwise Dilution: Gradually decrease the solvent polarity by performing one or more intermediate dilutions in a mixture of the organic solvent and the aqueous medium before the final dilution.[5]

    • Solution 3 - Pre-warm Medium: Gently warming the aqueous medium (e.g., to 37°C) before adding the stock solution can sometimes improve solubility.[6] However, be mindful of the temperature stability of your formulation.[6]

    • Solution 4 - Reduce Final Concentration: The target concentration may be too high for the aqueous medium. Try lowering the final concentration to stay within the solubility limit.[6]

Issue 3: The this compound formulation was initially clear but became cloudy or showed precipitation after a period of storage.

  • Question: My diluted this compound formulation looked fine initially, but after storing it (e.g., in an incubator or on the bench), I observe cloudiness or visible particles. What leads to this delayed precipitation?

  • Answer:

    • Cause - Temperature and pH Shifts: Changes in temperature and pH over time can decrease the solubility of this compound.[5] For example, the CO2 environment in an incubator can alter the pH of a poorly buffered medium.

    • Solution: Ensure your medium is adequately buffered for the storage conditions. Store solutions at a constant, cool temperature (2-8°C is often recommended) and protect them from light.[7][13]

    • Cause - Interaction with Media/Container: Taxusins can interact with salts or other components in the medium, forming insoluble complexes.[5] They can also adsorb to or leach plasticizers from certain types of plastic containers (like PVC).[22]

    • Solution: Test the stability of your formulation in the specific medium over the intended duration of the experiment. Use glass, polypropylene, or other recommended non-PVC containers for storage.[7][22]

    • Cause - Physical Instability: Precipitation is often the primary limiting factor for the utility of diluted paclitaxel solutions.[7][23] Even under optimal conditions, the solution may have a limited physical shelf-life.

    • Solution: Prepare diluted solutions fresh whenever possible. If storage is necessary, visually inspect the solution for particulates before each use.[24] Discard any solution that appears cloudy or contains a precipitate.[15][24]

Data Presentation

Table 1: Effect of pH and Temperature on Paclitaxel Degradation. This table summarizes the stability of paclitaxel under different pH and temperature conditions, highlighting the optimal range for storage.

pHTemperature (°C)Buffer SystemDegradation Rate Constant (k)Stability NotesReference
1.237-HighLowest stability observed at this pH.[10]
4.0---pH of maximum stability.[9][11]
4.537Phosphate (B84403)0.054 hr⁻¹Highest stability observed in this study.[10]
4.537Acetate~0.21 hr⁻¹Degradation is ~4x faster than in phosphate buffer.[10]
4.537Citrate~0.38 hr⁻¹Degradation is ~7x faster than in phosphate buffer.[10]
> 6-7--IncreasesBase-catalyzed hydrolysis and epimerization become significant.[1][3]

Table 2: Physical Stability of Paclitaxel Infusions Under Various Storage Conditions. This table presents the duration for which paclitaxel infusions remain physically stable (i.e., free from precipitation) in different containers, diluents, and temperatures.

ConcentrationDiluentContainer TypeTemperature (°C)Stability Duration (Days)Reference
0.3 mg/mL0.9% Sodium ChloridePolyolefin2-813[7][13][14]
0.3 mg/mL0.9% Sodium ChlorideLD Polyethylene2-816[7][13][14]
0.3 mg/mL0.9% Sodium ChlorideGlass2-813[7][13][14]
0.3 mg/mL5% GlucosePolyolefin2-813[7][13][14]
0.3 mg/mL5% GlucoseLD Polyethylene2-818[7][13][14]
0.3 mg/mL5% GlucoseGlass2-820[7][13][14]
0.3 mg/mL0.9% NaCl / 5% GlucoseAll types253[7][13][14]
1.2 mg/mL0.9% Sodium ChloridePolyolefin2-89[7][13][14]
1.2 mg/mL0.9% Sodium ChlorideLD Polyethylene2-812[7][13][14]
1.2 mg/mL0.9% Sodium ChlorideGlass2-88[7][13][14]
1.2 mg/mL5% GlucoseAll types2-810-12[7][13][14]
1.2 mg/mL0.9% NaCl / 5% GlucoseAll types253[7][13][14]

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol describes a general method for quantifying this compound (paclitaxel) and its major degradation products to assess the chemical stability of a formulation.[1][10][25]

1. Objective: To separate and quantify paclitaxel from its potential degradation products (e.g., 7-epi-paclitaxel, baccatin III, 10-deacetyltaxol) in a given formulation over time.

2. Materials and Equipment:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile, methanol, and water. A common ratio is 44:26:30 (v/v/v).[25] The exact ratio may need optimization.

  • Paclitaxel reference standard and standards for expected degradation products.

  • Sample diluent (typically the mobile phase).

  • Syringe filters (0.22 or 0.45 µm, compatible with organic solvents).

3. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Methanol:Water (e.g., 44:26:30 v/v/v)

  • Flow Rate: 1.0 - 1.5 mL/min[25]

  • Detection Wavelength: 227 nm

  • Column Temperature: 25°C (or controlled ambient)

  • Injection Volume: 20 µL

4. Procedure:

  • Standard Preparation: Prepare a stock solution of the paclitaxel reference standard in the mobile phase or methanol. Create a series of dilutions to generate a calibration curve (e.g., 10-100 µg/mL).

  • Sample Preparation:

    • At each time point in your stability study (e.g., t=0, 1 week, 1 month), withdraw an aliquot of your this compound formulation.

    • Dilute the sample with the mobile phase to a final concentration that falls within the range of your calibration curve.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the standards to establish the calibration curve and determine the retention time of paclitaxel.

    • Inject the prepared samples.

    • Integrate the peak area for paclitaxel and any observed degradation products.

  • Forced Degradation (Method Validation): To ensure the method is "stability-indicating," subject a sample of the formulation to stress conditions (e.g., heat, acid, base, oxidation) to intentionally generate degradation products.[23] Analyze the stressed sample to confirm that the degradation product peaks are well-resolved from the main paclitaxel peak.[23]

5. Data Analysis:

  • Using the calibration curve, calculate the concentration of paclitaxel remaining in your samples at each time point.

  • Express stability as the percentage of the initial (t=0) concentration remaining. A common threshold for stability is retaining >90% of the initial concentration.

  • Monitor the increase in the peak areas of degradation products over time.

Visualizations

Paclitaxel Paclitaxel Epimerization Epimerization (Base-catalyzed, pH > 6-7) Paclitaxel->Epimerization Reversible Hydrolysis_SideChain Side Chain Hydrolysis (Base-catalyzed) Paclitaxel->Hydrolysis_SideChain Hydrolysis_C10 C10 Acetate Hydrolysis Paclitaxel->Hydrolysis_C10 Acid_Degradation Acid Degradation (pH < 3) Paclitaxel->Acid_Degradation Degradant_Epi 7-epi-Paclitaxel Epimerization->Degradant_Epi Degradant_Baccatin Baccatin III Hydrolysis_SideChain->Degradant_Baccatin Degradant_SideChain N-benzoyl-3-phenylisoserine Hydrolysis_SideChain->Degradant_SideChain Degradant_10_deacetyl 10-deacetyltaxol Hydrolysis_C10->Degradant_10_deacetyl Acid_Products Oxetane Ring Cleavage & Other Products Acid_Degradation->Acid_Products

Caption: Major chemical degradation pathways for Paclitaxel.

Start Precipitation Observed in Aqueous Formulation Check_Timing When did precipitation occur? Start->Check_Timing Immediate Immediately upon dilution Check_Timing->Immediate Immediately Delayed After storage (hours/days) Check_Timing->Delayed Delayed Solvent_Shock Likely Cause: Solvent Shock Immediate->Solvent_Shock Stability_Issue Likely Cause: Physical Instability Delayed->Stability_Issue Solution_Immediate1 Solution: Slow, dropwise addition with vigorous mixing Solvent_Shock->Solution_Immediate1 Solution_Immediate2 Solution: Use stepwise dilution to reduce polarity change Solvent_Shock->Solution_Immediate2 Solution_Immediate3 Solution: Lower final concentration Solvent_Shock->Solution_Immediate3 Solution_Delayed1 Solution: Check/adjust pH of medium to be acidic (3-5) Stability_Issue->Solution_Delayed1 Solution_Delayed2 Solution: Store at 2-8°C and protect from light Stability_Issue->Solution_Delayed2 Solution_Delayed3 Solution: Use non-PVC containers (glass, polypropylene) Stability_Issue->Solution_Delayed3

Caption: Troubleshooting workflow for this compound formulation precipitation.

References

Technical Support Center: Overcoming Taxane Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome resistance to taxane-based chemotherapeutics like Paclitaxel (B517696) and Docetaxel in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line has become resistant to Paclitaxel. What are the most common reasons for this?

A1: Acquired resistance to Paclitaxel in cancer cell lines is a multifaceted issue. The most commonly observed mechanisms include:

  • Overexpression of Drug Efflux Pumps: A primary mechanism is the upregulation of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1). These transporters actively pump Paclitaxel out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[1]

  • Alterations in the Drug Target (Tubulin):

    • Mutations: Mutations in the genes encoding β-tubulin, the direct target of taxanes, can alter the drug binding site, thereby reducing the binding affinity of Paclitaxel.

    • Isotype Expression: Changes in the expression levels of different β-tubulin isotypes can also confer resistance. For instance, increased expression of βIII-tubulin is often associated with taxane (B156437) resistance.[2]

  • Evasion of Apoptosis: Resistant cells often have alterations in apoptotic signaling pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2) or mutations in tumor suppressor genes (e.g., p53), allowing them to evade programmed cell death.

  • Activation of Pro-Survival Signaling Pathways: Hyperactivation of pathways like the PI3K/Akt/mTOR and MAPK pathways can promote cell survival and proliferation, overriding the cytotoxic effects of Paclitaxel.[3][4][5][6][7]

Q2: How can I determine the IC50 value of a taxane in my sensitive and resistant cell lines?

A2: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method to determine the IC50 value. The principle of this assay is that mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells. For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q3: I suspect P-glycoprotein is responsible for the resistance in my cell line. How can I confirm this?

A3: There are several experimental approaches to confirm the involvement of P-glycoprotein (P-gp) in taxane resistance:

  • Western Blotting: This technique allows you to quantify the expression level of P-gp in your resistant cell line compared to the sensitive parental line. An increased P-gp protein level in the resistant cells is a strong indicator of its involvement.

  • Rhodamine 123 Efflux Assay: This is a functional assay to measure the activity of P-gp. Rhodamine 123 is a fluorescent substrate of P-gp. Cells with high P-gp activity will efficiently pump out the dye, resulting in lower intracellular fluorescence. This can be measured using flow cytometry.

  • Pharmacological Inhibition: You can treat your resistant cells with a known P-gp inhibitor, such as Verapamil or Elacridar (B1662867), in combination with the taxane.[8][9][10][11][12] A significant decrease in the taxane's IC50 value in the presence of the inhibitor indicates that P-gp is a key resistance mechanism.

Q4: My attempts to reverse taxane resistance with a P-gp inhibitor are not working. What could be the reason?

A4: If a P-gp inhibitor fails to re-sensitize your resistant cells to a taxane, it could be due to several factors:

  • Multiple Resistance Mechanisms: Your cell line may have developed multiple mechanisms of resistance simultaneously. While P-gp overexpression might be one factor, other mechanisms like tubulin mutations or activation of survival pathways could also be contributing to the resistant phenotype.

  • Ineffective Inhibitor Concentration or Activity: The concentration of the P-gp inhibitor may be too low, or the inhibitor itself may not be sufficiently potent for your specific cell line. It is crucial to perform a dose-response experiment with the P-gp inhibitor to determine its optimal non-toxic concentration.

  • Alternative Efflux Pumps: Other ABC transporters, besides P-gp, can also contribute to taxane efflux.

Troubleshooting Guides

Troubleshooting Low Taxane Cytotoxicity in a Cell Viability Assay (e.g., MTT Assay)

This workflow is designed to help diagnose the potential cause if your taxane compound is showing lower-than-expected cytotoxicity in a specific cancer cell line.

G start Low Cytotoxicity Observed check_compound Verify Compound Integrity - Check storage conditions - Test on a known sensitive cell line start->check_compound check_protocol Review Assay Protocol - Confirm correct seeding density - Verify incubation times and reagent concentrations check_compound->check_protocol investigate_resistance Investigate Potential Resistance - Compare with parental cell line IC50 check_protocol->investigate_resistance pgp P-gp Overexpression? investigate_resistance->pgp tubulin Tubulin Alterations? pgp->tubulin No pgp_yes Perform Rhodamine 123 Efflux Assay Co-treat with P-gp inhibitor pgp->pgp_yes Yes apoptosis Apoptosis Evasion? tubulin->apoptosis No tubulin_yes Sequence Tubulin Genes Analyze Isotype Expression (qPCR/WB) tubulin->tubulin_yes Yes pathway Pro-survival Pathway Activation? apoptosis->pathway No apoptosis_yes Perform Annexin V/PI Apoptosis Assay apoptosis->apoptosis_yes Yes pathway_yes Western Blot for p-Akt, p-ERK, etc. Co-treat with pathway inhibitors pathway->pathway_yes Yes end Identify Resistance Mechanism pathway->end No pgp_yes->end tubulin_yes->end apoptosis_yes->end pathway_yes->end

Caption: Workflow for troubleshooting low taxane cytotoxicity.

Troubleshooting Western Blot for P-glycoprotein (P-gp/ABCB1)
Problem Possible Cause Solution
Weak or No Signal Insufficient primary antibody concentration.Increase the concentration of the primary antibody. Titration may be necessary. Incubate overnight at 4°C.[13][14][15]
Low abundance of P-gp in the cell lysate.Increase the amount of protein loaded onto the gel. Consider using a positive control lysate from a known P-gp overexpressing cell line.[14]
Poor protein transfer from gel to membrane.Confirm successful transfer by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage, especially for a large protein like P-gp (~170 kDa).[15][16]
High Background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[13][16]
Primary antibody concentration is too high.Decrease the primary antibody concentration.
Insufficient washing.Increase the number and duration of washes with TBST.[15]
Non-specific Bands Primary antibody is not specific enough.Use a different, more specific primary antibody. Ensure the antibody has been validated for Western Blotting.
Protein degradation.Add protease inhibitors to the lysis buffer and keep samples on ice.[14]
Troubleshooting Rhodamine 123 Efflux Assay
Problem Possible Cause Solution
High background fluorescence in control cells Autofluorescence of cells.Include an unstained cell control to set the baseline fluorescence.
Non-specific binding of Rhodamine 123.Ensure proper washing steps to remove extracellular dye.
No difference in fluorescence between sensitive and resistant cells Low level of P-gp expression/activity.This assay may not be sensitive enough for very low levels of resistance. Consider using a more sensitive method or a different approach to confirm P-gp involvement.[17]
Presence of other efflux pumps.The assay is not specific to P-gp and can be affected by other ABC transporters.[17]
Issues with the P-gp inhibitor.Verify the concentration and activity of the inhibitor. Test a range of concentrations to find the optimal one.
High variability between replicates Inconsistent cell numbers.Ensure accurate cell counting and seeding.
Inconsistent incubation times.Precisely control the timing of dye loading and efflux periods.
Presence of serum in the media.Serum proteins can bind to Rhodamine 123, affecting its availability. It is recommended to perform the assay in serum-free media.[18][19]

Data Presentation

Table 1: IC50 Values of Taxanes in Sensitive and Resistant Cancer Cell Lines
Cell LineCancer TypeDrugIC50 (Sensitive Line)IC50 (Resistant Line)Fold Resistance
A549 Lung AdenocarcinomaPaclitaxel~10 µg/l~5128 µg/l (A549-Taxol)~512
MCF-7 Breast CancerDocetaxelVariesHigher in MCF-7/TXT>6
A2780 Ovarian CancerPaclitaxel~4.66-4.96 ng/mL~755-1970 ng/mL (A2780PR1/2)~162-397
HGC27 Gastric CancerPaclitaxel~9 nMHigher in HGC27-RNot specified
KATOIII Gastric CancerPaclitaxel~3 nMHigher in KATOIII-RNot specified

Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for each cell line and laboratory setting.[1][2][20][21][22][23][24][25]

Table 2: Reversal of Paclitaxel Resistance by P-glycoprotein Inhibitors
Cell LineP-gp InhibitorInhibitor ConcentrationFold Reversal of Resistance
A2780PR1 Elacridar0.1 µM162
A2780PR2 Elacridar0.1 µM397
A2780PR1 Elacridar1 µM187
A2780PR2 Elacridar1 µM483
Kb-V1 Elacridar50 nMComplete
Kb-V1 Tariquidar (B1662512)50 nMComplete
MCF-7/ADR VerapamilNot specifiedSignificant

Fold reversal is calculated by dividing the IC50 of the taxane alone by the IC50 of the taxane in the presence of the inhibitor.[8][10][12]

Experimental Protocols

Determination of IC50 by MTT Assay

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of the taxane in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Western Blot for P-glycoprotein (P-gp/ABCB1)

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects a specific protein using an antibody.

Methodology:

  • Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Rhodamine 123 Efflux Assay

Principle: This functional assay measures the activity of P-gp by quantifying the efflux of its fluorescent substrate, Rhodamine 123.

Methodology:

  • Cell Preparation: Harvest and resuspend cells in a suitable buffer (e.g., serum-free media or HBSS).

  • Dye Loading (Influx): Incubate the cells with Rhodamine 123 (e.g., 1.3 µM) for 1 hour at 37°C. For inhibitor-treated samples, co-incubate with a P-gp inhibitor (e.g., 10 µM Verapamil).

  • Washing: Wash the cells twice with ice-cold buffer to remove extracellular dye.

  • Efflux: Resuspend the cells in fresh, pre-warmed buffer and incubate for 2 hours at 37°C to allow for dye efflux. For inhibitor-treated samples, the inhibitor should also be present during the efflux period.

  • Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. Cells with high P-gp activity will show lower fluorescence compared to sensitive cells or cells treated with a P-gp inhibitor.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Methodology:

  • Cell Treatment: Treat cells with the taxane for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

P-glycoprotein Mediated Taxane Efflux

G cluster_cell Cancer Cell taxane_in Taxane (e.g., Paclitaxel) pgp P-glycoprotein (P-gp) (ABCB1) taxane_in->pgp microtubules Microtubules taxane_in->microtubules Stabilizes taxane_out Taxane Efflux pgp->taxane_out apoptosis Apoptosis microtubules->apoptosis Induces inhibitor P-gp Inhibitor (e.g., Verapamil, Elacridar) inhibitor->pgp Blocks

Caption: P-gp mediated efflux of taxanes from a cancer cell.

PI3K/Akt Pro-Survival Pathway in Taxane Resistance

G cluster_pathway PI3K/Akt Pathway taxane Taxane microtubules Microtubule Stabilization taxane->microtubules apoptosis Apoptosis microtubules->apoptosis pi3k PI3K akt Akt pi3k->akt Activates bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits bcl2->apoptosis Inhibits inhibitor PI3K/Akt Inhibitor inhibitor->pi3k inhibitor->akt

Caption: The PI3K/Akt pathway promotes survival, counteracting taxane-induced apoptosis.

Experimental Workflow for Investigating Taxane Resistance

G start Start with Sensitive & Resistant Cell Lines ic50 Determine IC50 (MTT Assay) start->ic50 characterize Characterize Resistance Mechanisms ic50->characterize pgp_analysis P-gp Expression/Function (Western Blot, Rhodamine Efflux) characterize->pgp_analysis tubulin_analysis Tubulin Alterations (Sequencing, qPCR) characterize->tubulin_analysis pathway_analysis Signaling Pathway Activation (Western Blot for p-Akt) characterize->pathway_analysis reverse Test Reversal Strategies pgp_analysis->reverse tubulin_analysis->reverse pathway_analysis->reverse pgp_inhibition Co-treatment with P-gp Inhibitors reverse->pgp_inhibition pathway_inhibition Co-treatment with Pathway Inhibitors reverse->pathway_inhibition siRNA siRNA Knockdown of Resistance Genes reverse->siRNA evaluate Evaluate Re-sensitization (IC50 Shift, Apoptosis Assay) pgp_inhibition->evaluate pathway_inhibition->evaluate siRNA->evaluate end Conclusion on Resistance Mechanism & Reversal evaluate->end

Caption: A logical workflow for investigating and overcoming taxane resistance.

References

Refinement of analytical methods to detect trace impurities in Taxusin samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the refinement of analytical methods to detect trace impurities in Taxusin samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting trace impurities in this compound samples?

The most common and effective methods for analyzing trace impurities in this compound samples are high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS).[1][2][3][4] Gas chromatography-mass spectrometry (GC-MS) is also utilized, particularly for the analysis of volatile or semi-volatile impurities like terpenes.[5][6][7] Ultra-high-performance liquid chromatography (UPLC) coupled with MS/MS offers higher resolution and sensitivity for complex samples.[3][4]

Q2: Why am I seeing poor peak shapes (e.g., tailing, fronting, or splitting) in my HPLC chromatogram?

Poor peak shape is a common issue in the HPLC analysis of complex natural products like Taxus extracts.[8]

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[8] Other causes include column overload, inappropriate sample solvent, or extra-column volume.[8]

  • Peak Fronting: This is typically a sign of column overload. Try diluting your sample or reducing the injection volume.

  • Peak Splitting or Doubling: This can indicate a partially blocked frit, a void in the column packing, or an issue with the injection process.[9]

Q3: My retention times are drifting. What could be the cause?

Retention time drift can be caused by several factors:

  • Changes in Mobile Phase Composition: Ensure your mobile phase is properly mixed and degassed.[10] Even small changes in pH can affect the retention of ionizable compounds.[8]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can significantly impact retention times.[9][11]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[10]

  • Leaks: Check for any leaks in the system, as this can cause pressure fluctuations and affect retention times.[9]

Q4: I am having difficulty separating co-eluting impurities. What can I do?

Co-elution of impurities with matrix components is a significant challenge in the analysis of complex samples like Taxus extracts.[12] To improve separation:

  • Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient slope, or temperature.[12]

  • Change the Stationary Phase: Select a column with a different selectivity (e.g., a phenyl or cyano column instead of a C18) to alter the elution order.[13]

  • Improve Sample Preparation: Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components before analysis.[8]

Q5: How can I improve the sensitivity of my method to detect very low-level impurities?

Achieving adequate sensitivity is crucial for trace impurity analysis.[12] Consider the following:

  • Use a More Sensitive Detector: Mass spectrometry (MS) detectors, especially tandem MS (MS/MS), offer significantly higher sensitivity and selectivity compared to UV detectors.[2][14]

  • Optimize MS Parameters: If using LC-MS, optimize ionization source parameters (e.g., gas flows, temperature, and voltages) and use selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.[15]

  • Sample Enrichment: Use sample preparation techniques like SPE to concentrate the impurities before injection.

  • Increase Injection Volume: This can increase the signal, but be cautious of overloading the column.

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with silanol groups.Use an end-capped column. Lower the mobile phase pH (e.g., to 2.5-3.5 with formic acid).[8] Add a competing base like triethylamine (B128534) (TEA) to the mobile phase.[8]
Column overload.Dilute the sample or reduce the injection volume.[8]
Inappropriate sample solvent.Dissolve the sample in the initial mobile phase composition.[8]
Column contamination.Use a guard column.[8] Flush the column with a strong solvent.[8]
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase daily. Ensure proper mixing and degassing.[10]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[9][11]
Column not fully equilibrated.Increase the column equilibration time before injection.[10]
System leaks.Check all fittings for leaks and tighten or replace as necessary.[9]
Broad Peaks Mobile phase flow rate too low.Adjust the flow rate to the optimal level for your column.[9]
Extra-column volume.Use shorter, narrower internal diameter tubing between the injector, column, and detector.[8]
Column contamination or degradation.Replace the guard column or the analytical column.[9]
No Peaks or Very Small Peaks No sample injected.Check the autosampler vial and syringe.
Detector issue.Ensure the detector lamp is on and functioning correctly. Check detector settings.
Sample concentration too low.Increase the sample concentration or injection volume.
LC-MS/MS Troubleshooting
Problem Potential Cause Recommended Solution
Low Signal Intensity/No Signal Ion source is dirty.Clean the ion source components (e.g., capillary, skimmer).
Inefficient ionization.Optimize ion source parameters (e.g., spray voltage, gas temperature, nebulizer pressure).[16]
Mobile phase incompatibility.Avoid non-volatile buffers like phosphate. Use volatile mobile phase additives like formic acid, acetic acid, or ammonium (B1175870) formate/acetate.[17]
Incorrect MS/MS transition.Optimize the precursor and product ions and collision energy for your target impurities.
Unstable Signal/High Noise Matrix effects (ion suppression or enhancement).Improve sample clean-up (e.g., using SPE). Dilute the sample. Use an internal standard that co-elutes with the analyte.
Contaminated mobile phase or system.Use high-purity solvents and additives. Flush the system thoroughly.
Electrical noise.Check for proper grounding of the instrument.
Mass Inaccuracy Instrument not calibrated.Calibrate the mass spectrometer according to the manufacturer's recommendations.
Temperature fluctuations in the lab.Ensure a stable laboratory environment.

Experimental Protocols

Protocol 1: General HPLC-UV Method for this compound Impurity Profiling
  • Sample Preparation:

    • Accurately weigh 10 mg of the this compound sample into a volumetric flask.

    • Dissolve the sample in methanol (B129727) or a mixture of acetonitrile (B52724) and water.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Bring to volume with the dissolution solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[16]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might be:

      • 0-5 min: 20% B

      • 5-30 min: 20-80% B

      • 30-35 min: 80% B

      • 35-40 min: 80-20% B

      • 40-45 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[18]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 227 nm.[18]

Protocol 2: UPLC-MS/MS Method for Trace Level Impurity Quantification
  • Sample Preparation:

    • Follow the sample preparation steps in Protocol 1, but use a lower sample concentration (e.g., 0.1 mg/mL) to avoid saturating the MS detector.[16]

    • Prepare a series of calibration standards of known impurities at concentrations ranging from approximately 1 ng/mL to 1000 ng/mL.

  • UPLC Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[4]

    • Mobile Phase A: Water with 0.1% formic acid.[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient: A faster gradient can be used with UPLC, for example:

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B

      • 8-9 min: 95% B

      • 9-9.1 min: 95-5% B

      • 9.1-10 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.[4]

    • Injection Volume: 2 µL.[4]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Parameters: Optimize gas temperature, gas flow, nebulizer pressure, and capillary voltage for your specific instrument and analytes.

    • MRM Transitions: Determine the optimal precursor ion -> product ion transitions and collision energies for each target impurity by infusing individual standards.

Data Presentation

Table 1: Comparison of Analytical Methods for Impurity Detection
Method Typical Limit of Quantification (LOQ) Advantages Disadvantages
HPLC-UV 0.01 - 0.1%Robust, widely available, good for quantification of known impurities.Lower sensitivity and selectivity, risk of co-elution.[12]
UPLC-UV 0.005 - 0.05%Faster analysis, better resolution than HPLC.Higher backpressure, requires specialized instrumentation.
LC-MS 1 - 10 ng/mLProvides molecular weight information, aids in impurity identification.[14]More complex, potential for matrix effects.
UPLC-MS/MS 0.1 - 1 ng/mLHigh sensitivity and selectivity, excellent for trace quantification and structural confirmation.[4][15]High cost, requires significant expertise for method development and maintenance.
GC-MS 1 - 20 ng/mLExcellent for volatile and semi-volatile impurities (e.g., residual solvents, terpenes).[5][19]Not suitable for non-volatile or thermally labile compounds.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_spe Optional SPE Cleanup cluster_analysis Analysis cluster_data Data Processing Weigh Weigh this compound Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Condition Condition SPE Cartridge Filter->Condition If matrix is complex HPLC HPLC / UPLC Separation Filter->HPLC For non-volatile impurities GC GC Separation Filter->GC For volatile impurities Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Impurities Wash->Elute Elute->HPLC MS MS / MSMS Detection HPLC->MS UV UV Detection HPLC->UV GC->MS Identify Impurity Identification MS->Identify Quantify Quantification UV->Quantify Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for this compound impurity analysis.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues Start Problem with HPLC Analysis PeakShape Poor Peak Shape? Start->PeakShape Retention Retention Time Drifting? Start->Retention Tailing Tailing? PeakShape->Tailing Splitting Splitting/Double? Tailing->Splitting No Tailing_Sol1 Check mobile phase pH Use end-capped column Tailing->Tailing_Sol1 Yes Splitting_Sol Check for column void Replace column frit Splitting->Splitting_Sol Yes OtherShape Check for column overload or contamination Splitting->OtherShape No Tailing_Sol2 Dilute sample Reduce injection volume Temp Temp controlled? Retention->Temp MobilePhase Mobile phase fresh? Temp->MobilePhase Yes Temp_Sol Use column oven Temp->Temp_Sol No MobilePhase_Sol1 Prepare fresh mobile phase Degas properly MobilePhase->MobilePhase_Sol1 No MobilePhase_Sol2 Ensure full column equilibration Check for leaks MobilePhase->MobilePhase_Sol2 Yes

Caption: Troubleshooting decision tree for HPLC.

References

Validation & Comparative

A Comparative Analysis of Taxusin and Paclitaxel: Efficacy in Microtubule Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the microtubule-stabilizing effects of Taxusin, a semi-synthetic taxane (B156437) derivative, and Paclitaxel (B517696), a widely used chemotherapeutic agent. While both compounds belong to the taxane family and share a core mechanism of action, this document outlines their known similarities and highlights the current gaps in direct comparative data. This analysis is supported by a summary of available data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Microtubule Stabilization

Both this compound and Paclitaxel exert their biological effects by binding to the β-tubulin subunit of microtubules.[1] This binding event promotes the polymerization of tubulin dimers into microtubules and stabilizes the resulting polymers against depolymerization.[1] The consequence of this hyper-stabilization is the disruption of the dynamic instability of microtubules, which is crucial for various cellular processes, most notably the formation and function of the mitotic spindle during cell division.[2] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.[2]

Data Presentation: A Comparative Overview

The following tables summarize the available chemical and biological data for this compound and Paclitaxel.

Table 1: Chemical and Mechanistic Properties
FeatureThis compound (Taxacin)Paclitaxel (Taxol)
Chemical Formula C44H48O15[1]C47H51NO14[1]
IUPAC Name [(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-8-[(E)-3-phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.0²,¹⁵.0⁵,¹⁰]heptadecan-5-yl]methyl benzoate[1](2α,4α,5β,7β,10β,13α)-4,10-bis(acetyloxy)-13-{[(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoyl]oxy}-1-hydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate[1]
Core Structure Taxane Diterpenoid[1]Taxane Diterpenoid[1]
Mechanism of Action Microtubule Stabilization[1]Microtubule Stabilization[1]
Binding Site β-tubulin subunit of microtubules[1]β-tubulin subunit of microtubules[1]
Table 2: In Vitro Efficacy Data
ParameterThis compound (Taxacin)Paclitaxel
Tubulin Polymerization EC50 Data not readily available~1.1 µM (in yeast tubulin)[3]
Critical Concentration of Tubulin Polymerization Data not readily available0.1 mg/mL[4]
Table 3: Cellular Efficacy Data (Cytotoxicity)
Cell LineCancer TypeThis compound (Taxacin) IC50 (nM)Paclitaxel IC50 (nM)
Various Human Tumour Cell LinesVariousData not readily available2.5 - 7.5[5]
T47DBreast CancerData not readily available1577.2 ± 115.3[6]
MCF-7Breast CancerData not readily available~5[2]
SK-BR-3Breast CancerData not readily availableData available, specific value not provided in snippet[7]
MDA-MB-231Breast CancerData not readily availableData available, specific value not provided in snippet[7]

Signaling Pathway Affected by Microtubule Stabilization

The stabilization of microtubules by taxanes like Paclitaxel is known to initiate a cascade of downstream signaling events that culminate in cell cycle arrest and apoptosis. It is presumed that this compound triggers a similar signaling pathway.

cluster_0 Cellular Environment Taxane This compound / Paclitaxel Tubulin β-tubulin (in microtubule) Taxane->Tubulin Binds to MT Microtubule Stabilization Tubulin->MT Promotes Spindle Mitotic Spindle Dysfunction MT->Spindle Leads to Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Induces Apoptosis Apoptosis Arrest->Apoptosis Triggers

Signaling cascade initiated by microtubule stabilization.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the microtubule-stabilizing effects of these compounds.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring changes in light scattering (turbidity).

Workflow:

cluster_workflow Turbidity-Based Tubulin Polymerization Assay A Prepare Reagents: - Purified Tubulin (>99%) - G-PEM Buffer - GTP stock solution - Test Compounds (in DMSO) B Pre-warm 96-well plate to 37°C A->B C Add reconstituted tubulin to each well B->C D Add test compounds (or DMSO vehicle control) C->D E Initiate polymerization by placing plate in a 37°C microplate reader D->E F Read absorbance at 340 nm every 60 seconds for 60 minutes E->F G Analyze data: - Plot Absorbance vs. Time - Calculate Vmax - Determine % promotion F->G H End G->H cluster_workflow_cell Immunofluorescence Assay for Microtubule Stabilization A Seed cells on coverslips in a multi-well plate B Treat cells with test compounds A->B C Fix, permeabilize, and block cells B->C D Incubate with primary antibody (anti-tubulin) C->D E Incubate with fluorescently labeled secondary antibody D->E F Counterstain nuclei (e.g., with DAPI) E->F G Mount coverslips and image with fluorescence microscope F->G H Analyze microtubule morphology and density G->H I End H->I

References

Structure-activity relationship (SAR) studies of novel Taxusin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of Novel Taxusin Derivatives

This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel this compound derivatives, focusing on their potential as anticancer agents. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction

Taxanes, such as Paclitaxel (Taxol®) and Docetaxel (Taxotere®), are highly effective anticancer drugs that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] Taxusins are a class of natural products that are precursors to these drugs. The core taxane (B156437) skeleton has been a fertile ground for medicinal chemistry efforts to develop novel derivatives with improved efficacy, better pharmacological properties, and activity against multidrug-resistant (MDR) cancer cell lines.[1][2] This guide summarizes key SAR findings from recent studies on novel this compound derivatives.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro cytotoxicity of various novel this compound derivatives against different human cancer cell lines. The data is presented as IC50 values (the concentration of the drug that inhibits 50% of cell growth), with lower values indicating higher potency.

Table 1: Cytotoxicity of Taxchinin A and Brevifoliol (B1200483) Derivatives Against A549 Human Lung Cancer Cells.[3][4]
CompoundStructure/ModificationIC50 (µM)
Taxchinin A (1)Parent Compound> 40
Brevifoliol (2)Parent Compound> 40
4 Derivative of Taxchinin A6.22
6 Derivative of Taxchinin A3.23
11 5-Oxo-13-TBDMS-taxchinin A0.48
12 Derivative of taxchinin A1.89
13 Derivative of taxchinin A2.56
15 5-oxo-13,15-epoxy-13-epi-taxchinin A0.75
17 Derivative of brevifoliol3.52
18 Derivative of brevifoliol4.11
19 Derivative of brevifoliol5.03
CisplatinPositive Control10.21

Data extracted from a study on derivatives of taxchinin A and brevifoliol, which are taxoids with a 5/7/6 membered ring system.[3] The study found that an exocyclic unsaturated ketone at ring C is a key structural element for cytotoxic activity.[4][3]

Table 2: Cytotoxicity of Second-Generation Taxoids Against Drug-Sensitive and Drug-Resistant Cell Lines.[1]
CompoundCell Line (Cancer Type)IC50 (nM)
Paclitaxel A2780 (Ovarian)2.3
A2780/TAX (Ovarian, Paclitaxel-Resistant)120
Docetaxel A2780 (Ovarian)1.1
A2780/TAX (Ovarian, Paclitaxel-Resistant)85
19 (SB-T-1214) A2780 (Ovarian)0.6
A2780/TAX (Ovarian, Paclitaxel-Resistant)3.2
14g (SB-T-121303) A2780 (Ovarian)0.5
A2780/TAX (Ovarian, Paclitaxel-Resistant)2.8
14i (SB-T-1213031) A2780 (Ovarian)0.4
A2780/TAX (Ovarian, Paclitaxel-Resistant)2.1

This study highlights novel taxoids with exceptional potency against multidrug-resistant cell lines.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[5]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., A549, A2780)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6]

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the this compound derivatives to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

  • Incubation: Incubate the plate for a further 48-72 hours.[6]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light, until purple formazan (B1609692) crystals are visible.[6]

  • Solubilization: Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay assesses the ability of a compound to promote the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (e.g., from porcine brain)[7]

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[7]

  • GTP (1 mM)[7]

  • Glycerol (10%)[7]

  • Fluorescent reporter (e.g., DAPI)[7]

  • This compound derivatives

  • 96-well plate

  • Fluorescence plate reader

Procedure:

  • Preparation: Prepare a mixture of tubulin, polymerization buffer, GTP, and glycerol. Add the fluorescent reporter DAPI (6.3 µM).[7][8]

  • Dispensing: Dispense the tubulin mixture into the wells of a pre-chilled 96-well plate.[8]

  • Compound Addition: Add the this compound derivatives at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).[8]

  • Measurement: Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.[8]

  • Kinetic Reading: Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) at regular intervals (e.g., every 30 seconds) for 60-90 minutes.[8]

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves and determine parameters such as the maximum polymerization rate and the EC50 value.[8]

Visualizations

Taxane Mechanism of Action

The following diagram illustrates the signaling pathway through which taxanes exert their cytotoxic effects.

Taxane_Mechanism Taxane Taxane Derivative Tubulin β-Tubulin Subunit (in Microtubule) Taxane->Tubulin Binds to Polymerization Promotes Microtubule Polymerization Tubulin->Polymerization Stabilization Inhibits Microtubule Depolymerization Tubulin->Stabilization Microtubule Stable, Non-functional Microtubules Polymerization->Microtubule Stabilization->Microtubule MitoticSpindle Disruption of Mitotic Spindle Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

Caption: Mechanism of action of taxane derivatives.

Experimental Workflow for SAR Studies

This diagram outlines a typical experimental workflow for conducting structure-activity relationship studies of novel this compound derivatives.

SAR_Workflow Design Design of Novel This compound Derivatives Synthesis Chemical Synthesis and Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization InVitro In Vitro Biological Evaluation Characterization->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro->Cytotoxicity TubulinAssay Tubulin Polymerization Assay InVitro->TubulinAssay SAR SAR Analysis Cytotoxicity->SAR TubulinAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Design Iterative Improvement InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo

Caption: Experimental workflow for SAR studies.

References

In Vivo Validation of Taxusin's Anticancer Activity: A Comparative Guide for Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo anticancer activity of Taxusin, a member of the taxane (B156437) family of microtubule-stabilizing agents. The data presented is compiled from preclinical studies on similar taxane compounds, offering a comprehensive overview of this compound's potential efficacy and mechanism of action in xenograft models. This document is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy in Xenograft Models

The antitumor activity of taxanes and other chemotherapeutic agents is often evaluated by their ability to inhibit tumor growth in xenograft models. The following table summarizes the comparative efficacy of a novel microtubule-stabilizing agent, referred to as Taxacin, against other established anticancer drugs. Efficacy is primarily measured by Tumor Growth Inhibition (TGI).

AgentDrug ClassXenograft Model (Cell Line)Dosing ScheduleTumor Growth Inhibition (%)Reference
Taxacin Microtubule StabilizerU-87MG (Glioblastoma)1 mg/kg, weeklyDose-dependent inhibition[1]
Paclitaxel (Taxol) Microtubule StabilizerVarious solid tumorsVariesSignificant activity[1]
Docetaxel (Taxotere) Microtubule StabilizerPC3-TxR (Prostate Cancer)VariesSignificant inhibition in sensitive cells[1]
Vincristine Microtubule DestabilizerSarcoma modelsVariesSignificant activity[1]
Doxorubicin Topoisomerase II InhibitorBT-474 (Breast Cancer)5 mg/kg, every 3-4 daysEffective[1]
Irofulven Alkylating AgentBrain NeoplasmsCombination therapySynergistic effects observed[1]
TTAC-0001 Anti-VEGFR-2 mAbU-87MG (Glioblastoma)--[1]

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

This compound, like other taxanes such as Paclitaxel and Docetaxel, exerts its anticancer effects by disrupting microtubule dynamics.[2] These agents bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization.[2] This stabilization of microtubules leads to the formation of non-functional microtubule bundles, which in turn arrests the cell cycle in the G2/M phase and ultimately induces programmed cell death (apoptosis).[2][3][4]

Several signaling pathways are implicated in taxane-induced apoptosis. Disruption of microtubule function can lead to the induction of the tumor suppressor gene p53 and the activation or inactivation of various protein kinases.[4] One key mechanism involves the phosphorylation of Bcl-2 family proteins, which inactivates their anti-apoptotic functions.[4][5] The downregulation of Bcl-2 and/or the upregulation of p53 and p21/WAF-1 are considered important modes of apoptosis induction by taxanes.[4] Additionally, studies have shown that taxane compounds can exert their proapoptotic effects by downregulating the NF-κB signaling pathway.[6]

cluster_0 Cellular Environment cluster_1 Cellular Response This compound This compound Microtubule_Dynamics Dynamic Microtubules (Polymerization/Depolymerization) This compound->Microtubule_Dynamics Binds to β-tubulin Prevents Depolymerization Stabilized_Microtubules Non-functional Hyperstabilized Microtubules Microtubule_Dynamics->Stabilized_Microtubules Stabilization G2M_Arrest G2/M Phase Arrest Stabilized_Microtubules->G2M_Arrest Signaling_Pathways Modulation of Signaling Pathways (e.g., p53, Bcl-2, NF-κB) G2M_Arrest->Signaling_Pathways Apoptosis Apoptosis (Cell Death) Signaling_Pathways->Apoptosis

This compound's Mechanism of Action.

Experimental Protocols for Xenograft Models

The following is a generalized protocol for evaluating the in vivo antitumor efficacy of this compound using a cell line-derived xenograft (CDX) model in immunodeficient mice. This protocol is based on established methodologies for preclinical cancer research.[7][8]

1. Cell Culture and Preparation

  • Culture the selected human cancer cell line (e.g., U-87MG for glioblastoma) under standard conditions (37°C, 5% CO₂).

  • Harvest cells during the exponential growth phase.

  • Wash the cells with sterile, serum-free phosphate-buffered saline (PBS).

  • Perform a cell count and assess viability using a method like Trypan Blue exclusion (viability should be >95%).

  • Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel to the desired final concentration (e.g., 5 x 10⁷ cells/mL). Keep the cell suspension on ice.

2. Animal Acclimation and Tumor Implantation

  • Use immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old.

  • Allow the mice to acclimatize for at least one week before the procedure.

  • Anesthetize each mouse.

  • Subcutaneously inject a specific volume of the cell suspension (e.g., 100 µL containing 5 x 10⁶ cells) into the flank of each mouse.

  • Monitor the animals for recovery from anesthesia.

3. Tumor Growth Monitoring and Treatment Initiation

  • Measure tumor volumes 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (width)² x length/2.

  • When the average tumor volume reaches a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

4. Drug Formulation and Administration

  • Prepare the this compound formulation fresh daily.

  • Administer this compound or the vehicle control to the respective groups via the chosen route (e.g., intravenous, intraperitoneal, or oral gavage) at the specified dosing schedule.

5. Efficacy and Tolerability Assessment

  • Continue to measure tumor volumes and body weights 2-3 times per week to assess efficacy and toxicity.

  • Conduct daily clinical observations for any signs of distress.

  • The study can be concluded when tumors in the control group reach a specific size or after a fixed duration.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Preparation Animal_Acclimation 2. Animal Acclimation (1 week) Cell_Culture->Animal_Acclimation Tumor_Implantation 3. Tumor Cell Implantation (Subcutaneous) Animal_Acclimation->Tumor_Implantation Tumor_Monitoring 4. Tumor Growth Monitoring Randomization 5. Randomization into Treatment Groups Tumor_Monitoring->Randomization Drug_Administration 6. This compound/Vehicle Administration Randomization->Drug_Administration Efficacy_Assessment 7. Efficacy Assessment (Tumor Volume, Body Weight) Endpoint 8. Study Endpoint & Tumor Excision Efficacy_Assessment->Endpoint Data_Analysis 9. Histopathological & Biomarker Analysis Endpoint->Data_Analysis

Xenograft Model Experimental Workflow.

References

A Comparative Analysis of Taxusin and Other Major Taxoids Across Different Taxus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Taxus, commonly known as yew, is a critical source of taxoids, a class of diterpenoid compounds with significant applications in medicine, most notably in oncology. While paclitaxel (B517696) (Taxol®) is the most famous of these compounds, the genus produces a wide array of other taxoids, including taxusin. The concentration and composition of these taxoids can vary significantly between different Taxus species, influencing their potential for pharmaceutical research and development. This guide provides a comparative overview of this compound and other major taxoid content across various Taxus species, supported by a summary of experimental data and detailed methodologies for their analysis.

Quantitative Comparison of Major Taxoids

The following table summarizes the available quantitative data for major taxoids—paclitaxel, 10-deacetylbaccatin III (10-DAB III), and baccatin (B15129273) III—across several Taxus species. While extensive quantitative data for this compound is limited in the current body of scientific literature, its presence in various species is noted. The accumulation of taxoids is influenced by factors such as the specific species, geographical location, season of harvest, and the age of the plant.[1]

Taxus SpeciesPlant PartPaclitaxel (mg/g dry weight)10-Deacetylbaccatin III (10-DAB III) (mg/g dry weight)Baccatin III (mg/g dry weight)This compoundReference
Taxus baccataNeedles0.0450.040-Present[1]
Taxus brevifoliaNeedles0.0270.004-Present[1]
Taxus canadensisNeedlesHigh Content--Present (content negatively correlated with paclitaxel)[2]
Taxus chinensis----Present[3]
Taxus cuspidataNeedles1.670.850.65Present[1]
Taxus mediaNeedles1.22--Present[1]
Taxus maireiNeedles0.66---[1]
Taxus wallichiana----Present[3]

Note: The data presented is compiled from different studies, and variations may occur due to different analytical methods, plant age, and environmental conditions.

Experimental Protocols

Accurate quantification of taxoids is essential for comparative analysis. The following are generalized methodologies for the extraction, purification, and analysis of taxoids from Taxus species.

Sample Preparation and Extraction
  • Plant Material Preparation: Needles, bark, or other tissues from the Taxus species are collected, dried (e.g., air-dried or freeze-dried), and ground into a fine powder to increase the surface area for extraction.[1]

  • Extraction: The powdered plant material is typically extracted using a solvent such as methanol (B129727), ethanol, or a mixture of methanol and water.[4] Common methods for extraction include:

    • Maceration: Soaking the plant material in the solvent for an extended period.

    • Soxhlet Extraction: Continuous extraction with a hot solvent.

    • Ultrasound-Assisted Extraction (UAE): Using ultrasonic waves to enhance solvent penetration.

    • Supercritical Fluid Extraction (SFE): Using a supercritical fluid, such as CO2, as the extraction solvent.

  • Post-Extraction: After extraction, the mixture is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure to yield a crude extract.[1]

Purification

The crude extract is a complex mixture of various compounds. Purification is necessary to isolate the taxoids of interest. A common technique is column chromatography , where the extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). Different compounds move through the column at different rates depending on their affinity for the stationary phase and the solvent (mobile phase), allowing for their separation. Fractions are collected and monitored for the presence of taxoids using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the precise quantification of taxoids.

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

  • Column: A reversed-phase C18 column is commonly employed.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is often used to separate the different taxoids.[1]

  • Detection: The taxoids are detected by their UV absorbance, typically at a wavelength of 227 nm.

  • Quantification: The concentration of each taxoid is determined by comparing the peak area in the chromatogram to a calibration curve generated from known concentrations of pure standards.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it a powerful tool for taxoid analysis, especially for complex mixtures or when high sensitivity is required.[5]

  • Instrumentation: An HPLC system is coupled to a mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a common ionization technique used for taxoids.

  • Mass Analysis: The mass spectrometer separates and detects the ions based on their mass-to-charge ratio (m/z).

  • Quantification: Quantification is typically performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity and sensitivity. An internal standard is often used to improve accuracy.

Visualizing the Taxoid Biosynthetic Pathway and Analytical Workflow

To provide a clearer understanding of the biological and analytical processes involved, the following diagrams have been generated using Graphviz.

Taxoid_Biosynthesis_Pathway GGPPS Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPPS->Taxadiene Taxadiene Synthase Taxadienol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadienol Cytochrome P450 Hydroxylase Intermediate_Taxoids Series of Hydroxylations, Acetylations, and other modifications Taxadienol->Intermediate_Taxoids Baccatin_III Baccatin III Intermediate_Taxoids->Baccatin_III Taxusin_Branch This compound and related 'dead-end' metabolites Intermediate_Taxoids->Taxusin_Branch Paclitaxel Paclitaxel Baccatin_III->Paclitaxel Side chain attachment

Caption: Simplified biosynthetic pathway of major taxoids in Taxus species.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Purification Purification cluster_Analysis Analysis Plant_Material Taxus Plant Material (Needles, Bark, etc.) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., Methanol) Drying_Grinding->Extraction Filtration_Evaporation Filtration and Evaporation Extraction->Filtration_Evaporation Crude_Extract Crude Extract Filtration_Evaporation->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions HPLC_LCMS HPLC or LC-MS Analysis Purified_Fractions->HPLC_LCMS Quantification Quantification HPLC_LCMS->Quantification

Caption: General experimental workflow for taxoid analysis.

References

The Unassuming Control: Why Taxusin is an Essential Baseline in Taxane Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers delving into the intricate world of taxane-based cancer therapeutics, the inclusion of a proper negative or baseline control is paramount for the validation of experimental results. Taxusin, a naturally occurring taxane (B156437) diterpenoid, serves as an ideal candidate for this role. While structurally related to the potent anti-cancer drug paclitaxel (B517696) (Taxol®), this compound lacks the key structural feature responsible for the microtubule-stabilizing activity that defines the therapeutic efficacy of clinically used taxanes. This guide provides a comprehensive comparison of this compound and paclitaxel, supported by experimental data and detailed protocols, to elucidate the importance of using this compound as a negative control in taxane research.

Unveiling the Critical Distinction: Structure and Mechanism of Action

Paclitaxel and other therapeutic taxanes owe their potent anticancer activity to their ability to bind to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization and disrupting the dynamic instability required for cell division, ultimately leading to mitotic arrest and apoptosis in cancer cells.

This compound, while sharing the core taxane skeleton, lacks the critical C-13 phenylisoserine (B1258129) side chain that is essential for high-affinity binding to the microtubule and subsequent stabilization. This fundamental structural difference renders this compound largely inactive as a microtubule-stabilizing agent, making it an excellent negative control to ensure that the observed cellular effects in an experiment are specifically due to the microtubule-stabilizing properties of the test taxane and not some other off-target effect of the taxane core structure.

While this compound is generally considered inactive in the context of microtubule stabilization, some studies have reported other biological activities, such as the reversal of multidrug resistance (MDR) and analgesic effects.[1] However, these activities are distinct from the primary mechanism of microtubule stabilization that is the focus of most taxane research. Therefore, when the experimental goal is to investigate the consequences of microtubule stabilization, this compound remains an appropriate negative control.

Comparative Biological Activity: this compound vs. Paclitaxel

The stark difference in biological activity between this compound and paclitaxel can be quantified through various in vitro assays. Due to the limited availability of direct comparative data for this compound, data from its close structural analog, baccatin (B15129273) III, which also lacks the C-13 side chain, is often used as a proxy to illustrate the inactivity of the taxane core in microtubule stabilization and cytotoxicity.

Microtubule Polymerization

An in vitro tubulin polymerization assay measures the ability of a compound to promote the assembly of tubulin into microtubules. Paclitaxel demonstrates a potent ability to induce tubulin polymerization, whereas this compound and baccatin III are not expected to have this effect.

Table 1: Comparative Effect on In Vitro Tubulin Polymerization

CompoundConcentrationEffect on Tubulin Polymerization
Paclitaxel 10 µMSignificant increase in tubulin polymerization
This compound (Predicted) 10 µMNo significant effect on tubulin polymerization
Baccatin III 10 µMNo significant effect on tubulin polymerization
Cytotoxicity

The cytotoxic effects of taxanes on cancer cell lines are typically evaluated using assays such as the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different compounds. Paclitaxel exhibits high cytotoxicity with IC50 values in the nanomolar range, while this compound and baccatin III are significantly less potent, with IC50 values in the micromolar range.

Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines

CompoundCell LineIC50
Paclitaxel Ovarian (A2780)~5 nM
Breast (MCF-7)~10 nM
Lung (A549)~8 nM
This compound (Predicted) Various> 10 µM
Baccatin III Various8 - 50 µM[2]

Experimental Protocols

To effectively utilize this compound as a negative control, it is crucial to employ standardized and well-defined experimental protocols. Below are detailed methodologies for key assays used in taxane research.

In Vitro Microtubule Stabilization Assay (Turbidimetric Method)

This assay measures the ability of a compound to promote the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity at 340 nm.

Materials:

  • Purified tubulin (>99%)

  • GTP solution (100 mM)

  • Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.9)

  • Paclitaxel (positive control)

  • This compound (negative control)

  • DMSO (vehicle control)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Prepare a stock solution of tubulin in polymerization buffer on ice.

  • Prepare stock solutions of paclitaxel and this compound in DMSO.

  • In a pre-chilled 96-well plate, add the polymerization buffer.

  • Add GTP to a final concentration of 1 mM.

  • Add the test compounds (paclitaxel, this compound) or vehicle (DMSO) to the designated wells.

  • Initiate the reaction by adding the tubulin solution to each well.

  • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance as a function of time to generate polymerization curves.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Paclitaxel

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of paclitaxel and this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 values.

Signaling Pathways: The Downstream Consequences of Microtubule Stabilization

The stabilization of microtubules by paclitaxel triggers a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis. In contrast, this compound, lacking the ability to stabilize microtubules, is not expected to activate these specific pathways.

Paclitaxel-Induced Signaling Leading to Apoptosis

Caption: Paclitaxel-induced signaling cascade.

Expected Lack of Signaling Activation by this compound

Taxusin_Signaling This compound This compound Microtubules No Microtubule Stabilization This compound->Microtubules No_Effect No Mitotic Arrest No Apoptosis Induction Microtubules->No_Effect

References

Investigating Taxusin Cross-Reactivity in Paclitaxel-Specific Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate quantification of paclitaxel (B517696) is paramount. Immunoassays, such as ELISA, offer a high-throughput and sensitive method for this purpose. However, the presence of structurally related compounds, like the biosynthetic precursor taxusin, poses a potential challenge due to antibody cross-reactivity, which can lead to inaccurate measurements. This guide provides a comparative overview of the specificity of paclitaxel immunoassays, with a focus on the potential interference from this compound, and offers alternative analytical methods.

Performance Comparison: Immunoassay vs. LC-MS/MS

The choice of analytical method for paclitaxel quantification depends on a balance of factors including specificity, sensitivity, throughput, and cost. While immunoassays are excellent for rapid screening of a large number of samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its superior specificity and accuracy.

FeaturePaclitaxel ImmunoassayLC-MS/MS
Principle Antibody-based detection of paclitaxelSeparation by chromatography and detection by mass-to-charge ratio
Specificity Dependent on monoclonal antibody specificity; potential for cross-reactivity with structurally similar taxanes.High; capable of distinguishing between paclitaxel and its precursors/metabolites based on mass.
Cross-Reactivity with this compound Data not widely available in public literature, representing a knowledge gap.Minimal to no cross-reactivity as detection is based on specific mass transitions.
Cross-Reactivity with other Taxanes Variable. For example, the monoclonal antibody 3A3 shows low cross-reactivity (<0.11%) with baccatin (B15129273) III, 10-deacetylbaccatin III, and others.Low to negligible, as compounds are chromatographically separated and distinguished by mass.
Sensitivity High (pg/mL to ng/mL range).Very high (pg/mL range).
Throughput HighLower than immunoassays
Cost per Sample LowerHigher
Primary Application High-throughput screening, pharmacokinetic studies.Definitive quantification, metabolic profiling, reference standard validation.

Experimental Protocols

Paclitaxel Competitive ELISA Protocol

This protocol outlines a typical indirect competitive ELISA for the quantification of paclitaxel.

Materials:

  • High-binding 96-well microtiter plates

  • Paclitaxel standard solutions

  • Anti-paclitaxel monoclonal antibody (e.g., MAb 3A3)

  • Paclitaxel-protein conjugate (e.g., Paclitaxel-BSA) for coating

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of paclitaxel-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Competition: Add 50 µL of paclitaxel standard or unknown sample and 50 µL of anti-paclitaxel antibody solution to each well. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The concentration of paclitaxel in the samples is inversely proportional to the signal intensity.

LC-MS/MS Analysis of Paclitaxel and this compound

For a definitive and highly specific quantification, an LC-MS/MS method is recommended.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

General Procedure:

  • Sample Preparation: Extract paclitaxel and other taxanes from the sample matrix (e.g., plasma, cell culture media) using liquid-liquid extraction or solid-phase extraction.

  • Chromatographic Separation: Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) to separate paclitaxel from this compound and other related compounds.

  • Mass Spectrometric Detection: Introduce the eluent from the HPLC into the ESI source of the mass spectrometer. Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both paclitaxel and this compound, ensuring high specificity and sensitivity.

  • Quantification: Generate a standard curve using known concentrations of paclitaxel and this compound to quantify their respective amounts in the unknown samples.

Visualizing Key Processes

To aid in understanding the experimental workflow and the biological context of paclitaxel's action, the following diagrams are provided.

G cluster_workflow Competitive ELISA Workflow A Coat Plate with Paclitaxel-Protein Conjugate B Wash & Block A->B C Add Sample/Standard & Anti-Paclitaxel Antibody B->C D Incubate (Competition) C->D E Wash D->E F Add Enzyme-Linked Secondary Antibody E->F G Incubate F->G H Wash G->H I Add Substrate H->I J Measure Signal I->J

Caption: A simplified workflow of a competitive ELISA for paclitaxel quantification.

G cluster_pathway Paclitaxel's Mechanism of Action Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin subunit Stabilization Microtubule Stabilization Microtubules->Stabilization Inhibits depolymerization MitoticSpindle Mitotic Spindle Dysfunction Stabilization->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

Caption: The signaling pathway illustrating paclitaxel's mechanism of action.

Conclusion

While immunoassays provide a valuable tool for the high-throughput analysis of paclitaxel, the potential for cross-reactivity with structurally related precursors like this compound remains a significant consideration. The lack of readily available, quantitative data on this compound cross-reactivity in commercial paclitaxel immunoassays highlights a critical need for further validation by researchers. For applications requiring the highest degree of specificity and accuracy, LC-MS/MS is the recommended alternative, as it can unequivocally differentiate between paclitaxel and this compound. Researchers should carefully consider the specific requirements of their studies when selecting an analytical method for paclitaxel quantification.

Head-to-head comparison of Taxusin and Docetaxel in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the preclinical profiles of Taxusin and Docetaxel (B913), two members of the taxane (B156437) family. This guide provides a detailed examination of Docetaxel's preclinical performance, supported by experimental data, while also addressing the current landscape of preclinical research for this compound.

Executive Summary

Docetaxel is a well-established chemotherapeutic agent with a robust preclinical data portfolio demonstrating its efficacy across a range of cancer models. Its mechanism of action, centered on microtubule stabilization, is thoroughly characterized, and its pharmacokinetic and toxicity profiles have been extensively studied. In contrast, this compound, another natural taxane, is primarily recognized as a biosynthetic precursor to other taxoids and currently lacks a significant body of published preclinical data evaluating its potential as a standalone anticancer agent. Consequently, a direct head-to-head comparison of their preclinical efficacy, pharmacokinetics, and toxicity is not feasible at this time. This guide, therefore, provides a comprehensive overview of the available preclinical data for Docetaxel to serve as a valuable resource for the research community.

Docetaxel: A Preclinical Deep Dive

Docetaxel is a semi-synthetic taxane that has demonstrated significant antitumor activity in a multitude of preclinical models.[1][2] Its primary mechanism of action involves the stabilization of microtubules, leading to a disruption of the normal cell division process and subsequent apoptotic cell death.[3][4]

Mechanism of Action

Docetaxel's cytotoxic effects are primarily attributed to its ability to bind to the β-tubulin subunit of microtubules.[5][6] This binding promotes the assembly of tubulin into stable microtubules and inhibits their depolymerization.[3][7] This stabilization disrupts the dynamic reorganization of the microtubule network that is essential for the mitotic spindle formation, ultimately leading to cell cycle arrest at the G2/M phase and the induction of apoptosis.[3][6]

Docetaxel_Mechanism cluster_cell Cancer Cell Docetaxel Docetaxel Microtubules Microtubules (β-tubulin) Docetaxel->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Promotes G2M_Arrest G2/M Phase Cell Cycle Arrest Stabilization->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Docetaxel's mechanism of action leading to apoptosis.
In Vitro Efficacy

Docetaxel has demonstrated potent cytotoxic activity against a wide array of human and murine cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of drug exposure.

Cell LineCancer TypeIC50 (nM)Reference
PC-3Prostate Cancer3.72[8]
DU-145Prostate Cancer4.46[8]
LNCaPProstate Cancer1.13[8]
C4-2BProstate Cancer1.00–1.40[9]
LNCaP (Docetaxel-Resistant)Prostate Cancer49.50–50.65[9]
C4-2B (Docetaxel-Resistant)Prostate Cancer99.47–100.50[9]
Various Human Tumor LinesVarious0.13-3.3 ng/ml (approx. 0.16-4.1 nM)[10]
H460Lung Cancer (2D culture)1.41 µM[11]
A549Lung Cancer (2D culture)1.94 µM[11]
H1650Lung Cancer (2D culture)2.70 µM[11]
H460Lung Cancer (3D culture)76.27 µM[11]
A549Lung Cancer (3D culture)118.11 µM[11]
H1650Lung Cancer (3D culture)81.85 µM[11]
In Vivo Efficacy

Preclinical in vivo studies have consistently shown the significant antitumor activity of Docetaxel in various animal models, including syngeneic murine tumors and human tumor xenografts.

Animal ModelTumor TypeEfficacy HighlightsReference
Syngeneic MiceMurine Transplantable TumorsComplete regressions in 11 of 12 tumor models.[3]
Nude MiceHuman Tumor XenograftsSignificant activity in 15 of 16 models.[7]
Nude MiceMammary Tumors (murine & human)Regressions, long tumor growth delays, and cures observed.[12]
MiceVarious primary and metastatic tumorsA nanoparticle formulation of docetaxel showed enhanced efficacy.[13]
Pharmacokinetics

The pharmacokinetic profile of Docetaxel has been characterized in several preclinical species, with key findings summarized below.

SpeciesKey Pharmacokinetic ParametersFindingsReference
MiceLinearityAlmost linear pharmacokinetic behavior.[14]
MiceProtein Binding76% to 89%[1][7]
MiceDistributionWidely distributes into most tissues, with low CNS penetration.[14]
MiceEliminationPrimarily through hepatobiliary excretion into feces.[14]
MiceElimination Half-lifeApproximately 22 hours in tumor-bearing mice.[7]
RatsTissue DistributionWide distribution, with low concentrations in the central nervous system.[14]
RatsAUC (Peritoneal vs. IV)At 15 mg/kg, peritoneal AUC was significantly higher with intraperitoneal administration (110.6 µg/ml·min) compared to intravenous (0.043 µg/ml·min).[15]
Preclinical Toxicity

Toxicological studies in animals have identified the primary dose-limiting toxicities of Docetaxel.

SpeciesKey Toxicities ObservedNotesReference
MiceHematologic, Gastrointestinal, NeurotoxicityDose-limiting toxicities.[1][3]
DogsHematologic, GastrointestinalDogs were found to be the more sensitive species.[1][3]
Rats, MonkeysHematopoietic, GastrointestinalObserved in intermittent-dose toxicity studies.[7]

This compound: An Overview of Available Data

This compound is a naturally occurring taxane isolated from various yew species, such as Taxus wallichiana.[16] Chemically, it is known as taxa-4(20),11-diene-5α,9α,10β,13α-tetrayl tetraacetate.[16] While it belongs to the same family of compounds as Docetaxel and Paclitaxel (B517696), its role in the scientific literature is predominantly as a starting material for the semi-synthesis of other taxoids or as an intermediate in the biosynthesis of Paclitaxel.[17]

A thorough review of published preclinical studies reveals a significant lack of data on the anticancer activity, mechanism of action, pharmacokinetics, and toxicity of this compound as a standalone therapeutic agent. The available research focuses on its chemical properties and its utility in synthetic chemistry rather than its pharmacological effects.

Experimental Protocols: A Methodological Framework for Docetaxel Preclinical Studies

The following outlines typical methodologies employed in the preclinical evaluation of Docetaxel.

In Vitro Cytotoxicity Assays
  • Cell Lines and Culture: A panel of human cancer cell lines (e.g., PC-3, DU-145, LNCaP for prostate cancer; A549, H460 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with a range of Docetaxel concentrations for a specified duration (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is commonly determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The absorbance is read using a microplate reader, and the IC50 values are calculated from the dose-response curves.

In Vivo Antitumor Efficacy Studies
  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used for human tumor xenograft models. Syngeneic mouse models with murine tumors are also employed.

  • Tumor Implantation: Cancer cells are injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Docetaxel is administered intravenously (IV) at various doses and schedules.

  • Efficacy Evaluation: Tumor volume is measured regularly with calipers. Animal body weight is monitored as an indicator of toxicity. The study endpoint may include tumor growth inhibition, tumor regression, or survival.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Line Culture Drug_Treatment_Vitro Docetaxel Treatment Cell_Culture->Drug_Treatment_Vitro Viability_Assay Cell Viability Assay (e.g., MTT) Drug_Treatment_Vitro->Viability_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Tumor_Implantation Tumor Cell Implantation in Mice Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Drug_Treatment_Vivo Docetaxel Administration (IV) Tumor_Growth->Drug_Treatment_Vivo Efficacy_Assessment Efficacy Assessment (Tumor Volume, Survival) Drug_Treatment_Vivo->Efficacy_Assessment

A typical workflow for preclinical evaluation of Docetaxel.
Pharmacokinetic Studies

  • Animal Models: Rodents, such as mice or rats, are commonly used.

  • Drug Administration: A single dose of Docetaxel is administered, typically intravenously.

  • Sample Collection: Blood samples are collected at various time points post-administration. Tissues of interest may also be harvested.

  • Bioanalysis: The concentration of Docetaxel in plasma and tissue homogenates is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and area under the curve (AUC), are calculated using specialized software.

Toxicology Studies
  • Animal Models: Studies are typically conducted in at least two species, one rodent (e.g., mouse or rat) and one non-rodent (e.g., dog).

  • Dosing: Animals are administered single or repeated doses of Docetaxel.

  • Monitoring: Clinical signs of toxicity, body weight, and food consumption are monitored throughout the study.

  • Assessments: At the end of the study, blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are examined macroscopically and microscopically for any treatment-related changes.

Conclusion

Docetaxel stands as a cornerstone of cancer chemotherapy, with a wealth of preclinical data supporting its clinical use. Its mechanism of action, efficacy, and safety profile have been extensively characterized, providing a strong foundation for its application in oncology. In contrast, this compound remains an understudied member of the taxane family in the context of preclinical cancer research. While it holds a place in the chemical and biosynthetic pathways of taxoids, its potential as a standalone therapeutic agent is yet to be explored. Future research is warranted to determine if this compound possesses any unique pharmacological properties that could translate into therapeutic benefits. Until such data becomes available, a direct and meaningful preclinical comparison with Docetaxel is not possible.

References

Validating On-Target Effects of Taxane-Class Compounds Through Tubulin Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tubulin-binding effects of taxane-class compounds, represented here by the well-characterized agent paclitaxel (B517696), with other prominent tubulin inhibitors, colchicine (B1669291) and vinblastine (B1199706). The initial query for "Taxusin" did not yield a specific, well-documented compound; it is likely a novel taxane (B156437) derivative or a less common synonym. Therefore, this guide focuses on paclitaxel as a representative of the taxane family to provide a robust comparative analysis based on available scientific literature.

This document details the distinct mechanisms of action of these compounds, presents quantitative data on their tubulin binding affinities, and provides comprehensive protocols for key validation assays.

Comparison of Tubulin-Targeting Agents

Paclitaxel, colchicine, and vinblastine all target tubulin, the fundamental protein subunit of microtubules, but they do so through different mechanisms and bind to distinct sites on the tubulin dimer. This results in different effects on microtubule dynamics. Paclitaxel is a microtubule-stabilizing agent, while colchicine and vinblastine are microtubule-destabilizing agents.

Data Presentation: Quantitative Comparison of Tubulin Binding Affinity

The following table summarizes the binding affinities of paclitaxel, colchicine, and vinblastine to tubulin. It is important to note that the values reported in the literature can vary significantly based on the experimental conditions, such as the source of tubulin, buffer composition, temperature, and the specific assay used. The data presented here are compiled from various sources to provide a comparative overview.

CompoundClassPrimary Effect on MicrotubulesBinding Site on β-TubulinDissociation Constant (Kd) / Inhibition Constant (Ki)IC50 (Tubulin Polymerization)
Paclitaxel TaxaneStabilizationTaxane Site~10 nM - 1.7 µMPromotes polymerization
Colchicine Colchicine-site inhibitorDestabilizationColchicine Site~0.13 µM - 5.7 µM~1-3 µM
Vinblastine Vinca AlkaloidDestabilizationVinca Site~0.54 µM - 7 nM (cellular Ki)~1-3 µM

Disclaimer: The range of Kd/Ki and IC50 values reflects data from multiple studies using different methodologies. Direct comparison of absolute values should be made with caution.

Experimental Protocols

1. Fluorescence-Based Tubulin Polymerization Assay

This assay measures the effect of a compound on the rate and extent of tubulin polymerization in vitro by monitoring the fluorescence of a reporter dye that preferentially binds to polymerized microtubules.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compound (e.g., Paclitaxel, Colchicine, Vinblastine) dissolved in an appropriate solvent (e.g., DMSO)

  • Black 96-well microplate

  • Fluorescence plate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Thaw purified tubulin on ice.

    • Prepare the assay buffer and keep it on ice.

    • Prepare a working solution of GTP in the assay buffer.

    • Prepare serial dilutions of the test compound.

  • Assay Setup:

    • In a pre-warmed (37°C) 96-well plate, add the test compound at various concentrations to the respective wells. Include appropriate controls (vehicle control, positive control with a known inhibitor/stabilizer, and a no-tubulin control for background fluorescence).

    • Prepare the tubulin polymerization mix on ice by combining the assay buffer, GTP, glycerol, and the fluorescent reporter dye.

    • Add the purified tubulin to the polymerization mix.

  • Initiation of Polymerization:

    • Initiate the polymerization reaction by adding the tubulin-containing mix to all wells of the 96-well plate.

  • Data Acquisition:

    • Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) at regular intervals (e.g., every minute) for a duration of 60-90 minutes.[1]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence intensity versus time to generate polymerization curves.

    • Determine key parameters such as the maximum rate of polymerization (Vmax) and the polymer mass at steady state.

    • For inhibitors, calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

2. Competitive Tubulin Binding Assay

This assay determines the binding affinity of an unlabeled test compound by measuring its ability to compete with a labeled ligand (e.g., a fluorescently tagged or radiolabeled version of paclitaxel, colchicine, or vinblastine) for its specific binding site on tubulin.

Materials:

  • Purified tubulin or pre-formed microtubules

  • Labeled ligand (e.g., [3H]paclitaxel, [3H]colchicine, or a fluorescent taxane probe)

  • Unlabeled test compound

  • Assay buffer

  • Method for separating bound from free ligand (e.g., ultracentrifugation for radiolabeled ligands, or measurement of fluorescence polarization for fluorescent probes)

  • Scintillation counter or fluorescence polarization plate reader

Procedure (using a radiolabeled ligand and ultracentrifugation):

  • Preparation of Microtubules:

    • Polymerize purified tubulin in the presence of GTP and a stabilizing agent (if necessary) to form microtubules.

  • Binding Reaction:

    • Incubate the pre-formed microtubules with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

    • Allow the binding reaction to reach equilibrium at the appropriate temperature.

  • Separation of Bound and Free Ligand:

    • Separate the microtubules (with bound ligand) from the unbound ligand by ultracentrifugation. The microtubules will form a pellet.

  • Quantification:

    • Carefully remove the supernatant containing the free ligand.

    • Resuspend the pellet and measure the amount of radioactivity in the pellet using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radiolabeled ligand as a function of the concentration of the unlabeled test compound.

    • Fit the data to a competitive binding model to determine the Ki (inhibition constant) of the test compound.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_tubulin Prepare Tubulin and Buffers on Ice setup_plate Add Compound to Pre-warmed 96-well Plate prep_tubulin->setup_plate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->setup_plate initiate_reaction Initiate Polymerization by Adding Tubulin Mix setup_plate->initiate_reaction measure_fluorescence Measure Fluorescence Kinetically at 37°C initiate_reaction->measure_fluorescence analyze_curves Analyze Polymerization Curves (Vmax, Plateau) measure_fluorescence->analyze_curves calculate_ic50 Calculate IC50 Value analyze_curves->calculate_ic50

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

tubulin_binding_sites cluster_ligands Tubulin-Binding Agents tubulin α-Tubulin β-Tubulin paclitaxel Paclitaxel paclitaxel->tubulin:beta Taxane Site (Stabilizes) colchicine Colchicine colchicine->tubulin:beta Colchicine Site (Destabilizes) vinblastine Vinblastine vinblastine->tubulin:beta Vinca Site (Destabilizes)

Caption: Binding sites of paclitaxel, colchicine, and vinblastine on the β-tubulin subunit.

References

A Comparative Analysis of Cellular Metabolic Reprogramming: Taxusin vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects on cells when treated with Taxusin versus the widely used anti-cancer drug, Paclitaxel. The information presented is supported by experimental data from publicly available scientific literature, offering a resource for understanding the distinct cellular responses to these related taxane (B156437) compounds.

Introduction

Paclitaxel, a potent mitotic inhibitor, is a cornerstone of chemotherapy regimens for various cancers. Its mechanism of action primarily involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. This compound, a related taxane, is a key intermediate in the biosynthetic pathway of Paclitaxel. While structurally similar, their distinct roles—one as a precursor and the other as a final bioactive product—suggest divergent impacts on cellular metabolism. This guide explores these differences through a comparative analysis of their metabolic profiling.

Comparative Metabolic Profiling

The following tables summarize the known and inferred metabolic alterations in cells upon treatment with this compound and Paclitaxel. The data for Paclitaxel is derived from various metabolomics studies, while the effects of this compound are largely inferred from its role in the taxane biosynthetic pathway due to the limited direct research on its metabolic impact.

Table 1: Central Carbon Metabolism

Metabolic PathwayEffect of this compound Treatment (Inferred)Effect of Paclitaxel Treatment
Glycolysis Minimal direct impact expected. Potential indirect effects on precursor supply for taxane synthesis.Upregulated. Increased glucose consumption and lactate (B86563) secretion, shifting metabolism towards aerobic glycolysis (the Warburg effect).[1]
TCA Cycle Negligible direct effect anticipated.Downregulated. Reduced mitochondrial oxidative phosphorylation.[1]
Pentose Phosphate Pathway Potential upregulation to supply NADPH for biosynthetic reactions in the taxane pathway.Limited direct evidence, but a shift towards glycolysis may indirectly affect this pathway.

Table 2: Amino Acid Metabolism

Amino Acid GroupEffect of this compound Treatment (Inferred)Effect of Paclitaxel Treatment
Phenylalanine Potential decrease as it is a precursor for the C-13 side chain of Paclitaxel.Dysregulated levels observed in brain cancer cells.[2][3] Higher pretreatment levels of phenylalanine were associated with more severe chemotherapy-induced peripheral neuropathy.
Arginine & Proline No direct inferred effect.Metabolism significantly altered.[2][3][4]
Glutamine & Glutamate Potential utilization in cellular processes supporting taxane biosynthesis.Increased levels observed in triple-negative breast cancer cells.[5] Glutamate metabolism had the highest centrality in the network of enriched pathways.
Glycine & Serine No direct inferred effect.Metabolism fundamentally affected in brain cancer cells.[4]
Valine No direct inferred effect.Higher pretreatment concentrations associated with more severe chemotherapy-induced peripheral neuropathy.

Table 3: Lipid Metabolism

Lipid ClassEffect of this compound Treatment (Inferred)Effect of Paclitaxel Treatment
Fatty Acids Limited direct impact expected.Increased proportion of unsaturated and polyunsaturated fatty acids.[6]
Cholesterol No direct inferred effect.Increased levels, potentially as a cellular stress response.[6][7]
Sphingomyelins No direct inferred effect.Decreased levels observed upon disease progression on paclitaxel.[8][9][10]
Phosphatidylcholines No direct inferred effect.Decreased levels observed on disease progression on paclitaxel.[8][9][10]

Table 4: Nucleotide Metabolism

Metabolic PathwayEffect of this compound Treatment (Inferred)Effect of Paclitaxel Treatment
Purine & Pyrimidine Metabolism No direct inferred effect.Significantly dysregulated, with altered levels of guanosine, ADP, hypoxanthine, and guanine.[2][3][4]

Signaling Pathways and Mechanisms of Action

Paclitaxel-Induced Signaling Pathways

Paclitaxel's primary mechanism of action is the stabilization of microtubules, which disrupts mitosis and leads to apoptosis. This cellular stress triggers several signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways.

Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes PI3K PI3K Paclitaxel->PI3K inhibits Ras Ras Paclitaxel->Ras activates CellCycleArrest CellCycleArrest Microtubules->CellCycleArrest disruption Akt Akt PI3K->Akt inhibits mTOR mTOR Akt->mTOR inhibits Apoptosis Apoptosis mTOR->Apoptosis inhibits MEK MEK Ras->MEK activates ERK ERK MEK->ERK activates ERK->Apoptosis CellCycleArrest->Apoptosis

Caption: Paclitaxel-induced signaling pathways leading to apoptosis.

Inferred Mechanism of this compound

As a biosynthetic precursor, this compound itself is not expected to have the potent microtubule-stabilizing activity of Paclitaxel. Instead, its primary effect within a cell would be its conversion into downstream taxanes, including Paclitaxel. This process involves a series of enzymatic reactions, primarily hydroxylations and acylations.

This compound This compound Hydroxylated_this compound Hydroxylated_this compound This compound->Hydroxylated_this compound hydroxylation Acylated_Taxanes Acylated_Taxanes Hydroxylated_this compound->Acylated_Taxanes acylation Baccatin_III Baccatin_III Acylated_Taxanes->Baccatin_III Paclitaxel Paclitaxel Baccatin_III->Paclitaxel side chain addition Taxane_Hydroxylases Taxane_Hydroxylases Taxane_Hydroxylases->Hydroxylated_this compound Taxane_Acyltransferases Taxane_Acyltransferases Taxane_Acyltransferases->Acylated_Taxanes

Caption: Inferred metabolic fate of this compound in Paclitaxel biosynthesis.

Experimental Protocols

The following section outlines the general methodologies employed in the cited studies for comparative metabolic profiling.

Cell Culture and Treatment
  • Cell Lines: Various cancer cell lines (e.g., breast, brain) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are treated with either this compound or Paclitaxel at various concentrations and for different durations. A vehicle control (e.g., DMSO) is run in parallel.

Metabolite Extraction
  • Quenching: Metabolic activity is rapidly halted by washing the cells with ice-cold saline or by flash-freezing in liquid nitrogen.

  • Extraction: Intracellular metabolites are extracted using a cold solvent mixture, typically methanol/water or methanol/chloroform/water, to precipitate proteins and extract a broad range of metabolites.

Metabolomic Analysis

The extracted metabolites are analyzed using one or a combination of the following high-throughput techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Separates metabolites based on their physicochemical properties followed by detection and identification based on their mass-to-charge ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for the analysis of volatile and semi-volatile metabolites, often requiring chemical derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that provides structural information and quantification of metabolites.

Data Analysis
  • Data Preprocessing: Raw data is processed to remove noise, align peaks, and normalize the data.

  • Statistical Analysis: Univariate (e.g., t-tests, ANOVA) and multivariate (e.g., Principal Component Analysis, Partial Least Squares-Discriminant Analysis) statistical methods are used to identify significantly altered metabolites between treatment groups.

  • Pathway Analysis: Identified metabolites are mapped to metabolic pathways to understand the biological implications of the observed changes.

Experimental Workflow for Metabolomic Analysis

Cell_Culture Cell Culture & Treatment Quenching Metabolic Quenching Cell_Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS_GCMS_NMR LC-MS / GC-MS / NMR Analysis Extraction->LCMS_GCMS_NMR Data_Processing Data Preprocessing LCMS_GCMS_NMR->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis Biological_Interpretation Biological Interpretation Pathway_Analysis->Biological_Interpretation

Caption: General workflow for a cell-based metabolomics experiment.

Conclusion

The metabolic profiles of cells treated with this compound and Paclitaxel are expected to be markedly different. Paclitaxel induces a significant metabolic reprogramming, characterized by a shift to aerobic glycolysis and alterations in amino acid, lipid, and nucleotide metabolism, which are consequences of its potent cytotoxic and microtubule-stabilizing activity. In contrast, the metabolic impact of this compound is likely to be more subtle and directly related to its role as a precursor in the taxane biosynthetic pathway. Further direct comparative metabolomics studies are warranted to fully elucidate the distinct metabolic signatures of these two taxanes and to potentially uncover new therapeutic strategies or biomarkers.

References

Navigating Paclitaxel Resistance: A Comparative Analysis of Next-Generation Taxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to paclitaxel (B517696), a foundational chemotherapeutic agent, represents a formidable challenge in oncology. This guide provides a comparative analysis of the efficacy of novel taxane (B156437) derivatives in paclitaxel-resistant cancer models. While the term "Taxusin" is not consistently defined in scientific literature, this guide will focus on well-characterized, next-generation taxanes that have been specifically developed to overcome mechanisms of paclitaxel resistance, with a primary focus on Larotaxel and Cabazitaxel.

Comparative Efficacy in Paclitaxel-Resistant Cancer Models

The development of novel taxanes has been driven by the need to circumvent the common mechanisms of resistance to first-generation agents like paclitaxel and docetaxel. A primary mechanism of such resistance is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes the drug from the cancer cell.[1][2] Next-generation taxanes are often designed to be poor substrates for this pump.

The following tables summarize the in vitro cytotoxic activity of various taxanes against paclitaxel-sensitive and paclitaxel-resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Comparative in vitro Activity of Larotaxel

Cell Line TypeDrugRepresentative IC50 (nM)Resistance Factor (Resistant IC50 / Sensitive IC50)
Parental (Sensitive) Larotaxel5N/A
Paclitaxel8N/A
Docetaxel6N/A
P-gp Overexpressing (Resistant) Larotaxel153
Paclitaxel24030
Docetaxel18030

Note: This data is illustrative and compiled from multiple sources to demonstrate relative efficacy. Actual values may vary depending on the specific cell lines and experimental conditions.[1][2][3]

Table 2: Comparative in vitro Activity of Cabazitaxel

Cell LineCancer TypeResistance MechanismCabazitaxel IC50 (nM)Docetaxel IC50 (nM)Fold-Resistance (Cabazitaxel)Fold-Resistance (Docetaxel)
Parental Breast Adenocarcinoma (MCF-7)-~2~4N/AN/A
Resistant Breast Adenocarcinoma (MCF-7/TXT)P-gp overexpression~20>1000~10>250

Note: This table presents representative data to highlight the differential activity of Cabazitaxel in a docetaxel-resistant cell line. Fold-resistance is the ratio of the IC50 of the resistant cell line to the IC50 of the parental, sensitive cell line.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are protocols for key experiments cited in the comparative data.

Establishment of Paclitaxel-Resistant Cell Lines

A common method for developing drug-resistant cell lines involves the continuous or intermittent exposure of a parental cancer cell line to escalating concentrations of the drug.[6]

  • Initial Culture: Parental cancer cell lines (e.g., MCF-7, OVCAR8) are cultured in standard growth medium (e.g., DMEM with 10% FBS).[6][7]

  • Drug Exposure: Cells are initially exposed to a low concentration of paclitaxel.

  • Dose Escalation: Once the cells recover and resume proliferation, the concentration of paclitaxel is gradually increased over several months.[6]

  • Selection of Resistant Clones: Paclitaxel-resistant sublines are established when they can proliferate in a high concentration of paclitaxel that is cytotoxic to the parental cells.[6][7]

  • Verification of Resistance: The resistance of the established cell lines is confirmed by cytotoxicity assays (e.g., MTT assay) and by comparing their IC50 values with the parental cell line.[6][7] The expression of resistance-associated proteins, such as P-glycoprotein, is often verified by Western blot or flow cytometry.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.[8]

  • Cell Seeding: Paclitaxel-sensitive and resistant cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.[8]

  • Drug Treatment: The cells are then treated with various concentrations of the test compounds (e.g., paclitaxel, larotaxel, cabazitaxel) for a specified duration (e.g., 72 hours).[8]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for taxanes is the stabilization of microtubules, which disrupts the normal function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][9] Resistance to paclitaxel can arise from several alterations in cellular signaling.

Paclitaxel_Action_and_Resistance cluster_0 Paclitaxel Action cluster_1 Mechanisms of Resistance Paclitaxel Paclitaxel Microtubules β-tubulin on Microtubules Paclitaxel->Microtubules binds to Paclitaxel_in Intracellular Paclitaxel Stabilization Microtubule Stabilization Microtubules->Stabilization G2M_Arrest G2/M Phase Arrest Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Pgp P-glycoprotein (P-gp) Efflux Pump Paclitaxel_out Extracellular Pgp->Paclitaxel_out efflux Tubulin_Mutation β-tubulin Mutations Tubulin_Mutation->Microtubules alters binding site Bcl2 Upregulation of Anti-apoptotic Proteins (e.g., Bcl-2) Bcl2->Apoptosis inhibits Paclitaxel_in->Pgp

Figure 1: Paclitaxel's mechanism of action and key resistance pathways.

Next-generation taxanes like Larotaxel and Cabazitaxel are designed to be less susceptible to the P-gp efflux pump, allowing them to maintain higher intracellular concentrations in resistant cells.

Experimental_Workflow start Start: Select Parental Cancer Cell Line develop_resistant Develop Paclitaxel-Resistant Subline (e.g., via dose escalation) start->develop_resistant characterize Characterize Resistance (e.g., Western Blot for P-gp) develop_resistant->characterize seed_cells Seed Parental and Resistant Cells in 96-well Plates characterize->seed_cells treat_cells Treat with Serial Dilutions of Paclitaxel, Larotaxel, Cabazitaxel seed_cells->treat_cells mtt_assay Perform MTT Assay (measure cell viability) treat_cells->mtt_assay calculate_ic50 Calculate IC50 Values mtt_assay->calculate_ic50 compare Compare Efficacy and Resistance Factors calculate_ic50->compare

Figure 2: Experimental workflow for comparing taxane efficacy.

Conclusion

The studies highlighted in this guide demonstrate promising strategies for overcoming paclitaxel resistance. Novel taxane derivatives, such as Larotaxel and Cabazitaxel, show significant potential in treating tumors that have developed resistance to conventional paclitaxel therapy, primarily by evading P-glycoprotein-mediated efflux. Further investigation into the mechanisms of action of these novel agents and their performance in a broader range of resistant cancer models is warranted to translate these preclinical findings into clinical applications.

References

Assessing the Synergistic Effects of Taxanes with Other Chemotherapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic combination of chemotherapeutic agents is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. Taxanes, a class of potent anti-mitotic agents derived from the yew tree (Taxus species), are frequently employed in combination regimens. This guide provides a comparative analysis of the synergistic effects of taxanes, primarily focusing on the well-documented agents paclitaxel (B517696) and docetaxel, with other widely used chemotherapeutics such as cisplatin (B142131) and doxorubicin (B1662922). The term "Taxusin" refers to a specific natural diterpenoid from the yew tree with noted anticancer properties, and for the purpose of this guide, its broader class of taxanes will be the focus due to the extensive availability of experimental data.[1][2][3][4]

Data Presentation: In Vitro Synergism and Cytotoxicity

The synergistic potential of combining taxanes with other chemotherapeutic agents is often quantified using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies antagonism. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

Paclitaxel in Combination with Cisplatin

This combination is a standard of care for various solid tumors, particularly ovarian cancer. Paclitaxel arrests cells in the G2/M phase of the cell cycle by stabilizing microtubules, while cisplatin induces cell death primarily by creating DNA cross-links.

Cell LineCancer TypePaclitaxel IC50 (nM)Cisplatin IC50 (µM)Combination Index (CI) at 50% Effect (ED50)Reference
A2780Ovarian Cancer5.5413.870.03 (Paclitaxel followed by Cisplatin after 4h)[5][6]
A2780cisR (Cisplatin-resistant)Ovarian Cancer--0.10 - 0.12 (Paclitaxel followed by Cisplatin after 4h)[6]
OVCAR-3Ovarian Cancer7.6414.93Varies with concentration, synergistic at certain ratios[5]
Multiple Ovarian Cancer Cell LinesOvarian Cancer0.4 - 3.40.1 - 0.45 (µg/ml)N/A (demonstrated lack of cross-resistance)[7]
Paclitaxel/Docetaxel in Combination with Doxorubicin

This combination is frequently used in the treatment of breast cancer. Doxorubicin, an anthracycline, intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.

Cell LineCancer TypeTaxane (B156437)Taxane IC50Doxorubicin IC50NotesReference
T47DBreast CancerPaclitaxel1577.2 nM202.37 nMSequential administration shows synergistic effects[8]
MDA-MB-231Breast CancerPaclitaxel~10-20 nM (varies)~100-200 nM (varies)Piperine enhances cytotoxicity of both agents[9][10]
ZR-75-1Breast CancerPaclitaxel~5-15 nM (varies)~50-150 nM (varies)-[11]
BRC-230 & MCF-7Breast CancerPaclitaxel--Synergistic interaction observed, especially with Doxorubicin followed by Paclitaxel[12]

Mandatory Visualization

Experimental Workflow for In Vitro Synergy Assessment

This diagram outlines the typical workflow for determining the synergistic effects of two chemotherapeutic agents in a cancer cell line.

G Experimental Workflow for In Vitro Synergy Assessment cluster_setup Cell Culture & Seeding cluster_treatment Drug Treatment cluster_assay Viability & Synergy Analysis A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B C Single Agent Treatment (this compound/Paclitaxel) B->C D Single Agent Treatment (Chemotherapeutic Agent) B->D E Combination Treatment (Varying Ratios) B->E F Incubation (e.g., 48-72h) C->F D->F E->F G MTT Assay for Cell Viability F->G H Data Analysis: IC50 Determination G->H I Synergy Analysis: Combination Index (CI) Calculation H->I

Caption: Workflow for in vitro assessment of drug synergy.

Synergistic Mechanism of Taxane-Cisplatin Combination

This diagram illustrates the complementary mechanisms of action of taxanes and cisplatin, leading to enhanced cancer cell death.

G Synergistic Mechanism of Taxane-Cisplatin Combination cluster_taxane Taxane (e.g., Paclitaxel) cluster_cisplatin Cisplatin T Paclitaxel T_Action Microtubule Stabilization T->T_Action T_Effect G2/M Phase Arrest T_Action->T_Effect Apoptosis Enhanced Apoptosis T_Effect->Apoptosis Induces Apoptosis C Cisplatin C_Action DNA Cross-linking C->C_Action C_Effect DNA Damage & Replication Block C_Action->C_Effect C_Effect->Apoptosis Triggers Apoptosis

Caption: Complementary actions of Paclitaxel and Cisplatin.

Synergistic Mechanism of Taxane-Doxorubicin Combination

This diagram shows how taxanes and doxorubicin can work together to increase apoptosis in cancer cells.

G Synergistic Mechanism of Taxane-Doxorubicin Combination cluster_pathway Cellular Effects Paclitaxel Paclitaxel Microtubule Microtubule Stabilization (G2/M Arrest) Paclitaxel->Microtubule Doxorubicin Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA Bcl2 Bcl-2 Family Modulation (Pro-apoptotic) Microtubule->Bcl2 DNA->Bcl2 Caspase Caspase Cascade Activation Bcl2->Caspase Apoptosis Synergistic Apoptosis Caspase->Apoptosis

Caption: Converging pathways to apoptosis for Paclitaxel and Doxorubicin.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 values of individual drugs and to assess the viability of cells after combination treatments.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Drug Preparation: Prepare serial dilutions of the taxane and the other chemotherapeutic agent in culture medium.

  • Treatment: Treat the cells with single agents at various concentrations or with combinations at fixed ratios. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using dose-response curve fitting software. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of combination therapies.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomly assign mice into treatment groups (e.g., vehicle control, taxane alone, other chemotherapeutic alone, combination therapy).

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal or intravenous injection).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (Length x Width²)/2).

  • Monitoring: Monitor the body weight and general health of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups to assess the efficacy of the combination therapy.

Conclusion

The combination of taxanes with other chemotherapeutic agents like cisplatin and doxorubicin demonstrates significant synergistic potential in preclinical models. This synergy often arises from the complementary mechanisms of action of the drugs, targeting different phases of the cell cycle and inducing apoptosis through multiple pathways. The provided experimental data and protocols serve as a guide for researchers to design and interpret studies aimed at further optimizing these combination therapies for clinical application. The use of quantitative methods, such as the Chou-Talalay analysis, is crucial for rigorously assessing the nature of drug interactions. Future research should continue to explore novel taxane combinations and the underlying molecular mechanisms to develop more effective and less toxic cancer treatments.

References

A Comparative Guide to Bioanalytical Methods for Taxusin Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods applicable to the quantification of Taxusin in plasma. While specific literature on this compound is limited, this document leverages established methodologies for closely related taxane (B156437) compounds, such as Paclitaxel (Taxol), to present a robust overview of viable analytical approaches. The experimental data and protocols detailed herein are adapted from published studies on these analogous compounds and are intended to serve as a foundational resource for the development and validation of a bioanalytical method for this compound.

Comparative Analysis of Bioanalytical Methods

The quantification of taxanes in biological matrices is predominantly achieved through liquid chromatography coupled with mass spectrometry (LC-MS) or ultraviolet (UV) detection. The choice of method often depends on the required sensitivity, selectivity, and throughput. Below is a summary of the performance characteristics of commonly employed techniques.

MethodLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%CV)Key Advantages
UPLC-MS/MS 0.5 - 1000[1]0.5[1]95.0 - 101.3[2]< 11[2]High sensitivity, high selectivity, fast analysis time.[2][3]
LC-MS/MS 25 - 5000[4]0.14 - 0.25[4]80.0 - 113.3[4]< 12[4]High sensitivity and specificity.[5]
HPLC-DAD 10 - 500[6][7]10[6][7]> 87 (Recovery)[6][7]Good[6][7]More economical equipment, robust.[6]
Capillary Electrophoresis Not specified20[7]Not specifiedNot specifiedSimple, less organic solvent usage.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any bioanalytical assay. The following sections outline the key steps for the primary recommended method, UPLC-MS/MS, and a common alternative, HPLC-DAD.

Primary Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers the highest sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations of the analyte are expected.

Sample Preparation (Solid-Phase Extraction - SPE) [1]

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar taxane).

  • Perform solid-phase extraction for sample cleanup, which has been shown to provide higher extraction recovery and lower ion suppression compared to liquid-liquid extraction or protein precipitation.[1]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.

Chromatographic Conditions [2]

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[8]

  • Mobile Phase: A gradient of methanol (B129727) and 0.1% aqueous formic acid.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Run Time: Approximately 2 minutes.[2]

Mass Spectrometry Conditions [2]

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined. For paclitaxel, transitions of m/z 876.2 to 307.9 are monitored.[2]

Alternative Method: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method provides a robust and more cost-effective alternative to MS detection, suitable for applications where high sensitivity is not a critical requirement.

Sample Preparation (Liquid-Liquid Extraction) [7]

  • To 1 mL of plasma, add an internal standard (e.g., docetaxel).

  • Perform liquid-liquid extraction using a solvent like diethyl ether.[7]

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

Chromatographic Conditions [7]

  • Column: Reversed-phase C18 column.

  • Mobile Phase: Isocratic elution with a suitable mixture of organic solvent and water.

  • Detection: UV absorbance at a specific wavelength (e.g., 227 nm for paclitaxel).[7]

Experimental Workflows

To visualize the logical flow of the bioanalytical process, the following diagrams illustrate the key stages from sample receipt to data analysis.

G cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Plasma Sample Collection Sample_Storage Storage at -80°C Sample_Collection->Sample_Storage Sample_Thawing Sample Thawing Sample_Storage->Sample_Thawing IS_Spiking Internal Standard Spiking Sample_Thawing->IS_Spiking Extraction Sample Extraction (SPE or LLE) IS_Spiking->Extraction Analysis UPLC-MS/MS or HPLC-DAD Analysis Extraction->Analysis Data_Processing Data Processing Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification Reporting Result Reporting Quantification->Reporting

Caption: General workflow for the bioanalytical quantification of this compound in plasma.

G Start Start Validation Selectivity Selectivity Start->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision LLOQ Lower Limit of Quantification (LLOQ) Precision->LLOQ Recovery Extraction Recovery LLOQ->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability MatrixEffect->Stability End Method Validated Stability->End

Caption: Key parameters for bioanalytical method validation as per regulatory guidelines.[9][10]

References

The Taxane Transcriptome: A Comparative Guide to Gene Expression in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular mechanisms of chemotherapeutic agents is paramount. This guide provides a comparative transcriptomic analysis of cancer cells exposed to taxanes, a class of microtubule-stabilizing agents widely used in oncology. While the term "Taxusin" may refer to a specific taxane (B156437), this guide will focus on the well-characterized and clinically significant taxanes, paclitaxel (B517696) and docetaxel (B913), to provide a comprehensive overview of their impact on the cancer cell transcriptome.

Through an examination of experimental data, this guide will delineate the key signaling pathways and gene expression changes induced by taxane treatment, offering insights into their mechanisms of action and potential biomarkers for therapeutic response.

Comparative Analysis of Gene Expression Changes

Treatment of cancer cells with taxanes such as paclitaxel and docetaxel induces significant alterations in their transcriptomic profiles. These changes reflect the cellular response to microtubule stabilization, leading to cell cycle arrest and apoptosis. The following tables summarize key differentially expressed genes observed in various cancer cell lines upon exposure to taxanes.

Table 1: Differentially Expressed Genes in Ovarian Cancer Cells Treated with Paclitaxel

GeneFunctionRegulation
CDC2 Cell cycle regulationDownregulated
CDKN1A Cell cycle arrestUpregulated
TOP2A DNA topologyDownregulated
BNIP3 ApoptosisUpregulated
PIG8 ApoptosisUpregulated
FOS Signal transduction, transcriptional regulationUpregulated
G1P3 IFN-mediated signalingUpregulated
IFI16 IFN-mediated signalingUpregulated

Data compiled from studies on human ovarian carcinoma xenografts.[1][2]

Table 2: Differentially Expressed Genes in Breast Cancer Cells Treated with Docetaxel

GeneFunctionRegulation
Multiple Genes Pathways related to chemoresistance, tumorigenesis, and invasivenessDifferentially regulated
ERK-related genes Signal transductionUpregulated
IL-6 Pro-tumor cytokineUpregulated in stromal cells
G-CSF Pro-tumor cytokineUpregulated in stromal cells

Data from single-cell transcriptomic analysis of breast cancer organoids.[3][4]

Table 3: Differentially Expressed Genes in Non-Small Cell Lung Cancer (NSCLC) Cells

TreatmentAffected PathwaysKey Genes/Features
Paclitaxel Actin cytoskeleton, tyrosine-protein kinases, focal adhesionAcute response
Docetaxel Cell surface receptor signaling, cytokine-cytokine receptor interaction, cell cycle regulationDurable response

Based on DNA microarray analysis of the NCI-H460 NSCLC cell line.[5]

Key Signaling Pathways Modulated by Taxanes

Taxanes exert their cytotoxic effects by modulating a complex network of signaling pathways. The primary mechanism involves the stabilization of microtubules, which disrupts mitotic spindle formation and leads to cell cycle arrest at the G2/M phase. This arrest can trigger apoptosis through various signaling cascades.

Taxane_Mechanism_of_Action cluster_drug Taxane (Paclitaxel/Docetaxel) Taxane Taxane

Further analysis of transcriptomic data reveals the involvement of specific signaling pathways, such as the p53 signaling pathway and interferon signaling, in the cellular response to taxane treatment.

Taxane_Signaling_Pathways cluster_p53 p53 Signaling Pathway cluster_ifn Interferon Signaling Taxane Taxane Treatment p53 p53 Activation Taxane->p53 IFN_Response Interferon Response Genes (G1P3, IFI16, etc.) Taxane->IFN_Response CDKN1A CDKN1A (p21) Upregulation Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis_p53 Apoptosis Immune_Modulation Immune Modulation

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section outlines a generalized experimental workflow for the transcriptomic analysis of taxane-treated cancer cells.

1. Cell Culture and Treatment:

  • Cell Lines: Human cancer cell lines (e.g., ovarian, breast, lung) are cultured in appropriate media and conditions.

  • Drug Treatment: Cells are treated with a specific concentration of paclitaxel or docetaxel (or a vehicle control) for a defined period (e.g., 24 or 48 hours).

2. RNA Extraction and Sequencing:

  • RNA Isolation: Total RNA is extracted from the treated and control cells using standard methods (e.g., TRIzol reagent).

  • Library Preparation: RNA sequencing libraries are prepared from the isolated RNA.

  • Sequencing: The libraries are sequenced using a high-throughput sequencing platform.

3. Data Analysis:

  • Quality Control: The raw sequencing reads are assessed for quality.

  • Alignment: Reads are aligned to a reference genome.

  • Differential Gene Expression Analysis: Statistical methods are used to identify genes that are significantly upregulated or downregulated in the drug-treated cells compared to the control cells.

  • Pathway Analysis: Gene ontology and pathway enrichment analyses are performed to identify the biological processes and signaling pathways affected by the differentially expressed genes.

Experimental_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Cell_Culture 1. Cancer Cell Culture Drug_Treatment 2. Taxane Treatment Cell_Culture->Drug_Treatment RNA_Extraction 3. RNA Extraction Drug_Treatment->RNA_Extraction Sequencing 4. RNA Sequencing RNA_Extraction->Sequencing QC 5. Quality Control Sequencing->QC Alignment 6. Read Alignment QC->Alignment DEG_Analysis 7. Differential Gene Expression Analysis Alignment->DEG_Analysis Pathway_Analysis 8. Pathway Analysis DEG_Analysis->Pathway_Analysis

References

Evaluating the Off-Target Impact of Taxanes on Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the cytotoxic effects of taxane-based compounds on non-cancerous cell lines, with a comparative look at other microtubule-targeting agents and novel anti-mitotic drugs.

In the landscape of cancer chemotherapy, taxanes have emerged as a cornerstone in the treatment of a wide array of solid tumors. This class of compounds, which includes the well-known drug Paclitaxel (B517696), exerts its potent anti-cancer activity by disrupting the normal function of microtubules, essential components of the cellular skeleton. This disruption ultimately leads to cell cycle arrest and programmed cell death (apoptosis) in rapidly dividing cancer cells. However, the therapeutic window of taxanes can be narrow, and their effects are not always confined to malignant cells. Off-target effects on healthy, normal cells are a significant concern, leading to a range of toxicities that can limit dosage and impact patient quality of life.

This guide provides a comprehensive evaluation of the off-target effects of taxanes, using Paclitaxel as a representative compound due to the limited specific data on Taxusin, a related taxane (B156437) and biosynthetic precursor to Taxol. We present a comparative analysis of the cytotoxic effects of Paclitaxel and its close analog Docetaxel (B913) on various normal human cell lines. Furthermore, we broaden the comparison to include other classes of microtubule-targeting agents, such as Vinca alkaloids, and a newer generation of anti-mitotic drugs, the Eg5 kinesin inhibitors, to provide a clearer perspective on the relative off-target toxicities.

This objective comparison is supported by quantitative experimental data, detailed methodologies for key assays, and visual diagrams of the affected signaling pathways to aid researchers, scientists, and drug development professionals in making informed decisions.

Comparative Cytotoxicity in Normal Human Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various anti-mitotic agents in different normal human cell lines. Lower IC50 values indicate greater cytotoxicity. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.

Cell LineDrugIC50 (nM)Exposure Time (h)Reference
Human Umbilical Vein Endothelial Cells (HUVEC) Paclitaxel0.82 ± 0.0272[1]
Docetaxel1 (migration inhibition)-[2][3]
VincristineNot explicitly found for HUVEC-
Normal Human Fibroblasts (e.g., IMR-90, WI-38) Paclitaxel~10-5048-72[4]
DocetaxelNot explicitly found-
VincristineNot explicitly found-
Human Bronchial Epithelial Cells (BEAS-2B) Paclitaxel>100072
DocetaxelNot explicitly found-
VincristineNot explicitly found-
Human Astrocytes PaclitaxelLow micromolar range24[5]
Human Peripheral Blood Mononuclear Cells (PBMCs) PaclitaxelMinimal effect on viability at 50 nM72[6]
Vincristine15.27% inhibition at 31.25 µg/ml72[7]

Signaling Pathways Affected by Off-Target Effects

The off-target effects of anti-mitotic agents in normal cells are mediated by a complex interplay of signaling pathways. While the primary on-target effect is the disruption of microtubule dynamics, this can trigger a cascade of downstream events that vary depending on the cell type and the specific drug.

Taxane-Induced Signaling in Normal Cells

In normal cells, particularly post-mitotic cells like neurons and slowly dividing cells like astrocytes, the effects of taxanes extend beyond simple mitotic arrest.

Taxane_Off_Target_Signaling Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Hyper-stabilization Paclitaxel->Microtubule_Stabilization Binds to β-tubulin JNK_Activation JNK Pathway Activation (in Astrocytes) Paclitaxel->JNK_Activation Axonal_Transport_Disruption Axonal Transport Disruption Microtubule_Stabilization->Axonal_Transport_Disruption Mitochondrial_Dysfunction Mitochondrial Dysfunction Axonal_Transport_Disruption->Mitochondrial_Dysfunction Peripheral_Neuropathy Peripheral Neuropathy Mitochondrial_Dysfunction->Peripheral_Neuropathy Contributes to Astrocyte_Activation Astrocyte Activation JNK_Activation->Astrocyte_Activation Inflammatory_Response Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-1β) Inflammatory_Response->Peripheral_Neuropathy Exacerbates Astrocyte_Activation->Inflammatory_Response

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Taxusin Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the qualitative and quantitative characterization of Taxusins, a critical class of compounds in phytochemical and pharmacological research. The objective is to offer a framework for the cross-validation of these methods, ensuring data accuracy, reliability, and reproducibility in research and development settings. The information herein is synthesized from established methodologies for the analysis of Taxusins and related taxane (B156437) alkaloids.

Comparative Analysis of Analytical Methods

The choice of an analytical technique for Taxusin characterization is contingent upon the specific research goals, including the need for structural elucidation, quantification, sensitivity, and throughput. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are among the most powerful and widely employed methods. A cross-validation approach, comparing results from two or more of these techniques, is crucial for robust and reliable data.

Quantitative Performance Characteristics

The following table summarizes typical performance characteristics for HPLC with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) tailored for the analysis of taxane-like compounds. These parameters are essential for quantitative cross-validation.

ParameterHPLC-UV (Estimated)LC-MS/MS (for Taxine (B1234092) B)Reference
Limit of Detection (LOD)0.1 - 0.5 µg/mL0.4 ng/g[1][2]
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL2 ng/g[1][2]
Linearity Range1 - 100 µg/mL0.1 - 500 ng/g[1][2]
Accuracy (% Recovery)98 - 102%~86% (SPE recovery)[1][2]

Experimental Protocols

Detailed methodologies are fundamental for the replication and validation of analytical results. The following sections outline standardized protocols for the primary analytical techniques used in this compound characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of Taxusins.

  • Sample Preparation:

    • Extraction: Macerate 1 gram of dried and powdered plant material (e.g., leaves, bark) in 10 mL of methanol.

    • Sonication: Sonicate the mixture for 30 minutes to enhance extraction efficiency.

    • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

    • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection.[1]

  • Chromatographic Conditions:

    • Column: Ascentis® Express F5, 15 cm x 4.6 mm I.D., 5 µm particles.[3]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) is commonly used. A typical gradient might be: 60:40 (A:B).[3]

    • Flow Rate: 1.5 mL/min.[3]

    • Column Temperature: 30 °C.[3]

    • Detection: UV absorbance at 227 nm.[3]

    • Injection Volume: 5 µL.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version (LC-MS/MS) offer superior sensitivity and selectivity, making them ideal for trace-level detection and structural confirmation.[4][5]

  • Sample Preparation:

    • Solid-phase extraction (SPE) is often employed for sample clean-up and concentration, with a typical recovery of around 86%.[2]

  • LC Conditions:

    • Column: A reversed-phase C18 or C8 column is frequently used.[2][6]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[7]

    • Flow Rate: 0.2 mL/min.[7]

    • Column Temperature: 45°C.[7]

    • Injection Volume: 2 µL.[7]

  • MS Conditions:

    • Ionization: Electrospray ionization (ESI) is common, operated in both positive and negative ion modes.[6][7]

    • Detection: A triple quadrupole or ion trap mass spectrometer can be used.[6][7] For quantitative analysis, Multiple Reaction Monitoring (MRM) is highly specific and sensitive.[2][7]

    • Key Parameters: Capillary voltage (e.g., 2.50 kV), desolvation gas flow (e.g., 800 L/h), and source temperature (e.g., 150°C) should be optimized.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for the de novo structural elucidation of novel Taxusins and for the confirmation of known structures.[8][9] It provides detailed information about the carbon-hydrogen framework of a molecule.

  • Sample Preparation:

    • Dissolve a purified sample (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to establish through-bond and through-space correlations between atoms.[10][11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in a molecule, serving as a valuable tool for a preliminary structural assessment and for quality control.[13][14]

  • Sample Preparation:

    • Samples can be analyzed as a solid (mixed with KBr and pressed into a pellet), a thin film, or in solution.

  • Data Acquisition:

    • The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Characteristic absorption bands indicate the presence of specific functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings (C=C).[15]

Visualization of Workflows

Cross-Validation Workflow for Analytical Techniques

The following diagram illustrates a logical workflow for the cross-validation of different analytical techniques for this compound characterization.

Cross-Validation Workflow Cross-Validation Workflow for this compound Characterization A Sample Collection & Preparation (e.g., Extraction, Purification) B Primary Analytical Technique (e.g., HPLC-UV for Quantification) A->B Quantitative Analysis C Secondary Analytical Technique (e.g., LC-MS/MS for Confirmation & Sensitivity) A->C Confirmatory Analysis D Structural Elucidation Technique (e.g., NMR, FTIR) A->D Structural Information E Data Acquisition B->E C->E D->E F Data Analysis & Comparison E->F G Method Validation & Report F->G Assess Comparability

Caption: A logical workflow for the cross-validation of analytical techniques.

This comprehensive approach, integrating both quantitative and qualitative analytical techniques, ensures a thorough and reliable characterization of Taxusins, which is paramount for advancing research and development in this important field.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Taxusin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of potent cytotoxic compounds like Taxusin are paramount. Adherence to strict disposal protocols is not just a matter of regulatory compliance but a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the protection of laboratory personnel and the surrounding environment.

Waste Categorization and Disposal Plan

The cornerstone of safe this compound disposal lies in the meticulous segregation of waste streams. All materials that have come into contact with this compound are classified as cytotoxic waste and must be handled accordingly.[1] The primary disposal plan involves separating waste into two main categories: trace waste and bulk waste.

Waste CategoryDescriptionDisposal Container
Trace Waste Materials containing less than 3% of the original drug by weight. This includes empty vials, ampules, IV bags, and personal protective equipment (PPE) that is not visibly contaminated.[2]Yellow, leak-proof containers labeled "TRACE CHEMO WASTE" or "CYTOTOXIC WASTE".[2]
Bulk Waste Materials containing more than 3% of the original drug by weight. This includes partially full or unused vials, syringes, and visibly contaminated PPE or cleaning materials.[2]Black, leak-proof, and puncture-resistant containers labeled "HAZARDOUS DRUG WASTE" or "CYTOTOXIC WASTE".[2][3]
Sharps All needles, syringes, and other contaminated sharps.Yellow, puncture-resistant sharps container specifically designated for cytotoxic waste.[1][2]

The ultimate fate of all this compound-contaminated waste is high-temperature incineration at a licensed facility.[1][2]

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the detailed methodology for the safe handling and disposal of this compound waste from the point of generation to final collection.

Personnel Protective Equipment (PPE) Requirements:

  • Two pairs of chemotherapy-rated gloves

  • Disposable gown

  • Safety goggles

  • Face shield

Procedure:

  • Waste Segregation at the Source : Immediately after use, segregate this compound-contaminated items into the appropriate waste stream (trace, bulk, or sharps). Do not mix cytotoxic waste with other laboratory waste.[1]

  • Containerization :

    • Trace Waste : Place into a designated yellow, leak-proof container.[2]

    • Bulk Waste : Place into a designated black, puncture-resistant container.[2] These containers must comply with Department of Transportation (DOT) regulations for hazardous materials.

    • Sharps : Dispose of all contaminated sharps in a designated yellow, puncture-resistant sharps container.[1][2] Needles should not be recapped.[1]

  • Labeling : Ensure all containers are clearly labeled with "CYTOTOXIC WASTE" or "HAZARDOUS DRUG WASTE" and identify the primary contents as "this compound".[2][3]

  • Storage :

    • Store sealed yellow containers in a secure, designated area away from general laboratory traffic.[2]

    • Store sealed black containers in a designated hazardous waste accumulation area with secondary containment.[2]

  • Spill Decontamination :

    • For liquid spills, absorb the spill with absorbent pads.[1] For powder spills, gently cover with wetted absorbent pads to prevent aerosolization.[1][2]

    • Clean the spill area with a 0.5% w/v sodium hypochlorite (B82951) solution, followed by soap and water.[2]

    • Dispose of all cleaning materials as bulk cytotoxic waste in a black container.[2]

  • Final Disposal : Arrange for collection by a licensed medical waste transporter for high-temperature incineration.[2]

Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.

Taxusin_Disposal_Workflow cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Final Disposal A This compound Contaminated Material D Is it a Sharp? A->D B < 3% Drug by Weight? C Visibly Contaminated? B->C Yes E Yellow Trace Waste Container (Labeled: TRACE CHEMO WASTE) B->E No (Trace Waste) C->E No F Black Bulk Waste Container (Labeled: CYTOTOXIC WASTE) C->F Yes (Bulk Waste) D->B No G Yellow Sharps Container (Labeled: CYTOTOXIC WASTE) D->G Yes H Secure Storage E->H F->H G->H I Collection by Licensed Transporter H->I J High-Temperature Incineration I->J

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Taxusin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Taxusin, a potent cytotoxic agent, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment. Adherence to these guidelines is critical due to the compound's potential hazards.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Double Gloving: Two pairs of chemotherapy-rated nitrile gloves.Prevents skin contact. The outer glove should be changed immediately upon suspected contamination or every 30-60 minutes.[1]
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs should be tucked under the outer gloves.[1]Protects against splashes and contamination of personal clothing.
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards, worn with a full-face shield.[1]Protects eyes and face from splashes or aerosol generation.
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.Required for handling powders or when there is a risk of creating aerosols.
Foot Protection Disposable, fluid-resistant shoe covers.[1]Prevents the tracking of contaminants out of the designated handling area.

Operational Handling and Experimental Protocols

All procedures involving this compound must be conducted in a designated area to control for airborne particles and potential contamination.

Designated Handling Area

All handling of this compound should occur within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).[1] The work surface must be covered with a disposable, absorbent, and plastic-backed liner to contain any spills.[1]

Step-by-Step Handling Protocol:

  • Preparation: Before handling this compound, ensure the designated area is clean and equipped with all necessary supplies, including PPE, spill kit, and waste disposal containers.

  • Donning PPE: Put on all required PPE in the correct order, ensuring a proper fit.

  • Weighing and Reconstitution: When handling this compound as a powder, conduct all weighing and reconstitution procedures within the fume hood or BSC to minimize aerosol generation. Use a dedicated set of utensils (spatulas, weigh boats) that are either disposable or can be decontaminated.

  • Experimental Procedures: Perform all experimental manipulations with this compound within the designated and contained workspace.

  • Doffing PPE: After completing the work, remove PPE in a manner that avoids self-contamination. Dispose of all single-use PPE in the designated cytotoxic waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:

  • Cytotoxic Waste: All items that have come into direct contact with this compound, including gloves, gowns, shoe covers, disposable labware, and absorbent liners, must be disposed of as cytotoxic waste.[1]

  • Containers: Place all cytotoxic waste in clearly labeled, leak-proof, and puncture-resistant containers.

  • Method of Disposal: Cytotoxic waste must not be disposed of in general laboratory trash or poured down the drain.[1] The standard and required method for final disposal is high-temperature incineration.[1]

  • Professional Disposal Service: Arrange for the collection and disposal of cytotoxic waste by a licensed hazardous waste management company.

Emergency Procedures: Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.

Small Spill Cleanup Protocol (less than 5 mL or 5 g):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the full complement of recommended PPE before addressing the spill.

  • Containment: Cover the spill with absorbent pads, working from the outside in to prevent spreading.[1]

  • Decontamination: Gently apply a 10% bleach solution to the spill area, allowing for sufficient contact time (at least 10 minutes).[1] Follow this with a neutralizer such as sodium thiosulfate.

  • Cleanup: Carefully wipe up the decontaminated spill material, moving from the outer edge towards the center.

  • Disposal: Dispose of all cleanup materials (absorbent pads, wipes, etc.) as cytotoxic waste.

  • Final Cleaning: Clean the affected area again with a detergent solution, followed by a final rinse with water.

For larger spills, evacuate the area and contact your institution's environmental health and safety office immediately.

Quantitative Toxicity Data

As previously mentioned, specific toxicity data for this compound is limited. However, data for "taxine," a related mixture of toxic alkaloids found in yew species, provides a valuable reference for understanding the potential hazard.

Acute Toxicity of Taxine (B1234092) (in animal models) [1]

Animal ModelRoute of AdministrationLD50 (mg/kg)95% Confidence Limits
MiceOral (po)19.7216.84-23.09
MiceIntraperitoneal (ip)21.8819.66-24.35
RatsSubcutaneous (sc)20.1818.35-22.20

LD50: The dose at which 50% of the test subjects die.

Workflow for Safe Handling of this compound

Taxusin_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_spill Spill Response Prep Prepare Designated Area (Fume Hood/BSC) Don_PPE Don Full PPE Prep->Don_PPE Weigh Weighing and Reconstitution Don_PPE->Weigh Contain Contain and Decontaminate Don_PPE->Contain Experiment Experimental Procedures Weigh->Experiment Doff_PPE Doff PPE Experiment->Doff_PPE Waste_Disposal Segregate and Dispose of Cytotoxic Waste Doff_PPE->Waste_Disposal Hand_Wash Wash Hands Waste_Disposal->Hand_Wash Spill Spill Occurs Alert Alert Personnel Spill->Alert Alert->Don_PPE Spill_Cleanup Clean and Dispose of Spill Waste Contain->Spill_Cleanup Spill_Cleanup->Waste_Disposal

Caption: This diagram outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal and spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Taxusin
Reactant of Route 2
Reactant of Route 2
Taxusin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.